molecular formula C13H18O3 B1205074 3,5-Diisopropylsalicylic acid CAS No. 2215-21-6

3,5-Diisopropylsalicylic acid

Cat. No.: B1205074
CAS No.: 2215-21-6
M. Wt: 222.28 g/mol
InChI Key: XUFUYOGWFZSHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropyl-2-hydroxybenzoic acid plays the role of OH-inactivating ligand in its complexes with copper(II).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUYOGWFZSHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062257
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2215-21-6
Record name 3,5-Diisopropylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2215-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diisopropylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diisopropylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIISOPROPYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH5ERW6DGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Diisopropylsalicylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diisopropylsalicylic Acid

CAS Number: 2215-21-6

Abstract

This technical guide provides a comprehensive overview of this compound (DIPS), a substituted derivative of salicylic acid. Identified by the CAS Number 2215-21-6, this compound is of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.[1][2][3][4][5][6] This document delineates its chemical identity, physicochemical properties, established synthesis protocols, and key applications. Particular emphasis is placed on its role as a versatile ligand in coordination chemistry and its potential as a precursor for pharmacologically active molecules. Safety, handling, and spectroscopic data are also detailed to provide a complete resource for laboratory professionals.

Chemical Identity and Properties

Nomenclature and Identifiers

Correctly identifying a chemical compound is the foundation of scientific research. This compound is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification in databases and literature.

  • CAS Number : 2215-21-6[1][2][3][4][5][6]

  • IUPAC Name : 2-Hydroxy-3,5-di(propan-2-yl)benzoic acid[7]

  • Synonyms : 3,5-Diisopropyl-2-hydroxybenzoic acid, 2-Hydroxy-3,5-diisopropylbenzoic acid, DIPS[1][5][7]

  • Molecular Formula : C₁₃H₁₈O₃[1][2][3]

  • InChI Key : XUFUYOGWFZSHGE-UHFFFAOYSA-N[1][6][7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its solubility, reactivity, and suitability for various applications. The two isopropyl groups on the salicylic acid backbone significantly influence its lipophilicity and steric profile compared to the parent molecule.

PropertyValueSource(s)
Molecular Weight 222.28 g/mol [1][2][6][7]
Appearance Beige to grey crystalline powder[1][4]
Melting Point 112-116 °C[2][4]
Boiling Point 324.5 °C at 760 mmHg[2]
Solubility Soluble in organic solvents; relatively insoluble in water[1][4][5]
pKa 3.21 ± 0.14 (Predicted)[1]
LogP 3.33720[2]

Synthesis and Manufacturing

Synthetic Pathway: Friedel-Crafts Alkylation

The most common and direct synthesis of this compound involves the Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction utilizes an isopropyl source, typically isopropanol, and a strong acid catalyst.

Causality of Experimental Choices:

  • Reactant Choice : Salicylic acid is the readily available starting backbone. Isopropanol serves as the alkylating agent, which, in the presence of a strong acid, generates the isopropyl carbocation electrophile.

  • Catalyst : Concentrated sulfuric acid is a crucial component. It serves two purposes: it protonates the isopropanol to facilitate the formation of the carbocation, and it acts as a dehydrating agent, driving the equilibrium towards the products.

  • Temperature Control : The reaction is typically conducted at a moderately elevated temperature (e.g., 70°C) to provide sufficient activation energy for the substitution to occur at a reasonable rate.[8][9][10] However, excessively high temperatures can lead to unwanted side products and decomposition.

Synthesis_Workflow cluster_reactants Reactants Salicylic_Acid Salicylic Acid Reaction_Mixture Reaction Mixture Salicylic_Acid->Reaction_Mixture Isopropanol Isopropanol Isopropanol->Reaction_Mixture Catalyst Conc. H₂SO₄ Catalyst->Reaction_Mixture Conditions Heat (70°C) 6 hours Quench Quench with Crushed Ice Conditions->Quench Reaction_Mixture->Conditions Filtration Filtration Quench->Filtration Crystallization Crystallization (from Ethanol) Filtration->Crystallization Product This compound (Yield: ~40-50%) Crystallization->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.[9][11]

  • Reaction Setup : To a reaction vessel, add salicylic acid (0.67 mol) and isopropanol (1.33 mol).

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (3.3 mol). Causality: The slow addition is necessary to control the exothermic reaction.

  • Heating : Heat the mixture to 70°C and maintain this temperature for approximately 6 hours.[9] Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup : After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice. This will cause the crude product to precipitate.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.[11] The final product should be a beige or grey crystalline powder with a melting point of 113-116°C.[9]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The data below are consistent with the structure of this compound.

Analysis TypeKey Features and Observations
¹H NMR Signals corresponding to aromatic protons, isopropyl methine protons (septet), and isopropyl methyl protons (doublet). The hydroxyl and carboxylic acid protons will also be present, often as broad singlets.[7]
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (including those attached to the hydroxyl and isopropyl groups), and the sp³ hybridized carbons of the isopropyl groups.[12]
FT-IR Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1670 cm⁻¹), and C-H stretches from the aromatic and isopropyl groups.[7][13]
Mass Spec (GC-MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight (222.28 g/mol ) and characteristic fragmentation patterns.[7]

Applications in Research and Drug Development

The unique structure of this compound, combining a carboxylic acid, a phenol, and bulky lipophilic groups, makes it a valuable molecule in several scientific domains.

Applications DIPS This compound (DIPS) Ligand Ligand in Coordination Chemistry DIPS->Ligand Intermediate Intermediate in Organic Synthesis DIPS->Intermediate Bio_Agent Biologically Active Agent DIPS->Bio_Agent Metal_Complexes Synthesis of Zn(II), Cd(II), and Cu(II) Complexes Ligand->Metal_Complexes Used as a starting reagent OH_Inactivation OH-Inactivating Ligand Ligand->OH_Inactivation Role in Copper(II) complexes Phenol_Prep Preparation of 2,4-Diisopropyl-phenol Intermediate->Phenol_Prep Via thermal decarboxylation Anti_Inflammatory Anti-inflammatory Properties Bio_Agent->Anti_Inflammatory Anticancer Inhibition of Human Cancer Cells (in vitro) Bio_Agent->Anticancer

Caption: Key application areas of this compound.

Ligand for Metal Complexes

This compound is frequently used as a starting reagent for the synthesis of metal carboxylate complexes, particularly with zinc(II), cadmium(II), and copper(II).[4] The molecule can coordinate with metal ions through its carboxylate group, and its bulky isopropyl groups can influence the resulting complex's geometry and solubility. In its complexes with copper(II), it has been shown to act as an OH-inactivating ligand.[4]

Intermediate in Organic Synthesis

This compound serves as a valuable precursor for other molecules. For instance, it can be used to prepare 2,4-Diisopropyl-phenol through thermal decarboxylation at high temperatures (around 200°C).[4]

Potential Biological and Pharmacological Activity

As a derivative of salicylic acid, DIPS has been investigated for its biological properties. It has been reported to be an effective anti-inflammatory agent.[2][14] Furthermore, some studies have shown that it can inhibit the growth of human cancer cells in vitro and is active against certain viruses.[5][14] These properties make it a compound of interest for further investigation in drug discovery and development.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Identification
  • Hazard Statements :

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][7]

    • H302: Harmful if swallowed.[15]

    • H312: Harmful in contact with skin.[15]

    • H315: Causes skin irritation.

  • Pictograms : Irritant (Exclamation Mark)[7]

  • Signal Word : Warning[1][7]

Handling and Storage Recommendations
  • Handling : Use only in a well-ventilated area or under a chemical fume hood.[1][15] Avoid breathing dust, fumes, or vapors.[1][15] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][15] Wash hands thoroughly after handling.[1]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Store locked up.[1]

First Aid Measures
  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][15]

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][15]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[15]

  • If Swallowed : Call a POISON CENTER or doctor if you feel unwell.[15] Do not induce vomiting.[17]

Conclusion

This compound (CAS No. 2215-21-6) is a multifunctional chemical compound with established utility and future potential. Its straightforward synthesis from salicylic acid, combined with its unique physicochemical properties, makes it a valuable building block in organic synthesis and a versatile ligand in coordination chemistry. Its documented anti-inflammatory and other biological activities underscore its importance as a scaffold for drug development professionals. This guide provides the core technical knowledge required for researchers and scientists to handle, utilize, and innovate with this important molecule safely and effectively.

References

  • 3,5-DIISOPROPYLSALICYCLIC ACID 2215-21-6 wiki. (n.d.).
  • This compound - CAS:2215-21-6 - Sunway Pharm Ltd. (n.d.).
  • This compound | C13H18O3 | CID 30543 - PubChem. (n.d.).
  • Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex - ElectronicsAndBooks. (n.d.).
  • This compound | Elex Biotech LLC. (n.d.).
  • Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid - PrepChem.com. (n.d.).
  • (PDF) 2-Hydroxy-3,5-diisopropylbenzoic acid - ResearchGate. (n.d.).
  • CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents. (n.d.).
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy - CORE. (n.d.).
  • Green Drug Delivery: Spray-dried solid amorphous dispersions with a cellulosic exicpient. (n.d.).
  • This compound - CAS Common Chemistry. (n.d.).
  • (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (n.d.).
  • 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem. (n.d.).
  • Salicylic acid, 3,5-diiodo - Organic Syntheses Procedure. (n.d.).

Sources

3,5-Diisopropylsalicylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3,5-Diisopropylsalicylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound (3,5-DIPSA). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes key data with practical, field-proven insights into its characterization and handling.

Introduction and Significance

This compound, a derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring bulky isopropyl groups at the 3 and 5 positions of the benzene ring, imparts unique steric and electronic properties that influence its biological activity and physical behavior. It is recognized for its anti-inflammatory and analgesic properties and serves as a critical starting reagent and ligand in the synthesis of various coordination complexes, including those with copper(II), zinc(II), and cadmium(II)[1][2][3]. Understanding its fundamental physical properties is paramount for its effective purification, formulation, and application in drug development and chemical synthesis.

Chemical Identity and Structure

  • IUPAC Name: 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[4]

  • Synonyms: 3,5-DIPSA, 2-Hydroxy-3,5-diisopropylbenzoic acid, 3,5-Diisopropyl-2-hydroxybenzoic acid[1][2][4]

  • CAS Number: 2215-21-6[2][5]

  • Molecular Formula: C₁₃H₁₈O₃[1][4]

  • Molecular Weight: 222.28 g/mol [1][2]

The structural arrangement, with a carboxylic acid and a hydroxyl group ortho to each other, allows for intramolecular hydrogen bonding, which significantly influences its acidity, solubility, and melting point.

Core Physical and Chemical Properties

The physical characteristics of 3,5-DIPSA are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Appearance White to off-white, beige, or grey crystalline solid.[1][3][5][6]
Melting Point 112-116 °C (Lit. value: 113-115 °C)[1][2]
Boiling Point ~303 - 324.5 °C (Estimate at 760 mmHg)[1][2]
Acid Dissociation Constant (pKa) ~3.21 (Predicted)[2][5]
Octanol-Water Partition Coeff. (LogP) 3.34 (Predicted)[1]
Vapor Pressure 0.0001 mmHg at 25°C[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug delivery and reaction chemistry. Due to its significant nonpolar character imparted by the two isopropyl groups, 3,5-DIPSA exhibits poor aqueous solubility but is readily soluble in many organic solvents.[2][6]

SolventSolubilityRationale and Application
Water Relatively InsolubleThe hydrophobic nature of the di-isopropyl substituted ring dominates over the polar hydroxyl and carboxyl groups.
Ethanol, Acetone SolubleThese polar aprotic and protic solvents can effectively solvate both the polar and nonpolar regions of the molecule. Useful for stock solutions and reaction media.
Dimethyl Sulfoxide (DMSO) SolubleA powerful polar aprotic solvent, ideal for creating concentrated stock solutions for biological assays.
Chloroform, Benzene Practically InsolubleLimited solubility in nonpolar solvents despite the molecule's overall hydrophobicity.[7]

Experimental Protocols for Property Determination

The following section details standardized methodologies for the accurate determination of key physical properties. The rationale behind procedural choices is explained to ensure robust and reproducible results.

Purification by Recrystallization: A Prerequisite for Accuracy

Expertise & Experience: The accuracy of all physical property measurements is contingent on the purity of the sample. Trace impurities can depress the melting point, alter solubility, and skew spectral data. Recrystallization is the gold-standard technique for purifying solid organic compounds. The choice of solvent is critical: the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

Protocol:

  • Solvent Selection: Empirically test solvents. A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude 3,5-DIPSA in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This prevents premature crystallization.

  • Crystallization: To the hot filtrate, add water dropwise until the solution becomes faintly turbid, indicating saturation.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adsorbed impurities. Dry the crystals under vacuum to a constant weight.

Caption: Workflow for the purification of 3,5-DIPSA.

Melting Point Determination

Trustworthiness: A sharp melting point range (typically < 1°C) is a strong indicator of high purity. This protocol describes the use of a standard digital melting point apparatus.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dried, purified 3,5-DIPSA.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~113 °C).

  • Refined Measurement: Once within 15-20 °C of the expected temperature, reduce the ramp rate to 1-2 °C/min. This slow rate is essential for accurately observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

  • Recording: Record the temperatures at which melting begins and ends. Report the result as a range.

pKa Determination by Potentiometric Titration

Expertise & Experience: The pKa is a measure of a molecule's acidity. For a carboxylic acid like 3,5-DIPSA, this value is crucial for understanding its ionization state at different physiological pH levels, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration provides a reliable method for its determination.

Protocol:

  • Solution Preparation: Accurately weigh a sample of pure 3,5-DIPSA and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the pH where the volume of added base is half of that required to reach the equivalence point.

Caption: The impact of sample purity on physical property data.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3,5-DIPSA post-synthesis or purification requires spectroscopic analysis.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure. Expect to see characteristic signals for the aromatic protons, the isopropyl methine (septet) and methyl (doublet) protons, and exchangeable signals for the hydroxyl and carboxylic acid protons.

  • IR (Infrared) Spectroscopy: Used to identify functional groups. Key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch from the phenol (~3400-3600 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹), and C-H stretches from the alkyl groups (~2850-3000 cm⁻¹).[4]

  • Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak [M]+ or related ions (e.g., [M-H]⁻) corresponding to the molecular weight of 222.28 g/mol .[4]

Safety, Handling, and Storage

Authoritative Grounding: As a laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[4][5]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C for long-term stability.[2][3][8]

References

  • Mol-Instincts. (n.d.). This compound 2215-21-6 wiki.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Elex Biotech LLC. (n.d.). This compound.
  • Merck Index. (n.d.). 3,5-Diiodosalicylic Acid.

Sources

An In-Depth Technical Guide to 3,5-Diisopropylsalicylic Acid: From Chemical Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Substituted Salicylate

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration of 3,5-Diisopropylsalicylic acid. As a lipophilic derivative of the well-established salicylic acid scaffold, this molecule presents a unique profile of chemical properties and biological activities. Our journey will traverse its fundamental chemical structure, delve into its mechanistic intricacies, and illuminate its potential as a therapeutic agent. This document is designed not as a rigid protocol, but as a foundational resource to inspire and guide your research endeavors in the ever-evolving landscape of medicinal chemistry and pharmacology.

Molecular Architecture and Physicochemical Landscape

This compound, a substituted aromatic carboxylic acid, is characterized by a benzene ring functionalized with a carboxylic acid group and a hydroxyl group at positions 1 and 2, respectively. The defining feature of this molecule is the presence of two isopropyl groups at positions 3 and 5 of the aromatic ring.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2!"]; C4 [label="C", pos="0.85,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes COOH_C [label="C", pos="0,3!"]; COOH_O1 [label="O", pos="-0.8,3.8!"]; COOH_O2 [label="OH", pos="0.8,3.8!"]; OH [label="OH", pos="-2.1,-1.2!"]; iso_C1 [label="C", pos="-1.7,-3.5!"]; iso_C1_H [label="H", pos="-1.7,-4!"]; iso_C1_C1 [label="CH3", pos="-2.8,-3!"]; iso_C1_C2 [label="CH3", pos="-2.8,-4!"]; iso_C2 [label="C", pos="1.7,-3.5!"]; iso_C2_H [label="H", pos="1.7,-4!"]; iso_C2_C1 [label="CH3", pos="2.8,-3!"]; iso_C2_C2 [label="CH3", pos="2.8,-4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; C2 -- OH; C3 -- iso_C1; iso_C1 -- iso_C1_H; iso_C1 -- iso_C1_C1; iso_C1 -- iso_C1_C2; C5 -- iso_C2; iso_C2 -- iso_C2_H; iso_C2 -- iso_C2_C1; iso_C2 -- iso_C2_C2;

// Aromatic ring double bonds C1 -- C6 [style=double, len=1.2]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; } END_DOT Figure 1: Chemical Structure of this compound.

The introduction of the bulky, non-polar isopropyl groups significantly influences the molecule's physicochemical properties, most notably its lipophilicity. This increased lipophilicity is a critical factor that dictates its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Appearance Beige to grey crystalline powder
Melting Point 113-115 °C
Solubility Soluble in organic solvents
pKa 3.21 ± 0.14 (Predicted)

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of salicylic acid. The following protocol provides a general methodology for its preparation in a laboratory setting.

Synthesis Protocol: Alkylation of Salicylic Acid

Objective: To synthesize this compound via isopropylation of salicylic acid.

Materials:

  • Salicylic acid

  • Isopropanol

  • Concentrated sulfuric acid

  • Crushed ice

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (0.67 mol) and isopropanol (1.33 mol).

  • Slowly and carefully add concentrated sulfuric acid (3.3 mol) to the mixture while stirring. Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 70°C and maintain this temperature for 6 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture over a generous amount of crushed ice to precipitate the crude product.

  • Filter the resulting solid mass and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain purified 2-hydroxy-3,5-diisopropylbenzoic acid. A yield of approximately 40% can be expected.[1]

Purification and Analysis: Ensuring Purity and Identity

Purity assessment and structural confirmation are paramount in drug discovery. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

2.2.1. HPLC Method for Purity Assessment

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the protonation of the carboxylic acid group and improve peak shape.[2]

  • Gradient: A starting concentration of 50-60% acetonitrile, gradually increasing to 95-100% over 15-20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 300 nm for salicylic acid derivatives).

2.2.2. GC-MS for Structural Confirmation

GC-MS can be employed for the analysis of this compound, often after derivatization to increase its volatility.

General Procedure:

  • Derivatization: The carboxylic acid and hydroxyl groups can be derivatized, for example, by silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • GC Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separation. A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) is typically used.

  • MS Detection: The mass spectrometer will provide a fragmentation pattern that can be used to confirm the molecular structure. Key fragments would be expected from the loss of a methyl group from the isopropyl substituent and the cleavage of the carboxylic acid group.

Mechanism of Action: A Multifaceted Inhibitor

The biological activity of salicylic acid and its derivatives is primarily attributed to their anti-inflammatory properties. The proposed mechanisms of action for this compound are likely to be similar, with the lipophilic isopropyl groups potentially enhancing its interaction with cellular targets.

// Edges Arachidonic_Acid -> COX1_2; COX1_2 -> Prostaglandins; Prostaglandins -> { rank=same; node [shape=plaintext, fontsize=9]; "Inflammation"; "Pain"; "Fever"; } [style=invis];

IKK -> NFkB_IkB [label="Phosphorylates & Inactivates IκB"]; NFkB_IkB -> NFkB [label="Releases NF-κB"]; NFkB -> NFkB_n [label="Translocation"]; NFkB_n -> DNA; DNA -> Inflammatory_Genes;

DIPS -> COX1_2 [label="Inhibition", color="#EA4335", style=bold]; DIPS -> IKK [label="Inhibition", color="#EA4335", style=bold]; } END_DOT Figure 2: Potential Anti-Inflammatory Mechanisms of this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs), including salicylic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While direct studies on the COX-1/COX-2 selectivity of this compound are lacking, the lipophilic nature of the isopropyl groups may favor binding to the hydrophobic channel of the COX active site. Some studies suggest that certain salicylic acid metabolites, rather than the parent compound, are responsible for COX-2 inhibition.[4]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory mediators. Salicylates have been shown to inhibit the activation of NF-κB, potentially by inhibiting the activity of the IKK complex.[5][6][7][8] The increased lipophilicity of this compound could facilitate its entry into cells and enhance its interaction with intracellular signaling components like IKK.

The Role of Copper Complexes

There is evidence that this compound can form complexes with copper(II) ions.[9][10][11] These copper complexes have been investigated for their biological activities, including potential antitumor and anti-inflammatory effects.[1][12][13][14][15][16] It has been proposed that copper complexes of salicylates may act as superoxide dismutase (SOD) mimetics, helping to scavenge reactive oxygen species (ROS) that contribute to inflammation and tissue damage.[13] Furthermore, some studies suggest that these complexes may be more potent than the parent drug.[1][17] The formation of such complexes in vivo could be a contributing factor to the overall pharmacological profile of this compound. One study proposed that this compound acts as an "*OH-inactivating ligand" when complexed with copper, suggesting a role in mitigating hydroxyl radical-induced damage.[9][10][18]

Structure-Activity Relationship (SAR): The Significance of Isopropyl Groups

The chemical structure of a molecule is intrinsically linked to its biological activity. For salicylic acid derivatives, substitutions on the aromatic ring can significantly alter their potency and selectivity.

  • Lipophilicity and Membrane Permeability: The two isopropyl groups at positions 3 and 5 dramatically increase the lipophilicity of the salicylic acid backbone. This is expected to enhance its ability to cross cell membranes and access intracellular targets, such as COX enzymes and components of the NF-κB signaling pathway.

  • Steric Hindrance: The bulky isopropyl groups may influence the binding orientation of the molecule within the active site of its target enzymes. This could potentially lead to altered selectivity for COX-1 versus COX-2 compared to unsubstituted salicylic acid.

  • Electronic Effects: While isopropyl groups are generally considered to be weakly electron-donating, their presence can subtly influence the acidity of the carboxylic acid and phenolic hydroxyl groups, which may affect binding interactions.

Studies on other substituted salicylic acids have shown that the introduction of bulky, lipophilic groups at the 5-position can enhance anti-inflammatory activity.[5] This provides a rationale for the potential of this compound as a potent anti-inflammatory agent.

Pharmacokinetics and Drug Development Considerations

While specific pharmacokinetic data for this compound is not available, we can infer potential properties and challenges based on its structure and the behavior of other lipophilic salicylic acid derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The increased lipophilicity of this compound may lead to enhanced oral absorption compared to salicylic acid. However, its poor aqueous solubility could be a limiting factor.

  • Distribution: Due to its lipophilic nature, the compound is likely to have a larger volume of distribution and may accumulate in fatty tissues. It is also expected to be highly protein-bound in the plasma.

  • Metabolism: Like other salicylates, this compound is expected to be metabolized in the liver, primarily through conjugation with glycine and glucuronic acid. The isopropyl groups may also undergo oxidative metabolism.

  • Excretion: The metabolites are anticipated to be excreted primarily through the kidneys.

Drug Development Challenges and Strategies

The development of this compound as a therapeutic agent would likely face challenges common to lipophilic drugs.

  • Poor Aqueous Solubility: This can lead to low bioavailability and difficulties in formulation. Strategies to overcome this include the use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or the formation of more soluble salts or co-crystals.

  • Potential for Off-Target Effects: The increased lipophilicity could lead to non-specific binding to other cellular components, potentially causing off-target effects and toxicity.

  • Gastric Irritation: A common side effect of NSAIDs, including salicylic acid, is gastric irritation. While the increased lipophilicity might alter this profile, it would need to be carefully evaluated in preclinical toxicology studies.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Anti-inflammatory Assays

6.1.1. Protein Denaturation Inhibition Assay

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Add 2 mL of varying concentrations of this compound (e.g., 10-1000 µg/mL) to the reaction mixture. A control group should receive the vehicle alone.

  • Incubate the mixtures at 37°C for 15 minutes.

  • Heat the mixtures at 70°C for 5 minutes to induce denaturation.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Models

While no in vivo data for this compound has been found, standard animal models can be used to evaluate its efficacy.

6.2.1. Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used acute inflammation model to screen for anti-inflammatory drugs.

Protocol:

  • Acclimatize male Wistar rats for at least one week.

  • Administer this compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, derivative of salicylic acid. Its enhanced lipophilicity suggests the potential for improved potency and a distinct pharmacokinetic profile. However, a significant amount of research is still required to fully elucidate its therapeutic potential.

Key areas for future investigation include:

  • Comprehensive in vitro and in vivo studies to confirm its anti-inflammatory, analgesic, and potential anti-cancer activities.

  • Detailed mechanistic studies to determine its selectivity for COX-1 and COX-2 and to further explore its effects on the NF-κB signaling pathway.

  • Pharmacokinetic and toxicological profiling to assess its ADME properties and safety profile.

  • Exploration of its copper complexes as potential therapeutic agents with enhanced activity.

  • Formulation development studies to address its poor aqueous solubility and improve its bioavailability.

This guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring the full potential of this compound. The path from a promising molecule to a clinically approved drug is long and challenging, but with rigorous scientific investigation, the therapeutic value of this intriguing compound may one day be realized.

References

  • Copper (II)
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyl-oyl)phenethylamine against experimental colitis.
  • Salicylate Phenanthroline copper (II)
  • Copper salicylate complex: thermoregul
  • Copper(II) interaction with this compound (Dips): New insights on its role as a potential (OH)
  • Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B p
  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
  • Inhibition of NF-kappa B by sodium salicyl
  • Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta.
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • Copper(II) Interaction With this compound (Dips)
  • Untitled.
  • Copper and Its Complexes in Medicine: A Biochemical Approach.
  • Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes.
  • Structures of COX-1/COX-2 Inhibitors.
  • Synthesis and Characterization of Cu (II)
  • Antiinflamm
  • Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.
  • What could be a proper HPLC mobile phase for 3,5-dinitrosalicylic acid analysis?
  • Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicyl
  • ligand interactions and the physiological free radical processes. Part 3. Influence of histidine, salicylic acid and anthranilic acid on copper-driven Fenton chemistry in vitro.
  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR analysis.
  • This compound 2215-21-6 wiki.
  • 3-NOP: ADME studies in rats and rumin
  • PRECLINICAL TOXICOLOGY.
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formul
  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES
  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with.
  • This compound | C13H18O3 | CID 30543.
  • This compound | 2215-21-6.
  • In vivo Anti-Inflammatory and Antinociceptive Activities of the Extracts and Chemical Constituents of an Endemic Turkish Plant, Salsola grandis.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • Preclinical toxicological investig
  • Toxicology Report No. S.0052729.5-18, March 2022.
  • GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punct
  • Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study.
  • Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models.
  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention.
  • Pharmacology and pharmacokinetics of 5-aminosalicylic acid.
  • In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts

Sources

3,5-Diisopropylsalicylic acid synthesis route from salicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylsalicylic Acid from Salicylic Acid

Introduction

This compound (3,5-DIPSA) is a synthetic derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The addition of two isopropyl groups to the aromatic ring significantly enhances its lipophilicity, which can alter its biological properties and potential therapeutic applications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a common and reliable synthesis route for 3,5-DIPSA starting from salicylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss process validation and characterization, grounding our discussion in established chemical principles.

The Core Chemistry: Friedel-Crafts Alkylation of Salicylic Acid

The synthesis of this compound from salicylic acid is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the introduction of alkyl groups onto an aromatic ring. In this specific case, salicylic acid is reacted with an isopropylating agent, such as isopropanol or propene, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

The hydroxyl (-OH) and carboxyl (-COOH) groups already present on the salicylic acid ring play a crucial role in directing the incoming isopropyl groups. The hydroxyl group is a strong activating group and an ortho, para-director, meaning it increases the electron density at positions 3, 5, and to a lesser extent, the para position (which is already occupied by the carboxyl group). The carboxyl group, on the other hand, is a deactivating group and a meta-director. The powerful activating and directing effect of the hydroxyl group dominates, guiding the two isopropyl groups to the ortho and para positions relative to it, which correspond to positions 3 and 5 on the salicylic acid ring.

G cluster_mechanism Mechanism: Electrophilic Aromatic Substitution A Generation of Electrophile (Isopropyl Carbocation) Isopropanol + H₂SO₄ → (CH₃)₂CH⁺ B Electrophilic Attack Salicylic Acid + (CH₃)₂CH⁺ A->B Electrophile C Formation of Sigma Complex (Arenium Ion) B->C Attack on ring D Deprotonation & Aromatization Regeneration of Catalyst C->D Proton loss E Final Product This compound D->E Forms

Caption: Regioselectivity in the Friedel-Crafts alkylation of salicylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the alkylation of salicylic acid.[1][2]

Materials and Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Dropping funnel

  • Beaker (1 L)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Salicylic Acid (reagent grade)

  • Isopropanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add salicylic acid.

  • Reagent Addition: Slowly add concentrated sulfuric acid to the flask while stirring. The mixture will heat up; ensure the addition is controlled to manage the exotherm.

  • Addition of Alkylating Agent: Once the salicylic acid is dissolved, begin the dropwise addition of isopropanol from a dropping funnel.

  • Reaction: After the addition is complete, heat the mixture to 70-80°C using a heating mantle. Maintain this temperature and continue stirring for approximately 1-6 hours.[1][2]

  • Workup: After the reaction period, cool the flask to room temperature. In a separate 1 L beaker, prepare a slurry of crushed ice and water.

  • Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry while stirring vigorously. A solid precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Quantitative Data Summary:

Reagent/ParameterMolar Ratio (Salicylic Acid = 1)Quantity (for 0.1 mol scale)Notes
Salicylic Acid113.8 gStarting material
Isopropanol212.0 g (approx. 15.3 mL)Alkylating agent
Conc. Sulfuric Acid~3.3~25 mLCatalyst and solvent
Reaction TemperatureN/A70-80°COptimal for alkylation
Reaction TimeN/A1-6 hoursMonitor for completion
Expected YieldN/A40-50%Varies with conditions[1][2]

Process Validation and Characterization

A robust protocol is a self-validating one. The successful synthesis of 3,5-DIPSA can be confirmed through several analytical techniques.

  • Melting Point: The purified product should have a sharp melting point. Reported values are in the range of 118-120°C (391-393 K).[2] A broad melting range would indicate impurities.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is definitive. Expect to see characteristic peaks for the aromatic protons, the isopropyl methine protons (a septet), and the isopropyl methyl protons (a doublet). The hydroxyl and carboxylic acid protons will also be present, often as broad singlets.

    • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, the carboxyl carbon, and the two different carbons of the isopropyl groups.

    • IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretch from the carboxylic acid group (around 1650-1700 cm⁻¹) and a broad O-H stretch from both the hydroxyl and carboxylic acid groups (around 2500-3300 cm⁻¹).

Potential Side Reactions and Troubleshooting:

The primary challenge in Friedel-Crafts alkylation is the potential for polyalkylation and isomer formation. However, in this specific synthesis, the strong directing effects of the -OH group heavily favor the 3,5-disubstituted product.

  • Incomplete Reaction: If the yield is low, the reaction time or temperature may have been insufficient. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

  • Sulfonation: At higher temperatures, sulfonation of the aromatic ring can occur as a side reaction. Maintaining the recommended temperature range is critical.

  • Purification Issues: If the product is difficult to purify, it may be contaminated with mono-alkylated salicylic acid or other isomers. Multiple recrystallizations may be necessary.

Caption: Reaction pathway showing the desired product and potential side products.

Safety Precautions

This synthesis involves hazardous materials and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact. Handle with extreme care. When preparing the ice-water bath for workup, always add the acid to the water, never the other way around, to control the exothermic reaction.

  • Isopropanol: A flammable liquid. Keep away from ignition sources.

  • General Handling: Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals used.

Conclusion

The synthesis of this compound from salicylic acid via Friedel-Crafts alkylation is a straightforward and effective method for accessing this valuable compound. By understanding the reaction mechanism, carefully controlling the reaction conditions, and employing proper purification and characterization techniques, researchers can reliably produce high-purity 3,5-DIPSA for further investigation and application in drug development and other scientific fields.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. Friedel–Crafts reaction.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.
  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation.
  • Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255–o4257.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.

Sources

Alkylation of salicylic acid to 3,5-diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Alkylation of Salicylic Acid to 3,5-Diisopropylsalicylic Acid

Foreword: Strategic Synthesis of a Key Intermediate

This compound (3,5-DIPSA) is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various compounds, including pharmaceuticals and metal complexes for catalytic applications.[1] Its structure, featuring bulky isopropyl groups flanking the hydroxyl and carboxyl functionalities, imparts unique steric and electronic properties that are leveraged in more complex molecular architectures.

The predominant method for its synthesis is the direct alkylation of salicylic acid, a classic example of a Friedel-Crafts reaction.[2][3] This guide provides a comprehensive exploration of this synthesis, grounded in established chemical principles and supported by practical, field-proven protocols. We will dissect the reaction mechanism, detail a robust experimental procedure, and outline the necessary purification and characterization steps, offering a complete framework for its successful laboratory-scale production.

The Underlying Chemistry: A Mechanistic Deep Dive into Friedel-Crafts Alkylation

The synthesis of this compound from salicylic acid is a textbook electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation.[4][5] The reaction's success hinges on the generation of a potent electrophile that can overcome the electron-withdrawing effect of the carboxyl group and react at the positions activated by the hydroxyl group.

Pillar 1: Generation of the Electrophile The alkylating agent, typically isopropanol (or propene), does not spontaneously act as an electrophile. A strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄), is required to generate the highly reactive isopropyl carbocation.[2][3][5]

  • Protonation: The sulfuric acid protonates the hydroxyl group of isopropanol, transforming it into a good leaving group (water).

  • Carbocation Formation: The protonated isopropanol loses a molecule of water to form a secondary isopropyl carbocation ((CH₃)₂CH⁺). This carbocation is the key electrophile that will attack the aromatic ring.

Pillar 2: Electrophilic Attack and Directing Group Effects The salicylic acid ring possesses two directing groups: the hydroxyl (-OH) group and the carboxyl (-COOH) group. Their influence on the incoming electrophile is critical:

  • Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the positions ortho (C3) and para (C5) to it electron-rich and thus highly susceptible to electrophilic attack.

  • Carboxyl Group (-COOH): A deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive.

The activating, ortho, para-directing effect of the hydroxyl group is dominant. Consequently, the isopropyl carbocations will preferentially attack the C3 and C5 positions, leading to the desired 3,5-disubstituted product.

Pillar 3: Re-aromatization After the carbocation attacks the ring, a resonance-stabilized intermediate (a sigma complex) is formed, and the ring temporarily loses its aromaticity.[5] A base (such as HSO₄⁻ or a water molecule) then abstracts a proton from the carbon atom where the isopropyl group has attached. This restores the stable aromatic system and regenerates the acid catalyst, completing the catalytic cycle.

Detailed Experimental Protocol: A Self-Validating System

This protocol synthesizes information from multiple established sources to provide a reliable method for the synthesis of this compound.[6][7][8] The causality behind each step is explained to ensure a deep understanding of the process.

Materials & Reagents:

  • Salicylic Acid (C₇H₆O₃)

  • Isopropanol (C₃H₈O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Addition funnel (optional, for controlled addition of isopropanol)

  • Beaker for quenching

  • Büchner funnel and flask for vacuum filtration

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 eq) and concentrated sulfuric acid (approx. 3.0-3.5 eq). The sulfuric acid acts as both the catalyst and the solvent in many published procedures.[6][7] Causality: Using excess sulfuric acid ensures a sufficiently acidic medium to efficiently generate the isopropyl carbocation and drive the reaction forward.

  • Addition of Alkylating Agent: While stirring the mixture, slowly add isopropanol (2.0 eq). The reaction is exothermic; controlled addition is recommended to manage the temperature. Causality: A 2:1 molar ratio of isopropanol to salicylic acid is used to ensure complete disubstitution at the 3 and 5 positions.

  • Reaction Conditions: Heat the resulting mixture to approximately 70-75°C.[6][7] Maintain this temperature with vigorous stirring for 1 to 6 hours.[6][8] Reaction progress can be monitored using Thin Layer Chromatography (TLC). Causality: This temperature range provides sufficient thermal energy to overcome the activation energy barrier without causing significant decomposition or side reactions. The extended reaction time ensures high conversion.

  • Quenching: After the reaction is complete, allow the mixture to cool to near room temperature. Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.[8] A solid precipitate will form. Causality: Quenching in ice water serves two purposes: it stops the reaction immediately and precipitates the organic product, which has low solubility in water, while the sulfuric acid and any unreacted isopropanol remain in the aqueous phase.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Causality: This step isolates the crude 3,5-DIPSA and removes residual sulfuric acid and other water-soluble impurities.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or an acetone-water mixture.[8][9] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of pure this compound is in the range of 113-116°C.[1][6][7]

Data Presentation: Summary of Reaction Parameters

The following table summarizes conditions reported in the literature, providing a comparative overview for process optimization.

ParameterValueSourceRationale
Alkylating Agent Isopropanol[6][7][8]Readily available, effective carbocation precursor.
Catalyst Conc. Sulfuric Acid[6][7][8]Strong proton source, acts as a solvent.
Molar Ratio 1:2 (Salicylic Acid:Isopropanol)[6][8]Stoichiometry for disubstitution.
Temperature 70°C[6][7]Optimal balance between reaction rate and side-product formation.
Reaction Time 1 - 6 hours[6][8]Sufficient time for high conversion.
Reported Yield ~40-50%[6][7][8]Typical yield for this type of electrophilic aromatic substitution.

Visualization of Experimental Workflows

Diagrams provide a clear, at-a-glance understanding of the process flow, from initial setup to the final purified product.

Reaction_Workflow cluster_reactants Reactants & Catalyst SA Salicylic Acid Vessel Reaction Vessel SA->Vessel IPA Isopropanol IPA->Vessel H2SO4 Conc. H₂SO₄ H2SO4->Vessel Stir Heat to 70°C Stir for 1-6h Vessel->Stir Quench Quench in Ice Water Stir->Quench Filter1 Vacuum Filtration & Water Wash Quench->Filter1 Crude Crude 3,5-DIPSA Filter1->Crude

Caption: High-level workflow for the synthesis of crude this compound.

Purification_Workflow Crude Crude 3,5-DIPSA Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter2 Vacuum Filtration Cool->Filter2 Wash Wash with Cold Ethanol Filter2->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure 3,5-DIPSA Dry->Pure

Caption: Step-by-step workflow for the purification of 3,5-DIPSA via recrystallization.

Product Characterization and Safety

Analytical Confirmation: To validate the identity and purity of the final product, the following analytical techniques are essential:

  • Melting Point Analysis: A sharp melting point within the literature range (113-116°C) is a strong indicator of purity.[1][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure, showing characteristic peaks for the isopropyl groups and the aromatic protons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H (both alcohol and carboxylic acid), C=O, and aromatic C-H bonds.

  • Elemental Analysis: Confirms the empirical formula (C₁₃H₁₈O₃) by determining the percentage composition of C and H.[8]

Safety and Hazard Management:

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.

  • General Precautions: The reaction should be conducted in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. Always add acid to water (or ice) slowly, never the other way around, to control the exothermic dilution process.

References

  • Feilden, A. D. (1997). Alkylation of Salicylic Acids. University of York.
  • Chidambaram, M. V., et al. (n.d.). Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. ElectronicsAndBooks.
  • LookChem. (n.d.). This compound 2215-21-6 wiki.
  • Wikipedia. (n.d.). Isopropyl salicylate.
  • White Rose eTheses Online. (2016, November 9). Alkylation of salicylic acids.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2004041766A1 - Method for the alkylation of salicylic acid.
  • Organic Syntheses. (n.d.). Procedure.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). US7045654B2 - Method for the alkylation of salicylic acid.
  • Patsnap. (2006, May 16). Method for the alkylation of salicylic acid.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E62, o4255–o4257.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-.

Sources

3,5-Diisopropylsalicylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diisopropylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3,5-DIPS) is a substituted derivative of salicylic acid characterized by the presence of two isopropyl groups on its aromatic ring. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and modulating its biological activity compared to its parent compound. With a molecular weight of 222.28 g/mol , this compound serves as a critical intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science.[1][2] Its primary utility stems from its potent ability to act as a chelating agent for various metal ions, particularly copper, which underpins its role in studying and mitigating oxidative stress. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications, offering a technical resource for professionals in research and development.

Core Physicochemical Properties

This compound is an organic compound that typically appears as a beige to grey or white crystalline solid.[3][4][5] Its structure, featuring a carboxylic acid and a hydroxyl group, allows it to participate in a range of chemical reactions, including esterification and amidation.[5] The presence of the bulky, non-polar isopropyl groups renders it relatively insoluble in water but soluble in many organic solvents.[3][5]

Table 1: Key Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O₃[1][3][6]
Molecular Weight 222.28 g/mol [1][2][7][8]
Monoisotopic Mass 222.125594432 Da[1][3]
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[1]
CAS Number 2215-21-6[3][4][6]
Appearance Beige to grey crystalline powder[3][4]
Melting Point 113-115 °C[4]
Boiling Point 324.5 °C at 760 mmHg[6]
Solubility Soluble in organic solvents; relatively insoluble in water[3][5]
pKa (Predicted) 3.21 ± 0.14[3]

Synthesis and Manufacturing

The most common laboratory-scale synthesis of this compound involves the direct alkylation of salicylic acid. This reaction is a classic example of a Friedel-Crafts alkylation on a highly activated aromatic ring.

Causality of Experimental Choices

The selection of isopropanol as the alkylating agent and concentrated sulfuric acid as the catalyst is deliberate. Sulfuric acid serves a dual purpose: it protonates the isopropanol to generate the isopropyl carbocation (the electrophile) and acts as a dehydrating agent, driving the equilibrium towards the products. The reaction temperature is maintained at 70°C to provide sufficient activation energy without promoting undesirable side reactions or decomposition, leading to yields of approximately 40%.[7][9]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the alkylation of salicylic acid.[7][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (0.67 mol) and isopropanol (1.33 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3.3 mol) to the mixture while stirring. The addition is exothermic and should be controlled.

  • Reaction: Heat the mixture to 70°C and maintain this temperature for six hours with continuous stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-hydroxy-3,5-diisopropylbenzoic acid.

  • Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (as described in Section 4.0). The expected melting point is in the range of 113-116°C.[9]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylic_Acid Salicylic Acid Alkylation Friedel-Crafts Alkylation Salicylic_Acid->Alkylation Isopropanol Isopropanol Isopropanol->Alkylation Catalyst H₂SO₄ (catalyst) Catalyst->Alkylation Temperature 70°C, 6 hours Temperature->Alkylation Workup Quenching & Precipitation Alkylation->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthesized 3,5-DIPS. A multi-technique approach ensures comprehensive validation.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl methine and methyl groups, and the acidic protons of the hydroxyl and carboxyl groups.[3][6]

  • Infrared (IR) Spectroscopy: IR analysis identifies the key functional groups. Expect to see strong absorptions corresponding to the O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxyl group.[3][6]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.[3][6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 3,5-DIPS and detecting any related impurities, such as unreacted salicylic acid or isomers.

  • Methodology Rationale: As an ionizable organic acid, the retention of 3,5-DIPS on a reverse-phase column is highly dependent on the mobile phase pH.[10] An acidic mobile phase (e.g., using acetic acid or trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring the compound is in its neutral, more retained form, which leads to better peak shape and reproducibility.[10]

  • Standard & Sample Preparation: Prepare a stock solution of 3,5-DIPS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare samples for analysis by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm or 314 nm).

    • Column Temperature: 30°C.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of 3,5-DIPS as the percentage of the main peak area relative to the total area of all peaks.

Visualization of Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Start Bulk 3,5-DIPS Sample Dissolution Dissolution in Organic Solvent Start->Dissolution HPLC HPLC-UV Dissolution->HPLC NMR ¹H / ¹³C NMR Dissolution->NMR MS Mass Spec. Dissolution->MS Purity Purity Report (e.g., >98%) HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity Mechanism_Diagram cluster_pathway Oxidative Stress Pathway cluster_intervention Intervention by 3,5-DIPS Cu_ion Free Copper Ion (Cu²⁺) ROS Reactive Oxygen Species (e.g., •OH) Cu_ion->ROS Fenton-like Reaction Complex Stable Cu(II)-DIPS Complex Cu_ion->Complex Damage Cellular Damage & Inflammation ROS->Damage DIPS 3,5-DIPS DIPS->Complex Block Inhibition of ROS Generation Complex->Block Block->ROS

Caption: Postulated mechanism of 3,5-DIPS as an antioxidant via metal chelation.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Information

CategoryGHS InformationSource(s)
Pictogram(s) Warning[1]
Hazard Statement(s) H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statement(s) P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3]* Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials. Recommended storage is at room temperature. [8]

Conclusion

This compound is more than just a substituted phenol; it is a highly functionalized molecule with significant utility in scientific research. Its defined molecular weight and well-characterized properties make it a reliable starting material and analytical standard. Its capacity for metal chelation provides a powerful tool for investigating biological processes involving oxidative stress, while its role as a synthetic precursor continues to be valuable in the development of new materials and potential therapeutic agents. This guide has consolidated the essential technical information required by researchers to effectively and safely utilize this versatile compound.

References

  • This compound | C13H18O3 | CID 30543. (n.d.). PubChem.
  • Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. (n.d.). ElectronicsAndBooks.
  • Jhariya, A. N., Kumar, D., Parashar, A. K., Patel, M., & Nema, R. K. (2013). New Analytical Methods for Titrimetric and Spectrophotometric Analysis of Salicylic Acid Bulk Drug Sample. Current Research in Pharmaceutical Sciences, 3(3), 99-101.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent.

Sources

Spectroscopic Data for 3,5-Diisopropylsalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Pharmaceutical Intermediate

Introduction

3,5-Diisopropylsalicylic acid, a substituted derivative of salicylic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and coordination complexes. Its biological activity and utility in drug development are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and understanding its chemical behavior. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its combination of a carboxylic acid, a hydroxyl group, an aromatic ring, and two isopropyl substituents, gives rise to a unique and informative set of spectroscopic data. Each functional group provides characteristic signals in NMR, IR, and MS analyses, allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound involves dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). Spectra are commonly recorded on a 400 MHz or 500 MHz spectrometer.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Insert Sample Pulse Pulse Sequence (¹H, ¹³C) Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound KBr KBr Powder Sample->KBr Press Pellet Press KBr->Press Pellet KBr Pellet Press->Pellet FTIR FTIR Spectrometer Pellet->FTIR Place in Sample Holder IR_Beam IR Beam FTIR->IR_Beam Detector Detector IR_Beam->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum

Caption: Workflow for IR data acquisition and processing.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C-H, C=O, and C-O bonds, as well as aromatic C=C stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid O-H
~3200Medium, BroadO-H StretchPhenolic O-H
2960 - 2870StrongC-H StretchIsopropyl C-H
~1680StrongC=O StretchCarboxylic Acid C=O
~1600, ~1470MediumC=C StretchAromatic Ring
~1250StrongC-O StretchCarboxylic Acid/Phenol

Interpretation:

  • O-H Stretching: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch is also expected in this region, contributing to the broadness.

  • C-H Stretching: Strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl groups.

  • C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

  • Aromatic C=C Stretching: Medium intensity peaks in the 1600-1470 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretching: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibrations of the carboxylic acid and the phenol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

For a volatile compound like a derivative of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample is first vaporized and separated by GC, then ionized and fragmented in the mass spectrometer.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Analysis cluster_output Data Output Sample Sample Solution GC Gas Chromatograph Sample->GC Ion_Source Ion Source (e.g., EI) GC->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

Caption: Workflow for GC-MS data acquisition.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (222.28 g/mol ) and several fragment ions.

Table 4: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
207[M - CH₃]⁺
189[M - CH₃ - H₂O]⁺ or [M - COOH + H]⁺
177[M - COOH]⁺
161[M - COOH - CH₄]⁺

Data derived from publicly available GC-MS information on PubChem.[1]

Interpretation:

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways for aromatic carboxylic acids and alkyl-substituted phenols.

  • Loss of a Methyl Group: The peak at m/z 207 likely corresponds to the loss of a methyl radical from one of the isopropyl groups, a common fragmentation for alkyl-substituted aromatic compounds.

  • Loss of a Carboxyl Group: The peak at m/z 177 is indicative of the loss of the carboxylic acid group (-COOH).

  • Further Fragmentation: Subsequent losses of small neutral molecules like water (H₂O) or methane (CH₄) from the fragment ions can lead to the other observed peaks, such as those at m/z 189 and 161. The peak at m/z 189 could also arise from the loss of a carboxyl group followed by the addition of a hydrogen atom.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is indispensable for the unambiguous identification and quality control of this important pharmaceutical intermediate. The data and interpretations presented in this guide serve as a foundational reference for researchers and scientists working with this compound and related compounds.

References

  • PubChem. This compound.

Sources

A Technical Guide to the Biological Activity of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diisopropylsalicylic acid (3,5-DIPS) is a derivative of salicylic acid, a well-known compound with a long history of therapeutic use.[1] The structural modifications to the salicylic acid backbone, specifically the addition of two isopropyl groups at the 3 and 5 positions, are anticipated to modulate its physicochemical and biological properties.[2] This guide provides a comprehensive technical overview of the known and potential biological activities of 3,5-DIPS, with a focus on its anti-inflammatory and antioxidant properties. While direct experimental data on 3,5-DIPS is limited in publicly available literature, this document synthesizes information from related salicylic acid derivatives to propose likely mechanisms of action and provides detailed experimental protocols for their investigation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of 3,5-DIPS.

Chemical and Physical Properties

3,5-DIPS, also known as 2-hydroxy-3,5-diisopropylbenzoic acid, has the chemical formula C13H18O3 and a molecular weight of 222.28 g/mol .[3] It is a beige to grey crystalline powder that is soluble in organic solvents.[3]

PropertyValueSource
Molecular FormulaC13H18O3[3]
Molecular Weight222.284 g/mol [3]
AppearanceBeige to grey crystalline powder[3]
SolubilitySoluble in organic solvents[3]

Anti-Inflammatory Activity

Salicylic acid and its derivatives are well-established anti-inflammatory agents.[1] While acetylsalicylic acid (aspirin) is a potent inhibitor of cyclooxygenase (COX) enzymes, other salicylates are thought to exert their anti-inflammatory effects through multiple mechanisms, including but not limited to, COX inhibition and modulation of the NF-κB signaling pathway.[1][4]

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[5] It is plausible that 3,5-DIPS, as a salicylic acid derivative, may also inhibit COX-1 and COX-2. The bulky isopropyl groups may influence its binding affinity and selectivity towards the COX isoforms.

Furthermore, lipoxygenases (LOX) represent another class of enzymes involved in the inflammatory cascade, leading to the production of leukotrienes. Inhibition of LOX is another potential avenue for the anti-inflammatory action of 3,5-DIPS.

cluster_0 Inflammatory Stimulus cluster_1 Membrane Phospholipids cluster_2 Arachidonic Acid Cascade cluster_3 Inflammation cluster_4 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX LOX Lipoxygenases Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 3,5-DIPS 3,5-DIPS 3,5-DIPS->COX 3,5-DIPS->LOX

Figure 1: Proposed inhibition of the arachidonic acid cascade by 3,5-DIPS.

Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses.[6] The canonical NF-κB pathway is a common target for anti-inflammatory drugs.[6] Salicylates have been shown to inhibit the activation of NF-κB.[4] It is hypothesized that 3,5-DIPS may interfere with this pathway by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK NF-kB/IkB NF-kB / IkBα IKK->NF-kB/IkB P-IkB P-IkBα NF-kB/IkB->P-IkB NF-kB Active NF-kB P-IkB->NF-kB NF-kB_nuc Active NF-kB NF-kB->NF-kB_nuc Gene Expression Pro-inflammatory Gene Expression NF-kB_nuc->Gene Expression 3,5-DIPS 3,5-DIPS 3,5-DIPS->IKK

Figure 2: Proposed inhibition of the NF-κB signaling pathway by 3,5-DIPS.

Experimental Protocols for Assessing Anti-Inflammatory Activity

In Vitro Assays

This assay assesses the ability of a compound to stabilize red blood cell membranes when challenged with hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.[7][8]

Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an equal volume of Alsever's solution (2.05% glucose, 0.8% sodium citrate, 0.055% citric acid, and 0.42% sodium chloride in water).[9]

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed cells with isosaline (0.9% NaCl) and prepare a 10% (v/v) suspension in isosaline.[8]

  • Assay Procedure:

    • Prepare different concentrations of 3,5-DIPS and a standard drug (e.g., diclofenac sodium) in a suitable solvent.

    • In separate tubes, mix 1 ml of phosphate buffer, 2 ml of hyposaline (0.7% NaCl), and 0.5 ml of the 10% HRBC suspension.[8]

    • Add the test compound or standard to the respective tubes. A control tube should contain the solvent only.

    • Incubate all tubes at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm to determine the hemoglobin content.

  • Calculation:

    • The percentage of hemolysis protection is calculated using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]

Protocol:

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 mM phenol, 5 µM Fe3+-protoporphyrin IX, and the test compound (3,5-DIPS) at various concentrations.[10]

  • Enzyme and Substrate:

    • Add 100 µM of arachidonic acid as the substrate.

    • Initiate the reaction by adding 5 µg of purified human COX-1 or COX-2 enzyme.

  • Measurement:

    • Measure the rate of oxygen consumption using a Clark-type oxygen electrode at 37°C.[10]

  • Calculation:

    • The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the test compound to that of a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

In Vivo Assay

This is a widely used and reproducible model of acute inflammation.[11][12]

Protocol:

  • Animal Model:

    • Use male Wistar rats (150-200 g).

  • Dosing:

    • Administer 3,5-DIPS orally at different doses. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema:

    • One hour after dosing, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Antioxidant Activity

Reactive oxygen species (ROS) play a crucial role in the pathogenesis of various inflammatory diseases.[13] The ability of a compound to scavenge these free radicals contributes to its therapeutic potential. Salicylic acid derivatives have been reported to possess antioxidant properties.[14]

Proposed Mechanism of Action: Radical Scavenging

The phenolic hydroxyl group and the carboxylic acid group in the structure of 3,5-DIPS are potential sites for donating a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion (O2•−), hydroxyl radical (•OH), and peroxyl radicals (ROO•).[13][14]

cluster_0 Reactive Oxygen Species cluster_1 Cellular Damage cluster_2 Therapeutic Intervention ROS ROS (e.g., O2•−, •OH, ROO•) Damage Oxidative Stress & Cellular Damage ROS->Damage Neutralized ROS Neutralized Species 3,5-DIPS 3,5-DIPS 3,5-DIPS->ROS Scavenging

Sources

Foreword: The Enduring Legacy and Modern Renaissance of Salicylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diisopropylsalicylic Acid Derivatives and Their Properties

Salicylic acid and its derivatives have been cornerstones of medicine for over a century, with Aspirin (acetylsalicylic acid) being the most iconic example. However, the therapeutic potential of the salicylate scaffold extends far beyond its cyclooxygenase (COX) inhibitory effects. The strategic modification of the salicylate core has given rise to a new generation of compounds with diverse and potent pharmacological profiles. Among these, this compound (3,5-DIPSA) and its derivatives have emerged as a particularly promising class of molecules. The introduction of bulky, lipophilic isopropyl groups at the 3 and 5 positions of the benzene ring dramatically alters the molecule's physicochemical and biological properties, leading to enhanced anti-inflammatory, antioxidant, and even anticancer activities.

This technical guide offers a comprehensive exploration of 3,5-DIPSA derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the foundational chemistry, synthesis, and characterization of these compounds, explore their diverse therapeutic applications with a focus on mechanistic insights, and provide detailed experimental protocols for their evaluation. Our approach is grounded in scientific integrity, providing not just data and methods, but also the rationale behind experimental choices and a critical analysis of structure-activity relationships.

Chapter 1: Foundational Chemistry of this compound

Synthesis and Physicochemical Properties of the Core Moiety

This compound is a non-steroidal anti-inflammatory drug (NSAID) that, unlike aspirin, does not inhibit prostaglandin synthesis. Its synthesis is typically achieved through the Kolbe-Schmitt reaction, involving the carboxylation of 2,4-diisopropylphenol under pressure and elevated temperature.

The two isopropyl groups are crucial to its unique properties. They significantly increase the molecule's lipophilicity compared to salicylic acid, which enhances its ability to cross cell membranes. Furthermore, the steric hindrance provided by these bulky groups influences the acidity of the phenolic hydroxyl and carboxylic acid groups, as well as the molecule's ability to coordinate with metal ions.

Spectroscopic and Crystallographic Characterization

The structural elucidation of 3,5-DIPSA and its derivatives relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of 3,5-DIPSA in CDCl₃ typically shows characteristic signals for the aromatic protons, the isopropyl methine protons, and the isopropyl methyl protons. The carboxylic acid and hydroxyl protons are also observable, often as broad singlets.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically around 1650-1700 cm⁻¹, and a broad O-H stretching band from the hydroxyl group and carboxylic acid dimer formation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of 3,5-DIPSA and its derivatives.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Key Structural Features and Their Influence on Reactivity

The reactivity of 3,5-DIPSA is centered around three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring. The carboxylic acid can be readily converted into esters, amides, and acid halides. The phenolic hydroxyl group can be alkylated or acylated and plays a critical role in the molecule's antioxidant and metal-chelating properties. The electron-rich aromatic ring is susceptible to electrophilic substitution, although the bulky isopropyl groups can direct incoming electrophiles to specific positions.

Chapter 2: The Therapeutic Landscape of 3,5-DIPSA Derivatives

Anti-inflammatory and Analgesic Properties: A Mechanistic Deep Dive

The anti-inflammatory effects of 3,5-DIPSA and its derivatives are well-documented and appear to be multifactorial, extending beyond simple COX inhibition.

3,5-DIPSA has been shown to modulate the production of key pro-inflammatory cytokines. For instance, it can inhibit the expression of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in various inflammatory models. This is thought to occur through the inhibition of transcription factors such as NF-κB, a central regulator of the inflammatory response.

A significant aspect of the anti-inflammatory action of 3,5-DIPSA, particularly its metal complexes, is its superoxide dismutase (SOD)-mimetic activity. SODs are endogenous enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The copper(II) complex of 3,5-DIPSA, in particular, is a potent SOD mimetic, which helps to reduce the oxidative stress that is a hallmark of inflammation. This complex has been shown to be effective in treating a wide range of inflammatory conditions in animal models.

Antioxidant and Radioprotective Effects

The phenolic hydroxyl group of 3,5-DIPSA is a key contributor to its antioxidant properties, enabling it to act as a radical scavenger.

3,5-DIPSA can directly scavenge free radicals, such as the hydroxyl radical (•OH) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reaction involves the donation of a hydrogen atom from the phenolic hydroxyl group to the radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent isopropyl groups.

The antioxidant properties of 3,5-DIPSA contribute to its observed radioprotective effects. Studies have shown that it can protect against radiation-induced damage in mice, likely by reducing the burden of reactive oxygen species (ROS) generated by ionizing radiation. Its lipophilicity allows for good tissue penetration, a desirable property for a radioprotectant.

Emerging Anticancer Applications

More recently, 3,5-DIPSA and its derivatives have been investigated for their potential as anticancer agents.

Several studies have demonstrated that 3,5-DIPSA and its metal complexes can induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms include the generation of intracellular ROS, the disruption of mitochondrial membrane potential, and the activation of caspase cascades. Furthermore, these compounds can cause cell cycle arrest, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

While still in the early stages of research, some in vivo studies using animal models of cancer have shown promising results. For example, copper complexes of 3,5-DIPSA have been reported to inhibit tumor growth in xenograft models. Further research is needed to fully elucidate their therapeutic potential and safety profile for clinical applications.

Chapter 3: Synthesis and Characterization of Key Derivatives: Protocols and Insights

Metal Complexes of 3,5-DIPSA: Coordination Chemistry and Biological Activity

The ability of 3,5-DIPSA to act as a bidentate ligand, coordinating to metal ions through its carboxylate and phenolate oxygen atoms, has been exploited to create a wide range of metal complexes with enhanced biological activity. Copper(II) complexes are particularly noteworthy.

This protocol describes a typical synthesis of a copper(II) complex of 3,5-DIPSA.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide and add it dropwise to the ethanolic solution of 3,5-DIPSA with stirring to form the sodium salt.

  • Prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Slowly add the copper(II) sulfate solution to the sodium 3,5-diisopropylsalicylate solution. A precipitate should form immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration and wash it with deionized water and then with a small amount of cold ethanol.

  • Dry the resulting solid in a vacuum oven to obtain the final product.

Rationale: The deprotonation of the carboxylic acid and phenolic hydroxyl groups of 3,5-DIPSA by sodium hydroxide facilitates its coordination to the Cu(II) ion. The resulting complex is insoluble in the reaction medium and precipitates out.

The resulting copper(II) complex is typically a dimeric structure with two bridging carboxylate groups. This structure can be confirmed by X-ray crystallography. The complex exhibits a characteristic d-d transition in its UV-Vis spectrum and is paramagnetic, as expected for a Cu(II) ion. As mentioned earlier, this complex is a potent SOD mimetic, a property that is central to its anti-inflammatory activity.

Chapter 4: Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on Biological Activity

The biological activity of 3,5-DIPSA derivatives is highly dependent on their structure.

  • Isopropyl Groups: The presence of the two isopropyl groups is critical for high lipophilicity and potent anti-inflammatory activity.

  • Metal Ion: The choice of the metal ion in metal complexes significantly influences their biological properties. Copper(II) complexes often exhibit the highest SOD-mimetic activity. Other metal ions, such as zinc(II) and manganese(II), can also form active complexes, but their potency may vary.

  • Modifications of the Carboxylic Acid and Phenolic Hydroxyl Groups: Esterification or amidation of the carboxylic acid group can modulate the compound's pharmacokinetic properties, such as its absorption and metabolism. Modification of the phenolic hydroxyl group can affect its antioxidant and metal-chelating abilities.

Future Directions in Derivative Design

Future research in this area will likely focus on the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This could involve the synthesis of heterodimeric complexes containing two different metal ions, or the conjugation of 3,5-DIPSA to other pharmacologically active molecules to create hybrid drugs with dual mechanisms of action.

Chapter 5: Experimental Workflows and Methodologies

In Vitro Assay for Anti-inflammatory Activity (LPS-stimulated Macrophages)

This protocol outlines a common method for assessing the anti-inflammatory properties of 3,5-DIPSA derivatives.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Determine the IC₅₀ value of the compound for the inhibition of cytokine production.

DPPH Assay for Antioxidant Capacity

This is a simple and widely used method for evaluating the radical scavenging activity of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.

Cell Viability and Apoptosis Assays for Anticancer Screening

Cell Viability Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of the test compound for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion: Future Perspectives and Unmet Needs

This compound and its derivatives represent a versatile and promising class of therapeutic agents with a broad spectrum of biological activities. Their unique combination of anti-inflammatory, antioxidant, and anticancer properties, coupled with their favorable lipophilicity, makes them attractive candidates for further drug development. The SOD-mimetic activity of their metal complexes is a particularly compelling feature that warrants further investigation.

Future research should focus on a more detailed elucidation of their molecular mechanisms of action, including the identification of their specific cellular targets. The development of more sophisticated drug delivery systems could also help to improve their therapeutic efficacy and reduce potential side effects. While the preclinical data are encouraging, rigorous clinical trials are ultimately needed to establish the safety and efficacy of these compounds in humans. The continued exploration of this fascinating class of molecules holds great promise for the development of new treatments for a wide range of diseases.

References

  • Kensler, T. W., & Trush, M. A. (1983). Inhibition of oxygen radical-dependent mutagenesis by superoxide dismutase.
  • Sorenson, J. R. J. (1984). Copper complexes as a new class of anti-inflammatory drugs. In Inflammatory Diseases and Copper (pp. 3-33). Humana Press.

Unlocking the Therapeutic Potential of 3,5-Diisopropylsalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diisopropylsalicylic acid (3,5-DIPS), a synthetic derivative of salicylic acid, presents a compelling scaffold for the development of novel therapeutic agents. Its structural modifications, featuring bulky isopropyl groups, confer unique physicochemical properties that may translate into enhanced biological activity and novel mechanisms of action compared to its parent compound. This in-depth technical guide provides a comprehensive overview of the potential research applications of 3,5-DIPS, with a focus on its anti-inflammatory, anticancer, and antioxidant properties. Drawing upon existing literature on salicylic acid derivatives and metal complexes of 3,5-DIPS, this document offers a scientifically grounded rationale for its investigation and provides detailed experimental protocols to empower researchers in their exploration of this promising molecule.

Introduction to this compound: Chemical Profile and Synthesis

This compound is a white to beige crystalline powder with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . It is soluble in organic solvents and is characterized by a melting point of 113-115 °C.[1] The presence of the carboxylic acid and hydroxyl groups on the benzene ring, coupled with the lipophilic isopropyl substituents, suggests its potential to interact with biological targets and traverse cellular membranes.

Chemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.28 g/mol
AppearanceBeige to grey crystalline powder[1][2]
Melting Point113-115 °C[1]
SolubilitySoluble in organic solvents[1]
Synthesis of this compound

A common method for the synthesis of this compound involves the alkylation of salicylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[3]

Experimental Protocol: Synthesis of this compound [3][4]

  • In a round-bottom flask, combine salicylic acid (0.67 mol) and isopropanol (1.33 mol).

  • Carefully add concentrated sulfuric acid (3.3 mol) to the mixture while stirring.

  • Heat the reaction mixture to 70°C and maintain this temperature for six hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture over crushed ice to precipitate the product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Characterize the final product by determining its melting point and using spectroscopic techniques like NMR and IR spectroscopy.

Potential Research Application 1: Anti-Inflammatory Agent

The anti-inflammatory properties of salicylic acid and its derivatives are well-established.[2][5] The structural similarity of 3,5-DIPS suggests its potential as an anti-inflammatory agent. The bulky isopropyl groups may enhance its lipophilicity, potentially leading to better tissue penetration and interaction with inflammatory targets.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][7] Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[8][9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.[10][11] It is hypothesized that 3,5-DIPS may inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates 3,5-DIPS 3,5-DIPS 3,5-DIPS->IKK Inhibits? 3,5-DIPS->NF-κB_n Inhibits translocation? DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound (3,5-DIPS).

Experimental Workflow: In Vitro Anti-Inflammatory Assays

To investigate the anti-inflammatory potential of 3,5-DIPS, a series of in vitro assays can be performed using a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Protocol: Evaluation of Anti-Inflammatory Activity in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3,5-DIPS for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and the non-toxic concentration range of 3,5-DIPS.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Seed cells in a 96-well plate and pre-treat with non-toxic concentrations of 3,5-DIPS for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):

    • Following the same treatment protocol as the NO assay, collect the cell culture supernatant.

    • Use commercially available ELISA kits to quantify the concentrations of TNF-α and IL-6.

  • COX-2 Expression Analysis (Western Blot):

    • After treatment, lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Potential Research Application 2: Anticancer Agent

Salicylic acid and its derivatives have demonstrated anticancer properties, including the induction of apoptosis in cancer cells.[1] The unique structure of 3,5-DIPS may lead to enhanced anticancer activity or a novel mechanism of action.

Proposed Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis.[12] It is hypothesized that 3,5-DIPS may trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[13]

Apoptosis_Induction cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 3,5-DIPS 3,5-DIPS Death Receptors Death Receptors 3,5-DIPS->Death Receptors Activates? Mitochondrion Mitochondrion 3,5-DIPS->Mitochondrion Induces stress? Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Proposed induction of apoptosis by this compound (3,5-DIPS) via extrinsic and intrinsic pathways.

Experimental Workflow: In Vitro Anticancer Assays

To assess the anticancer potential of 3,5-DIPS, a variety of cancer cell lines can be utilized to determine its cytotoxicity and apoptotic effects.

Protocol: Evaluation of Anticancer Activity in Cancer Cell Lines

  • Cell Culture: Culture relevant cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in their recommended media and conditions.

  • Cell Viability Assay (MTT or WST-8 Assay):

    • Seed cells in a 96-well plate and treat with a range of 3,5-DIPS concentrations for 24, 48, and 72 hours.

    • Perform an MTT or WST-8 assay to determine the half-maximal inhibitory concentration (IC₅₀) of 3,5-DIPS for each cell line.

  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

    • Treat cells with 3,5-DIPS at its IC₅₀ concentration for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Caspase Activity Assay:

    • Treat cells with 3,5-DIPS and lyse them at different time points.

    • Use commercially available colorimetric or fluorometric assay kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, and initiator caspases like caspase-8 and caspase-9.

  • Western Blot Analysis of Apoptotic Proteins:

    • Analyze the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, cleaved PARP, and cleaved caspases, by Western blot to elucidate the apoptotic pathway.

Potential Research Application 3: Antioxidant and Metal-Complexing Agent

The phenolic hydroxyl group in 3,5-DIPS suggests its potential as an antioxidant. Furthermore, the salicylic acid moiety is a well-known chelator of metal ions. The formation of metal complexes with 3,5-DIPS can significantly alter its biological activity.

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in various diseases. The ability of 3,5-DIPS to scavenge free radicals could contribute to its therapeutic effects.

Experimental Protocol: In Vitro Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of 3,5-DIPS at various concentrations.

    • Mix the 3,5-DIPS solution with a methanolic solution of DPPH.

    • Incubate the mixture in the dark for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the IC₅₀ value, which is the concentration of 3,5-DIPS required to scavenge 50% of the DPPH radicals.[14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Mix the 3,5-DIPS solution with the ABTS radical solution.

    • Measure the absorbance at 734 nm after a specific incubation time. A decrease in absorbance indicates radical scavenging.

    • Calculate the IC₅₀ value.

Metal Complexes of this compound

The chelation of metal ions like copper (Cu) and zinc (Zn) by 3,5-DIPS can lead to complexes with enhanced or novel biological activities. For instance, a copper(II) complex of 3,5-DIPS has shown potent antioxidant activity.[2] Zinc complexes of salicylic acid derivatives have also demonstrated promising anticancer effects.[15]

Research Directions for Metal Complexes:

  • Synthesis and Characterization: Synthesize and characterize Cu(II) and Zn(II) complexes of 3,5-DIPS.

  • Biological Evaluation: Evaluate the anti-inflammatory, anticancer, and antioxidant activities of these metal complexes using the protocols described in this guide.

  • Mechanism of Action Studies: Investigate the mechanisms by which these metal complexes exert their biological effects, which may differ from the parent compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule with the potential for significant therapeutic applications. Its structural features suggest a favorable profile for anti-inflammatory, anticancer, and antioxidant activities. The information and detailed protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals to systematically investigate the properties of 3,5-DIPS and its metal complexes. Further research is warranted to elucidate its precise mechanisms of action, evaluate its efficacy in in vivo models, and ultimately unlock its full therapeutic potential.

References

  • This compound | C13H18O3 | CID 30543 - PubChem. (n.d.).
  • This compound 2215-21-6 wiki. (n.d.).
  • Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes - PMC. (2024, June 20).
  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazides derivatives | Request PDF. (n.d.).
  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR - Pharmacy Education. (n.d.).
  • Salicylic Acid as Ionic Liquid Formulation May Have Enhanced Potency to Treat Some Chronic Skin Diseases - PMC. (2021, December 30).
  • X-ray structural analysis and antitumor activity of new salicylic acid derivatives. (n.d.).
  • Antioxidant properties and associated mechanisms of salicylates - PubMed. (n.d.).
  • 2-Hydroxy-3,5-diisopropylbenzoic acid - ResearchGate. (n.d.).
  • Salicylates: SAR and Uses - YouTube. (2022, March 7).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.).
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed. (n.d.).
  • IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC. (n.d.).
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. (n.d.).
  • Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway - MDPI. (n.d.).
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PubMed Central. (n.d.).
  • cell lines ic50: Topics by Science.gov. (n.d.).
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC. (n.d.).
  • Review on NSAID Metal Complexes: Synthesis, Characterization and Biological Activity - IJPPR. (2023, December 17).
  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.).
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (2021, November 20).
  • Biological Activity of Metal Complexes - Special Issue - MDPI. (n.d.).
  • Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PubMed Central. (n.d.).
  • Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells - Indian Academy of Sciences. (n.d.).
  • Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC. (n.d.).
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
  • The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 - Rasayan Journal of Chemistry. (n.d.).
  • Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured... - ResearchGate. (n.d.).
  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PubMed Central. (n.d.).
  • Aspirin-induced activation of the NF-kappaB signaling pathway: a novel mechanism for aspirin-mediated apoptosis in colon cancer cells - PubMed. (n.d.).
  • Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed. (n.d.).
  • Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC. (n.d.).
  • Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed. (n.d.).
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. (n.d.).
  • Inhibition of the NLRP3 inflammasome by HSP90 inhibitors - ResearchGate. (n.d.).
  • Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed. (n.d.).

Sources

A Comprehensive Guide to the Safe Laboratory Handling of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Diisopropylsalicylic acid (CAS No. 2215-21-6) is a substituted salicylic acid derivative utilized in various fields of chemical and pharmaceutical research.[1][2] It serves as a key starting reagent and intermediate in the synthesis of metal complexes, such as those involving Zn(II) and Cd(II), and other organic compounds.[3] Its utility in drug development and as a ligand in coordination chemistry necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel.[1][3]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. The protocols herein are designed to be self-validating systems, grounded in established safety data to foster a culture of proactive risk mitigation.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the chemical's properties and inherent hazards. This knowledge informs every subsequent handling decision.

Physical and Chemical Properties

This compound is typically encountered as a beige to grey crystalline powder.[3][4] Its solubility in organic solvents, in contrast to its relative insolubility in water, is a key consideration for reaction and purification protocols.[1][3][4]

PropertyValueSource(s)
CAS Number 2215-21-6[4][5][6]
Molecular Formula C13H18O3[5][6][7]
Molecular Weight 222.28 g/mol [5][6]
Appearance Beige to grey crystalline powder[3][4]
Melting Point 113-115 °C[3]
Solubility Soluble in organic solvents[1][3][4]
GHS Hazard Identification and Classification

According to aggregated data from multiple suppliers and safety databases, this compound is classified as an irritant.[5][6] The primary risks are associated with direct contact and inhalation. The GHS classification underscores the necessity for stringent protective measures.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarningIrritant
Skin Corrosion/Irritation H315: Causes skin irritationWarningIrritant
STOT - Single Exposure H335: May cause respiratory irritationWarningIrritant
Acute Toxicity (Oral) H302: Harmful if swallowedWarningIrritant
Acute Toxicity (Dermal) H312: Harmful in contact with skinWarningIrritant
Acute Toxicity (Inhalation) H332: Harmful if inhaledWarningIrritant

Source(s):[4][5][6]

The acidic nature of the carboxylic acid and phenolic hydroxyl groups contributes to its irritant properties. The fine, powdered form of the solid can be easily aerosolized, leading to respiratory tract irritation if inhaled.[4][6]

Section 2: Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This entails identifying potential exposure scenarios and implementing robust control measures.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles and vapors.[4][6]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional. The selection of appropriate PPE is based on a risk assessment of the specific procedures being performed.[8]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[9] A full-face shield must be worn over safety goggles when there is a significant risk of splashing.[9][10]

  • Hand Protection: Wear impervious, chemical-resistant gloves, such as nitrile or neoprene.[6][9] It is crucial to check glove compatibility with any solvents being used. Gloves should be removed and discarded immediately if contamination is suspected.[10]

  • Body Protection: A long-sleeved lab coat is required to protect against skin contact.[10] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[7] However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate filter should be used.[10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe setup_hood 3. Prepare Work Area in Chemical Fume Hood don_ppe->setup_hood weigh_solid 4. Weigh Solid Compound (Minimize Dust) setup_hood->weigh_solid prepare_solution 5. Prepare Solution (If applicable) weigh_solid->prepare_solution conduct_experiment 6. Perform Experiment prepare_solution->conduct_experiment waste 7. Segregate & Label Hazardous Waste conduct_experiment->waste clean_area 8. Decontaminate Work Area waste->clean_area doff_ppe 9. Doff PPE Correctly clean_area->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling this compound.

Section 3: Step-by-Step Handling Protocols

Adherence to standardized protocols is essential for reproducibility and safety.

Protocol 3.1: Weighing and Dispensing Solid Compound
  • Preparation: Ensure all required PPE is worn and the work is conducted within a chemical fume hood. Place an anti-static weighing dish on the analytical balance.

  • Dispensing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of this compound to the weighing dish. Perform this action slowly and close to the surface to minimize the generation of airborne dust.

  • Closure: Tightly close the stock container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or volumetric flask.

  • Decontamination: Clean the spatula and any contaminated surfaces within the fume hood.

Protocol 3.2: Preparation of Solutions
  • Preparation: Following Protocol 3.1, weigh the required amount of solid into a suitable container (e.g., beaker or flask) inside a fume hood.

  • Solvent Addition: Add the chosen organic solvent to the solid in portions, with gentle swirling or magnetic stirring to aid dissolution.

  • Avoid Splashing: Add liquids slowly to prevent splashing. If transferring to a volumetric flask for dilution, use a funnel.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled container with a secure cap. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Section 4: Storage and Waste Management

Proper storage and disposal are critical components of the chemical lifecycle, preventing accidents and environmental contamination.

Storage
  • Container: Keep the compound in a tightly closed container to prevent moisture absorption and contamination.[7]

  • Location: Store in a dry, cool, and well-ventilated place.[7][11]

  • Segregation: Store separately from strong oxidizing agents, acids, and bases.[11] Do not store in an alphabetical system where incompatible chemicals could be placed next to each other.[11]

Waste Disposal
  • Classification: this compound and its containers are considered hazardous waste. They must not be disposed of in regular trash or down the drain.[12]

  • Collection: Collect all waste material (including contaminated gloves, paper towels, and excess reagent) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container label must clearly state "Hazardous Waste," list the full chemical name of the contents, and indicate the associated hazards (Irritant).

  • Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Exposure Response

G cluster_routes cluster_actions exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush eyes for 15+ mins at eyewash station. Remove contact lenses. eye_contact->flush_eyes wash_skin Remove contaminated clothing. Wash skin with soap & water for 15+ mins. skin_contact->wash_skin fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air get_help Call for medical help. Do NOT induce vomiting. Drink plenty of water. ingestion->get_help seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical get_help->seek_medical G spill Minor Spill Occurs alert 1. Alert others in the area spill->alert ppe 2. Don appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe ventilate 3. Increase ventilation (Ensure fume hood is on) ppe->ventilate contain 4. Cover with inert absorbent (e.g., vermiculite, sand) ventilate->contain collect 5. Sweep up and collect into a labeled waste container contain->collect clean 6. Clean spill area with soap and water collect->clean dispose 7. Dispose of waste via EHS procedures clean->dispose

Caption: Workflow for cleaning up a minor chemical spill.

  • Alert Personnel: Notify others in the immediate area of the spill. [13]2. Evacuate (If Necessary): If the spill is large, produces significant dust, or is outside of a containment area, evacuate the lab and contact your institution's emergency response team.

  • Secure PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Consider respiratory protection if dust is present. [13]4. Containment: Avoid breathing dust. [7]Cover the spill with an inert absorbent material like vermiculite or sand. [13]5. Collection: Carefully sweep or scoop the material and absorbent into a suitable container for hazardous waste disposal. [7]6. Decontamination: Clean the spill area thoroughly with soap and water. [13]7. Disposal: Seal and label the waste container and dispose of it according to institutional protocols. [13]

Conclusion

This compound is a valuable reagent in scientific research, but its potential to cause serious eye, skin, and respiratory irritation demands meticulous and informed handling. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can confidently and safely utilize this compound. The causality behind these safety protocols is clear: preventing direct contact and inhalation is paramount. Adherence to these guidelines ensures a safe research environment for all personnel.

References

  • PubChem. This compound | C13H18O3 | CID 30543. National Center for Biotechnology Information.
  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ASHP Publications. Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Columbia University. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • University of California, Santa Cruz. Emergency Procedures for Incidents Involving Chemicals - Research Safety.
  • CAS Common Chemistry. This compound.
  • Princeton University. Hazardous Chemical Exposures | Office of Environmental Health and Safety.
  • MDPI. Batch Mode Reactor for 3,5-Dinitrosalicylic Acid Degradation by Phanerochaete chrysosporium.
  • PubChemLite. This compound (C13H18O3).
  • AIC & FAIC. Hazardous Waste Disposal.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3,5-Diiodosalicylic Acid in Modern Pharmaceutical Synthesis.
  • Massachusetts Institute of Technology. Chemical Hygiene Plan continued.
  • LSU Health New Orleans. (2022, April 11). EHS200.05 Chemical Ordering and Storage Procedures.
  • University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
  • Princeton University. Trash Disposal | Office of Environmental Health and Safety.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
  • MDPI. Phytochemical Characterization and Antioxidant Activity Evaluation for Some Plant Extracts in Conjunction with Pharmacological Mechanism Prediction: Insights into Potential Therapeutic Applications in Dyslipidemia and Obesity.

Sources

Commercial suppliers of 3,5-Diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Procurement of 3,5-Diisopropylsalicylic Acid for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of this compound (CAS No. 2215-21-6). Adherence to the principles outlined herein is critical for ensuring experimental reproducibility and the integrity of research outcomes.

Introduction: The Scientific Utility of this compound

This compound, also known as 2-Hydroxy-3,5-diisopropylbenzoic acid, is a substituted salicylic acid derivative with significant utility in various research domains.[1][2] Its chemical structure, featuring isopropyl groups at the 3 and 5 positions of the salicylic acid backbone, imparts unique properties that make it a valuable starting reagent and active compound.

Key applications include:

  • Coordination Chemistry: It is frequently used as a ligand in the synthesis of metal complexes, such as those involving Zinc (II), Cadmium (II), and Copper (II).[3] The resulting complexes are studied for their catalytic, structural, and biological properties.

  • Pharmaceutical and Biological Research: The compound has demonstrated anti-inflammatory properties and has been investigated for its potential to inhibit the growth of human cancer cells in vitro.[4]

  • Chemical Synthesis: It serves as a precursor for other chemical entities, for instance, in the preparation of 2,4-Diisopropyl-phenol.[3]

Given its role as a foundational component in these sensitive applications, the procurement of high-purity, well-characterized this compound is a non-negotiable prerequisite for successful and valid research.

Landscape of Commercial Suppliers

A variety of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized manufacturers and distributors. The selection of a supplier should be guided by factors beyond mere cost, including product purity, availability of technical documentation, and the supplier's reputation for quality and consistency.

The following table summarizes a selection of commercial suppliers. This list is not exhaustive but represents a cross-section of available sources. Researchers are advised to conduct their own due diligence.

SupplierProduct Name(s)CAS No.Purity (Assay)Available Formats
Sigma-Aldrich (Merck) 3,5-Diisopropyl-2-hydroxybenzoic acid2215-21-698%Powder
Hangzhou Chungyo Chemicals Co., Ltd. This compound2215-21-6Pharmaceutical GradeNot Specified
ChemicalBook (Marketplace) This compound2215-21-697%-99%Powder
Biosynth Carbosynth This compound2215-21-6Not Specified50g, 100g, 250g
Sunway Pharm Ltd This compound2215-21-697%5g, 25g, 100g
Elex Biotech LLC This compound2215-21-6Not SpecifiedNot Specified

A Framework for Quality Assurance in Procurement

Sourcing a chemical reagent is not merely a purchasing transaction; it is the first step in an experimental workflow. A robust quality assurance (QA) program is essential to prevent the introduction of variables that can compromise research data.[5][6] This process can be broken down into two main phases: Supplier Vetting and Incoming Material Verification.

Diagram: Supplier Qualification & Material Acceptance Workflow

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Incoming Material QC A Identify Potential Suppliers B Review Website & Reputation A->B Initial Screening C Request Technical Documents (CoA, SDS) B->C Deeper Dive D Evaluate Supplier Responsiveness & Transparency C->D Assess Service E Select & Prequalify Supplier D->E Decision F Place Order & Receive Shipment E->F Procurement G Quarantine Material F->G H Perform In-House QC Tests (Protocol 4.1) G->H I Compare Results with Supplier CoA H->I J Release Material to Lab Inventory I->J Results Match K Reject Lot & Contact Supplier I->K Discrepancy Found

Caption: Workflow for supplier selection and incoming material quality control.

Protocol: In-House Quality Control Verification

Upon receipt, and before incorporating the material into any experiment, an independent verification of its quality is paramount. The supplier's Certificate of Analysis (CoA) provides a specification baseline, but it should not be accepted without verification.[5] This protocol outlines a standard workflow for this process.

Step-by-Step QC Protocol
  • Documentation Review & Quarantine:

    • Upon receipt, immediately place the material in a designated quarantine area.

    • Verify that the container labeling matches the purchase order and the supplied CoA.

    • Review the supplier's CoA. Pay close attention to the purity value, the analytical methods used (e.g., HPLC, NMR), and the reported spectral data.

  • Physical and Chemical Property Verification:

    • Visual Inspection: Note the appearance of the material. This compound is typically a beige to grey crystalline powder.[3] Any deviation (e.g., discoloration, clumping, foreign particulates) should be a red flag.

    • Solubility Test: Prepare a small, known concentration solution in an appropriate solvent (e.g., ethanol, methanol). Observe for complete dissolution and the absence of particulates. This provides a preliminary check for gross insoluble impurities.

  • Identity Confirmation (Spectroscopy):

    • Principle: The goal is to confirm that the received material is indeed this compound.

    • Method (¹H NMR):

      • Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a proton NMR spectrum.

      • Compare the obtained spectrum to a reference spectrum or literature data. Key expected signals include: aromatic protons, a phenolic hydroxyl proton, a carboxylic acid proton, and the characteristic doublet and septet for the isopropyl groups. The chemical shifts and coupling patterns should match expectations.

  • Purity Assessment (Chromatography):

    • Principle: To quantify the purity of the compound and identify the presence of any impurities not reported on the CoA. High-Performance Liquid Chromatography (HPLC) is the standard method.

    • Method (HPLC):

      • Develop or use a standard reversed-phase HPLC method. A C18 column is typically suitable.

      • The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

      • Prepare a standard solution of known concentration.

      • Run the sample and analyze the chromatogram.

      • Purity is typically calculated based on the area percentage of the main peak: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

      • Any significant impurity peaks (>0.1%) should be investigated.

Diagram: In-House QC Testing Workflow

G start Received Material (Quarantined) doc_review 1. Review CoA & Container Label start->doc_review phys_chem 2. Visual & Solubility Checks doc_review->phys_chem identity 3. Identity Confirmation (e.g., ¹H NMR) phys_chem->identity purity 4. Purity Assay (e.g., HPLC) identity->purity compare 5. Compare Data to CoA Specs purity->compare release Release to Lab compare->release Pass reject Reject Lot compare->reject Fail

Caption: Step-by-step workflow for the quality control of incoming material.

Conclusion

The integrity of scientific research is built upon a foundation of well-characterized and high-quality reagents. For a compound like this compound, which serves as a critical building block in synthesis and a primary agent in biological assays, rigorous supplier evaluation and incoming quality control are not optional procedures but core components of sound scientific practice. By implementing the workflows and protocols described in this guide, researchers can significantly mitigate the risks associated with reagent variability, thereby enhancing the reliability and reproducibility of their work.

References

  • This compound. Elex Biotech LLC. [Link]
  • Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex (Journal Article). ETDEWEB. [Link]
  • This compound | C13H18O3 | CID 30543. PubChem. [Link]
  • Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. ElectronicsAndBooks. [Link]
  • QUALITY ASSURANCE IN PROCUREMENT. USAID Global Health Supply Chain Program. [Link]
  • QUALITY ASSURANCE /QA/ FOR DRUG PROCUREMENT. SlideShare. [Link]
  • Annex 3 - Model quality assurance system for procurement agencies.
  • Quality Control Testing Throughout the Product Development Lifecycle.

Sources

A Comprehensive Technical Guide to 2-hydroxy-3,5-bis(propan-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Common Name

To the seasoned researcher, 3,5-Diisopropylsalicylic acid, often abbreviated as 3,5-DIPS, is a familiar scaffold. However, precision in scientific communication necessitates adherence to standardized nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) provides the unambiguous designation for this compound: 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid [1][2][3]. This guide provides an in-depth exploration of this molecule, moving beyond its name to its synthesis, characterization, and significant, multifaceted biological activities that position it as a molecule of interest in drug development.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies. We will delve into its chemical identity, robust synthesis strategies, detailed spectral characterization, and its intriguing pharmacological profile, with a particular focus on its role as a potent ligand in the formation of bioactive metal complexes.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental identifiers and properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid[1][2][3]
Common Name This compound (3,5-DIPS)[1][2]
CAS Number 2215-21-6[1][2]
Molecular Formula C₁₃H₁₈O₃[1][4]
Molecular Weight 222.28 g/mol [1][2]
Appearance Beige to grey crystalline powder[4][5]
Melting Point 113-116 °C[5][6]
Solubility Soluble in organic solvents; relatively insoluble in water[5]
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C[2]
InChIKey XUFUYOGWFZSHGE-UHFFFAOYSA-N[2]

Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and efficient synthesis of 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid is achieved through a Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction utilizes an excess of an isopropylating agent, typically propan-2-ol, in the presence of a strong acid catalyst like sulfuric acid.

The causality behind this experimental choice lies in the directing effects of the substituents on the salicylic acid ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group. The first isopropyl group preferentially adds to the C5 position (para to the hydroxyl group), which is sterically less hindered. The second isopropyl group then adds to the C3 position (ortho to the hydroxyl group), driven by the strong activating nature of the hydroxyl group.

Synthesis cluster_reactants Reactants cluster_conditions Conditions SalicylicAcid Salicylic Acid Product 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid SalicylicAcid->Product Alkylation Isopropanol Propan-2-ol (excess) Isopropanol->Product H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->Product Heat 70-90 °C Heat->Product

Caption: Synthesis of 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps, particularly the temperature control and work-up procedure, is critical for achieving a good yield and purity.

Materials:

  • Salicylic acid (13.8 g, 0.1 mol)

  • Propan-2-ol (12.0 g, 0.2 mol)

  • Concentrated sulfuric acid (25 mL)

  • Ethanol (for recrystallization)

  • Crushed ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylic acid (13.8 g, 0.1 mol) and propan-2-ol (12.0 g, 0.2 mol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (25 mL) to the stirred mixture. An exothermic reaction will occur.

  • Heating: Heat the reaction mixture to 70-90 °C and maintain this temperature for 1-6 hours[6][7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with constant stirring.

  • Precipitation and Filtration: A solid precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove any residual acid.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid as a crystalline solid[7]. A yield of approximately 40-50% can be expected[6][7].

Spectroscopic Characterization

Unambiguous identification of the synthesized compound is paramount. The following data, sourced from public databases, provide a spectral fingerprint for 2-hydroxy-3,5-bis(propan-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the presence of two distinct aromatic protons, signals for the two isopropyl groups (methine and methyl protons), and exchangeable protons for the hydroxyl and carboxylic acid groups.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (including those bearing the hydroxyl, carboxyl, and isopropyl groups), and the carbons of the two isopropyl groups[4].

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups.

  • O-H Stretch (hydroxyl): A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch, which often overlaps with the phenolic O-H.

  • C=O Stretch (carboxyl): A strong, sharp absorption peak appears around 1700-1680 cm⁻¹.

  • C-H Stretch (aliphatic): Absorption bands are present in the 3000-2850 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks are observed in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 222.28 g/mol [2].

Pharmacological Activity and Mechanism of Action

While 3,5-DIPS itself has been studied, its true potential in drug development has been revealed through its coordination complexes with metal ions, particularly copper (II) and zinc (II)[5][6]. These complexes exhibit a remarkable range of biological activities.

Anti-inflammatory and Antioxidant Activity

The primary therapeutic interest in salicylates stems from their anti-inflammatory properties. The mechanism for salicylates like aspirin is well-established and involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway[1][6].

Mechanism of Action:

  • IKK-β Inhibition: Salicylates directly inhibit the IκB kinase-β (IKK-β)[6].

  • IκB Stabilization: This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm[1].

  • NF-κB Sequestration: With IκB stable, NF-κB remains in the cytoplasm and cannot translocate to the nucleus.

  • Reduced Pro-inflammatory Gene Expression: The nuclear translocation of NF-κB is required to initiate the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules. By blocking this, salicylates effectively suppress the inflammatory cascade[1][8].

NFkB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB IκB Degradation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Salicylate 3,5-DIPS (Salicylate) Salicylate->IKK Inhibits

Caption: Anti-inflammatory mechanism of salicylates via NF-κB inhibition.

Furthermore, copper complexes of 3,5-DIPS are potent superoxide dismutase (SOD) mimetics [4][9][10]. They function as powerful antioxidants by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, mitigating oxidative stress which is a key contributor to inflammation and cellular damage. This SOD-mimetic activity is a crucial aspect of their therapeutic potential[11][12].

Anticonvulsant Activity

Zinc (II) complexes of 3,5-DIPS have demonstrated significant anticonvulsant properties. Studies have shown these complexes provide protection against seizures induced by maximal electroshock (MES) and subcutaneous Metrazol (scMET) without causing significant neurotoxicity[6]. This suggests a potential therapeutic avenue for epilepsy and other seizure-related disorders.

Anticancer Potential

Emerging research highlights the anticancer activity of 3,5-DIPS and its derivatives. Copper complexes, in particular, have shown rapid, micromolar cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin[4][9][10]. The proposed mechanism involves their ability to bind and cleave DNA, inducing apoptosis in cancer cells.

Analytical Methodology

The quantification of 3,5-DIPS and its related compounds in various matrices, from reaction mixtures to biological samples, is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Method

While a specific validated method for 3,5-DIPS is not prominently published, a robust method can be readily developed based on established protocols for salicylic acid and its derivatives[13][14][15][16].

Experimental Protocol: HPLC-UV for Salicylic Acid Derivatives

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX, Waters Symmetry; 4.6 x 250 mm, 5 µm) is recommended[14][16].

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent provides excellent separation.

    • Solvent A: Water with 0.1% orthophosphoric acid or formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 237 nm is suitable for the salicylic acid chromophore.

  • Column Temperature: Maintained at 25-30 °C for reproducible retention times.

  • Validation: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, and limits of detection and quantification[16].

HPLC_Workflow Sample Sample Preparation (Dissolution/Extraction) Injection HPLC Injection (20 µL) Sample->Injection Column C18 Reversed-Phase Column Injection->Column Detector UV Detector (237 nm) Column->Detector Elution Gradient Elution (Acidified H₂O/ACN) Elution->Column Data Data Acquisition & Quantification Detector->Data

Caption: General workflow for HPLC analysis of 3,5-DIPS.

Conclusion

2-hydroxy-3,5-bis(propan-2-yl)benzoic acid is more than a simple alkylated salicylate. It is a versatile synthetic building block and, more importantly, a ligand that gives rise to metal complexes with a wide spectrum of promising pharmacological activities. Its anti-inflammatory and antioxidant properties, rooted in the inhibition of the NF-κB pathway and SOD-mimetic activity, make it a compelling candidate for further investigation in the context of inflammatory diseases, neuroprotection, and oncology. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating molecule.

References

  • Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956–959. [Link]
  • Yin, M. J., Yamamoto, Y., & Gaynor, R. B. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30543, this compound.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]
  • O'Connor, M., Kellett, A., McCann, M., Rosair, G., McNamara, M., Howe, O., Creaven, B. S., McClean, S., Foltyn-Arfa Kia, A., O'Shea, D., & Devereux, M. (2012). Copper(II) complexes of salicylic acid combining superoxide dismutase mimetic properties with DNA binding and cleaving capabilities display promising chemotherapeutic potential with fast acting in vitro cytotoxicity against cisplatin sensitive and resistant cancer cell lines. Journal of medicinal chemistry, 55(5), 1957–1968. [Link]
  • TU Dublin Research. (2012). Copper(II) complexes of salicylic acid combining superoxide dismutase mimetic properties with DNA binding and cleaving capabilities display promising chemotherapeutic potential...
  • Greenaway, F. T., et al. (2001). Synthesis, crystal structures, and anti-convulsant activities of ternary [Zn(II)(3,5-diisopropylsalicylate)(2)], [Zn(II)(salicylate)(2)] and [Zn(II)(aspirinate)(2)] complexes. Journal of Inorganic Biochemistry, 85(2-3), 117-126. [Link]
  • CAS Common Chemistry. (n.d.). This compound.
  • Muntean, D. L., et al. (2007).
  • Abdulmajed, N., et al. (2020). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 25(21), 5099. [Link]
  • Agilent Technologies. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX...
  • Kožuszniková, E., Bittová, M., & Kubáň, P. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. Advances in chromatography and electrophoresis & Chiranal 2016. [Link]
  • Salhab, H., et al. (2021). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid... Molecules, 26(23), 7175. [Link]
  • Yathirajan, H. S., et al. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255-o4257. [Link]

Sources

Methodological & Application

Synthesis of Bioactive Metal Complexes Using 3,5-Diisopropylsalicylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,5-Diisopropylsalicylic Acid in Coordination Chemistry

This compound (DIPS) is a derivative of salicylic acid characterized by the presence of two bulky isopropyl groups on the aromatic ring. This structural feature significantly influences its coordination chemistry and the properties of its resulting metal complexes. The isopropyl groups enhance the lipophilicity of the ligand and its complexes, which can be advantageous for biological applications by facilitating passage through cell membranes.

Metal complexes of salicylic acid and its derivatives have garnered considerable interest in the fields of medicinal chemistry and materials science.[1][2] The coordination of metal ions can enhance the therapeutic properties of the parent ligand, leading to complexes with potent anti-inflammatory, antioxidant, radioprotective, and anticancer activities.[1][3][4] This guide provides detailed protocols for the synthesis of metal complexes with this compound, focusing on copper(II), zinc(II), and iron(III), along with methods for their characterization and a discussion of their potential applications.

Pillar 1: The Expertise & Experience - Understanding the "Why"

The synthesis of metal complexes with this compound is not merely a matter of mixing reagents. The choice of solvent, temperature, and stoichiometry are all critical factors that are dictated by the coordination chemistry of the metal ion and the properties of the ligand.

Coordination of this compound:

This compound typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the deprotonated carboxylate and hydroxyl groups. This forms a stable six-membered chelate ring. The bulky isopropyl groups can sterically hinder the coordination of multiple ligands around a single metal center, influencing the final geometry of the complex.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be self-validating, with clear steps and expected observations. The characterization techniques described will allow researchers to confirm the successful synthesis and purity of the desired metal complexes.

General Workflow for Synthesis

The synthesis of metal complexes with this compound generally follows the workflow depicted below. The specific conditions will vary depending on the metal salt used.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis Metal Salt Metal Salt Dissolution in Solvent Dissolution in Solvent Metal Salt->Dissolution in Solvent This compound This compound This compound->Dissolution in Solvent Reaction (Stirring/Reflux) Reaction (Stirring/Reflux) Dissolution in Solvent->Reaction (Stirring/Reflux) Precipitation/Crystallization Precipitation/Crystallization Reaction (Stirring/Reflux)->Precipitation/Crystallization Isolation (Filtration) Isolation (Filtration) Precipitation/Crystallization->Isolation (Filtration) Washing Washing Isolation (Filtration)->Washing Drying Drying Washing->Drying Metal Complex Metal Complex Drying->Metal Complex Characterization Characterization Metal Complex->Characterization G cluster_techniques Characterization Techniques Synthesized Metal Complex Synthesized Metal Complex FTIR FTIR Spectroscopy Synthesized Metal Complex->FTIR Confirms coordination UV_Vis UV-Vis Spectroscopy Synthesized Metal Complex->UV_Vis Investigates electronic transitions Conductivity Molar Conductivity Synthesized Metal Complex->Conductivity Determines electrolytic nature TGA Thermogravimetric Analysis Synthesized Metal Complex->TGA Assesses thermal stability

Caption: Workflow for the characterization of synthesized metal complexes.

Detailed Characterization Notes:

  • FTIR Spectroscopy: The infrared spectrum of the free this compound will show a broad O-H stretching band around 3200-3000 cm⁻¹ and a sharp C=O stretching band of the carboxylic acid at ~1680 cm⁻¹. Upon complexation, the O-H band will disappear or diminish significantly, and the C=O band will be replaced by two new bands corresponding to the asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400-1300 cm⁻¹) stretching vibrations of the coordinated carboxylate group.

  • UV-Vis Spectroscopy: The UV-Vis spectra of the complexes will show ligand-to-metal charge transfer (LMCT) bands, which are responsible for their characteristic colors. For d-block metals like copper and iron, d-d transitions may also be observed.

  • Molar Conductivity: Measuring the molar conductivity of the complexes in a suitable solvent (e.g., DMSO or DMF) can determine if they are electrolytic or non-electrolytic. The synthesized complexes are expected to be non-electrolytes.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.

Applications in Drug Development

The metal complexes of this compound have shown promise in several areas of drug development:

  • Anti-inflammatory and Antioxidant Agents: Copper(II) complexes of DIPS, in particular, have been shown to possess potent antioxidant activity. [3]* Radioprotectants: The copper(II) complex of DIPS has been demonstrated to have significant radioprotective effects, accelerating the recovery of B and T cell reactivity after irradiation. [1]* Anticancer Therapeutics: Zinc complexes of a related ligand, 3,5-di-tert-butyl salicylate, have been shown to inhibit the viability, migration, and invasion of triple-negative breast cancer cells. [4] The enhanced lipophilicity imparted by the isopropyl groups is thought to play a crucial role in the biological activity of these complexes, allowing for better transport across biological membranes.

References

  • Chidambaram, M. V., et al. (1991). Synthesis of 3,5-diisopropyl(carboxy- 14 C)salicylic acid and its sup 67 Cu complex. Journal of Labelled Compounds and Radiopharmaceuticals, 29(3).
  • The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. (2013). PubMed.
  • Copper(II)(3,5-diisopropylsalicylate)2 accelerates recovery of B and T cell reactivity following irradiation. (1987). PubMed.
  • A novel dimeric copper salicylate with an undissociated COOH group: Synthesis and crystal structure of [Cu 2(HSal)(Sal)(2,2′-bpy) 2](ClO 4). (2006). ResearchGate.
  • Synthesis and characterization of Cu (II) complexes of salicylate ligands. ResearchGate.
  • Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. ACS Publications.
  • Copper(II) interaction with this compound (Dips): new insights on its role as a potential *OH inactivating ligand. (2007). PubMed.
  • Copper(II) interaction with this compound (Dips): New insights on its role as a potential (OH)-O-center dot inactivating ligand. (2007). ResearchGate.
  • Preparation of Analytically Pure Monobasic Copper Salicylate. DTIC.
  • Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells. (2022). NIH.
  • Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. Royal Society of Chemistry.
  • Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H 2 O) 2 ]. (2018). MDPI.
  • Process for preparing zinc salt of salicylic acid compound. Google Patents.

Sources

Application Notes and Protocols: Synthesis and Characterization of Copper(II)-3,5-diisopropylsalicylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis and characterization of the copper(II)-3,5-diisopropylsalicylate complex, a compound of significant interest due to its potential therapeutic applications, including anti-inflammatory and radioprotective properties.[1][2][3] This guide is designed to provide researchers with a detailed, step-by-step methodology, grounded in established chemical principles. The protocol outlines the synthesis from sodium 3,5-diisopropylsalicylate and a copper(II) salt, followed by purification and characterization using various analytical techniques. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

Introduction: The Significance of Copper(II)-3,5-diisopropylsalicylate

Copper complexes of non-steroidal anti-inflammatory drugs (NSAIDs) have garnered considerable attention in medicinal chemistry. It has been observed that the complexation of copper(II) with salicylate derivatives can enhance the therapeutic activity of the parent ligand.[4] The copper(II)-3,5-diisopropylsalicylate complex, often a binuclear species, has demonstrated a range of pharmacological activities.[1][4] The lipophilic nature of the diisopropyl-substituted salicylate ligand is thought to facilitate membrane transport, potentially enhancing bioavailability. Understanding the synthesis and characterization of this complex is crucial for its further investigation and potential development as a therapeutic agent.

Reaction Scheme and Stoichiometry

The formation of the copper(II)-3,5-diisopropylsalicylate complex typically involves the reaction of a copper(II) salt with the sodium salt of 3,5-diisopropylsalicylic acid in a 1:2 molar ratio. The resulting product is often a binuclear, carboxylate-bridged complex.[1][4]

Reaction:

2 Cu²⁺ + 4 C₁₃H₁₇O₃⁻ → [Cu₂(C₁₃H₁₇O₃)₄]

The structure is often described as a "paddle-wheel" conformation where four carboxylate ligands bridge the two copper(II) centers.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the copper(II)-3,5-diisopropylsalicylate complex.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Preparation of Sodium 3,5-diisopropylsalicylate C Complexation Reaction A->C B Preparation of Copper(II) Solution B->C D Isolation and Purification C->D E UV-Vis Spectroscopy D->E F FT-IR Spectroscopy D->F G Elemental Analysis D->G H EPR Spectroscopy D->H

Sources

Synthesis of Zn(II) and Cd(II) Complexes with 3,5-Diisopropylsalicylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Sterically Hindered Salicylates in Coordination Chemistry

3,5-Diisopropylsalicylic acid (DIPSA) is a derivative of salicylic acid characterized by the presence of bulky isopropyl groups at the 3 and 5 positions of the phenyl ring. This steric hindrance plays a crucial role in influencing the coordination chemistry of the ligand, leading to the formation of metal complexes with unique structural and electronic properties. The coordination of DIPSA to metal ions like Zinc(II) and Cadmium(II) is of significant interest due to the diverse applications of metal-salicylate complexes in catalysis, materials science, and particularly in the pharmaceutical industry.

Zinc is an essential trace element in human physiology, and its complexes are often explored for their therapeutic potential. For instance, a structurally similar compound, the zinc complex of 3,5-di-tert-butyl salicylate, has demonstrated inhibitory effects on the viability, migration, and invasion of triple-negative breast cancer cells[1]. Cadmium, while a toxic heavy metal, is studied for its coordination properties and to understand its toxicological mechanisms, which can involve interactions with essential biological molecules[2][3]. The synthesis and characterization of Zn(II) and Cd(II) complexes with DIPSA provide a platform to investigate the impact of steric bulk on coordination geometry, stability, and biological activity.

This guide provides detailed protocols for the synthesis of Zn(II) and Cd(II) complexes with this compound, along with comprehensive characterization methods and a discussion of their potential applications.

Synthesis of this compound (DIPSA)

The synthesis of the metal complexes first requires the preparation of the ligand, this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the alkylation of salicylic acid[4].

Materials:

  • Salicylic acid

  • Isopropanol

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1 equivalent).

  • Add isopropanol (2 equivalents) to the flask.

  • Carefully and slowly add concentrated sulfuric acid (5 equivalents) to the mixture while cooling the flask in an ice bath.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 70°C.

  • Maintain the reaction at 70°C with continuous stirring for 6 hours.

  • After 6 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified this compound in a vacuum oven.

Synthesis of Metal Complexes

The following protocols describe the synthesis of the Zn(II) and Cd(II) complexes of this compound. These are generalized methods based on common procedures for the synthesis of metal salicylate complexes[5][6].

Protocol: Synthesis of Bis(3,5-diisopropylsalicylato)zinc(II)

Materials:

  • This compound (DIPSA)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Zinc chloride (ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Toluene or Xylene

  • Water (deionized)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a beaker, dissolve this compound (2 equivalents) and sodium hydroxide (2 equivalents) in water.

  • In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate (1 equivalent).

  • Transfer the sodium 3,5-diisopropylsalicylate solution to a round-bottom flask and add an equal volume of an organic solvent such as toluene or xylene.

  • Heat the biphasic mixture to 70-80°C with vigorous stirring.

  • Slowly add the zinc sulfate solution dropwise to the heated mixture over a period of 10-15 minutes.

  • Continue stirring the mixture at 70-80°C for an additional 30 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer containing the zinc complex.

  • Wash the organic layer with deionized water to remove any inorganic impurities.

  • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the solid zinc(II) complex.

  • The product can be further purified by recrystallization.

Protocol: Synthesis of Bis(3,5-diisopropylsalicylato)cadmium(II)

Materials:

  • This compound (DIPSA)

  • Cadmium chloride (CdCl₂) or Cadmium acetate (Cd(CH₃COO)₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (2 equivalents) in a minimal amount of water and add it to the ethanolic solution of the ligand.

  • Prepare an ethanolic solution of cadmium chloride (1 equivalent).

  • Add the cadmium chloride solution dropwise to the ligand solution with constant stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • A precipitate of the cadmium complex should form upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with water to remove any unreacted starting materials and by-products.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization of the Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the synthesis and elucidate the structure of the Zn(II) and Cd(II) complexes of DIPSA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

  • Expected Observations:

    • The broad O-H stretching vibration of the carboxylic acid group in free DIPSA (typically around 3000 cm⁻¹) should disappear upon deprotonation and coordination to the metal ion.

    • The C=O stretching vibration of the carboxylic acid in the free ligand (around 1700-1680 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. These typically appear in the regions of 1650-1540 cm⁻¹ and 1440-1360 cm⁻¹, respectively[7].

    • The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

    • New bands may appear in the low-frequency region (below 600 cm⁻¹) corresponding to the M-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic Zn(II) and Cd(II) complexes in solution.

  • Expected Observations:

    • ¹H NMR: The signal corresponding to the carboxylic acid proton in the free ligand (typically δ 10-13 ppm) will be absent in the spectra of the complexes. The aromatic and isopropyl proton signals may show slight shifts upon coordination to the metal center.

    • ¹³C NMR: The chemical shift of the carboxylate carbon will be altered upon coordination. Other carbons in the ligand will also experience shifts, although generally to a lesser extent.

Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of the complexes is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center. Based on related structures, a tetrahedral or octahedral geometry can be anticipated for the Zn(II) complex, depending on the coordination of solvent molecules.

Quantitative Data Summary

CompoundFormulaMolecular Weight ( g/mol )ColorYield (%)Melting Point (°C)
This compoundC₁₃H₁₈O₃222.28White to off-white-113-116
Bis(3,5-diisopropylsalicylato)zinc(II)C₂₆H₃₄O₆Zn508.02White->300
Bis(3,5-diisopropylsalicylato)cadmium(II)C₂₆H₃₄O₆Cd554.96White->300

Note: Yield and specific melting points are dependent on the exact experimental conditions and purity of the product.

Experimental Workflow and Logical Relationships

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Salicylic_Acid Salicylic Acid DIPSA This compound (DIPSA) Salicylic_Acid->DIPSA Alkylation Isopropanol Isopropanol Isopropanol->DIPSA Alkylation Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->DIPSA Alkylation DIPSA_Na Sodium 3,5-diisopropylsalicylate DIPSA->DIPSA_Na Deprotonation (NaOH) Metal_Complex Zn(II) or Cd(II) Complex DIPSA_Na->Metal_Complex Metathesis Reaction Metal_Salt ZnSO₄ or CdCl₂ Metal_Salt->Metal_Complex Metathesis Reaction FTIR FT-IR Spectroscopy Metal_Complex->FTIR NMR NMR Spectroscopy Metal_Complex->NMR XRay X-ray Diffraction Metal_Complex->XRay

Caption: Workflow for the synthesis and characterization of metal complexes.

Coordination Environment Diagram

Coordination_Environment cluster_ligand1 DIPSA Ligand 1 cluster_ligand2 DIPSA Ligand 2 M M O1_1 O M->O1_1 Coordination Bond O2_1 O M->O2_1 O1_2 O M->O1_2 O2_2 O M->O2_2 C1_1 C=O O1_1->C1_1 O2_1->C1_1 R1 Phenyl-iPr₂ C1_1->R1 C1_2 C=O O1_2->C1_2 O2_2->C1_2 R2 Phenyl-iPr₂ C1_2->R2

Sources

Application Notes & Protocols: 3,5-Diisopropylsalicylic Acid as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3,5-Diisopropylsalicylic acid (3,5-DIPS) is a sterically hindered aromatic carboxylic acid that has emerged as a highly versatile and valuable starting material in modern organic synthesis. Its unique structural features—a chelating salicylate head and bulky isopropyl groups—impart specific solubility, reactivity, and coordination properties that are exploited in diverse applications. This guide provides an in-depth exploration of 3,5-DIPS, covering its fundamental properties, key synthetic applications, and detailed, field-proven protocols for its use. The primary applications discussed herein include its role as a sophisticated ligand in coordination chemistry for the synthesis of discrete metal complexes, its utility as a precursor for other valuable organic compounds, and its emerging relevance in medicinal chemistry. The protocols provided are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for their experimental work.

Physicochemical Properties & Characterization

This compound is a white to beige crystalline solid.[1][2] Its bulky isopropyl groups render it highly soluble in many common organic solvents, while its water solubility is low.[1][2] This solubility profile is advantageous for homogeneous reaction conditions and simplified purification processes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[3]
CAS Number 2215-21-6[1][4]
Molecular Formula C₁₃H₁₈O₃[3][5]
Molecular Weight 222.28 g/mol [3][6]
Melting Point 113-115 °C[1]
Appearance Beige to grey crystalline powder[1][5]
Solubility Soluble in organic solvents; poorly soluble in water[1][2]
pKa ~3.21 (Predicted)[5]
¹H NMR Characteristic peaks for aromatic protons, isopropyl CH and CH₃, and acidic protons (OH, COOH).[3][7]
¹³C NMR Signals corresponding to aromatic carbons, isopropyl carbons, and carboxyl carbon.[7]
IR Spectroscopy Strong C=O stretch (carboxylic acid), broad O-H stretch (acid and phenol), C-H stretches.[3][7]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z 222, with characteristic fragmentation patterns.[3][8]

Core Applications in Organic Synthesis

The utility of 3,5-DIPS stems from the combined influence of its three functional components: the carboxylic acid, the phenolic hydroxyl group, and the two sterically demanding isopropyl groups.

Ligand for the Synthesis of Metal Complexes

The primary and most well-documented application of 3,5-DIPS is as a bidentate ligand for a wide range of metal ions.

Causality Behind Application: The ortho-positioning of the carboxylate and hydroxyl groups creates a powerful six-membered chelate ring upon deprotonation, leading to highly stable metal complexes. The bulky isopropyl groups at the 3- and 5-positions provide a crucial steric shield around the metal center. This steric hindrance prevents the formation of extended polymeric structures, instead favoring the formation of discrete, soluble, and often crystalline mononuclear or dinuclear complexes. This property is invaluable for creating well-defined catalytic species and model compounds.

It is widely used as a starting reagent for the synthesis of Zn(II), Cd(II), and Cu(II) carboxylate complexes.[1][5] In its complexes with copper(II), it can act as an OH-inactivating ligand.[1]

Caption: Chelation of a central metal ion by two 3,5-DIPS ligands.

Precursor for Other Organic Molecules

3,5-DIPS serves as a convenient starting point for other substituted phenols and functionalized aromatics.

  • Decarboxylation to 2,4-Diisopropylphenol: A straightforward and high-yielding transformation is the thermal decarboxylation of 3,5-DIPS. This reaction provides clean access to 2,4-diisopropylphenol, a valuable intermediate in its own right for the synthesis of polymers, antioxidants, and other specialty chemicals. The reaction proceeds simply by heating the acid above its melting point.[1]

  • Synthesis of Hydrazides: The carboxylic acid moiety can be readily converted into other functional groups. For instance, esterification followed by reaction with hydrazine hydrate yields the corresponding 2-Hydroxy-3,5-diisopropylbenzoic hydrazide, a precursor for various heterocyclic compounds with potential biological activities.[6][9]

Applications in Medicinal Chemistry

Salicylates are well-known for their anti-inflammatory properties, and 3,5-DIPS is no exception.[7] Research has explored its potential as an anti-inflammatory agent and its copper complexes have been investigated for their biological activities.[2] The lipophilic isopropyl groups can enhance membrane permeability, potentially improving pharmacokinetic properties compared to unsubstituted salicylic acid. It has been shown to inhibit the growth of human cancer cells in vitro and is active against certain viruses.[2]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol is based on the acid-catalyzed Friedel-Crafts alkylation of salicylic acid.[6][9]

  • Principle: Salicylic acid is alkylated with isopropanol using concentrated sulfuric acid as both a catalyst and a dehydrating agent. The electron-donating hydroxyl group directs the incoming isopropyl electrophiles to the ortho and para positions. The 3- and 5-positions are activated, leading to the desired disubstituted product.

  • Materials:

    • Salicylic acid (1.0 eq)

    • Isopropanol (2.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

    • Ice-water bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (0.67 mol) and isopropanol (1.33 mol).[6]

    • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3.3 mol) to the stirred mixture.[6] The addition is exothermic and must be controlled.

    • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature with stirring for 6 hours.[6]

    • Work-up - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over a large volume of crushed ice. This will precipitate the crude product.

    • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

    • Purification (Acid-Base Extraction): Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with water, then with saturated NaHCO₃ solution. The product will move to the aqueous basic layer as its sodium salt. Separate the aqueous layer and slowly acidify it with concentrated HCl until the product precipitates out (pH ~1-2).

    • Final Isolation & Drying: Filter the purified white precipitate, wash with cold water, and dry under vacuum. The expected yield is approximately 40%.[6][9]

    • Characterization: Confirm the identity and purity of the product by measuring its melting point (113-115 °C) and acquiring NMR and IR spectra.

G Start 1. Reaction Setup (Salicylic Acid, Isopropanol) Add_Catalyst 2. Add H₂SO₄ (cat.) (0°C) Start->Add_Catalyst React 3. Heat to 70°C (6 hours) Add_Catalyst->React Exothermic Workup 4. Quench on Ice & Filter React->Workup Purify 5. Acid-Base Extraction & Precipitate Workup->Purify Crude Solid Dry 6. Dry Product Purify->Dry Pure Acid End 7. Characterize (MP, NMR, IR) Dry->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Copper(II) bis(3,5-diisopropylsalicylate)

This protocol provides a general method for synthesizing a representative metal complex.

  • Principle: This is a salt metathesis and coordination reaction. The acidic proton of 3,5-DIPS is neutralized by a base (NaOH) to form the soluble sodium salicylate salt. This is then reacted with a water-soluble copper(II) salt. The copper complex, being less soluble in the aqueous medium, precipitates out.

  • Materials:

    • This compound (2.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂) (1.0 eq)

    • Ethanol

    • Deionized water

  • Procedure:

    • Ligand Preparation: Dissolve this compound in ethanol in a beaker. In a separate flask, dissolve an equimolar amount of sodium hydroxide in a minimal amount of water.

    • Salt Formation: Slowly add the NaOH solution to the stirred ethanolic solution of the acid. A slight warming may be observed. Stir for 15-20 minutes to ensure complete formation of the sodium 3,5-diisopropylsalicylate.

    • Complexation: In another beaker, dissolve copper(II) sulfate pentahydrate (0.5 eq relative to the acid) in deionized water to form a clear blue solution.

    • Precipitation: While stirring vigorously, add the copper(II) salt solution dropwise to the sodium salicylate solution. A colored precipitate (typically blue or green) of the copper complex will form immediately.

    • Digestion: Gently heat the mixture to ~50-60°C and stir for 30 minutes. This process, known as digestion, helps to improve the particle size and filterability of the precipitate.

    • Isolation and Washing: Cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid on the filter paper sequentially with deionized water (to remove inorganic salts like Na₂SO₄) and then with a small amount of cold ethanol (to remove any unreacted ligand).

    • Drying: Dry the complex in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Characterization: The product can be characterized by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch, shifts in the C=O stretch), elemental analysis, and other relevant techniques.

Protocol 3: Thermal Decarboxylation to 2,4-Diisopropylphenol

This protocol leverages the thermal lability of the carboxylic acid group on the hindered aromatic ring.[1]

  • Principle: At elevated temperatures, the carboxylic acid group is eliminated as carbon dioxide (CO₂), with the proton taking its place on the aromatic ring. This is a classic decarboxylation reaction, facilitated by the stability of the resulting phenol.

  • Materials:

    • This compound

    • Distillation apparatus or a flask with a gas outlet

    • Sand bath or heating mantle

    • Mineral oil bubbler (to monitor gas evolution)

  • Procedure:

    • Setup: Place the this compound into a round-bottom flask. For monitoring the reaction, the flask can be connected to a mineral oil bubbler via a tube to visualize the CO₂ evolution. For larger scales, a simple distillation setup can be used to collect the product.

    • Reaction: Heat the flask in a sand bath to approximately 200°C.[1] The solid will melt (m.p. 113-115°C), and as the temperature increases, vigorous bubbling (effervescence) will be observed as CO₂ is released.

    • Completion: Continue heating until the gas evolution ceases completely. The reaction is typically complete within 1-2 hours, depending on the scale. The crude product is the molten 2,4-diisopropylphenol.

    • Purification (Optional): For high purity, the resulting liquid can be cooled until it solidifies and then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

    • Characterization: Confirm the product identity via NMR, IR (disappearance of the C=O stretch), and comparison to known standards.

References

  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). Synthesis routes of this compound.
  • CymitQuimica. (n.d.). CAS 2215-21-6: this compound.
  • Mol-Instincts. (n.d.). This compound 2215-21-6 wiki.
  • ETDEWEB. (1991). Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex.
  • Guidechem. (n.d.). This compound 2215-21-6.
  • ElectronicsAndBooks. (n.d.). Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex.
  • PubChemLite. (n.d.). This compound (C13H18O3).
  • CAS Common Chemistry. (n.d.). This compound.

Sources

Application Notes & Protocols for 3,5-Diisopropylsalicylic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a vital part of healing, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2] Salicylic acid and its derivatives have long been cornerstones of anti-inflammatory therapy. 3,5-Diisopropylsalicylic acid (3,5-DIPS) is a synthetic derivative of salicylic acid, characterized by the addition of two isopropyl groups to the phenolic ring. This structural modification enhances its lipophilicity, potentially influencing its pharmacokinetic profile and cellular uptake compared to its parent compound, acetylsalicylic acid.[3] This guide provides a comprehensive overview of the mechanisms of action and detailed protocols for evaluating the anti-inflammatory properties of 3,5-DIPS in both in vitro and in vivo models.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[4]
Synonyms 3,5-DIPS, 2-Hydroxy-3,5-diisopropylbenzoic acid[4]
CAS Number 2215-21-6[5]
Molecular Formula C₁₃H₁₈O₃[4][5]
Molecular Weight 222.28 g/mol [4][6]
Appearance Beige to grey crystalline powder[5]
Melting Point 113-115 °C[7]
Solubility Soluble in organic solvents[7]

Section 2: Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 3,5-DIPS are rooted in its ability to modulate key signaling pathways and enzymatic activities that propagate the inflammatory cascade. The primary mechanisms are the suppression of pro-inflammatory gene expression via the NF-κB pathway and the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.

Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[8][9] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2][10][11] Salicylates have been shown to inhibit this pathway, potentially by targeting the activity of IKK, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[10][12]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK 2. Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB 3. Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 6. Translocation IkB_NFkB->NFkB 5. Release IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome 4. Degradation DIPS 3,5-DIPS Inhibition DIPS->IKK X DNA DNA NFkB_nuc->DNA 7. Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 8. Transcription

Fig. 1: Simplified NF-κB signaling pathway and the inhibitory point of action for 3,5-DIPS.
Modulation of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the metabolism of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1][13] There are two main isoforms: COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible at sites of inflammation and is responsible for producing the PGs that mediate pain and swelling.[14][15] While some non-steroidal anti-inflammatory drugs (NSAIDs) directly inhibit the enzymatic activity of both COX-1 and COX-2, salicylates exert their effect primarily by suppressing the expression of the COX-2 gene.[12] By inhibiting NF-κB, 3,5-DIPS can reduce the transcriptional activation of the COX-2 gene, leading to lower levels of the COX-2 enzyme and consequently, a diminished production of inflammatory prostaglandins.[12]

Section 3: In Vitro Application Protocols

Evaluating the anti-inflammatory potential of 3,5-DIPS begins with cell-based (in vitro) assays. The murine macrophage cell line RAW 264.7 is a robust and widely used model, as macrophages are key players in the inflammatory response.[15][16] Stimulation with bacterial lipopolysaccharide (LPS) mimics an inflammatory challenge, inducing a strong pro-inflammatory phenotype characterized by the release of cytokines and other mediators.[16][17][18]

In_Vitro_Workflow cluster_assays Downstream Assays start Start: Seed RAW 264.7 Cells culture Culture for 24h (Allow Adherence) start->culture pretreat Pre-treat with 3,5-DIPS (Various Concentrations) for 1-2h culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24h pretreat->stimulate collect Collect Supernatant & Lyse Cells Separately stimulate->collect elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa Supernatant griess Griess Assay for Nitric Oxide (NO) collect->griess Supernatant western Western Blot for COX-2, p-IκB collect->western Cell Lysate mtt MTT Assay for Cell Viability collect->mtt Remaining Cells

Fig. 2: General experimental workflow for in vitro anti-inflammatory screening of 3,5-DIPS.
Protocol: Assessment of Pro-inflammatory Cytokine Secretion

Objective: To quantify the inhibitory effect of 3,5-DIPS on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based assay used to detect and quantify proteins such as cytokines in a liquid sample.[19]

Materials:

  • RAW 264.7 cells

  • DMEM media with 10% FBS

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Commercial ELISA kits for murine TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Pre-treatment: Prepare serial dilutions of 3,5-DIPS in DMEM. Remove the old media from the cells and add 100 µL of the 3,5-DIPS dilutions. Include a "vehicle control" group treated with the same final concentration of DMSO (typically <0.1%) as the highest compound concentration. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Leave a "negative control" group unstimulated (add 10 µL of media instead).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C until analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.[20] This typically involves incubating the supernatant in antibody-coated wells, followed by washing and addition of a detection antibody and substrate.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations based on a standard curve. Determine the percentage inhibition for each 3,5-DIPS concentration relative to the LPS-stimulated vehicle control.

Section 4: In Vivo Application Protocol

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system. The carrageenan-induced paw edema model is a classical and highly reproducible method for assessing acute anti-inflammatory activity.[21][22][23]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the ability of 3,5-DIPS to reduce acute local inflammation in a rodent model.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces an acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[21][22] The increase in paw volume is a quantifiable measure of the inflammatory exudate.[24] Anti-inflammatory drugs reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Positive control drug (e.g., Indomethacin or Diclofenac sodium)[24][25]

  • Plebismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives vehicle + carrageenan)

    • Group II: Positive Control (receives Indomethacin, e.g., 5-10 mg/kg + carrageenan)[24]

    • Group III-V: Test Groups (receive 3,5-DIPS at various doses, e.g., 50, 100, 200 mg/kg + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, positive control, or 3,5-DIPS orally (p.o.) via gavage.

  • Induction of Inflammation: 60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[24]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24] The peak edema is typically observed between 3 and 5 hours.[22]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Section 5: Data Presentation and Interpretation

Clear presentation of quantitative data is critical for interpretation and comparison.

Table 2: Example Data Summary for In Vitro Assays

CompoundCytotoxicity IC₅₀ (µM)TNF-α Secretion IC₅₀ (µM)IL-6 Secretion IC₅₀ (µM)
3,5-DIPS >100ValueValue
Reference ValueValueValue

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the measured response. A high cytotoxicity IC₅₀ is desirable, indicating the observed anti-inflammatory effects are not due to cell death.

Table 3: Example Data Summary for In Vivo Paw Edema Assay (at 3 hours)

Treatment Group (Dose)Paw Edema Volume (mL) ± SEM% Inhibition
Vehicle Control 0.85 ± 0.05-
Indomethacin (10 mg/kg) 0.34 ± 0.0360.0%
3,5-DIPS (50 mg/kg) ValueValue
3,5-DIPS (100 mg/kg) ValueValue
3,5-DIPS (200 mg/kg) ValueValue

A dose-dependent increase in the percentage inhibition of paw edema suggests a specific pharmacological effect. The results should be correlated with the in vitro data to build a comprehensive understanding of the compound's anti-inflammatory profile.

Section 6: References

  • Title: Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex Source: ElectronicsAndBooks URL:

  • Title: Synthesis routes of this compound Source: Benchchem URL:

  • Title: this compound synthesis Source: ChemicalBook URL:

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL:

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL: [Link]

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]

  • Title: Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate Source: PNAS URL: [Link]

  • Title: Untitled Source: Widya Mandala Surabaya Catholic University Repository URL: [Link]

  • Title: Systemic changes following carrageenan-induced paw inflammation in rats Source: ResearchGate URL: [Link]

  • Title: this compound | C13H18O3 Source: PubChem URL: [Link]

  • Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts Source: IntechOpen URL: [Link]

  • Title: Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents Source: Longdom Publishing URL: [Link]

  • Title: The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target Source: MDPI URL: [Link]

  • Title: Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound Source: Molecular Devices URL: [Link]

  • Title: Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation Source: PubMed Central URL: [Link]

  • Title: Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract Source: NIH URL: [Link]

  • Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: ResearchGate URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PubMed Central URL: [Link]

  • Title: Cytokine Response Assays Source: Charles River Laboratories URL: [Link]

  • Title: Activity of Microbial-Derived Phenolic Acids and Their Conjugates against LPS-Induced Damage in Neuroblastoma Cells and Macrophages Source: PubMed Central URL: [Link]

  • Title: 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling Source: PubMed URL: [Link]

  • Title: Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models Source: PubMed Central URL: [Link]

  • Title: Anti-Inflammatory and Neuroprotective Effects of DIPOPA (N,N-Diisopropyl-2-Oxopropanamide), an Ethyl Pyruvate Bioisoster, in the Postischemic Brain Source: PubMed URL: [Link]

  • Title: In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention Source: NIH URL: [Link]

  • Title: Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells Source: NIH URL: [Link]

  • Title: Macrophage stimulation by bacterial lipopolysaccharides. II. Evidence for differentiation signals delivered by lipid A and by a protein rich fraction of lipopolysaccharides Source: PubMed URL: [Link]

  • Title: The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells Source: PubMed URL: [Link]

  • Title: Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties Source: PubMed URL: [Link]

  • Title: Desirable Properties for 3rd Generation Cyclooxygenase-2 Inhibitors Source: Bentham Science URL: [Link]

  • Title: COX Inhibitors Source: NCBI Bookshelf URL: [Link]

  • Title: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies Source: PubMed Central URL: [Link]

  • Title: (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts Source: MDPI URL: [Link]

  • Title: Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications Source: MDPI URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: SRSF3 Knockdown Inhibits Lipopolysaccharide-Induced Inflammatory Response in Macrophages Source: MDPI URL: [Link]

  • Title: Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth Source: MDPI URL: [Link]

  • Title: Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor Source: PubMed Central URL: [Link]

  • Title: Anti-Inflammatory Activity of Natural Products Source: MDPI URL: [Link]

  • Title: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies Source: MDPI URL: [Link]

  • Title: Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid Source: PubMed URL: [Link]

  • Title: In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention Source: ResearchGate URL: [Link]

  • Title: Pharmacology and pharmacokinetics of 5-aminosalicylic acid Source: PubMed URL: [Link]

Sources

Analytical techniques for the characterization of 3,5-Diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3,5-Diisopropylsalicylic Acid

Introduction

This compound (DIPS), a derivative of salicylic acid, is a key organic compound with significant applications in pharmaceuticals and coordination chemistry. It serves as a crucial starting material and intermediate in the synthesis of various active pharmaceutical ingredients and acts as a ligand in the formation of metal complexes with therapeutic potential[1]. Given its role, the comprehensive characterization of DIPS is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and safety of downstream products.

This guide provides a detailed overview of the principal analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for chromatography, spectroscopy, and thermal analysis, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DIPS is essential for selecting and optimizing analytical methods.

PropertyValueReference
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[2]
Molecular Formula C₁₃H₁₈O₃[2][3][4]
Molecular Weight 222.28 g/mol [2][3]
CAS Number 2215-21-6[2][4]
Appearance Beige to grey crystalline powder[1][3]
Melting Point 112-116 °C[1][4]
Boiling Point 324.5 °C at 760 mmHg[4]
pKa 3.21 ± 0.14 (Predicted)[3]
Solubility Soluble in organic solvents[1]

Integrated Analytical Workflow

The comprehensive characterization of a compound like DIPS relies on an orthogonal approach, where multiple techniques provide complementary information. This ensures a high degree of confidence in the final assessment of identity, purity, and structure.

G cluster_0 Primary Characterization cluster_1 Confirmatory & Property Analysis cluster_2 Final Report Sample Sample HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR (¹H, ¹³C) (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS DSC_TGA DSC / TGA (Thermal Properties) HPLC->DSC_TGA Purity affects Thermal Profile Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report FTIR FTIR (Functional Groups) NMR->FTIR Confirms Functional Groups NMR->Report UV_Vis UV-Vis (Chromophore ID) MS->UV_Vis Confirms Chromophore MS->Report FTIR->Report DSC_TGA->Report UV_Vis->Report

Caption: Integrated workflow for DIPS characterization.

Chromatographic Techniques

Chromatographic methods are the cornerstone for assessing the purity of DIPS and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like DIPS. Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group of DIPS, ensuring a single, non-ionized form that interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times[5][6].

Application: This technique is ideal for determining purity, identifying and quantifying impurities, and performing stability-indicating assays.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, ZORBAX)[6]. The C18 phase provides sufficient hydrophobicity to retain the diisopropyl-substituted aromatic ring.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2-3) to keep the salicylic acid moiety protonated[5][6]. Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

  • Chromatographic Conditions:

    Parameter Setting Rationale
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, ensuring optimal efficiency.
    Injection Volume 10 µL A small volume to prevent band broadening.
    Column Temp. 30 °C Controlled temperature ensures retention time stability[6].
    Detection (UV) 230 nm Salicylic acid and its derivatives show strong absorbance at this wavelength[6].

    | Gradient Elution | 0-20 min: 30% to 90% B;20-25 min: 90% B;25-26 min: 90% to 30% B;26-30 min: 30% B | A gradient is used to elute potential impurities with a wide range of polarities and to ensure the main DIPS peak is well-resolved. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of DIPS and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Dilute to a final concentration of 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor for the DIPS peak between 0.9 and 1.5; Theoretical plates > 2000. This ensures the system is performing adequately for the analysis.

  • Data Analysis:

    • Calculate the purity by the area percent method: Purity (%) = (Area of DIPS Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Due to the polar carboxylic acid and hydroxyl groups, DIPS has limited volatility and can exhibit poor peak shape. Therefore, derivatization is necessary to convert these polar groups into non-polar, thermally stable TMS (trimethylsilyl) ethers/esters, making the molecule suitable for GC analysis[7]. The mass spectrometer then fragments the derivatized molecule, providing a unique fingerprint for structural confirmation.

Application: Primarily used for the identification of DIPS and its volatile impurities. GC-MS data for DIPS is available in public databases, confirming its applicability[2][8].

G DIPS This compound (High Polarity, Low Volatility) Deriv Derivatization (+ BSTFA in Pyridine, 70°C) DIPS->Deriv TMS_DIPS TMS-Derivatized DIPS (Low Polarity, High Volatility) Deriv->TMS_DIPS GC GC Separation (DB-5ms column) TMS_DIPS->GC MS MS Detection (EI, 70 eV) Mass Spectrum Acquisition GC->MS Library NIST Library Match & Fragmentation Analysis MS->Library

Caption: GC-MS workflow with mandatory derivatization.

Experimental Protocol: Identification by GC-MS

  • Derivatization:

    • Place ~1 mg of DIPS into a 2 mL autosampler vial.

    • Add 100 µL of Pyridine to dissolve the sample.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Rationale: Pyridine acts as a catalyst and solvent, while BSTFA is a powerful silylating agent that converts both the phenolic and carboxylic acid protons to TMS groups[7].

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    Parameter Setting
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
    Injector Temp. 270 °C
    Carrier Gas Helium, 1.0 mL/min constant flow

    | Oven Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

  • MS Conditions:

    Parameter Setting
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | 40 - 550 m/z |

  • Data Analysis:

    • Compare the acquired mass spectrum with reference spectra from databases like NIST or PubChem[2][8].

    • Key fragments for DIPS (underivatized) include m/z values of 222 (M+), 207 (M-CH₃), 189, 161, and 91[8]. The derivatized compound will show a different, higher mass fragmentation pattern.

Spectroscopic Techniques

Spectroscopic methods provide invaluable information about the molecular structure and functional groups of DIPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The combination of both allows for a complete structural assignment. Spectral data for DIPS is well-documented[2][3][9].

Protocol & Data Interpretation

  • Sample Preparation: Dissolve 5-10 mg of DIPS in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ in an NMR tube[3][9]. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful for observing exchangeable protons (OH, COOH).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field instrument.

  • Expected Spectral Features:

    • ¹H NMR (in CDCl₃):

      • ~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). May be broad.

      • ~7.0-8.0 ppm (2 distinct signals, 2H total): Aromatic protons on the ring. They will appear as doublets or singlets depending on coupling.

      • ~3.0-4.0 ppm (multiplet/septet, 2H): Methine protons (-CH) of the two isopropyl groups.

      • ~1.2 ppm (doublet, 12H): Methyl protons (-CH₃) of the two isopropyl groups, coupled to the methine protons.

      • A phenolic -OH proton signal will also be present, its shift is concentration and solvent dependent.

    • ¹³C NMR (in CDCl₃): Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons (some quaternary, some with attached protons, ~110-160 ppm), the isopropyl methine carbons (~30-40 ppm), and the isopropyl methyl carbons (~20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR provides rapid confirmation of the presence of key functional groups by measuring the absorption of infrared radiation, which causes molecular vibrations. It is an excellent technique for identity confirmation.

Application: Verifies the presence of the hydroxyl, carboxylic acid, and aromatic functionalities in the DIPS molecule.

Protocol & Data Interpretation

  • Sample Preparation: The analysis can be performed on the solid powder using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet[2]. ATR is often preferred for its speed and simplicity.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group
    2500-3300 (broad) O-H stretch Carboxylic Acid
    ~3200 (broad) O-H stretch Phenolic Hydroxyl
    ~1650-1700 C=O stretch Carboxylic Acid
    ~1500-1600 C=C stretch Aromatic Ring

    | ~2850-3000 | C-H stretch | Isopropyl groups |

UV-Visible (UV-Vis) Spectrophotometry

Principle & Rationale: UV-Vis spectrophotometry measures the absorption of light by chromophores. The substituted benzene ring in DIPS acts as a chromophore, absorbing light in the UV region[10][11].

Application: Useful for quantitative analysis via Beer's Law and as the primary detection method for HPLC.

Protocol & Data Interpretation

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of DIPS in a UV-transparent solvent like methanol or acetonitrile.

  • Data Acquisition: Scan the solution from 200 to 400 nm using a spectrophotometer, with the solvent as a blank.

  • Expected Spectrum: The spectrum will show a characteristic absorbance maximum (λmax) for the salicylic acid chromophore, typically with a sharp peak around 230 nm and a broader band around 300-312 nm[10].

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of DIPS as a function of temperature.

Principle & Rationale:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point and assess purity, as impurities typically broaden and depress the melting endotherm[12].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.

Application: Determination of melting point, assessment of thermal stability, and providing an indication of purity. These methods have been used to study related salicylic acid compounds and their complexes[13][14].

Experimental Protocol: DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of DIPS powder into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Conditions:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from 25 °C to 150 °C at a rate of 10 °C/min.

    • Data Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp peak around 112-116 °C is expected for pure DIPS[4].

  • TGA Conditions:

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Data Analysis: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

References

  • This compound | C13H18O3 | CID 30543.
  • This compound 2215-21-6 wiki. LookChem. [Link]
  • Synthesis, characterization and thermochemical properties of four new lanthanide complexes with this compound and 1,10-phenanthroline.
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology. [Link]
  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251356).
  • This compound (C13H18O3). PubChemLite. [Link]
  • What could be a proper HPLC mobile phase for 3,5-dinitrosalicylic acid analysis?.
  • Fast Method Development of Salicylic Acid Process Impurities. Agilent. [Link]
  • HPLC Methods for analysis of Salicylic acid.
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. [Link]
  • Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid.
  • A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Yashwantrao Chavan Maharashtra Open University. [Link]
  • Thermal Analysis in the Evaluation of Solid Lipid Microparticles. MDPI. [Link]
  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. University of California, Riverside. [Link]
  • 3,5-Diiodosalicylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Standard enthalpy of formation and heat capacities of 3,5-di-tert-butylsalicylic acid.
  • GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punct
  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. [Link]

Sources

Application Note & Protocol: A Validated HPLC Method for the Quantification of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,5-Diisopropylsalicylic acid (3,5-DIPSA). This application note is intended for researchers, scientists, and professionals in drug development and quality control. The described method utilizes reverse-phase chromatography with UV detection and has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] All protocols, from mobile phase preparation to full method validation, are detailed to ensure reproducibility and scientific integrity.

Introduction

This compound (3,5-DIPSA) is an organic compound featuring a salicylic acid core substituted with two isopropyl groups.[6][7] This structure imparts significant hydrophobicity, making it soluble in organic solvents while having low solubility in water.[6][8] 3,5-DIPSA and its derivatives are of interest in various fields, including pharmaceuticals, for their potential anti-inflammatory properties.[9] Accurate and precise quantification of 3,5-DIPSA is crucial for research, development, and quality control purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[10] This application note details a reverse-phase HPLC method developed for the specific quantification of 3,5-DIPSA. The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₃H₁₈O₃[7][9]
Molecular Weight222.28 g/mol [7][9]
AppearanceWhite to off-white crystalline solid[6][8]
Melting Point113-115 °C[8]
pKa~3.0 (estimated for salicylic acid)
SolubilitySoluble in organic solvents like methanol and acetonitrile; relatively insoluble in water.[6][8]

The presence of the two isopropyl groups significantly increases the hydrophobicity of the molecule compared to salicylic acid, suggesting strong retention on a C18 column. As an acidic compound, controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

  • Analytical Balance: Calibrated analytical balance with a readability of 0.01 mg.

  • pH Meter: Calibrated pH meter.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

Reagents and Chemicals
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: ACS grade or higher.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is recommended. The optimal ratio should be determined experimentally but a starting point of 70:30 (v/v) ACN:Water with 0.1% formic acid is suggested. The addition of formic acid will acidify the mobile phase to a pH of approximately 2.8, which will suppress the ionization of the carboxylic acid group of 3,5-DIPSA, leading to better peak shape and retention.[11][12]

  • Diluent: The mobile phase is recommended as the diluent for standard and sample preparations to ensure compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3,5-DIPSA reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method Protocol

Determination of UV Absorbance Maximum (λmax)

Before quantitative analysis, it is essential to determine the optimal detection wavelength.

  • Prepare a working standard solution of 3,5-DIPSA (e.g., 20 µg/mL).

  • Inject the solution into the HPLC system equipped with a DAD.

  • Acquire the UV spectrum of the 3,5-DIPSA peak as it elutes.

  • The wavelength at which maximum absorbance occurs (λmax) should be used for quantification. Based on the structure of salicylic acid derivatives, a λmax in the range of 230-310 nm is expected.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (as per section 4.1)
Run Time Approximately 10 minutes
Sample Preparation

The sample preparation will depend on the matrix. For a simple solution or a drug substance:

  • Accurately weigh a known amount of the sample containing 3,5-DIPSA.

  • Dissolve the sample in the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

For more complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required.[13]

System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the working standard solution (e.g., 20 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of 3,5-DIPSA.

    • Inject a solution of 3,5-DIPSA.

    • If applicable, inject a placebo or matrix blank to demonstrate the absence of interference.

    • Peak purity analysis using a DAD can also be performed to confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of 3,5-DIPSA (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with known amounts of 3,5-DIPSA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the calibration curve):

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters and quantitative results.

  • Acceptance Criteria:

    • System suitability parameters should be met.

    • The results should not be significantly affected by the variations.

Workflow and Data Presentation

The overall workflow for the quantification of 3,5-DIPSA is summarized in the following diagram:

Caption: Workflow for the HPLC quantification of this compound.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness System suitability met under varied conditions.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles, and can be validated to meet the stringent requirements of the pharmaceutical industry. By following the detailed protocols for method development, implementation, and validation, researchers and analysts can achieve accurate and precise results for the quantification of 3,5-DIPSA in various sample matrices.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. Quality Guidelines. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
  • LCGC International. (2018).
  • OIV. Organic Acids : HPLC (Type-IV). [Link]
  • Welch Materials. (2025).
  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. [Link]
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]
  • Agilent.
  • Kromasil. Running HPLC with hydrophobic stationary phase and aqueous mobile phase. [Link]
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • PubChem. This compound. [Link]
  • CAS Common Chemistry. This compound. [Link]

Sources

The Versatile Role of 3,5-Diisopropylsalicylic Acid in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hindered Ligand

3,5-Diisopropylsalicylic acid (DIPS), a derivative of salicylic acid, has emerged as a ligand of significant interest in the field of coordination chemistry. Its unique structural features, characterized by the presence of bulky isopropyl groups at the 3 and 5 positions of the aromatic ring, impart distinct steric and electronic properties to its metal complexes. These properties have led to a diverse range of applications, from the development of novel anticancer agents to the design of efficient catalysts.[1] This guide provides an in-depth exploration of DIPS as a reagent, offering detailed protocols for the synthesis of its metal complexes and insights into the rationale behind its use in various applications.

The coordination chemistry of salicylic acid and its derivatives is rich and varied, with the carboxylate and hydroxyl groups providing a versatile bidentate chelation site for a wide array of metal ions.[2] The introduction of the isopropyl groups in DIPS introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the geometry of the resulting metal complexes, their stability, and their reactivity. Furthermore, the electron-donating nature of the isopropyl groups can modulate the electronic properties of the metal center, impacting its catalytic activity and redox potential. This guide will delve into these aspects, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of this compound in their work.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the ligand's properties is paramount before its application in coordination chemistry.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₃[2][3]
Molecular Weight 222.28 g/mol [2][3]
Appearance Beige to grey crystalline powder[2]
Melting Point 113-115 °C[4]
Solubility Soluble in organic solvents[4]
pKa ~3.21 (Predicted)[2]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic and isopropyl protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the presence of all 13 carbon atoms in their respective chemical environments.[2]

  • FTIR (KBr disc): The infrared spectrum shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H functional groups.[2][3]

Coordination Behavior and Synthesis of Metal Complexes

This compound typically acts as a bidentate ligand, coordinating to metal ions through the carboxylate oxygen and the hydroxyl oxygen. This chelation forms a stable six-membered ring. However, other coordination modes, such as monodentate or bridging, are also possible depending on the metal ion, reaction conditions, and the presence of other ligands.[1][2]

The bulky isopropyl groups play a crucial role in dictating the coordination environment. They can sterically hinder the approach of other ligands, leading to complexes with lower coordination numbers or distorted geometries. This steric influence is a key factor in the design of catalysts where control over the metal's coordination sphere is essential for selectivity.

General Workflow for the Synthesis of Metal Salicylate Complexes

The synthesis of metal complexes with this compound generally follows a straightforward procedure involving the reaction of a metal salt with the deprotonated ligand.

Synthesis_Workflow MetalSalt Metal Salt (e.g., MCl₂, M(OAc)₂) Reaction Reaction Mixture MetalSalt->Reaction DIPS This compound DIPS->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Precipitation/Filtration Complex Metal-DIPS Complex Isolation->Complex Washing & Drying

Caption: General workflow for the synthesis of metal-DIPS complexes.

Experimental Protocols

Protocol 1: Synthesis of a Binuclear Copper(II) 3,5-Diisopropylsalicylate Complex

This protocol is adapted from the synthesis of a structurally characterized binuclear copper(II) complex.[5][6]

Materials:

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • This compound (DIPS)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (2 equivalents) in methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Slowly add the copper(II) acetate solution to the DIPS solution with constant stirring.

  • A precipitate of the copper(II) 3,5-diisopropylsalicylate hydrate will form.

  • Filter the precipitate and wash with cold methanol.

  • To obtain crystals suitable for X-ray diffraction, dissolve the precipitate in a minimal amount of dimethyl sulfoxide (DMSO).

  • Allow the DMSO solution to slowly evaporate at room temperature. Blue crystals of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)] will form.[5][6]

Causality Behind Experimental Choices:

  • The use of a methanolic solution facilitates the reaction between the metal salt and the ligand.

  • The slow evaporation from DMSO allows for the formation of high-quality single crystals, which is crucial for structural elucidation by X-ray crystallography. The DMSO molecules also act as axial ligands in the final crystal structure.[5][6]

Protocol 2: Synthesis of a Lipophilic Platinum(II) Complex with 3,5-Diisopropylsalicylate

This protocol is based on the synthesis of novel lipophilic platinum(II) complexes with potential anticancer activity.[3][7]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ammonia solution or other amine ligand (e.g., 1R,2R-diaminocyclohexane)

  • Silver nitrate (AgNO₃)

  • This compound (DIPS)

  • Sodium hydroxide (NaOH)

  • Water

  • Acetone

Procedure:

  • Synthesis of the Platinum Precursor (e.g., cis-[Pt(NH₃)₂(H₂O)₂]²⁺):

    • React K₂PtCl₄ with the desired amine ligand (e.g., ammonia) in water to form the corresponding dichloro platinum(II) complex (e.g., cisplatin).

    • React the dichloro complex with two equivalents of silver nitrate in water to precipitate silver chloride.

    • Filter off the AgCl to obtain an aqueous solution of the diaqua platinum(II) complex.

  • Synthesis of the Sodium Salt of DIPS:

    • Dissolve DIPS in an aqueous solution of sodium hydroxide (1 equivalent).

  • Complexation Reaction:

    • Add the aqueous solution of the sodium salt of DIPS to the solution of the diaqua platinum(II) complex.

    • Stir the reaction mixture at room temperature. The lipophilic platinum(II)-DIPS complex will precipitate out of the solution.

    • Filter the precipitate, wash with water, and then with a small amount of cold acetone.

    • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • The use of silver nitrate is a common method to abstract chloride ligands from the platinum center, creating labile aqua ligands that are easily displaced by the incoming salicylate ligand.

  • The conversion of DIPS to its sodium salt increases its water solubility, facilitating the reaction with the aqueous platinum precursor.

  • The final product's precipitation is driven by its lipophilic nature and low solubility in water.

Applications of 3,5-Diisopropylsalicylate Metal Complexes

The unique properties of DIPS-metal complexes have led to their exploration in several key areas of research and development.

Anticancer Agents

The lipophilicity imparted by the isopropyl groups is a significant advantage in the design of platinum-based anticancer drugs. Increased lipophilicity can enhance the cellular uptake of the drug and its ability to cross cell membranes, potentially leading to improved efficacy.[3][7]

Novel lipophilic platinum(II) complexes containing 3,5-diisopropylsalicylate as a leaving group have shown promising in vitro cytotoxicity against various human cancer cell lines, in some cases exceeding the activity of established drugs like carboplatin and oxaliplatin.[3] The mechanism of action is believed to be similar to other platinum drugs, involving the formation of adducts with DNA, which ultimately triggers apoptosis. The bulky nature of the DIPS ligand may also influence the types of DNA adducts formed and their recognition by cellular repair mechanisms.

Anticancer_Mechanism Pt_DIPS Lipophilic Pt(II)-DIPS Complex Cell_Membrane Cell Membrane Pt_DIPS->Cell_Membrane Increased Lipophilicity Cellular_Uptake Enhanced Cellular Uptake Cell_Membrane->Cellular_Uptake DNA Nuclear DNA Cellular_Uptake->DNA DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Covalent Binding Apoptosis Apoptosis (Cell Death) DNA_Adduct->Apoptosis

Caption: Proposed mechanism of action for Pt(II)-DIPS anticancer agents.

Bioinorganic Chemistry and Catalysis

The interaction of DIPS with biologically relevant metal ions, such as copper, has been a subject of study. Copper(II)-DIPS complexes have been investigated for their potential role as *OH-inactivating ligands, which could have implications for their anti-inflammatory properties.[8]

In the realm of catalysis, the steric and electronic properties of DIPS can be exploited to control the reactivity of metal centers. While specific catalytic applications of DIPS complexes are still an emerging area, related substituted salicylate complexes have shown activity in reactions such as ring-opening polymerization. The bulky isopropyl groups can create a specific pocket around the metal center, influencing substrate approach and potentially leading to higher selectivity. The electron-donating nature of the isopropyl groups can also increase the electron density on the metal, which can be beneficial for certain catalytic cycles.

Characterization of Metal-DIPS Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of newly synthesized 3,5-diisopropylsalicylate metal complexes.

TechniqueInformation Obtained
Elemental Analysis Confirms the empirical formula of the complex.
FTIR Spectroscopy Provides evidence of coordination by observing shifts in the ν(C=O) and ν(O-H) vibrational bands of the ligand upon complexation.
NMR Spectroscopy (¹H, ¹³C) Confirms the presence of the DIPS ligand in the complex and can provide information about the coordination environment, although paramagnetic metals can lead to broad or shifted signals.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6]
Mass Spectrometry Confirms the molecular weight of the complex.

Conclusion and Future Perspectives

This compound is a valuable and versatile ligand in coordination chemistry. The steric hindrance and electronic effects imparted by the isopropyl groups offer a powerful tool for tuning the properties of metal complexes. The successful application of DIPS in the development of lipophilic platinum anticancer agents highlights its potential in medicinal chemistry. Future research is likely to expand the scope of its applications into areas such as catalysis, where the unique steric environment it creates can be leveraged for selective transformations. The detailed protocols and insights provided in this guide are intended to facilitate further exploration and innovation in this exciting area of coordination chemistry.

References

  • Yu, Y., Liu, W. P., Hou, S. Q., & Lou, L. G. (2008). Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate. European Journal of Medicinal Chemistry, 43(8), 1649-1655. [Link]
  • (PDF) Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)]. (n.d.).
  • Crystal structure of tetrakis(μ-2-hydroxy-3,5-diisopropylbenzoato)bis[(dimethyl sulfoxide)copper(II)]. (2024).
  • Brumas, V., & Berthon, G. (2007). Copper(II) interaction with this compound (Dips): new insights on its role as a potential *OH inactivating ligand. Journal of Inorganic Biochemistry, 101(3), 464-474. [Link]
  • Novel Lipophilic Platinum(II) Compounds of Salicylate Derivatives. (2013).
  • Yu, Y., Liu, W. P., Hou, S. Q., & Lou, L. G. (2008). Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate. European Journal of Medicinal Chemistry, 43(8), 1649-1655. [Link]
  • This compound | C13H18O3. (n.d.). PubChem. [Link]
  • Feilden, A. D. (n.d.).
  • Coordination Chemistry of Salicylic Acid. (n.d.). IJESI. [Link]
  • A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide for Separating Alkali Metals. (2022).
  • Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids. (2013). PubMed. [Link]
  • Synthesis of Metal Complexes Fe(II), Co(II), Ni(II)
  • A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide for Separating Alkali Metals. (2022).
  • A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide for Separating Alkali Metals. (2022). PubMed. [Link]
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (n.d.). SciSpace. [Link]
  • Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives. (n.d.). [Link]
  • Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid. (n.d.).
  • Lipophilicity of kinetically labile metal complexes through the example of antidiabetic Zn(II) and VO(IV) compounds. (2011). PubMed. [Link]
  • A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. (2022).
  • The calculated 13 C and 1 H NMR chemical shifts of salicylic acid. (n.d.).
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. [Link]
  • Stability of metal complexes of nuclear-substituted salicylic acids: correlations with biological effects. (1962). PubMed. [Link]
  • Synthesis and metal binding properties of salicylate-, catecholate-, and hydroxypyridinonate-functionalized dendrimers. (n.d.). SciSpace. [Link]
  • Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. (n.d.). IOSR Journal. [Link]
  • Complexation of d-Metal Cations with Some Substituted Salicylic Acids and in silico Studies of Biological Activity of the Isolated Complexes. (2025).
  • A review on versatile applications of transition metal complexes incorporating Schiff bases. (n.d.). PubMed Central. [Link]
  • Schiff bases and their metal Complexes: A review on the history, synthesis, and applic
  • Study on the properties of calcium alkylsalicylate with different substituent structure. (n.d.).
  • (PDF) Mechanochemical Synthesis of Co(II) and Fe(III) Metal Complexes from Precursors in a Single Step without Isolating the Ligand. (2023).
  • Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). [Link]
  • Coordination modes of salicylic acid. (n.d.).
  • Synthesis and Characterization of Fe(II) Co(II) and Ni(II) Complexes with Captopril. (2022).
  • (PDF) Synthesis and characterization of heterometallic complexes involving coinage metals and isoelectronic Fe(CO) 5 , [Mn(CO) 5 ] - and [Fe(CO) 4 CN] - ligands. (2020).
  • Synthesis and characterization of divalent metal complexes containing the heteroscorpionate ligand dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate. (n.d.).
  • Zirconium Complexes Bearing Methyl/ t Butyl Salicylate and Their Catalytic Activity on ε-Caprolactone. (n.d.). MDPI. [Link]
  • Catalytic Mechanism for the Conversion of Salicylate Into Catechol by. (2019). DigitalCommons@USU. [Link]
  • Molecular Insights into Salicylate Synthase: From Medicinal Chemistry Perspective. (2024). [Link]

Sources

Application Notes & Protocols for Investigating 3,5-Diisopropylsalicylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 3,5-Diisopropylsalicylic Acid (3,5-DIPS)

This compound (3,5-DIPS) is an organic compound featuring a salicylic acid core substituted with two isopropyl groups at the 3 and 5 positions.[1] This molecular structure imparts unique physicochemical properties, such as relative insolubility in water but good solubility in organic solvents like ethanol and acetone.[1] While it serves as a reagent in organic synthesis, its true potential lies in its biological activity, which has garnered significant interest in pharmaceutical and biomedical research.[1][2]

Structurally, the presence of the carboxylic acid and hydroxyl groups, combined with the bulky, lipophilic isopropyl groups, dictates its interaction with biological molecules and membranes. These features are central to its proposed mechanisms of action, primarily revolving around the modulation of oxidative stress and inflammatory pathways. This guide provides a detailed exploration of the primary role of 3,5-DIPS as a potent antioxidant agent and offers comprehensive, field-proven protocols to investigate its biological effects.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₃PubChem[3]
Molecular Weight 222.28 g/mol PubChem[3]
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acidPubChem[3]
Appearance Beige to grey crystalline powderChemicalBook[2]
Melting Point 113-115 °CChemicalBook[2]
Common Synonyms DIPS, 2-Hydroxy-3,5-diisopropylbenzoic acidPubChem[3]

Part 1: Core Mechanism of Action — A Superoxide Dismutase (SOD) Mimetic

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.[4][5] The superoxide radical (O₂⁻) is a primary ROS, and its dismutation into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) is a critical first-line antioxidant defense, catalyzed by the enzyme superoxide dismutase (SOD).[4]

Small molecules that can catalytically mimic the function of SOD are of immense therapeutic interest.[5] Evidence suggests that 3,5-DIPS, particularly when complexed with transition metals like copper(II), functions as a potent SOD mimetic.[2][6] It acts as an efficient ligand, and its complexes are capable of inactivating hydroxyl radicals (•OH), one of the most damaging ROS.[2][6] This SOD-mimetic activity allows 3,5-DIPS to catalytically remove superoxide anions, thereby preventing the downstream formation of more harmful oxidants and mitigating cellular damage.[7]

SOD_Mimetic_Cycle cluster_cycle Catalytic Cycle of 3,5-DIPS Complex (M) M_red M(n) - Reduced State M_ox M(n+1) - Oxidized State M_red->M_ox O₂⁻ + 2H⁺ → H₂O₂ H2O2_out Hydrogen Peroxide (H₂O₂) M_ox->M_red O₂⁻ → O₂ O2_out Oxygen (O₂) O2_in1 Superoxide (O₂⁻) O2_in1->M_red O2_in2 Superoxide (O₂⁻) O2_in2->M_ox NO_Assay_Workflow start Seed RAW 264.7 Cells in 96-well Plate incubate1 Incubate for 24h (allow cells to adhere) start->incubate1 pretreat Pre-treat with 3,5-DIPS or Vehicle for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_stim No LPS (Control) pretreat->no_stim incubate2 Incubate for 24h stimulate->incubate2 no_stim->incubate2 collect Collect Culture Supernatant incubate2->collect griess Perform Griess Assay on Supernatant collect->griess analyze Measure Absorbance at 540 nm (Quantify Nitrite) griess->analyze end Determine Inhibition of NO Production analyze->end

Caption: Experimental workflow for measuring nitric oxide production.

Protocol II: Measuring Nitric Oxide (NO) in LPS-Stimulated Macrophages

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Treatment and Stimulation: a. The next day, remove the old media. b. Add fresh media containing various non-toxic concentrations of 3,5-DIPS (determined from Protocol III) or vehicle control. c. Incubate for 1 hour. d. Add LPS to a final concentration of 1 µg/mL to the appropriate wells. Leave control wells unstimulated. e. Incubate the plate for an additional 24 hours.

3. Griess Assay: a. Prepare a nitrite standard curve using sodium nitrite (0-100 µM). b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm.

4. Data Analysis: a. Calculate the nitrite concentration in each sample using the standard curve. b. Compare the NO levels in the 3,5-DIPS-treated groups to the "LPS only" control to determine the percentage of inhibition.

Application Note III: Evaluating Effects on Cell Viability

Expertise & Causality: A critical step in drug discovery and compound screening is to determine the therapeutic window. [8][9]An observed biological effect is only meaningful if it occurs at concentrations that are not cytotoxic. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [10]Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the determination of the concentration at which 3,5-DIPS begins to exhibit toxicity (the IC₅₀ for cytotoxicity), ensuring that subsequent mechanistic studies are performed using non-lethal doses.

Trustworthiness & Self-Validation: The protocol includes an untreated control (representing 100% viability) and a "lysis" control (e.g., treating with a detergent like Triton X-100) to represent 0% viability. This establishes the full dynamic range of the assay. Running the assay across a wide range of 3,5-DIPS concentrations is crucial for accurately determining the dose-response curve.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with serial dilutions of 3,5-DIPS incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize Remove media & add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure end Determine Cell Viability (%) measure->end

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol III: MTT Assay for Cytotoxicity and Cell Viability

1. Cell Seeding: a. Seed cells (e.g., RAW 264.7 or another cell line of interest) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well). b. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a wide range of serial dilutions of 3,5-DIPS in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of 3,5-DIPS. Include vehicle-only and untreated controls. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Reaction: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. c. Gently pipette to ensure complete dissolution. d. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration: Viability (%) = (Abs_sample / Abs_control) x 100 Where Abs_control is the absorbance of the untreated cells. b. Plot the percentage of viability against the log of the concentration to generate a dose-response curve and determine the cytotoxic IC₅₀ value.

Summary and Future Directions

This compound presents a compelling profile as a bioactive molecule, primarily through its function as an SOD mimetic that can counteract oxidative stress. The protocols detailed here provide a robust framework for validating its antioxidant and anti-inflammatory properties in vitro and in cell-based models. These foundational experiments are critical for any research program aimed at exploring the therapeutic potential of 3,5-DIPS.

Future investigations could explore its effects on specific signaling pathways downstream of ROS, such as NF-κB or MAP kinase pathways, using techniques like Western blotting or reporter gene assays. Furthermore, evaluating its efficacy in more complex models, such as co-cultures or 3D organoids, and eventually in preclinical animal models of inflammatory diseases, will be essential steps in the drug development pipeline. [8][9]

References

  • This compound | C13H18O3 | CID 30543.
  • This compound 2215-21-6 wiki. Molbase. [Link]
  • Batinic-Haberle, I., Rebouças, J. S., & Spasojević, I. (2010). Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential.Antioxidants & Redox Signaling, 13(6), 877–918. [Link]
  • Batinic-Haberle, I., Rebouças, J. S., & Spasojević, I. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential.Antioxidants & Redox Signaling, 13(6), 877-918. [Link]
  • This compound. Elex Biotech LLC. [Link]
  • Horn, J. R., Hansten, P. D., & Chan, L. N. (2007). DIPS: A Tool to Evaluate Causation in Potential Drug Interactions.Pharmacy Times. [Link]
  • Ghaffari, S., Roshanravan, N., & et al. (2024). Antioxidant and Anti-Inflammatory Effects of Bioactive Compounds in Atherosclerosis.Molecules, 29(1), 249. [Link]
  • Chemical structure of some superoxide dismutase mimetics described in the text.
  • Salvemini, D., & et al. (2001). Pharmacological manipulation of the inflammatory cascade by the superoxide dismutase mimetic, M40403.British Journal of Pharmacology, 132(4), 815-827. [Link]
  • ChIP-DIP maps binding of hundreds of proteins to DNA simultaneously and identifies diverse gene regulatory elements.
  • Example of Completed DIPS Form.
  • New tool can assess drug interaction factors. Clinician.com. [Link]
  • Giordano, E., & et al. (2012). Antiproliferative, antioxidant and anti-inflammatory effects of hydroxytyrosol on human hepatoma HepG2 and Hep3B cell lines.Anticancer Research, 32(12), 5371-5377. [Link]
  • Wagener, J., & Bonke, E. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. [Link]
  • Kim, D. S., & et al. (2016). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR.Molecules, 21(9), 1150. [Link]
  • Feussi, P. T., & et al. (2024). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae).Molecules, 29(1), 230. [Link]
  • What is the most difficult part of drug discovery?
  • LIVE-Step™ Cell Assay System: Simplicity and Accuracy. Bio-Connect. [Link]
  • 3-Panel Drug Test Dips. Common DOA Detection. [Link]
  • Dips Guide: 15 Variations, Muscles Worked, How To, & Benefits. SET FOR SET. [Link]
  • Drug Development Pipeline: A Complete Guide to All Phases. IntuitionLabs. [Link]
  • What Muscles Do Dips Work Types Of Dips & Benefits.
  • McKenzie, A., & et al. (2022). Bench, Bar, and Ring Dips: Do Kinematics and Muscle Activity Differ?International Journal of Environmental Research and Public Health, 19(20), 13233. [Link]
  • What Muscles Do Dips Work? Answered by a Professional. Transparent Labs. [Link]
  • Dip (exercise). Wikipedia. [Link]

Sources

Application Note & Protocol: A Guide to Characterizing the Binding of 3,5-Diisopropylsalicylic Acid to Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 3,5-Diisopropylsalicylic Acid-Protein Interactions

This compound (3,5-DIPSA) is a salicylic acid derivative with known anti-inflammatory and antioxidant properties.[1][2][3] Its therapeutic potential is intrinsically linked to its ability to interact with specific protein targets within the body. The characterization of these binding events is a cornerstone of drug discovery and development, providing critical insights into the compound's mechanism of action, potency, and specificity. This guide offers a comprehensive overview of established biophysical techniques and detailed protocols for studying the binding of 3,5-DIPSA to proteins.

The study of protein-ligand interactions is fundamental to understanding nearly all biological processes.[4][5] For a small molecule like 3,5-DIPSA, identifying its protein partners and quantifying the affinity and thermodynamics of these interactions are essential for elucidating its pharmacological profile. This knowledge enables researchers to optimize lead compounds, predict in vivo efficacy, and minimize off-target effects. This application note provides researchers, scientists, and drug development professionals with a robust framework for investigating these critical molecular interactions.

Part 1: Foundational Steps - Preparing for Binding Analysis

Before embarking on detailed binding studies, meticulous preparation of both the protein and the ligand is paramount to ensure the generation of high-quality, reproducible data.

Protein Purification and Quality Control

The purity and stability of the target protein are critical for any binding assay.[6][7] A common approach involves expressing a recombinant version of the protein, often with an affinity tag (e.g., His-tag), to facilitate purification.[8]

High-Level Protein Purification Workflow:

  • Cell Lysis: Disruption of cells to release the protein of interest.[6][7]

  • Clarification: Removal of cellular debris by centrifugation.[8]

  • Affinity Chromatography: Capture of the tagged protein on a resin with a specific ligand.[9][10]

  • Washing: Removal of non-specifically bound contaminants.[9]

  • Elution: Release of the purified protein from the resin.[9]

  • Polishing (Optional): Further purification using techniques like size-exclusion or ion-exchange chromatography to remove remaining impurities.[9]

Causality in Protocol Design: The choice of purification strategy depends on the properties of the target protein and the expression system used.[7] Affinity chromatography is often the first and most effective step due to its high specificity.[9][10]

Self-Validation: Protein purity should be assessed by SDS-PAGE, and concentration determined accurately using a method like the Bradford assay or UV absorbance at 280 nm. The protein should be folded and active, which can be confirmed by functional assays or spectroscopic methods like Circular Dichroism.

Ligand Preparation and Characterization

This compound is a white to off-white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[1][11]

  • Stock Solution Preparation: A concentrated stock solution of 3,5-DIPSA should be prepared in a suitable organic solvent, such as DMSO. The final concentration of the organic solvent in the binding assay should be kept to a minimum (typically <5%) and be consistent across all samples to avoid artifacts.[12][13]

  • Purity Verification: The purity of the 3,5-DIPSA should be confirmed by methods such as NMR or mass spectrometry to ensure that any observed binding is not due to contaminants.

Part 2: Biophysical Techniques for Binding Analysis

A variety of biophysical techniques can be employed to study protein-ligand interactions, each providing unique insights into the binding event.[4][5][14] The choice of method often depends on the specific research question, the properties of the protein and ligand, and the available instrumentation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16][17] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[17][18]

Principle of Causality: ITC is a label-free technique performed in solution, making it a gold standard for characterizing binding thermodynamics without the need for protein modification or immobilization.[15][19]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_experiment Titration cluster_analysis Data Analysis P Purified Protein in ITC Buffer Cell Sample Cell (Protein) P->Cell L 3,5-DIPSA in ITC Buffer Syringe Injection Syringe (3,5-DIPSA) L->Syringe Titration Stepwise Injections Cell->Titration Syringe->Titration Injects into RawData Raw Heat Bursts Titration->RawData IntegratedData Binding Isotherm RawData->IntegratedData Integration Fit Fit to Binding Model IntegratedData->Fit Results K_D, n, ΔH, ΔS Fit->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen ITC buffer.

    • Prepare the 3,5-DIPSA solution in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and ligand solutions.[13]

    • Degas both solutions immediately before the experiment to prevent air bubbles.[18]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the 3,5-DIPSA solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the 3,5-DIPSA solution into the protein solution.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[18]

Data Presentation Table for ITC:

ParameterDescriptionTypical Value Range
KD (Dissociation Constant) Binding affinity; lower KD indicates stronger binding.nM to mM
n (Stoichiometry) Molar ratio of ligand to protein in the complex.0.5 - 2.0
ΔH (Enthalpy Change) Heat released or absorbed upon binding.-100 to 100 kJ/mol
ΔS (Entropy Change) Change in randomness of the system upon binding.Varies
Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that monitors molecular interactions in real-time.[20][21][22] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[21]

Principle of Causality: SPR is highly sensitive and can detect the binding of small molecules like 3,5-DIPSA to an immobilized protein target, providing valuable kinetic information that is not accessible by ITC.[20][22][23]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_data Data Acquisition & Analysis Chip Sensor Chip Immobilize Immobilize Protein on Chip Chip->Immobilize Protein Purified Protein Protein->Immobilize Ligand 3,5-DIPSA Solution Inject Inject 3,5-DIPSA (Analyte) Ligand->Inject Immobilize->Inject Sensorgram Generate Sensorgram Inject->Sensorgram Fit Fit to Kinetic Model Sensorgram->Fit Results k_a, k_d, K_D Fit->Results

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Protein Immobilization:

    • Covalently immobilize the purified protein onto the surface of a sensor chip.

    • Block any remaining active sites on the chip surface to prevent non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of 3,5-DIPSA (the analyte) over the sensor chip surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time.

    • After each injection, flow buffer over the chip to measure the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.[21]

    • The KD is then calculated from the ratio of these rate constants.

Data Presentation Table for SPR:

ParameterDescriptionTypical Value Range
ka (Association Rate) Rate of complex formation.103 to 107 M-1s-1
kd (Dissociation Rate) Rate of complex decay.10-5 to 10-1 s-1
KD (Dissociation Constant) Binding affinity (kd/ka).pM to mM
Fluorescence Spectroscopy: A Versatile and Sensitive Approach

Fluorescence-based methods are highly sensitive and can be used to study protein-ligand interactions in various formats.[24][25][26]

Intrinsic Protein Fluorescence Quenching:

Many proteins contain fluorescent amino acids, primarily tryptophan. The binding of a ligand like 3,5-DIPSA can alter the local environment of these residues, leading to a change (often quenching) in the protein's intrinsic fluorescence.[26][27]

Principle of Causality: This method is straightforward as it does not require any labeling of the protein or ligand. The change in fluorescence intensity upon ligand titration can be used to determine the binding affinity.[24][25]

Detailed Protocol for Fluorescence Quenching:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer.

    • Prepare a concentrated stock solution of 3,5-DIPSA in the same buffer.

  • Fluorescence Measurement:

    • Excite the protein solution at a wavelength specific for tryptophan (typically ~295 nm) and record the emission spectrum.

    • Sequentially add small aliquots of the 3,5-DIPSA stock solution to the protein solution.

    • Record the emission spectrum after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the 3,5-DIPSA concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[28][29][30] It can be used to identify the binding site on the protein, determine the structure of the protein-ligand complex, and measure binding affinities.[29][31][32]

Principle of Causality: NMR is unique in its ability to provide detailed structural information about the binding event in solution, closely mimicking physiological conditions.[30]

Common NMR Approaches:

  • Chemical Shift Perturbation (CSP): The binding of 3,5-DIPSA to a 15N-labeled protein will cause changes in the chemical shifts of the protein's backbone amide protons and nitrogens. By monitoring these changes in a 1H-15N HSQC spectrum, the binding site can be mapped onto the protein structure.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed method is particularly useful for detecting weak interactions. The protein is selectively saturated, and this saturation is transferred to any bound ligands, allowing for their detection.[30]

Experimental Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_data Data Analysis Protein Labeled Protein (e.g., 15N) Titration Titrate Ligand into Protein Protein->Titration Ligand 3,5-DIPSA Ligand->Titration Acquire Acquire NMR Spectra (e.g., 1H-15N HSQC) Titration->Acquire Overlay Overlay Spectra Acquire->Overlay Analyze Analyze Chemical Shift Changes Overlay->Analyze Map Map Binding Site Analyze->Map

Caption: Workflow for an NMR Chemical Shift Perturbation experiment.

Detailed Protocol for Chemical Shift Perturbation:

  • Sample Preparation:

    • Produce and purify 15N-labeled protein.

    • Prepare a concentrated stock solution of 3,5-DIPSA.

  • NMR Titration:

    • Acquire a baseline 1H-15N HSQC spectrum of the protein.

    • Add increasing amounts of 3,5-DIPSA to the protein sample and acquire a spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify the residues that show significant chemical shift changes.

    • Map these residues onto the three-dimensional structure of the protein to identify the binding site.

    • The dissociation constant (KD) can be determined by fitting the chemical shift changes as a function of ligand concentration.

Part 3: Structural Characterization - Visualizing the Interaction

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography can provide a detailed, atomic-level picture of the protein-3,5-DIPSA complex.[33][34][35]

Principle of Causality: A crystal structure of the complex offers unambiguous evidence of a direct interaction and reveals the precise binding mode of the ligand, including all the key intermolecular contacts.[33][36]

Methods for Obtaining a Protein-Ligand Complex Crystal:

  • Co-crystallization: The purified protein is incubated with an excess of 3,5-DIPSA before setting up crystallization trials.[12]

  • Soaking: A pre-existing crystal of the apo-protein is soaked in a solution containing 3,5-DIPSA.[12]

Self-Validation: The resulting electron density map should clearly show the presence of the ligand in the binding pocket, allowing for an unambiguous determination of its orientation and interactions with the protein.

Conclusion: An Integrated Approach for Comprehensive Characterization

A thorough understanding of the binding of this compound to its protein targets requires an integrated approach that combines multiple biophysical and structural techniques. While ITC provides the thermodynamic signature of the interaction and SPR reveals the kinetics, fluorescence spectroscopy offers a sensitive and high-throughput method for initial screening and affinity determination. NMR spectroscopy and X-ray crystallography deliver invaluable atomic-level structural details of the binding event. By leveraging the strengths of each of these methods, researchers can build a comprehensive picture of the molecular interactions that underpin the biological activity of 3,5-DIPSA, paving the way for its further development as a therapeutic agent.

References

  • Jana, S., & Pal, A. (2020). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Journal of the Indian Institute of Science (Vol. 100, Issue 4, pp. 693–713). Springer Science and Business Media LLC. [Link]
  • Pellecchia, M., Bertini, I., Grzesiek, S., Jahnke, W., & Zuiderweg, E. R. P. (2008). NMR-based analysis of protein-ligand interactions. Nature Reviews Drug Discovery, 7(9), 738–748. [Link]
  • Ciosek, A., & Niedzielska, E. (2007). Fluorescence techniques in analysis of protein-ligand interactions. Acta Biochimica Polonica, 54(3), 475–483. [Link]
  • Schiebel, J., & Waskien, M. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155–166. [Link]
  • Jahnke, W., & Widmer, H. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors.
  • Jana, S., & Pal, A. (2020). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 660, 23–45. [Link]
  • Moy, F. J., Haraki, K., Mobilio, D., Walker, G., Powers, R., Tabei, K., Or-Add, F., & Kettner, C. (2007). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of Biomolecular NMR, 37(4), 265–276. [Link]
  • Macgregor, R. B. (2013). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. In Methods in Molecular Biology (Vol. 1008, pp. 209–229). Springer New York. [Link]
  • Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457–477. [Link]
  • Schiebel, J., & Waskien, M. (2005). X-Ray Crystallography of Protein-Ligand Interactions. In Methods in Molecular Biology (pp. 155–166). Humana Press. [Link]
  • Jhoti, H., & Williams, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Methods in Molecular Biology (pp. 457–477). Humana Press. [Link]
  • De-Paula, R. B., & Johnson, P. E. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1957, 129–140. [Link]
  • Ang, E., & Li, Y. (2013). Ligand-Protein Binding and Screening Using NMR spectroscopy.
  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins.
  • Macgregor, R. B. (2013). Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
  • Royer, C. A. (2006). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Methods in Molecular Biology, 328, 279–302. [Link]
  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]
  • Vasile, F., & Collina, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 9(16), 18029–18042. [Link]
  • Czarna, A., & Bojko, B. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery, 18(10), 1083–1097. [Link]
  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Creative Biolabs.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]
  • Taylor, C. W., & Tovey, S. C. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 617, 237–251. [Link]
  • Gupta, A., Zhou, Z., & Chen, Y. (2022). Big Data analytics for improved prediction of ligand binding and conformational selection. Frontiers in Molecular Biosciences, 9, 991959. [Link]
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
  • De-Paula, R. B., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 45–51. [Link]
  • De-Paula, R. B., & Johnson, P. E. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry.
  • Hope, I. A., & Struhl, K. (1986). Purification of Sequence-Specific DNA-Binding Proteins by Affinity Chromatography. Current Protocols in Molecular Biology, 12(10), 12.10.1–12.10.11. [Link]
  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
  • RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS. RedShiftBio.
  • LIGYSIS-web: a resource for the analysis of protein-ligand binding sites. (2024). Nucleic Acids Research. [Link]
  • Colby, D. W., & Wittrup, K. D. (2004). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 388, 338–354. [Link]
  • Admescope. (n.d.). Physicochemistry and Binding. Admescope.
  • PubChem. (n.d.). This compound. PubChem.
  • Mol-Instincts. (n.d.). This compound 2215-21-6 wiki. Mol-Instincts.
  • Singh, P., & Roberts, M. S. (1993). The effect of protein binding on the deep tissue penetration and efflux of dermally applied salicylic acid, lidocaine and diazepam in the perfused rat hindlimb. Journal of Pharmacokinetics and Biopharmaceutics, 21(2), 173–193. [Link]

Sources

Application Notes & Protocols: The Role of 3,5-Diisopropylsalicylic Acid in the Development of Radioprotectants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Effective Radioprotectants

Ionizing radiation, a cornerstone of modern cancer therapy, poses a significant threat to healthy tissues, often leading to dose-limiting toxicities. Beyond the clinical setting, the risk of accidental or occupational radiation exposure necessitates the development of safe and effective countermeasures. Radioprotectants are compounds designed to mitigate the harmful effects of ionizing radiation on normal cells.[1][2] The ideal agent should be highly effective, exhibit low toxicity, and be easily administrable. The search for such agents has led researchers to explore various chemical entities, among which 3,5-Diisopropylsalicylic acid (3,5-DIPS) has emerged as a compound of interest due to its unique biochemical properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes on the mechanisms of 3,5-DIPS and detailed protocols for its evaluation as a potential radioprotectant.

PART 1: Application Notes - Unraveling the Radioprotective Potential of 3,5-DIPS

Compound Profile: this compound (3,5-DIPS)

3,5-DIPS is a synthetic derivative of salicylic acid, characterized by two isopropyl groups attached to the phenyl ring.[3] This structural modification enhances its lipophilicity compared to its parent compound, potentially influencing its cellular uptake and distribution.

PropertyDescription
IUPAC Name 2-hydroxy-3,5-di(propan-2-yl)benzoic acid[3]
CAS Number 2215-21-6[3][4]
Molecular Formula C13H18O3[3][5]
Molecular Weight 222.28 g/mol [3][6]
Appearance Beige to grey crystalline powder[4][5]
Solubility Relatively insoluble in water, soluble in organic solvents like ethanol and acetone.[7]
Core Mechanism of Action: A Multi-Pronged Defense

The radioprotective effects of 3,5-DIPS are not attributed to a single mechanism but rather a synergistic interplay of antioxidant and cell-signaling modulation activities. Ionizing radiation inflicts cellular damage primarily through the generation of reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), which damage DNA, proteins, and lipids.[8][9]

A. Superoxide Dismutase (SOD) Mimetic Activity:

A primary defense mechanism against oxidative stress is the enzymatic dismutation of superoxide anions by superoxide dismutase (SOD).[10] Certain low-molecular-weight compounds, known as SOD mimetics, can replicate this catalytic activity.[11] 3,5-DIPS, particularly when complexed with copper (CuDIPS), has been recognized for its potent SOD-like activity.[12] This allows it to catalytically scavenge superoxide radicals, converting them into less harmful molecules, thereby preventing the initiation of a damaging oxidative cascade.[11][13] This is a crucial first line of defense against radiation-induced ROS.

B. Antioxidant and Free Radical Scavenging:

Beyond its SOD mimetic function, 3,5-DIPS exhibits broader antioxidant properties.[14] It can directly neutralize various free radicals generated by the radiolysis of water, preventing them from damaging critical cellular components.[1] This direct scavenging activity complements its catalytic SOD-like function, providing a comprehensive shield against oxidative damage.

C. Modulation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of cellular responses to stress, including ionizing radiation.[15][16] Activation of NF-κB is a key survival signal that promotes the transcription of a suite of anti-apoptotic and antioxidant genes.[16][17][18]

Ionizing radiation can activate NF-κB through various mechanisms, including DNA double-strand breaks that trigger the ATM kinase, leading to the activation of the IKK complex.[17][19] The IKK complex then phosphorylates the inhibitory IκB proteins, targeting them for degradation and allowing NF-κB dimers to translocate to the nucleus and initiate gene expression.[17][18]

3,5-DIPS is hypothesized to modulate this pathway, potentially enhancing the timely and robust activation of NF-κB in response to radiation. This leads to the upregulation of critical protective proteins, including:

  • Manganese Superoxide Dismutase (MnSOD): A key mitochondrial antioxidant enzyme whose expression is regulated by NF-κB.[17][19]

  • Anti-apoptotic Proteins (e.g., c-IAP-1, c-IAP-2): These proteins block the function of caspases, the executioners of apoptosis.[17]

By bolstering this intrinsic survival pathway, 3,5-DIPS helps cells better withstand the radiation insult and repair damage.

G cluster_0 Radiation Exposure cluster_1 Cellular Environment cluster_2 Cellular Response IR Ionizing Radiation ROS ROS (e.g., O₂⁻) IR->ROS DNA_damage DNA Damage IR->DNA_damage IKK IKK Complex ROS->IKK Activates DIPS 3,5-DIPS DIPS->ROS Scavenges (SOD Mimic) NFkB_complex NF-κB/IκB Complex (Inactive) DIPS->NFkB_complex Modulates NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Anti_apoptosis Anti-Apoptotic Genes (c-IAP1/2) NFkB_active->Anti_apoptosis Upregulates Transcription Antioxidant Antioxidant Genes (MnSOD) NFkB_active->Antioxidant Upregulates Transcription IKK->NFkB_complex Phosphorylates IκB ATM ATM Kinase ATM->IKK Activates DNA_damage->ATM Activates Survival Cell Survival & Radioprotection Anti_apoptosis->Survival Antioxidant->Survival

Caption: Proposed mechanism of 3,5-DIPS-mediated radioprotection.

PART 2: Experimental Protocols for Evaluation

The following protocols provide a framework for the systematic evaluation of 3,5-DIPS as a radioprotectant, from initial in vitro screening to in vivo efficacy and mechanistic validation.

Protocol 1: In Vitro Screening for Radioprotective Efficacy

Objective: To determine the ability of 3,5-DIPS to protect cultured cells from radiation-induced lethality and DNA damage.

Materials:

  • Cell Lines: Normal human lung fibroblasts (e.g., WI-38) or human intestinal epithelial cells (e.g., FHs 74 Int).

  • This compound (Sigma-Aldrich, Cat# 135690 or equivalent).

  • Cell culture medium, FBS, antibiotics.

  • MTT or similar cell viability assay kit.

  • Radiation Source: Calibrated X-ray irradiator or ¹³⁷Cs/⁶⁰Co gamma source.

  • Clonogenic survival assay supplies (culture dishes, crystal violet).

  • γ-H2AX immunofluorescence staining kit.

Workflow:

G start Start toxicity 1. Determine Non-Toxic Dose of 3,5-DIPS (MTT Assay) start->toxicity seed 2. Seed Cells for Experiments toxicity->seed treat 3. Pre-treat with 3,5-DIPS (2-4h prior to IR) seed->treat irradiate 4. Irradiate Cells (0, 2, 4, 6, 8 Gy) treat->irradiate assay_split Select Assay irradiate->assay_split cfa 5a. Clonogenic Survival Assay (10-14 days) assay_split->cfa Survival dna_damage 5b. DNA Damage Assay (γ-H2AX, 1-24h post-IR) assay_split->dna_damage DNA Damage ros 5c. ROS Measurement (DCFDA, 30m-2h post-IR) assay_split->ros Oxidative Stress analyze 6. Analyze Data & Calculate Dose Enhancement Factor cfa->analyze dna_damage->analyze ros->analyze end End analyze->end

Caption: Workflow for in vitro evaluation of 3,5-DIPS.

Step-by-Step Methodology:

  • Determine Maximum Non-Toxic Dose (MNTD):

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of 3,5-DIPS (e.g., 1 µM to 1 mM) for 24-48 hours.

    • Perform an MTT or CellTiter-Blue assay to determine the highest concentration that does not significantly reduce cell viability (>90%). This concentration will be used for subsequent experiments.

    • Causality Check: This step is critical to ensure that any observed protective effect is due to radioprotection and not an artifact of drug-induced changes in cell proliferation.

  • Clonogenic Survival Assay (The Gold Standard):

    • Seed cells in 6-well plates at densities calculated to yield ~50-100 colonies per well for each radiation dose.

    • Allow cells to attach overnight.

    • Pre-treat cells with the MNTD of 3,5-DIPS for 2-4 hours. Include a vehicle control group.

    • Irradiate plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, remove the medium, wash with PBS, and add fresh medium without the drug.

    • Incubate for 10-14 days until visible colonies form.

    • Fix and stain colonies with crystal violet.

    • Count colonies containing ≥50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.

    • Plot survival curves and calculate the Dose Enhancement Factor (DEF). A DEF > 1 indicates a radioprotective effect.

  • DNA Damage Assessment (γ-H2AX Foci Assay):

    • Seed cells on coverslips in a 24-well plate.

    • Treat and irradiate as described above (a single dose, e.g., 2 Gy, is often sufficient).

    • Fix cells at various time points post-irradiation (e.g., 1, 4, and 24 hours) to assess DNA damage induction and repair.

    • Perform immunofluorescence staining for γ-H2AX (a marker for DNA double-strand breaks).

    • Image cells using a fluorescence microscope and quantify the average number of foci per nucleus.

    • Self-Validation: A successful radioprotectant should show a reduced number of initial foci or a faster resolution of foci over time compared to the irradiated control.

Protocol 2: In Vivo Assessment of Systemic Radioprotection

Objective: To evaluate the efficacy of 3,5-DIPS in protecting animals from radiation-induced syndromes, particularly hematopoietic and gastrointestinal damage.

Materials:

  • Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

  • 3,5-DIPS formulated for in vivo administration (e.g., in a solution of DMSO and saline).

  • Total Body Irradiator (TBI).

  • Equipment for blood collection and analysis (CBC analyzer).

  • Histology supplies.

Step-by-Step Methodology:

  • Toxicity and Pharmacokinetic Studies (Preliminary):

    • Determine the Maximum Tolerated Dose (MTD) of 3,5-DIPS via the intended route of administration (e.g., intraperitoneal injection).

    • Perform basic pharmacokinetic studies to determine the optimal time window for administration prior to irradiation.

  • 30-Day Survival Study:

    • Randomly assign mice to four groups: (1) Vehicle Control (No IR), (2) 3,5-DIPS alone, (3) Vehicle + TBI, (4) 3,5-DIPS + TBI.

    • Administer 3,5-DIPS (at a pre-determined optimal dose, e.g., MTD/2) or vehicle at the optimal time point before TBI.

    • Expose mice in groups 3 and 4 to a lethal dose of radiation (e.g., LD₅₀/₃₀ to LD₉₀/₃₀).

    • Monitor animals daily for 30 days, recording survival, body weight, and clinical signs of radiation sickness.

    • Authoritative Grounding: This is the definitive endpoint for assessing protection against the hematopoietic acute radiation syndrome.[2]

  • Hematopoietic and Gastrointestinal Protection Assays:

    • Use a sub-lethal dose of TBI that causes significant but recoverable damage.

    • Set up experimental groups as in the survival study.

    • Hematopoietic System: At various time points post-TBI (e.g., Day 10, Day 30), euthanize a subset of animals.

      • Collect peripheral blood for Complete Blood Counts (CBCs) to assess recovery of white blood cells, red blood cells, and platelets.

      • Harvest femurs and spleens. Assess bone marrow cellularity and spleen weight/cellularity.

    • Gastrointestinal System: At Day 3.5 post-TBI, euthanize a subset of animals.

      • Harvest a section of the jejunum.

      • Perform histological processing (H&E staining).

      • Quantify the number of surviving intestinal crypts per cross-section.

      • Expertise Insight: The 3.5-day time point is critical for assessing acute GI damage, as this is when crypt regeneration is most evident.

Protocol 3: Mechanistic Elucidation

Objective: To confirm the proposed molecular mechanisms of 3,5-DIPS in a cellular context.

Methodology:

  • Western Blot for NF-κB Pathway Activation:

    • Culture cells, pre-treat with 3,5-DIPS, and irradiate.

    • Lyse cells at key time points (e.g., 0, 30, 60, 120 minutes post-IR).

    • Perform Western blotting on cytoplasmic and nuclear extracts.

    • Probe for key proteins: phospho-IκBα, total IκBα, and nuclear p65.

    • Expected Outcome: Cells treated with 3,5-DIPS and radiation should show faster degradation of IκBα and increased nuclear translocation of p65 compared to cells treated with radiation alone.

  • qRT-PCR for NF-κB Target Genes:

    • Extract RNA from cells treated as above at later time points (e.g., 4, 8, 24 hours post-IR).

    • Perform qRT-PCR to quantify the mRNA levels of NF-κB target genes such as SOD2 (MnSOD), BIRC2 (c-IAP1), and BIRC3 (c-IAP2).

    • Expected Outcome: A significant upregulation of these protective genes in the 3,5-DIPS treated group.

Conclusion

This compound presents a compelling profile for a radioprotectant candidate, acting through a dual mechanism of direct ROS scavenging and modulation of the pro-survival NF-κB signaling pathway. The protocols outlined here provide a robust, multi-tiered approach for its preclinical evaluation. By systematically validating its efficacy and elucidating its mechanism of action, researchers can pave the way for the potential translation of 3,5-DIPS-based compounds into clinical applications for protecting patients undergoing radiotherapy and other individuals at risk of radiation exposure.

References

  • Ravi, R., & Mookerjee, A. (2017). NF-κB-mediated adaptive resistance to ionizing radiation. Journal of Cellular Physiology, 232(3), 487-500. [Link]
  • Egan, L. J., & Karin, M. (2002). IκB-kinaseβ-dependent NF-κB activation provides radioprotection to the intestinal epithelium. Proceedings of the National Academy of Sciences, 99(21), 13883-13888. [Link]
  • Prasanna, P. G. S., & Narayanan, D. (2015). NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures. Discoveries, 3(1), e39. [Link]
  • Prasanna, P. G. S., & Narayanan, D. (2015). NF-κB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures. Discoveries Journals. [Link]
  • Suman, S., et al. (2016). The Role of the Nuclear Factor κB Pathway in the Cellular Response to Low and High Linear Energy Transfer Radiation. International Journal of Molecular Sciences, 17(6), 875. [Link]
  • Mohapatra, D., et al. (2021). Different in vivo models used for screening of radiosensitizer and radioprotectors.
  • Brown, K. R., et al. (2017). A Novel Mouse Model to Study Image-Guided, Radiation-Induced Intestinal Injury and Preclinical Screening of Radioprotectors. Cancer Research, 77(4), 908-917. [Link]
  • Rosenthal, R. A., et al. (2010). Superoxide Dismutase Mimics. Antioxidants & Redox Signaling, 13(7), 981-983. [Link]
  • Molbase. (n.d.). This compound 2215-21-6 wiki. Molbase. [Link]
  • Mitchell, J. B., et al. (1991). Biologically active metal-independent superoxide dismutase mimics. Biochemistry, 30(30), 7367-7372. [Link]
  • MacKenzie, A., & Martin, W. (1999). Effects of superoxide dismutase mimetics on the activity of nitric oxide in rat aorta. British Journal of Pharmacology, 127(3), 634-640. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Karimi, H., et al. (2023). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review.
  • Ighodaro, O. M., & Akinloye, O. A. (2018). Superoxide Dismutases (SODs) and SOD Mimetics. Antioxidants, 7(11), 152. [Link]
  • Wikipedia. (n.d.). Superoxide dismutase mimetics. Wikipedia. [Link]
  • Kumar, A., et al. (2018). Radioprotection of thymine and calf thymus DNA by an azo compound: mechanism of action followed by DPPH radical quenching & ROS depletion in WI 38 lung fibroblast cells. Journal of Photochemistry and Photobiology B: Biology, 183, 222-231. [Link]
  • Brown, D. Q., et al. (1982). Early results of the screening program for radioprotectors. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 565-570. [Link]
  • Smith, M. L., et al. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation.
  • Smith, M. L., et al. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation.
  • Smith, M. L., et al. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation.
  • Mohapatra, D., et al. (2021). Different assays to screen radiosensitizer and radioprotector.

Sources

The Decarboxylation Pathway to Propofol: A Technical Guide Focused on 3,5-Diisopropyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Synthetic Precursor: While the topic specifies 3,5-diisopropylsalicylic acid (2-hydroxy-3,5-diisopropylbenzoic acid), the established and industrially significant synthetic route to propofol (2,6-diisopropylphenol) proceeds via the decarboxylation of its isomer, 3,5-diisopropyl-4-hydroxybenzoic acid . This guide will, therefore, focus on this well-documented and commercially relevant pathway, providing the necessary details for its successful implementation. The principles of decarboxylation outlined herein would conceptually apply to the salicylic acid derivative, though specific reaction conditions would require optimization.

Introduction: Strategic Synthesis of a Core Anesthetic

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] Its synthesis has evolved from early methods involving the direct alkylation of phenol, which often resulted in a mixture of isomers and by-products, to more refined strategies that offer higher purity and yield.[2][3] A robust and widely adopted two-step approach involves the Friedel-Crafts di-isopropylation of a readily available starting material, p-hydroxybenzoic acid, to form the key intermediate, 3,5-diisopropyl-4-hydroxybenzoic acid. This intermediate is then subjected to decarboxylation to yield the final active pharmaceutical ingredient (API), propofol.[4][5]

This two-step process offers significant advantages in terms of regioselectivity and impurity profile control, making it a preferred method for commercial-scale production.[3][6] The following sections provide a detailed exploration of this synthetic route, with protocols for both traditional batch and modern continuous-flow methodologies.

The Synthetic Pathway: From p-Hydroxybenzoic Acid to Propofol

The overall synthesis can be visualized as a two-stage process. The first stage is an electrophilic aromatic substitution (Friedel-Crafts alkylation), followed by a thermally or chemically induced decarboxylation.

G cluster_0 Step 1: Friedel-Crafts Di-isopropylation cluster_1 Step 2: Decarboxylation p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Intermediate 3,5-Diisopropyl-4-hydroxybenzoic Acid p-Hydroxybenzoic_Acid->Intermediate Isopropanol, H₂SO₄ Propofol Propofol (2,6-Diisopropylphenol) Intermediate->Propofol Heat, Catalyst (e.g., Base)

Caption: Overall synthetic scheme for propofol production.

Step-by-Step Protocols

Step 1: Synthesis of 3,5-Diisopropyl-4-hydroxybenzoic Acid

This Friedel-Crafts alkylation installs the two isopropyl groups onto the phenolic ring ortho to the hydroxyl group. The hydroxyl group is an activating ortho-, para-director, and the carboxyl group is a deactivating meta-director. The reaction conditions are optimized to favor di-alkylation at the positions ortho to the powerful activating hydroxyl group.

This protocol is adapted from established patent literature.[7]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add water (25 ml) and cool to 5°C. Slowly and carefully add concentrated sulfuric acid (360 ml) while maintaining the low temperature.

  • Addition of Reactants: To the cooled acid solution, add p-hydroxybenzoic acid (100 g). Subsequently, add isopropyl alcohol (166 ml) slowly, ensuring the temperature remains controlled.

  • Reaction: Heat the reaction mixture to 55-60°C and maintain this temperature until the reaction is complete, as monitored by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate vessel, prepare a cooled (5°C) mixture of water (1000 ml) and toluene (800 ml). Carefully pour the reaction mixture into the water-toluene mixture, ensuring the temperature does not exceed 20°C. Separate the organic (toluene) layer.

  • Purification: Concentrate the organic layer under reduced pressure to obtain a residue. Dissolve this residue in an alcohol (e.g., methanol) and add water to precipitate the 3,5-diisopropyl-4-hydroxybenzoic acid. The resulting solid can be further purified by a slurry wash with a non-polar solvent like cyclohexane to yield the pure intermediate.[7]

This method, adapted from recent research, offers enhanced safety and scalability.[4][5]

  • Stock Solutions:

    • Pump A: Prepare a solution of 4-hydroxybenzoic acid (e.g., 32.0 g, 231.8 mmol) in a mixture of isopropanol and water (e.g., 85:15 v/v, ~250 ml) to achieve a desired concentration (e.g., 0.9 M). Heat to 40°C for dissolution.[8]

    • Pump B: Prepare a solution of concentrated sulfuric acid in water.

  • Flow Reactor Setup: Utilize a continuous-flow reactor system (e.g., a PFA or stainless steel coil reactor) equipped with a T-mixer and temperature control.

  • Reaction: Pump the two stock solutions at specified flow rates (e.g., Pump A at 0.178 ml/min, Pump B at a corresponding rate to achieve the desired acid concentration) through the T-mixer and into the heated reactor coil (e.g., 16 mL PFA reactor).[4] The reaction is typically run at an elevated temperature to ensure a sufficient reaction rate.

  • In-line Work-up: The output from the reactor can be directed into a stream of a water-immiscible organic solvent (e.g., toluene) for in-line extraction. An acid-base extraction can also be employed for purification.[8]

  • Isolation: The organic phase is collected, and the solvent is removed under reduced pressure to yield the 3,5-diisopropyl-4-hydroxybenzoic acid intermediate.

Step 2: Decarboxylation to Propofol

The removal of the carboxylic acid group is the final step to yield propofol. This is typically achieved by heating the intermediate in a high-boiling solvent, often in the presence of a base or catalyst.

This protocol is based on various patented methods.[9][10]

  • Reaction Setup: In a reaction vessel equipped for heating and distillation, add 3,5-diisopropyl-4-hydroxybenzoic acid (100 g), a high-boiling point solvent such as anisole (50 ml) or 2-ethoxyethanol, and a catalyst.[7][9] Imidazole (15.3 g) is an effective heterocyclic base for this purpose.[9] Alternatively, a strong base like sodium hydroxide in ethylene glycol can be used.[10]

  • Reaction: Heat the mixture to a high temperature (e.g., 145-155°C) for 1-2 hours or until the reaction is complete by HPLC or TLC monitoring.[9][10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (250 ml) and an organic solvent like toluene (500 ml).

  • Purification: Separate the organic layer. Wash it sequentially with dilute hydrochloric acid (if a basic catalyst was used) and then with water.[9] The resulting organic layer is concentrated under reduced pressure.

  • Final Purification: The crude propofol is then purified by high-vacuum distillation (e.g., 5-10 mbar, 90-100°C) to yield the final product with high purity.[9]

Continuous-flow decarboxylation offers precise temperature control and short reaction times.[4][8]

  • Stock Solution: Prepare a solution of 3,5-diisopropyl-4-hydroxybenzoic acid (e.g., 300 mg, 1.35 mmol) and a base (e.g., n-butylamine, 9.0 equivalents) in a suitable solvent like DMF to a concentration of approximately 0.32 M.[8]

  • Flow Reactor Setup: Use a high-temperature continuous-flow reactor, such as a stainless steel coil reactor.

  • Reaction: Pump the stock solution through the heated reactor (e.g., 150°C) at a flow rate calculated to achieve the optimal residence time (e.g., 16 minutes).[4][5]

  • Collection and Work-up: The output from the reactor is collected. The work-up typically involves extraction and filtration over a silica gel plug to remove baseline impurities.

  • Isolation: The solvent is evaporated to yield propofol.

Data Summary and Comparison

ParameterBatch SynthesisContinuous-Flow SynthesisReference
Step 1: Di-isopropylation
Yield~85%Up to 92%[4]
Reaction TimeSeveral hours~30 minutes residence time[4][5]
Step 2: Decarboxylation
Yield~75-91%~87-91%[4][9]
Reaction Time1-27 hours~16 minutes residence time[4][5][9]
Final Purity (after distillation)>99.5% (HPLC)High purity, often without distillation[9]

Experimental Workflow Visualization

G cluster_batch Batch Workflow cluster_flow Continuous-Flow Workflow A1 Charge Reactor with p-HBA & H₂SO₄/IPA A2 Heat and React (55-60°C, hours) A1->A2 A3 Quench in Toluene/Water A2->A3 A4 Separate Organic Layer A3->A4 A5 Crystallize Intermediate A4->A5 A6 Charge Reactor with Intermediate, Solvent, Catalyst A5->A6 A7 Heat and React (145-155°C, hours) A6->A7 A8 Work-up (Wash) A7->A8 A9 Vacuum Distillation A8->A9 A10 Pure Propofol A9->A10 B1 Prepare Stock Solutions (p-HBA & Acid) B2 Pump through Heated Reactor 1 (30 min) B1->B2 B3 In-line Extraction B2->B3 B4 Solvent Evaporation (Intermediate) B3->B4 B5 Prepare Stock Solution (Intermediate & Base) B4->B5 B6 Pump through Heated Reactor 2 (16 min) B5->B6 B7 Collection & Work-up B6->B7 B8 Pure Propofol B7->B8

Caption: Comparison of batch vs. continuous-flow experimental workflows.

Conclusion and Future Perspectives

The synthesis of propofol via the decarboxylation of 3,5-diisopropyl-4-hydroxybenzoic acid is a highly efficient and well-characterized process. While traditional batch methods are proven and effective, the transition to continuous-flow manufacturing presents significant opportunities for process intensification, enhanced safety, and reduced reaction times.[4][5] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals. Future work in this area may focus on the development of even more efficient and environmentally benign catalysts for both the alkylation and decarboxylation steps, further solidifying the position of this synthetic route in the production of this essential anesthetic.

References

  • Process for the preparation of propofol.
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022-07-19).
  • PROPOFOL - New Drug Approvals. (2021-08-15). [Link]
  • Preparation method of high-purity propofol.
  • Continuous Flow Synthesis of Propofol. (2021-12-01). MDPI. [Link]
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022-07-19). PubMed. [Link]
  • Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Preparation method of propofol.
  • Preparation method of high-purity propofol.
  • Process for preparing extra pure 2, 6-diisopropyl phenol.
  • An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company. [Link]
  • Continuous Flow Synthesis of Propofol. (2021-11-25).
  • Preparation method of propofol.
  • (10) Patent No.
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022-07-19).

Sources

Method for determining the pKa of 3,5-Diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Accurate Determination of the pKa of 3,5-Diisopropylsalicylic Acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and pharmacokinetic profile.[1] this compound, a substituted derivative of salicylic acid, presents a common analytical challenge due to its significant hydrophobicity and poor aqueous solubility.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust methods for accurately determining the pKa of this and other similarly challenging compounds. We present a primary method based on potentiometric titration in co-solvent mixtures coupled with Yasuda-Shedlovsky extrapolation to derive the aqueous pKa. Additionally, we discuss UV-spectrophotometry as a viable alternative and Capillary Electrophoresis (CE) as a modern, high-throughput approach. The causality behind experimental choices is explained to ensure methodological soundness and data integrity.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The extent of a molecule's ionization in a solution is governed by its pKa and the solution's pH. This ionization state is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] For a compound like this compound, accurate pKa measurement is essential for:

  • Predicting In Vivo Behavior: Understanding its ionization state at physiological pH (approx. 7.4) helps predict its absorption in the gastrointestinal tract and its ability to cross biological membranes.

  • Formulation Development: The pKa value guides the selection of appropriate salt forms, excipients, and buffer systems to ensure drug stability and solubility in formulations.[1]

  • QSAR Modeling: Experimental pKa values are fundamental inputs for building quantitative structure-activity relationship (QSAR) models to predict the properties of new chemical entities.

The primary challenge with this compound is its low water solubility, which precludes direct aqueous titration.[3] Therefore, specialized methods are required that accommodate lipophilic compounds while still yielding a thermodynamically relevant aqueous pKa value.

Theoretical Considerations

Chemical Structure and Expected pKa

This compound (CAS 2215-21-6) is a derivative of salicylic acid.[4]

  • Parent Compound (Salicylic Acid): The pKa of salicylic acid is approximately 2.98 at 25°C.[5] Its acidity is enhanced compared to benzoic acid (pKa ~4.2) due to intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylate group, which stabilizes the conjugate base.[6]

  • Effect of Isopropyl Groups: The two isopropyl groups at the 3 and 5 positions are electron-donating groups. By increasing the electron density on the aromatic ring, they slightly destabilize the carboxylate anion, making the conjugate acid weaker (i.e., having a higher pKa). A predicted pKa value for this compound is approximately 3.21.[2]

The dissociation equilibrium in an aqueous solution is as follows:

G cluster_0 Dissociation of this compound (HA) HA HA A_minus A⁻ HA->A_minus HA->A_minus H_plus H⁺ H2O H₂O H3O_plus H₃O⁺ plus1 + plus2 +

Caption: Chemical equilibrium of this compound.

The Co-solvent Approach

For water-insoluble compounds, the most common strategy is to measure the apparent pKa (psKa) in a series of mixed organic-aqueous solvents and then extrapolate the results to a purely aqueous medium.[1][7] The presence of an organic co-solvent increases the solubility of the non-ionized form of the acid. However, the psKa value is dependent on the specific solvent composition and its dielectric constant (ε). The Yasuda-Shedlovsky extrapolation is a robust linear method used to determine the aqueous pKa from these measurements.[1][8][9]

Primary Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation

This method is considered the gold standard for its accuracy and precision.[7] It involves monitoring pH changes with a high-precision electrode while titrating the compound in various co-solvent mixtures.

Principle

A solution of this compound in a specific co-solvent/water mixture is titrated with a strong base (e.g., KOH). The pH is recorded after each addition of titrant, generating a titration curve. The inflection point of this curve corresponds to the psKa in that particular solvent mixture. By repeating this process at several co-solvent concentrations (e.g., 30%, 40%, 50%, 60% methanol-water), a series of psKa values is obtained. The aqueous pKa is then determined by plotting these values according to the Yasuda-Shedlovsky equation and extrapolating to zero co-solvent.[9][10]

Yasuda-Shedlovsky Equation: psKa + log[H₂O] = A/ε + B Where:

  • psKa is the apparent pKa in the mixed solvent.

  • [H₂O] is the molar concentration of water in the mixture.

  • ε is the dielectric constant of the mixed solvent.

  • A and B are the slope and intercept of the resulting line. The intercept B corresponds to the pKa in pure water.

Experimental Protocol

Materials and Reagents:

  • This compound (high purity)

  • Methanol (HPLC grade) or other suitable co-solvent (e.g., dioxane, acetonitrile)[11]

  • Deionized water (carbonate-free)

  • Potassium chloride (KCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH) in water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standard pH buffers (e.g., pH 4, 7, 10)

  • Automated titrator (e.g., Sirius GLpKa) or a manual setup with a high-precision pH meter and combination Ag/AgCl electrode.

Workflow Diagram:

Caption: Workflow for pKa determination by co-solvent titration.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of this compound in the desired co-solvent (e.g., methanol).

    • Titration Medium: For each titration, create the mixed-solvent system. For example, for a 40% (w/w) methanol solution, mix the appropriate weights of methanol, water, and KCl to achieve a final ionic strength of 0.15 M.[1][12]

    • Titrants: Use standardized 0.1 M KOH and 0.1 M HCl. All aqueous solutions should be prepared with carbonate-free water to avoid titration errors at higher pH.[7]

  • Electrode Calibration:

    • Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, 10).[12]

    • Crucial Step: For accurate psKa measurements, perform a blank titration of the specific co-solvent mixture with acid and base. This allows for the correction of the electrode response in the non-aqueous environment, often using a multi-parameter approach like the Four-Plus™ method.[1]

  • Titration:

    • Place a known volume of the titration medium in a thermostatted vessel at 25 ± 0.5 °C.[1]

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes before and during the titration to prevent CO₂ absorption.[1][12]

    • Add a precise aliquot of the analyte stock solution to the vessel.

    • Titrate the solution with standardized 0.1 M KOH, recording the pH at regular, small volume increments.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The psKa is determined from the pH at the half-equivalence point or by using computational refinement software to analyze the entire curve.

    • Repeat steps 3 and 4 for at least three different co-solvent concentrations.

    • Obtain the dielectric constant (ε) and molar concentration of water ([H₂O]) for each mixture from literature reference tables.

    • Construct the Yasuda-Shedlovsky plot and perform a linear regression. The y-intercept of this plot gives the aqueous pKa.

Alternative Method: UV-Spectrophotometric Titration

This method is an excellent alternative if the analyte possesses a chromophore near the site of ionization, leading to a pH-dependent UV-Vis spectrum.[7][13] It is highly sensitive and requires less sample than potentiometry.

Principle

The absorbance spectra of the protonated (HA) and deprotonated (A⁻) forms of this compound will differ. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa.[13]

Protocol Outline
  • Determine Analytical Wavelength: Record the UV spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 7) solutions to find a wavelength with the largest difference in absorbance between the ionized and non-ionized forms.

  • Prepare Buffer Series: Prepare a series of buffers with precisely known pH values spanning the expected pKa (e.g., from pH 2.0 to 5.0 in 0.2 pH unit increments).

  • Sample Preparation: Prepare a set of solutions with identical concentrations of the analyte (e.g., 10-50 µM), each in a different buffer from the series.[14]

  • Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. Fit the data to a sigmoidal curve. The pH at the curve's inflection point is the pKa.

High-Throughput Method: Capillary Electrophoresis (CE)

CE offers a rapid and automated approach for pKa determination that requires minimal sample volume (~30 µL) and can tolerate impurities.[15][16]

Principle

The method relies on measuring the effective electrophoretic mobility (µeff) of the analyte as a function of pH. The mobility of an ionizable compound changes with its charge state. A plot of µeff versus pH generates a titration curve, where the inflection point reveals the pKa.[15]

Protocol Outline
  • Buffer System: Use a series of background electrolytes (buffers) covering a wide pH range (e.g., 24 buffers from pH 1.8 to 11.2).[15]

  • Sample Injection: Inject a small plug of the sample solution, which also contains a neutral marker (e.g., DMSO), into the capillary filled with a specific pH buffer.

  • Separation and Detection: Apply a voltage and detect the migration times of the analyte and the neutral marker.

  • Mobility Calculation: Calculate the effective mobility at that specific pH.

  • Data Analysis: Repeat for all buffers to generate a plot of µeff vs. pH. The inflection point(s) of the resulting curve correspond to the pKa value(s).[15]

Data Summary and Interpretation

The choice of method depends on available instrumentation, sample purity, and throughput requirements. For this compound, consistent results are expected across the validated methods.

ParameterPotentiometry w/ ExtrapolationUV-SpectrophotometryCapillary Electrophoresis
Principle pH change during titrationAbsorbance change with pHElectrophoretic mobility change with pH
Sample Purity High purity requiredPurity required; chromophoric impurities interfereTolerates impurities (separation-based)[16]
Sample Amount Milligrams[7]Micrograms[7]Micrograms (low µL volume)[16]
Solubility Req. Low (uses co-solvents)Low (high sensitivity)[7]Very low (co-solvents can be used)[15]
Throughput Low to mediumMediumHigh
Expected pKa ~3.2~3.2~3.2

Sources of Error:

  • Potentiometry: Inaccurate electrode calibration in co-solvents, presence of CO₂ in titrant/sample, errors in dielectric constant values for extrapolation.

  • Spectrophotometry: Buffer pH inaccuracies, analyte degradation, interference from UV-active impurities.

  • CE: Inaccurate buffer pH, adsorption of the analyte to the capillary wall.

Conclusion

Determining the pKa of poorly soluble compounds like this compound requires specialized methodologies. The potentiometric titration method in co-solvent mixtures, combined with Yasuda-Shedlovsky extrapolation, is a highly reliable and accurate primary approach. For labs equipped with the necessary instrumentation, UV-spectrophotometry offers a sensitive alternative, while Capillary Electrophoresis provides a powerful high-throughput option ideal for early-stage drug discovery. By understanding the principles and carefully executing the protocols described herein, researchers can obtain the robust and accurate pKa data essential for advancing pharmaceutical development.

References

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa.
  • Sarmini, K., & Kenndler, E. (1997). A fast method for pKa determination by capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 35(3), 167-179.
  • Gluck, S. J., & Cleveland, J. A. (1994). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A, 680(1), 49-56.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 12(4), 413-421.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Pharmaceutical Research, 15(2), 209-215.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). A Fast Method for p K a Determination by Capillary Electrophoresis. ResearchGate.
  • Patel, S., et al. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4469.
  • Takács-Novák, K., & Avdeef, A. (2004). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 545-555.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. International Journal of Pharmaceutics, 151(2), 235-248.
  • Molbase. (n.d.). This compound.
  • Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compound.
  • Spirtovic-Halilovic, S., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(1), 17-29.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Scribd. (n.d.). pka of Salicylic Acid.
  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 4(1), 1-10.
  • ResearchGate. (n.d.). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis.
  • PharmaTutor. (2012). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-49.
  • ResearchGate. (n.d.). Acid-base equilibrium and fluorescence properties of salicylic acid.
  • CAS Common Chemistry. (n.d.). This compound.
  • Quora. (2018). Why is salicylic acid 40 stronger than its P isomer?

Sources

Application Note: Electrochemical Analysis of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diisopropylsalicylic acid (3,5-DIPSA) is an organic compound featuring a salicylic acid core with two isopropyl groups at the 3 and 5 positions.[1] This substitution pattern imparts unique physicochemical properties, influencing its solubility, acidity, and potential biological activities.[2] 3,5-DIPSA serves as a key starting material in the synthesis of various metal complexes, such as those involving Zn(II), Cd(II), and Cu(II), where it can act as an OH-inactivating ligand.[3] Its structural similarity to propofol also designates it as a relevant impurity in pharmaceutical manufacturing.[2] Given its roles in synthetic chemistry and drug development, the development of robust analytical methods for the quantification and characterization of 3,5-DIPSA is of paramount importance.

Electrochemical techniques offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like 3,5-DIPSA. The phenolic hydroxyl and carboxylic acid moieties on the salicylic acid backbone are susceptible to electrochemical oxidation, providing a basis for their detection and quantification.[4][5] This application note provides a detailed guide for the electrochemical analysis of 3,5-DIPSA using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), targeting researchers, scientists, and professionals in drug development.

Electrochemical Principles and Considerations for 3,5-DIPSA

The electrochemical oxidation of salicylic acid and its derivatives is primarily centered on the phenolic hydroxyl group.[4][6] The process is generally irreversible and highly dependent on the pH of the supporting electrolyte.[4][5] The presence of electron-donating isopropyl groups at the 3 and 5 positions in 3,5-DIPSA is expected to increase the electron density on the aromatic ring, thereby facilitating its oxidation at a lower potential compared to unsubstituted salicylic acid.

The electrochemical behavior of 3,5-DIPSA can be investigated through various voltammetric techniques:

  • Cyclic Voltammetry (CV): A fundamental technique for probing the redox behavior of a compound.[7] It provides information on the oxidation and reduction potentials, the reversibility of the electrochemical process, and the reaction mechanism.

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique used for quantitative analysis.[8] DPV minimizes the background charging current, resulting in well-defined peaks and lower detection limits compared to CV.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical analysis of 3,5-DIPSA.

G cluster_prep Sample & Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing & Interpretation prep_solution Prepare 3,5-DIPSA Standard Solutions prep_electrolyte Prepare Supporting Electrolyte prep_solution->prep_electrolyte prep_electrode Pre-treat Working Electrode prep_electrolyte->prep_electrode cv_analysis Cyclic Voltammetry (CV) for Qualitative Analysis prep_electrode->cv_analysis Transfer to Electrochemical Cell dpv_analysis Differential Pulse Voltammetry (DPV) for Quantitative Analysis cv_analysis->dpv_analysis Optimize Parameters peak_analysis Peak Potential & Current Analysis dpv_analysis->peak_analysis calibration Calibration Curve Construction peak_analysis->calibration quantification Quantification of 3,5-DIPSA calibration->quantification

Caption: General workflow for the electrochemical analysis of 3,5-DIPSA.

Materials and Methods

Reagents and Materials
  • This compound (analytical standard)

  • Supporting Electrolytes: Britton-Robinson buffer, phosphate buffer saline (PBS)

  • Solvents: Ethanol, Methanol (for stock solution preparation)

  • Polishing materials: Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (3 M KCl)

    • Counter Electrode: Platinum wire

Detailed Protocols

Protocol 1: Electrode Pre-treatment

A clean electrode surface is crucial for obtaining reproducible results.

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

    • Rinse thoroughly with deionized water.

  • Sonication:

    • Sonicate the electrode in deionized water for 1 minute to remove any adhered alumina particles.

    • Sonicate in ethanol for 1 minute to degrease the surface.

  • Electrochemical Cleaning (Optional but Recommended):

    • Perform several cyclic voltammograms in 0.5 M H₂SO₄ until a stable voltammogram is obtained.[9]

Protocol 2: Preparation of Solutions
  • Stock Solution of 3,5-DIPSA (10 mM):

    • Accurately weigh the required amount of 3,5-DIPSA.

    • Dissolve in a minimal amount of ethanol or methanol before diluting to the final volume with the supporting electrolyte. 3,5-DIPSA is soluble in organic solvents.[2][3]

  • Working Standard Solutions:

    • Prepare a series of standard solutions by serial dilution of the stock solution with the supporting electrolyte.

  • Supporting Electrolyte:

    • Prepare the desired buffer solution (e.g., Britton-Robinson buffer, pH 2-8). The electrochemical oxidation of salicylic acid is highly dependent on the pH of the medium.[4]

Protocol 3: Cyclic Voltammetry (CV) Analysis

This protocol aims to characterize the electrochemical behavior of 3,5-DIPSA.

  • Transfer an appropriate volume of the supporting electrolyte into the electrochemical cell.

  • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

  • Immerse the three electrodes into the solution.

  • Record the background CV of the supporting electrolyte.

  • Add a known concentration of 3,5-DIPSA to the cell.

  • Record the CV of 3,5-DIPSA in a potential range of approximately 0.0 V to +1.2 V (vs. Ag/AgCl). The oxidation of salicylic acid occurs at around +1.088 V at pH 2.37.[5] The exact potential for 3,5-DIPSA may be lower due to the isopropyl groups.

  • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

Protocol 4: Differential Pulse Voltammetry (DPV) for Quantification

This protocol is designed for the sensitive determination of 3,5-DIPSA.

  • Follow steps 1-4 from the CV protocol.

  • Set the DPV parameters. Typical parameters for salicylic acid analysis can be used as a starting point:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 10-20 mV/s[10]

  • Record the DPV of the background electrolyte.

  • Add a known concentration of 3,5-DIPSA and record the voltammogram.

  • Construct a calibration curve by plotting the peak current against the concentration of 3,5-DIPSA standard solutions.

Data Analysis and Interpretation

Cyclic Voltammetry Data
  • Peak Potential (Epa): The potential at which the oxidation peak occurs. This provides qualitative information about the analyte.

  • Peak Current (Ipa): The magnitude of the current at the peak potential.

  • Irreversibility: For an irreversible process, no corresponding reduction peak will be observed on the reverse scan. The oxidation of salicylic acid is known to be irreversible.[5]

  • Scan Rate Effect: For a diffusion-controlled process, the peak current (Ipa) will be proportional to the square root of the scan rate (ν¹/²). For an adsorption-controlled process, Ipa will be proportional to the scan rate (ν).[10]

Differential Pulse Voltammetry Data
  • Calibration Curve: A linear relationship between the peak current and the concentration of 3,5-DIPSA is expected within a certain range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be calculated from the calibration curve using the standard deviation of the blank and the slope of the calibration curve.

Expected Results and Discussion

The electrochemical oxidation of 3,5-DIPSA is anticipated to be an irreversible, diffusion-controlled process. The presence of two electron-donating isopropyl groups should lower the oxidation potential compared to unsubstituted salicylic acid.

Table 1: Typical Experimental Parameters for Voltammetric Analysis

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon ElectrodeGlassy Carbon Electrode
Reference Electrode Ag/AgCl (3 M KCl)Ag/AgCl (3 M KCl)
Counter Electrode Platinum WirePlatinum Wire
Supporting Electrolyte Britton-Robinson Buffer (pH 2-4)Britton-Robinson Buffer (pH 2-4)
Potential Range 0.0 V to +1.2 V0.0 V to +1.2 V
Scan Rate 20 - 200 mV/s10 - 20 mV/s
Pulse Amplitude N/A50 mV
Pulse Width N/A50 ms

The optimal pH for the analysis of salicylic acid is often found to be in the acidic range (e.g., pH 2.37).[5] A similar pH optimum is expected for 3,5-DIPSA, as protonation of the carboxylic acid group can influence the electronic environment of the molecule.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poorly defined or no peaks - Contaminated electrode surface- Incorrect pH of supporting electrolyte- Low analyte concentration- Thoroughly clean and polish the electrode- Optimize the pH of the supporting electrolyte- Increase the analyte concentration
Irreproducible results - Inconsistent electrode pre-treatment- Fluctuation in temperature- Oxygen interference- Standardize the electrode cleaning protocol- Maintain a constant temperature- Ensure thorough de-aeration of the solution with nitrogen
Non-linear calibration curve - Saturation of the electrode surface at high concentrations- Interfering substances- Analyze a narrower concentration range- Perform sample clean-up if necessary

Conclusion

The electrochemical methods detailed in this application note, particularly differential pulse voltammetry, provide a sensitive and reliable approach for the quantitative analysis of this compound. The protocols are based on established principles for the analysis of salicylic acid and have been adapted to account for the specific properties of the diisopropyl-substituted derivative. By carefully controlling experimental parameters such as electrode pre-treatment and solution pH, researchers can achieve accurate and reproducible results for the determination of 3,5-DIPSA in various applications.

References

  • Voltammetric Determination of Salicylic Acid and Derivatives Based on Ferroceneboronic Acid. Ingenta Connect.
  • Anodic oxidation and electropolimerization of salicylic acid. Revista Técnica de la Facultad de Ingeniería Universidad del Zulia.
  • Voltammetric Determination of Salicylic Acid and Derivatives Based on Ferroceneboronic Acid. Ingenta Connect.
  • Initial degradation mechanism of salicylic acid via electrochemical process. ResearchGate.
  • Voltammetric determination of salicylic acid in pharmaceuticals formulations of acetylsalicylic acid. PubMed.
  • Voltammetric determination of salicylic acid in pharmaceuticals formulations of acetylsalicylic acid. ElectronicsAndBooks.
  • This compound 2215-21-6 wiki. LookChem.
  • Electrochemical oxidation of salicylic acid at well-aligned multiwalled carbon nanotube electrode and its detection. ResearchGate.
  • Voltammetric quantification of acetylsalicylic acid in pharmaceutical formulations utilizing copper wire electrode. PubMed.
  • Scheme of oxidation of salicylic acid. ResearchGate.
  • Electrochemical Oxidation of Acetyl Salicylic Acid and its voltammetric sensing in real samples at a sensitive edge plane Pyrolytic Graphite Electrode modified with Graphene. OUCI.
  • This compound | C13H18O3. PubChem.
  • This compound. CAS Common Chemistry.
  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)-1,2,4,5-TETRAZINE. ResearchGate.
  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. PMC - NIH.
  • Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. PMC - NIH.
  • Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. Science and Education Publishing.
  • Electrochemical Behavior and Determination of Salicylic Acid at Carbon-fiber Electrodes. ScienceDirect.
  • Electrochemical Characterization of Central Action Tricyclic Drugs by Voltammetric Techniques and Density Functional Theory Calculations. MDPI.
  • Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3,5-Diisopropylsalicylic acid (3,5-DIPSA). Our objective is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2][3] The most prevalent and direct method for its preparation is the Friedel-Crafts alkylation of salicylic acid. This electrophilic aromatic substitution reaction introduces two isopropyl groups onto the salicylic acid backbone, primarily at the 3- and 5-positions, which are activated by the hydroxyl group.

The reaction typically involves treating salicylic acid with an isopropylating agent, such as isopropanol or isopropyl halide, in the presence of a strong acid catalyst.[4][5][6] While seemingly straightforward, the reaction is sensitive to conditions and prone to side reactions that can significantly impact yield and purity. This guide will focus on troubleshooting the widely-used method employing salicylic acid, isopropanol, and concentrated sulfuric acid.

A secondary, less common route involves the Kolbe-Schmitt carboxylation of 2,4-diisopropylphenol.[7] This method can yield excellent results but requires the synthesis of the substituted phenol precursor first.

Core Reaction: Friedel-Crafts Alkylation

The fundamental transformation is the electrophilic attack of an isopropyl carbocation (or a related electrophilic species) on the electron-rich salicylic acid ring.

Reaction_Overview cluster_conditions Catalyst / Conditions SA Salicylic Acid plus1 + SA->plus1 Isopropanol Isopropanol plus1->Isopropanol Catalyst H₂SO₄ (conc.) ~70-80°C Product This compound Catalyst->Product Electrophilic Aromatic Substitution

Fig. 1: Overview of the Friedel-Crafts alkylation route.

Detailed Experimental Protocol

This protocol represents a standard procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Reagents & Materials:

  • Salicylic Acid (1.0 eq)

  • Isopropanol (2.0 - 2.5 eq)

  • Concentrated Sulfuric Acid (98%) (approx. 5-6 eq by volume relative to salicylic acid)

  • Crushed Ice / Ice-water bath

  • Ethanol or Acetone (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid (e.g., 13.8 g, 0.1 mol) and isopropanol (e.g., 15.0 g, 0.25 mol). Begin stirring to create a slurry.

    • Rationale: Using a slight excess of the alkylating agent (isopropanol) helps to drive the reaction towards the di-substituted product.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 25 mL) to the stirred mixture. The addition is highly exothermic and should be performed in an ice bath to control the temperature.

    • Rationale: Sulfuric acid serves two purposes: it acts as the catalyst to generate the isopropyl carbocation electrophile from isopropanol, and it serves as the reaction solvent.[4][6] Slow addition is critical to prevent a dangerous temperature spike, which can lead to unwanted side reactions like sulfonation or charring.

  • Reaction Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C (a typical range is 343–353 K) for 1-6 hours.[4][6]

    • Rationale: This temperature range provides sufficient thermal energy to overcome the activation barrier for the electrophilic substitution without promoting significant degradation or side-product formation. Reaction time is a key variable to optimize; longer times may be needed for complete conversion but can also increase byproduct formation.

  • Reaction Quench: After the heating period, cool the dark, viscous mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.

    • Rationale: Quenching in ice-water accomplishes three things: it stops the reaction, dilutes the sulfuric acid, and precipitates the organic product, which is insoluble in water. This step must be done slowly to manage the heat generated from the acid dilution.

  • Isolation: The precipitated crude product will be a solid mass. Isolate this solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is near neutral pH.

    • Rationale: The water wash is crucial for removing residual sulfuric acid and any water-soluble impurities. A neutral pH indicates that the strong acid has been effectively removed.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an acetone/water mixture.[6] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Rationale: Recrystallization is an effective method for purifying the product. The desired 3,5-DIPSA is less soluble in the cold solvent than the impurities, allowing it to crystallize out in a purer form.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The melting point of pure this compound is reported to be 113-116°C.[1][4][5]

    • Rationale: Proper drying is essential to remove residual solvent, which can affect yield calculations and subsequent reactions. A sharp melting point within the literature range is a good indicator of purity.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: The reaction yield is significantly lower than expected (<40%).

  • Question: My final yield after purification is very low. What are the most likely causes and how can I fix this?

  • Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is needed to diagnose the root cause.

    Low_Yield_Troubleshooting Start Low Yield Observed CheckTLC Analyze crude product by TLC. Is unreacted salicylic acid present? Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckSideProducts Are there significant side products (streaking, multiple spots)? CheckTLC->CheckSideProducts No Solution_TimeTemp Solution: • Increase reaction time (e.g., to 6 hours). • Increase temperature slightly (to ~80-85°C). • Ensure efficient stirring. IncompleteRxn->Solution_TimeTemp SideRxns Problem: Side Reactions CheckSideProducts->SideRxns Yes WorkupLoss Problem: Product Loss During Work-up CheckSideProducts->WorkupLoss No Solution_SideRxns Solution: • Lower reaction temperature (to ~70°C). • Ensure slow, controlled addition of H₂SO₄. • Check purity of starting materials. SideRxns->Solution_SideRxns Solution_Workup Solution: • Ensure complete precipitation during quench. • Minimize solvent volume during recrystallization. • Ensure pH of filtrate after washing is neutral. WorkupLoss->Solution_Workup

    Fig. 2: Troubleshooting logic for low reaction yield.

    Detailed Causes & Solutions:

    • Incomplete Reaction: If significant starting material remains, the reaction has not gone to completion.

      • Solution: Increase the reaction time or temperature. A patent describes a 6-hour reaction time at 70°C.[4] Ensure your stirring is vigorous enough to keep the mixture homogeneous.

    • Side Reactions: The strongly acidic and warm conditions can promote undesirable pathways.

      • Sulfonation: The hydroxyl and carboxyl groups are ortho-, para-directing, but the high concentration of H₂SO₄ can lead to sulfonation of the aromatic ring, creating water-soluble byproducts that are lost during work-up.

      • Polyalkylation: While di-isopropylation is desired, adding a third isopropyl group is possible, though sterically hindered.

      • Esterification: Isopropanol can react with the carboxylic acid group of salicylic acid to form isopropyl salicylate. This is a common side reaction in acid-catalyzed reactions with alcohols.

      • Solution: Maintain strict temperature control. Overheating is a primary cause of side reactions. Ensure the initial addition of sulfuric acid is done slowly and with efficient cooling.

    • Product Loss During Work-up/Purification:

      • Incomplete Precipitation: If the reaction mixture is not quenched in a sufficiently large volume of ice-water, some product may remain dissolved.

      • Recrystallization Loss: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.

      • Solution: Always use a minimum of hot solvent for recrystallization. After filtering the crystals, you can try to recover a second crop from the mother liquor by concentrating it and re-cooling.

Issue 2: The final product is an off-color oil or a low-melting solid.

  • Question: After purification, my product isn't a clean white/beige crystalline solid. What impurities are likely present?

  • Answer: An oily or impure solid indicates the presence of side products or unreacted starting materials that have co-precipitated or co-crystallized with your product.

    Potential Impurities & Identification:

    • Mono-isopropylsalicylic acids: The reaction may have stalled after the first alkylation. There are two primary isomers: 3-isopropylsalicylic acid and 5-isopropylsalicylic acid.

    • Unreacted Salicylic Acid: Has a higher melting point (~159°C) and different Rf value on TLC.

    • 4-Hydroxybenzoic Acid and its derivatives: Can sometimes form as impurities during salicylic acid synthesis.[8]

    • Phenolic impurities: Degradation of salicylic acid can produce phenol, which can also be alkylated.[8]

    Troubleshooting Steps:

    • Analytical Confirmation: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid) to visualize the number of components. Compare with a standard of pure salicylic acid.

    • Re-purification: If multiple spots are visible on TLC, a second recrystallization may be necessary. If that fails, column chromatography on silica gel is a more rigorous method to separate the desired product from closely related impurities.

    • Preventative Measures: To avoid these impurities, ensure the molar ratio of isopropanol to salicylic acid is at least 2:1 and allow for sufficient reaction time to promote di-alkylation.

Frequently Asked Questions (FAQs)

  • Q1: Why is sulfuric acid used as the catalyst instead of a Lewis acid like AlCl₃?

    • A1: While AlCl₃ is a classic Friedel-Crafts catalyst, it reacts poorly with phenols like salicylic acid. The lone pairs on the hydroxyl oxygen coordinate strongly with the Lewis acid, deactivating it and deactivating the ring towards electrophilic substitution.[9][10] Strong Brønsted acids like H₂SO₄ are more effective for phenol alkylations as they protonate the alcohol (isopropanol) to initiate the formation of the carbocation electrophile without complexing as strongly with the phenol.[11]

  • Q2: Can I use a different alkylating agent, like 2-chloropropane?

    • A2: Yes, other alkylating agents like alkyl halides can be used. However, isopropanol is often preferred because it is inexpensive, less corrosive, and the only byproduct is water. Using an alkyl halide would generate HCl, and still require a strong acid catalyst.

  • Q3: How can I monitor the reaction's progress?

    • A3: The most effective way is to use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Periodically, take a small aliquot of the reaction mixture, quench it in water, extract with a small amount of ethyl acetate, and spot it on a TLC plate against a standard of salicylic acid. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Q4: What is the expected regioselectivity? Why are the isopropyl groups added at the 3- and 5-positions?

    • A4: The hydroxyl (-OH) group is a strong activating, ortho-, para-director. The carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effect of the -OH group dominates. It directs the incoming electrophiles (isopropyl groups) to the ortho (position 3) and para (position 5) positions relative to itself. The first isopropyl group adds, and the resulting mono-substituted phenol is still activated, leading to the addition of the second group.

Quantitative Data Summary

The yield of this compound is highly dependent on the specific reaction conditions. The following table summarizes data from published procedures.

Starting MaterialAlkylating AgentCatalystTemp (°C)Time (h)Reported YieldReference
Salicylic AcidIsopropanolH₂SO₄70°C640%[4][5]
Salicylic AcidPropan-2-olH₂SO₄70-80°C150%[6]
2,4-DiisopropylphenolCO₂ (via ¹⁴CO₂)(as Potassium salt)--81% (by weight)[7]

References

  • Kolbe-Schmitt Salicylic Acid Synthesis and Utilization. (n.d.).
  • Kolbe–Schmitt reaction. (n.d.). Wikipedia.
  • Kolbe–Schmitt reaction. (n.d.). Grokipedia.
  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. (n.d.). UCLA Chemistry.
  • Kolbe schmitt reaction. (2019). Slideshare.
  • Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex. (1991). ETDEWEB.
  • Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. (n.d.). ElectronicsAndBooks.
  • Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange.
  • Salicylic acid, 3,5-diiodo-. (n.d.). Organic Syntheses Procedure.
  • 2-Hydroxy-3,5-diisopropylbenzoic acid. (2006). ResearchGate.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Submitted by Rick L. Danheiser, et al. (n.d.). Organic Syntheses Procedure.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Friedel-Crafts Alkylation. (n.d.). Chemistry Steps.
  • Synthesis of 3,5-Dinitrosalicylic acid. (2017). YouTube.
  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI.
  • Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. (n.d.). PrepChem.com.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). PMC.
  • Salicylic Acid-impurities. (n.d.). Pharmaffiliates.
  • confusion about fatty acid synthesis. (2021). Reddit.

Sources

Technical Support Center: Purification of Crude 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 3,5-Diisopropylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We provide field-proven insights and evidence-based protocols to troubleshoot common issues and streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of this compound and the strategic selection of purification methods.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the compound's properties is critical for selecting appropriate solvents and purification techniques. This compound is a white to off-white crystalline solid.[1][2][3] It is generally soluble in organic solvents but has low solubility in water.[1][3] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₈O₃[1][4]
Molecular Weight222.28 g/mol [1][4]
Melting Point113-115 °C[1][2]
AppearanceWhite to Off-White/Beige Crystalline Solid[1][2][5]
pKa~3.21 (Predicted)[1][2]
SolubilitySoluble in organic solvents; relatively insoluble in water.[1][2][3]

Q2: What are the most common impurities found in crude this compound?

A2: Impurities are typically derived from the synthetic route. A common synthesis involves the Friedel-Crafts alkylation of salicylic acid with isopropanol using a strong acid catalyst like sulfuric acid.[6] Therefore, likely impurities include:

  • Unreacted Starting Materials: Salicylic acid, isopropanol.

  • Catalyst Residue: Sulfuric acid (traces).

  • Reaction Byproducts: Regioisomers (e.g., other isopropylation patterns on the salicylic acid ring) and potentially over-alkylated products.

  • Solvent Residue: Solvents used during synthesis and initial work-up.

Q3: How do I choose the best purification technique for my crude sample?

A3: The optimal purification strategy depends on the nature of the impurities. For this compound, a solid compound, the choice is generally between recrystallization, acid-base extraction, and chromatography. The following workflow can guide your decision.

G start Crude this compound check_impurities What is the nature of the primary impurities? start->check_impurities recrystallization Recrystallization (Good for removing minor, less soluble or more soluble impurities) check_impurities->recrystallization Solid byproducts with different solubility profiles extraction Acid-Base Extraction (Excellent for removing neutral or basic impurities) check_impurities->extraction Neutral or basic organic impurities chromatography Column Chromatography (Best for separating isomers or impurities with similar polarity) check_impurities->chromatography Isomers or compounds with similar properties

Caption: Decision workflow for selecting a purification method.

Q4: My compound is streaking badly on a silica gel TLC plate. What can I do?

A4: Streaking, or "tailing," of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel surface.[7] This creates a mixed population of protonated and deprotonated species, which travel at different rates, causing the spot to elongate.

Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[7][8] This forces the equilibrium towards the protonated form, resulting in a more compact and well-defined spot on the TLC plate.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Q: My final yield is very low after recrystallization. What went wrong?

A: A low yield is one of the most common frustrations in recrystallization.[9] The primary goal is to dissolve the solute in a minimum amount of hot solvent.[10][11][12] Several factors could be responsible for a poor recovery:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9][10] If you suspect this, you can try to evaporate some of the solvent and cool the solution again.[9]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.[7] To prevent this, use a pre-heated funnel and filter flask.[7]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14] If solubility at low temperatures is still too high, you will lose product.

  • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[10]

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities, which can depress the melting point.

Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional "soluble" solvent to decrease the saturation point.[9]

  • Allow the solution to cool much more slowly. A slower cooling rate provides more time for an ordered crystal lattice to form.[10][11]

  • If impurities are the cause, consider adding activated charcoal to the hot solution to adsorb them before filtration.[9][13] Note: Do not add charcoal to a boiling solution, as it can cause violent bumping.[15]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a sign of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[10]

  • Induce Crystallization: The most common method is to scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10]

  • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the solution. This will act as a template for crystallization.[10]

  • Reduce Solvent: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

Acid-Base Extraction Issues

Q: I'm not getting a good separation between the organic and aqueous layers, or an emulsion has formed.

A: Emulsions are colloidal suspensions of one liquid in another and are common in extractions. They are often caused by vigorous shaking or the presence of surfactants.

  • Be Gentle: Invert the separatory funnel gently rather than shaking it vigorously.[7]

  • Break the Emulsion:

    • Allow the funnel to sit undisturbed for a longer period.

    • Gently swirl the funnel.

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation.

Q: My recovery is very low after re-acidifying the aqueous layer to precipitate my product.

A: Several factors can lead to poor recovery during this critical step.

  • Incomplete Extraction: You may not have extracted all the carboxylate salt into the aqueous layer. It is good practice to perform the basic extraction two or three times with fresh aqueous base and combine the aqueous layers.[7]

  • Incorrect pH: Ensure you have added enough acid to fully protonate the carboxylate salt. The pH of the solution should be well below the pKa of this compound (~3.2). Check the pH with litmus or pH paper.[7][16]

  • Solubility in Water: While this compound is not very soluble in water, some product will remain in the aqueous phase. Thoroughly chilling the solution in an ice bath before filtration will minimize this loss.

Column Chromatography Issues

Q: How can I prevent my acidic compound from tailing on a silica gel column?

A: This issue is identical to the one seen in TLC. The strong interaction between the carboxylic acid and the silica stationary phase causes poor peak shape and inefficient separation.[7]

Solution: Just as with TLC, add a small percentage (0.5-1%) of a volatile acid like acetic or formic acid to the chromatography eluent.[7] This ensures the compound remains protonated throughout its transit down the column, leading to sharper peaks and better separation from non-acidic impurities.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities from the acidic product.[17][18][19]

G A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel Add aq. NaHCO₃ solution A->B C 3. Gently Invert to Mix Allow Layers to Separate B->C D 4. Drain Aqueous Layer (Bottom) Contains Sodium 3,5-diisopropylsalicylate C->D E 5. Repeat Extraction of Organic Layer with fresh NaHCO₃ D->E F 6. Combine Aqueous Layers Cool in Ice Bath E->F G 7. Slowly Add 6M HCl until pH < 2 (Precipitate Forms) F->G H 8. Collect Precipitate via Vacuum Filtration Wash with Cold Water G->H I 9. Dry Crystals under Vacuum H->I

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether in an Erlenmeyer flask.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer, containing the sodium salt of your product, will typically be the bottom layer. Drain this aqueous layer into a clean beaker or flask.[20]

  • Repeat: Repeat the extraction (steps 2-4) on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.[7] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise. The this compound will precipitate out as a white solid. Continue adding acid until the solution is strongly acidic (pH < 2, check with litmus paper).[7]

  • Collection: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual salts. Allow the crystals to dry completely, preferably in a vacuum oven.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

Recrystallization is ideal for removing impurities with different solubility profiles.[10][14]

Step-by-Step Methodology:

  • Dissolve Solute: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol (near boiling) dropwise while stirring or swirling until the solid just dissolves. It is crucial to use the absolute minimum volume of hot solvent.[12]

  • Add Anti-Solvent: While the solution is still hot, add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-clarify: Add one or two more drops of hot ethanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Chill: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration.

  • Rinse and Dry: Wash the crystals with a minimal amount of ice-cold ethanol/water mixture. Dry the crystals thoroughly.

References
  • Wikipedia. (n.d.). Acid–base extraction.
  • Bionity.com. (n.d.). Acid-base extraction.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Molbase. (n.d.). This compound 2215-21-6 wiki.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?.
  • ResearchGate. (n.d.). Separation of salicylic acid and its derivatives on the six compared....
  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
  • Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?.
  • Agilent. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with....
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • CABI Digital Library. (n.d.). the optimization of the conditions of separating the salicylic acid in hplc.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • SlideShare. (n.d.). Recrystallization of Salicylic acid.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?.
  • ElectronicsAndBooks. (n.d.). Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex.
  • PubChem. (n.d.). This compound | C13H18O3 | CID 30543.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Babylon. (n.d.). Recrystallization of S.A..pdf.
  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-.

Sources

Identifying and removing byproducts in 3,5-Diisopropylsalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Diisopropylsalicylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and remove common byproducts, ensuring the highest purity for your final compound.

Introduction: The Chemistry of Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts alkylation of salicylic acid with an isopropylating agent, such as isopropanol or propylene, using a strong acid catalyst like sulfuric acid.[1][2][3] This electrophilic aromatic substitution reaction, while effective, is prone to the formation of several byproducts that can complicate purification and impact final product quality.[4] Understanding the potential side reactions is the first step toward effective troubleshooting.

The primary challenges arise from:

  • Incomplete Reaction: Leaving unreacted salicylic acid.

  • Isomer Formation: Alkylation at other positions on the aromatic ring.

  • Polyalkylation: Addition of more than two isopropyl groups.

  • Rearrangements: Carbocation rearrangements leading to different alkyl substituents.[5]

This guide is structured to address these specific challenges in a practical, question-and-answer format.

Section 1: Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My final product has a low or broad melting point. What are the likely impurities?

A depressed or broad melting point range is a classic indicator of impurities. For this specific synthesis, the most common culprits are:

  • Unreacted Salicylic Acid: Often the most common impurity, especially if the reaction did not go to completion.

  • Mono-isopropylsalicylic Acids: Incomplete alkylation can leave isomers of mono-isopropylsalicylic acid.

  • Other Diisopropyl Isomers: Besides the desired 3,5-isomer, small amounts of other isomers (e.g., 3,6- or 4,6-) can form, which have different physical properties.

  • Sulfonated Byproducts: If using sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring can occur as a side reaction.[6]

The expected melting point for pure this compound is approximately 113-115 °C.[7] Significant deviation from this range necessitates further purification.

Question 2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate. How can I identify them?

TLC is an excellent first-pass technique to assess the purity of your crude product. A typical multi-spot TLC plate might look like this:

  • Highest Rf Spot: Usually the least polar compound. This could be an over-alkylated, non-polar byproduct.

  • Middle Rf Spot (Major): This should be your target compound, this compound.

  • Lower Rf Spot(s): More polar compounds, most commonly unreacted salicylic acid or mono-alkylated intermediates.

Protocol for Diagnostic TLC: To effectively separate salicylic acid and its derivatives, a mobile phase containing a non-polar solvent, a moderately polar solvent, and an acid is recommended.[8]

  • Plate: Silica gel 60 F254.

  • Sample Prep: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

  • Mobile Phase (Eluent): A good starting point is a mixture of n-hexane, diethyl ether, and acetic acid. A ratio of 7:2:0.3 (v/v/v) often provides good separation for these types of compounds.[8]

  • Visualization: View the plate under a UV lamp at 254 nm. The aromatic rings will appear as dark spots.

By running a standard of pure salicylic acid alongside your crude product, you can definitively identify the spot corresponding to the unreacted starting material.

Question 3: My NMR spectrum is complex. How do I confirm the presence of byproducts?

¹H NMR is the most powerful tool for structural confirmation and impurity identification.

  • Desired Product (this compound):

    • Two distinct aromatic protons (singlets or doublets, depending on resolution).

    • Two septets for the isopropyl -CH groups.

    • Four doublets for the isopropyl -CH₃ groups.

    • Broad singlets for the carboxylic acid and hydroxyl protons.

  • Common Impurities:

    • Unreacted Salicylic Acid: Will show a characteristic aromatic splitting pattern different from the disubstituted product.

    • Mono-isopropyl Isomers: Will display three aromatic protons with more complex splitting patterns.

    • Symmetrical Isomers (e.g., 2,5-dihydroxybenzoic acid): May show simpler spectra but with different chemical shifts.[9]

If you suspect isomeric impurities, more advanced techniques like 2D NMR (COSY, HMBC) or mass spectrometry may be required for unambiguous identification.[10]

Question 4: What is the most effective method for removing unreacted salicylic acid?

Recrystallization is the most efficient and scalable method for removing the more polar salicylic acid from the less polar this compound.[11][12][13] The key is selecting a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity (salicylic acid) remains in solution.[14]

Recommended Solvent System: Ethanol/Water or Acetone/Water.

The workflow for purification is summarized in the diagram below.

Purification_Workflow cluster_synthesis Synthesis & Analysis cluster_decision Decision Point cluster_purification Purification cluster_final Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity IsPure Purity Acceptable? TLC->IsPure Recrystallize Recrystallization IsPure->Recrystallize No (Major Impurities) Column Column Chromatography IsPure->Column No (Minor/Isomeric Impurities) PureProduct Pure 3,5-Diisopropyl- salicylic Acid IsPure->PureProduct Yes Recrystallize->PureProduct Column->PureProduct FinalAnalysis Final Purity Check (TLC, MP, NMR) PureProduct->FinalAnalysis

Caption: Decision workflow for purification.

Section 2: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is optimized for removing polar impurities like unreacted salicylic acid.[14][15]

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates you have reached the saturation point.

  • Re-clarify: Add one or two drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling promotes the formation of larger, purer crystals.[12]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography for Isomer Separation

For separating stubborn isomeric byproducts, flash column chromatography is more effective, though less scalable than recrystallization.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexane is typically effective.

    • Starting Eluent: 5% Ethyl Acetate in Hexane.

    • Ending Eluent: 20-30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 1: Typical TLC Rf Values in Hexane/Ethyl Acetate (8:2)
CompoundTypical Rf ValueNotes
Over-alkylated Byproducts> 0.6Least polar, elutes first.
This compound ~0.4 - 0.5 Target Compound.
Isomeric Byproducts~0.3 - 0.4Elutes close to the product.
Mono-isopropylsalicylic acid~0.2 - 0.3More polar intermediate.
Salicylic Acid< 0.1Most polar, retained on silica.

Section 3: Understanding Byproduct Formation

The formation of byproducts is a direct consequence of the Friedel-Crafts alkylation mechanism.[3][4] The use of a strong acid generates an isopropyl carbocation, which is the electrophile.

Byproduct_Formation cluster_products Reaction Products SA Salicylic Acid Prop + Isopropyl Cation (CH₃)₂CH⁺ Mono Mono-isopropyl Isomers SA->Mono 1st Alkylation Desired 3,5-Diisopropyl- salicylic Acid Mono->Desired 2nd Alkylation (Desired) OtherDi Other Di-isopropyl Isomers Mono->OtherDi 2nd Alkylation (Byproduct)

Caption: Simplified reaction pathway.

  • Ortho, Para Directing Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on salicylic acid direct incoming electrophiles. The -OH group is a strong activating, ortho-para director, while the -COOH is a deactivating, meta-director. The positions ortho and para to the powerful -OH group are most reactive, leading to substitution at positions 3 and 5.

  • Steric Hindrance: While position 6 is also ortho to the hydroxyl group, steric hindrance from the adjacent carboxylic acid group makes substitution there less favorable.

  • Polyalkylation: Because the first isopropyl group added is an activating group, it makes the ring more susceptible to a second alkylation, which is why the di-substituted product is readily formed.[4] However, this also means that if reaction conditions are too harsh, tri-alkylation can occur.

By controlling reaction parameters such as temperature, reaction time, and the stoichiometric ratio of reactants, the formation of these byproducts can be minimized, simplifying the subsequent purification process.[6]

References

  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Danheiser, R. L., et al. (n.d.). Procedure. Organic Syntheses.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Durham University.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid.
  • Studylib. (n.d.). Recrystallization of Salicylic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2022). Recrystallization and Melting Point Analysis. Professor Dave Explains.

Sources

Technical Support Center: Navigating Stability Challenges of 3,5-Diisopropylsalicylic Acid (3,5-DIPSA) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-diisopropylsalicylic acid (3,5-DIPSA) metal complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these often-challenging compounds. Drawing from established principles of coordination chemistry and practical laboratory experience, this resource aims to empower you to overcome common hurdles in your experimental work.

Introduction: The Double-Edged Sword of Steric Hindrance

This compound is a fascinating ligand. Its bulky isopropyl groups offer unique steric shielding to the coordinated metal center, which can be advantageous in tuning reactivity and solubility in non-polar solvents. However, this same steric hindrance is often the root cause of stability issues, influencing coordination geometry, lability, and susceptibility to decomposition. This guide will help you understand and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, purification, and storage of 3,5-DIPSA metal complexes.

Problem 1: Low or No Yield of the Desired Complex

Q: I'm following a standard procedure for metal salicylate synthesis, but I'm getting a very low yield of my 3,5-DIPSA complex. What could be going wrong?

A: Low yields with 3,5-DIPSA are often multifactorial, stemming from its unique properties. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation of the Ligand: The carboxylic acid proton of 3,5-DIPSA must be removed for coordination to occur. The pKa of 3,5-DIPSA is approximately 3.2.[1] If the pH of your reaction mixture is too low, the ligand will remain protonated, preventing complexation.

    • Solution: Carefully control the pH of your reaction. The addition of a non-coordinating base, such as a tertiary amine (e.g., triethylamine) or a hydroxide salt, is often necessary. Monitor the pH throughout the base addition to avoid overshooting, which can lead to the precipitation of metal hydroxides.

  • Steric Hindrance: The bulky isopropyl groups can sterically hinder the approach of the ligand to the metal center, slowing down the reaction rate or preventing the formation of the desired coordination number.[2][3]

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to provide sufficient energy to overcome the steric barrier. Monitor the reaction for any signs of decomposition at elevated temperatures.

      • Optimize Solvent Choice: A solvent that can effectively solvate both the metal salt and the ligand is crucial. For the relatively non-polar 3,5-DIPSA, solvents like ethanol, methanol, or THF are often good starting points.[4]

  • Inappropriate Ligand-to-Metal Ratio: Due to steric hindrance, you may not achieve the same ligand-to-metal ratio as with less bulky salicylates.

    • Solution: Experiment with different stoichiometric ratios. It's often beneficial to use a slight excess of the ligand to drive the reaction towards the desired complex.

Problem 2: Unwanted Precipitation During Synthesis

Q: As I add my base to deprotonate the 3,5-DIPSA, a precipitate forms, but it's not my desired product. What is happening?

A: This is a classic issue of competing equilibria. The precipitate is likely the metal hydroxide, which forms when the pH becomes too high.[5]

  • The Causality: Every metal ion has a specific pH at which it will precipitate as its hydroxide. If you add your base too quickly or use a highly concentrated base, localized areas of high pH can form, causing the metal hydroxide to crash out of solution before it has a chance to react with your ligand.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition of Base: Add your base solution very slowly with vigorous stirring to ensure rapid dispersion and prevent localized high pH.

    • Use a Weaker Base: Consider using a weaker base, such as sodium acetate or ammonium hydroxide, which can buffer the solution and provide a more controlled increase in pH.

    • Pre-complexation (if applicable): In some cases, you can pre-mix the metal salt and the ligand in the solvent before slowly adding the base. This ensures the ligand is present to compete with hydroxide ions for the metal center as the pH rises.

Problem 3: Color Change and/or Decomposition of the Isolated Complex

Q: My isolated 3,5-DIPSA metal complex has started to change color upon storage. Is it decomposing?

A: A color change is a strong indicator of a chemical transformation. For transition metal complexes, this often points to a change in the coordination environment or the oxidation state of the metal center.

  • Potential Causes:

    • Hydrolysis: Many metal complexes are susceptible to hydrolysis, where water molecules displace the 3,5-DIPSA ligand. This is particularly relevant if the complex is not stored under anhydrous conditions. The steric strain from the isopropyl groups can sometimes weaken the metal-ligand bond, making it more susceptible to displacement by water.

    • Oxidation/Reduction (Redox) Reactions: Some metal ions are redox-active and can be oxidized by atmospheric oxygen or reduced by trace impurities.[6][7] For example, a Cu(II) complex might be reduced to Cu(I), leading to a color change or decomposition.

    • Photodecomposition: Some complexes are light-sensitive and can decompose upon exposure to UV or even ambient light.

  • Solutions and Preventative Measures:

    • Strict Anhydrous Conditions: Handle and store your complexes under an inert atmosphere (e.g., in a glovebox or a desiccator with a good drying agent).[8][9][10][11][12] Use dry solvents for any manipulations.

    • Inert Atmosphere Storage: For particularly sensitive complexes, store them under nitrogen or argon in a sealed vial.[8][9]

    • Protection from Light: Store your complexes in amber vials or wrap the vials in aluminum foil to protect them from light.[8]

    • Low-Temperature Storage: Storing your complexes at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of decomposition.[9]

Problem 4: The Complex is an Oil or Difficult to Crystallize

Q: I've isolated my 3,5-DIPSA metal complex, but it's an oil and I can't get it to crystallize for characterization. What can I do?

A: The bulky and somewhat greasy nature of the isopropyl groups can sometimes lead to the formation of oils rather than crystalline solids. Impurities can also hinder crystallization.

  • Purification and Crystallization Strategies:

    • Solvent Precipitation/Anti-Solvent Crystallization: Dissolve your oily product in a minimum amount of a good solvent. Then, slowly add a solvent in which your complex is insoluble (an "anti-solvent"). This will cause the complex to precipitate out, hopefully as a solid. Common solvent/anti-solvent pairs include dichloromethane/hexane, THF/pentane, or ethanol/water.

    • Recrystallization from a Single Solvent: If you can find a solvent in which your complex has moderate solubility at elevated temperatures and low solubility at room temperature or below, recrystallization can be effective.

    • Column Chromatography: For non-ionic complexes, silica gel column chromatography can be an effective purification method to remove unreacted ligand and other organic impurities that may be inhibiting crystallization.

    • Patience is Key: Sometimes, crystallization is a slow process. Leaving your solution undisturbed in a cold environment for an extended period can yield crystals.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of the isopropyl groups on 3,5-DIPSA affect the stability of its metal complexes?

A1: The steric bulk of the isopropyl groups has a significant impact on stability:

  • Kinetic Stability: The bulky groups can kinetically stabilize the complex by sterically shielding the metal center from attack by incoming ligands, including solvent molecules that could lead to decomposition.[2]

  • Thermodynamic Instability: Conversely, the steric strain introduced by the bulky groups can weaken the metal-ligand bonds, leading to lower thermodynamic stability compared to complexes with less hindered ligands like salicylic acid.[3] This can manifest as a greater tendency for the ligand to dissociate.

  • Coordination Geometry: The steric hindrance can force the complex to adopt a lower coordination number or a distorted geometry, which may be less stable than the ideal geometry for a given metal ion.

Q2: What is the best way to determine the stoichiometry of my 3,5-DIPSA metal complex?

A2: Job's method of continuous variation is a reliable spectrophotometric technique for determining the stoichiometry of a complex in solution.[8][13][14] This method is particularly useful when you suspect that steric hindrance might be influencing the ligand-to-metal ratio.

  • Principle of Job's Method: A series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is then measured at a wavelength where the complex absorbs maximally, and the free ligand and metal salt do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.[8]

Q3: How can I monitor the stability of my 3,5-DIPSA complex over time?

A3: UV-Vis spectrophotometry is a straightforward and powerful tool for monitoring the stability of your complex.[3][15][16][17][18]

  • Procedure:

    • Prepare a solution of your complex in a suitable solvent at a known concentration.

    • Record the initial UV-Vis spectrum, paying close attention to the wavelength of maximum absorbance (λmax) and the absorbance value.

    • Store the solution under the desired conditions (e.g., at room temperature, exposed to air, or in the dark at 4°C).

    • Periodically record the UV-Vis spectrum of the solution over time (e.g., every few hours, daily, or weekly).

  • Interpretation: A decrease in the absorbance at the λmax of the complex, or a shift in the λmax, indicates that the complex is decomposing or undergoing a change in its coordination environment.

Q4: Are 3,5-DIPSA metal complexes generally air-sensitive?

A4: The air sensitivity of a 3,5-DIPSA metal complex is highly dependent on the metal ion and its oxidation state.

  • Redox-Active Metals: Complexes of metals that are easily oxidized, such as Co(II), Mn(II), or Fe(II), are more likely to be air-sensitive.[19] The presence of atmospheric oxygen can lead to the oxidation of the metal center, potentially causing a color change and decomposition of the complex.

  • Redox-Stable Metals: Complexes of metals in their common, stable oxidation states, such as Zn(II) or Cu(II), are generally less prone to air oxidation. However, they can still be sensitive to moisture (hydrolysis).

  • General Precaution: It is always good practice to handle and store any new metal complex under an inert atmosphere until its stability in air has been established.[8][10][11][12]

Q5: What are some recommended storage conditions for 3,5-DIPSA metal complexes?

A5: Based on the potential stability issues, the following storage conditions are recommended:

  • Solid Samples: Store in a tightly sealed vial, preferably in a desiccator or a glovebox to protect from moisture.[8][9] For long-term storage, refrigeration or freezing is advisable.[9] Protect from light by using amber vials or wrapping in foil.[8]

  • Solutions: If you need to store the complex in solution, use a dry, aprotic solvent and store under an inert atmosphere.[9] Freeze the solution for long-term storage, but be aware that some complexes may precipitate upon freezing and may not readily redissolve. It is generally best to prepare solutions fresh.[9]

Experimental Protocols

Protocol 1: Determination of Complex Stoichiometry using Job's Method

This protocol provides a step-by-step guide for determining the stoichiometry of a 3,5-DIPSA metal complex using UV-Vis spectrophotometry.

Materials:

  • Stock solution of the metal salt (e.g., 1 mM in ethanol)

  • Stock solution of 3,5-DIPSA (e.g., 1 mM in ethanol)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine the λmax of the Complex: Prepare a solution containing the metal and 3,5-DIPSA in the expected stoichiometric ratio (e.g., 1:2 metal:ligand). Scan the absorbance from 300-800 nm to find the wavelength of maximum absorbance (λmax) for the complex.

  • Prepare a Series of Isomolar Solutions: Prepare a series of solutions in volumetric flasks where the total concentration of metal + ligand is constant. The mole fraction of the ligand should vary from 0 to 1. (See table below for an example).

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λmax.

  • Construct the Job's Plot: Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X-axis).

  • Determine Stoichiometry: The plot should consist of two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal:ligand complex.[8]

Example Solution Preparation for a 1 mM Total Concentration:

Solution #Volume of 1 mM Metal Soln. (mL)Volume of 1 mM Ligand Soln. (mL)Total Volume (mL)Mole Fraction of Ligand
110.00.010.00.0
29.01.010.00.1
38.02.010.00.2
47.03.010.00.3
56.04.010.00.4
65.05.010.00.5
74.06.010.00.6
83.07.010.00.7
92.08.010.00.8
101.09.010.00.9
110.010.010.01.0

Visualizing Stability Factors and Workflows

Diagram 1: Key Factors Influencing the Stability of 3,5-DIPSA Metal Complexes

StabilityFactors cluster_ligand 3,5-DIPSA Ligand Properties cluster_metal Metal Ion Properties cluster_environment Experimental Conditions L_Steric Steric Hindrance (Isopropyl Groups) ComplexStability Complex Stability L_Steric->ComplexStability +/- L_Electronic Electronic Effects (Salicylate Backbone) L_Electronic->ComplexStability + L_pKa Acidity (pKa ~3.2) E_pH pH L_pKa->E_pH M_Charge Charge M_Charge->ComplexStability + M_Size Ionic Radius M_Size->ComplexStability - M_Redox Redox Potential E_Atmosphere Atmosphere (Air/Inert) M_Redox->E_Atmosphere E_pH->ComplexStability E_Solvent Solvent E_Solvent->ComplexStability E_Temp Temperature E_Temp->ComplexStability E_Atmosphere->ComplexStability

Caption: Factors influencing 3,5-DIPSA metal complex stability.

Diagram 2: Troubleshooting Workflow for Low Complex Yield

LowYieldWorkflow Start Low Yield of 3,5-DIPSA Complex Check_pH Is the reaction pH controlled and appropriate? Start->Check_pH Adjust_pH Adjust pH with slow base addition. Monitor. Check_pH->Adjust_pH No Check_TimeTemp Is reaction time/temp sufficient for sterically hindered ligand? Check_pH->Check_TimeTemp Yes Adjust_pH->Check_TimeTemp Increase_TimeTemp Increase reaction time and/or gently heat. Check_TimeTemp->Increase_TimeTemp No Check_Ratio Is the ligand:metal ratio optimized? Check_TimeTemp->Check_Ratio Yes Increase_TimeTemp->Check_Ratio Vary_Ratio Experiment with excess ligand. Check_Ratio->Vary_Ratio No Success Improved Yield Check_Ratio->Success Yes Vary_Ratio->Success

Caption: Troubleshooting workflow for low complex yield.

References

  • Brumas, V., & Berthon, G. (2007). Copper(II) interaction with this compound (Dips): new insights on its role as a potential *OH inactivating ligand. Journal of Inorganic Biochemistry, 101(4), 609-618.
  • Brumas, V., & Berthon, G. (2007). Copper(II) interaction with this compound (Dips): New insights on its role as a potential (OH)-O-center dot inactivating ligand. Request PDF.
  • Baber, R. A., Orpen, A. G., Pringle, P. G., Wilkinson, M. J., & Wingad, R. L. (2005). Special effects of ortho-isopropylphenyl groups. Diastereoisomerism in platinum(II) and palladium(II) complexes of helically chiral PAr3 ligands. Dalton Transactions, (4), 659-667.
  • Job plot. (2023, December 1). In Wikipedia.
  • Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts.
  • How to find a better solution for the solubility of metal complexes? (2021, July 9). ResearchGate.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST.
  • How do steric factors affect the stability of complexes? (2020, March 31). Brainly.in.
  • Vicha, J. (2014). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS [Doctoral dissertation, Masaryk University]. IS MUNI. [Link]
  • Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (2003, August 19). R Discovery.
  • Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. (2018). CURRENT RESEARCH WEB.
  • Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. (2024, February 29). MDPI.
  • This compound | C13H18O3 | CID 30543. (n.d.). PubChem.
  • Chidambaram, M. V., Epperson, C. E., Williams, S., Gray, R. A., & Sorenson, J. R. J. (1991). Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex. Journal of Labelled Compounds and Radiopharmaceuticals, 29(3), 321-329.
  • Layered zinc hydroxide monolayers by hydrolysis of organozincs. (2018, January 25). PMC - NIH.
  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. (n.d.). Dalal Institute.
  • Solubilities of metal-organic compounds? (2016, December 18). ResearchGate.
  • Zinc Hydroxide: Solubility Product and Hydroxy-Complex Stability Constants from 12.5-75°C. (n.d.). ResearchGate.
  • Maryudi, Yunus, R. M., Nour, A. H., & Abidin, M. H. (2009). Synthesis and Characterization of Manganese Carboxylates. Science Alert.
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (n.d.). NIH.
  • DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. (n.d.). MDPI.
  • Manganese (III) Compounds Derived from R-Salicylaldoxime and 9-Anthracenecarboxylate Ligands: A Study of Their Synthesis and Structural, Magnetic, and Luminescent Properties. (n.d.). MDPI.
  • 6.6: Reactions of Complexes. (2024, April 28). Chemistry LibreTexts.
  • Ajibade, P. A., & Zulu, N. H. (2011). Metal complexes of diisopropylthiourea: synthesis, characterization and antibacterial studies. International Journal of Molecular Sciences, 12(10), 7186-7198.
  • Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. (2019, December 9). MDPI.
  • The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)4 and its protective effect against streptozotocin-induced diabetes mellitus in rats. (2013, May 17). PubMed.
  • NMR Calculations for Paramagnetic Molecules and Metal Complexes. (n.d.). ResearchGate.
  • The effect of pH on chronic copper toxicity to Ceriodaphnia dubia within its natural pH niche. (2025, February 1). PubMed.
  • Liu, X., Lu, L., Zhu, M., & Englert, U. (2021). Design and synthesis of three new copper coordination polymers: efficient degradation of an organic dye at alkaline pH. Dalton Transactions, 50(38), 13373-13382.
  • Assigning the ESI mass spectra of organometallic and coordination compounds. (2019, April 6). UVIC.
  • Accelerated Stability Indicating: Method Development of UV-visible Spectrophotometric Analysis and its Validation for Vitamin-D3 Estimation in Tablets. (2023, December 24). HS Publishing.
  • Layered zinc hydroxide monolayers by hydrolysis of organozincs. (n.d.). RSC Publishing.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • Redox Chemistry of Heterobimetallic Polypnictogen Triple‐Decker Complexes – Rearrangement, Fragmentation and Transfer. (2021, May 19). PMC - PubMed Central.
  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (n.d.). ResearchGate.
  • 6.22. Redox Reactions of Metal Complexes. (2021, January 23). YouTube.
  • Incompatibilities in prescriptions. VI. Hydrolysis of zinc salrs. (n.d.). ResearchGate.
  • Accelerated Stability Indicating: Method Development of UV-visible Spectrophotometric Analysis and its Validation for Vitamin-D3 Estimation in Tablets. (2023, December 24). HS Publishing.
  • Surface-Induced Dissociation of Noncovalent Protein Complexes in an Extended Mass Range Orbitrap Mass Spectrometer. (2019, March 5). PubMed.

Sources

Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3,5-diisopropylsalicylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and practical laboratory experience. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound has a chemical structure that contributes to its low water solubility. The presence of two isopropyl groups, which are non-polar, significantly increases the molecule's hydrophobicity. While the carboxylic acid and hydroxyl groups are polar and can engage in hydrogen bonding with water, the large non-polar surface area of the isopropyl groups dominates, leading to poor solubility in aqueous solutions[1].

Q2: What is the pKa of this compound and why is it important for solubility?

A2: The predicted pKa of this compound is approximately 3.21[2][3]. The pKa is a critical parameter as it indicates the pH at which the compound will exist in a 50:50 ratio of its ionized (deprotonated) and non-ionized (protonated) forms. For a weak acid like this compound, solubility in water can be significantly increased at a pH above its pKa, as the ionized form is generally more water-soluble[4][].

Q3: Can I dissolve this compound in organic solvents first?

A3: Yes, this compound is soluble in organic solvents[1][2][3]. You can dissolve it in a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 before adding it to your aqueous solution. This technique is known as co-solvency[6][7][8][9][10]. However, the final concentration of the organic solvent in your aqueous medium must be carefully considered to avoid potential toxicity or unwanted effects in your experiment.

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my aqueous buffer.

This is a common issue when the pH of the aqueous solution is not suitable for maintaining the solubility of this acidic compound.

At a pH below or near its pKa of ~3.21, this compound will be predominantly in its non-ionized, less soluble form. This leads to precipitation as the compound is not sufficiently solvated by water molecules.

By increasing the pH of the aqueous solution to a value at least 2 units above the pKa (i.e., pH > 5.21), you can convert the majority of the this compound into its more soluble ionized (salt) form[4][][11][12].

  • Prepare a stock solution of this compound: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Prepare your aqueous buffer: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or citrate buffer).

  • Adjust the pH of the buffer: Before adding the compound, adjust the pH of your aqueous buffer to the target pH using a suitable base (e.g., NaOH).

  • Add the stock solution: Slowly add the stock solution of this compound to the pH-adjusted buffer while stirring.

  • Final pH check: After the addition, check and readjust the pH of the final solution if necessary.

Diagram: pH-Dependent Solubility of a Weak Acid

This diagram illustrates the relationship between pH, pKa, and the equilibrium between the non-ionized (less soluble) and ionized (more soluble) forms of a weak acid like this compound.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Non-ionized (Less Soluble) Non-ionized (Less Soluble) Ionized (More Soluble) Ionized (More Soluble) Non-ionized (Less Soluble)->Ionized (More Soluble) Addition of Base (e.g., NaOH) Ionized (More Soluble)->Non-ionized (Less Soluble) Addition of Acid (e.g., HCl)

Caption: pH and the ionization state of a weak acid.

Issue 2: The required pH for solubility is not compatible with my experimental system.

In biological experiments, a high pH may not be feasible. In such cases, alternative strategies are necessary.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds[6][7][8][9][10].

  • Select a co-solvent: Common, biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400)[][9].

  • Determine the maximum tolerable co-solvent concentration: Identify the highest concentration of the co-solvent that does not adversely affect your experimental system.

  • Prepare a solubility curve: Prepare a series of solutions with varying concentrations of the co-solvent and determine the solubility of this compound in each.

  • Select the optimal co-solvent concentration: Choose the lowest co-solvent concentration that achieves the desired solubility of your compound.

Table: Illustrative Solubility of this compound in Aqueous Co-solvent Systems

Co-solventConcentration (% v/v)Approximate Solubility (mg/mL)
None (Water)0< 0.1
Ethanol100.5
Ethanol202.0
Propylene Glycol100.8
Propylene Glycol203.5
PEG 400101.2
PEG 400205.0

Note: This data is illustrative and should be experimentally determined for your specific conditions.

Diagram: Mechanism of Co-solvency

This diagram shows how co-solvents can increase the solubility of a hydrophobic drug.

cluster_water Aqueous Solution cluster_cosolvent Co-solvent System W1 H2O Drug Drug W1->Drug Weak Interaction W2 H2O W3 H2O CW1 H2O CDrug Drug CW1->CDrug CC1 Co-solvent CC1->CDrug CW2 H2O CC2 Co-solvent CC2->CDrug

Caption: Co-solvents reducing water polarity to solubilize a drug.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is water-soluble[13][14][15][][17].

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare a phase solubility study:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Shake the solutions at a constant temperature until equilibrium is reached.

    • Filter the solutions and measure the concentration of dissolved this compound.

  • Determine the required cyclodextrin concentration: From the phase solubility diagram, determine the concentration of cyclodextrin needed to achieve the desired concentration of your compound.

Diagram: Cyclodextrin Inclusion Complex Formation

This diagram illustrates how a hydrophobic drug is encapsulated within a cyclodextrin molecule.

cluster_after After Complexation Drug Hydrophobic Drug CD Cyclodextrin Complex Water-Soluble Inclusion Complex Drug_in_CD Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

References

  • Borghetti, G. S., & Pinto, T. de J. A. (2017). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Tiwari, R., Tiwari, G., Rai, A. K., & Pandey, S. (2010). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
  • Ainurofiq, A., & Az-Zahra, A. A. (2021).
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
  • Unnamed author. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Unnamed author. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]
  • Unnamed author. (2016). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • Unnamed author. (2023). Techniques used to Enhance Drug Solubility. Pharmaguddu. [Link]
  • CD Formulation. (n.d.). pH Modifier Excipients.
  • Unnamed author. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]
  • Unnamed author. (2015). Co-solvency. Slideshare. [Link]
  • LookChem. (n.d.). This compound 2215-21-6 wiki. LookChem. [Link]
  • Unnamed author. (2014).
  • Unnamed author. (2014). Solubility Enhancement of Salicylic Acid by Complexation with Succinoglycan Monomers Isolated from Sinorhiobium meliloti.
  • Unnamed author. (2023). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven.
  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Labinsights. [Link]
  • Sche'nck, R. T. (1957). Water-soluble derivatives of salicylic acid and process for preparing same.
  • Making Cosmetics. (2018). Salicylic Acid. Making Cosmetics. [Link]
  • Khezri, S., Rahimpour, E., Jafari, P., & Jouyban, A. (2023). Enhancing the equilibrium solubility of salicylic acid in aqueous media by using polyethylene glycols 200, 400 and 600 as cosolvents: Correlation and dissolution thermodynamics.
  • CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
  • Mohammed, A. R. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]
  • Unnamed author. (2020). Solubility of 3,5-Dinitrosalicylic Acid in Fourteen Pure Solvents over Temperatures from 278.15 to 323.15 K.
  • PubChem. (n.d.). 3,5-Diiodosalicylic acid. PubChem. [Link]
  • PubChemLite. (n.d.). This compound (C13H18O3). PubChemLite. [Link]
  • nz science class online. (n.d.). Solubility of salicylic acid. nz science class online. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Alkylation of Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of salicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common issues leading to low yields. Here, we synthesize technical expertise with practical, field-proven insights to empower you to optimize your synthetic procedures.

Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of salicylic acid. Each issue is presented in a question-and-answer format, providing a clear path to identifying and resolving the root cause.

Question 1: My yield of the desired O-alkylated salicylic acid is consistently low. What are the primary factors I should investigate?

Low yields in the Williamson ether synthesis of salicylic acid can be attributed to several factors. A systematic approach to troubleshooting is crucial for pinpointing the issue.[1]

Core Areas for Investigation:

  • Incomplete Deprotonation of Salicylic Acid: The first step in the O-alkylation is the formation of the phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of the salicylic acid will remain unreacted.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the reaction's success.[1][2]

  • Competing Side Reactions: The formation of byproducts is a common cause of low yields. The two primary competing reactions are C-alkylation and elimination.[3]

  • Reagent Quality and Stability: The purity and stability of your alkylating agent and solvent can significantly impact the reaction outcome.

Troubleshooting Workflow:

Below is a decision-tree diagram to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield of O-Alkylated Salicylic Acid check_deprotonation 1. Verify Complete Deprotonation - Check base pKa - Use stoichiometric amount of base - Monitor with TLC or pH paper start->check_deprotonation check_conditions 2. Optimize Reaction Conditions - Adjust temperature - Vary reaction time - Select appropriate solvent check_deprotonation->check_conditions Deprotonation is complete solution_deprotonation Solution: - Use a stronger base (e.g., NaH, K2CO3) - Ensure anhydrous conditions check_deprotonation->solution_deprotonation Incomplete deprotonation check_side_reactions 3. Analyze for Side Products - Look for C-alkylation products - Check for elimination products (alkenes) - Use NMR, GC-MS, or LC-MS check_conditions->check_side_reactions Conditions are optimized solution_conditions Solution: - Lower temperature to favor SN2 - Increase reaction time for complete conversion - Use a polar aprotic solvent (e.g., DMF, Acetonitrile) check_conditions->solution_conditions Suboptimal conditions check_reagents 4. Assess Reagent Quality - Use fresh, pure alkylating agent - Ensure anhydrous solvent check_side_reactions->check_reagents Minimal side products solution_side_reactions Solution: - Use a less hindered alkyl halide - Employ a less coordinating cation (K+ > Na+) - Use aprotic solvent to favor O-alkylation check_side_reactions->solution_side_reactions Significant side products solution_reagents Solution: - Purify alkylating agent if necessary - Use freshly dried solvent check_reagents->solution_reagents Reagent quality is poor

Caption: A troubleshooting workflow for low yield in salicylic acid alkylation.

Question 2: I'm observing a significant amount of C-alkylated byproduct. How can I favor O-alkylation?

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][4] Several factors influence the regioselectivity of the alkylation.

Key Factors Influencing O- vs. C-Alkylation:

FactorFavors O-Alkylation (Ether Formation)Favors C-Alkylation (Ring Alkylation)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[2][4][5]Polar Protic (e.g., Water, Trifluoroethanol)[4][6]Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This allows the less hindered carbon atoms of the ring to react.[4][6]
Counter-ion Larger, less coordinating cations (e.g., K+, Cs+)[6]Smaller, more coordinating cations (e.g., Li+, Na+)Smaller cations associate more tightly with the oxygen atom, shielding it and promoting C-alkylation.[6]
Leaving Group "Softer" leaving groups (e.g., I-, Br-)"Harder" leaving groups (e.g., Cl-, OTs-)According to Hard-Soft Acid-Base (HSAB) theory, the "harder" oxygen of the phenoxide prefers to react with a "harder" electrophilic center.
Temperature Lower temperaturesHigher temperaturesO-alkylation is often kinetically favored, while C-alkylation can be the thermodynamically more stable product.[7]

Strategies to Promote O-Alkylation:

  • Solvent Choice: Employ a polar aprotic solvent like DMF or acetonitrile.[2][5]

  • Base and Counter-ion: Use a base with a larger cation, such as potassium carbonate (K₂CO₃) or potassium hydride (KH).[6]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reactivity of the phenoxide in the organic phase and favor O-alkylation.[8][9][10]

O_vs_C_Alkylation cluster_conditions_O Favorable Conditions for O-Alkylation cluster_conditions_C Favorable Conditions for C-Alkylation phenoxide Phenoxide Ion ortho-Carbon para-Carbon O_alkylation O-Alkylation (Desired Product) phenoxide:o->O_alkylation SN2 attack C_alkylation C-Alkylation (Side Product) phenoxide:c1->C_alkylation Electrophilic Aromatic Substitution-like phenoxide:c2->C_alkylation alkyl_halide Alkyl Halide (R-X) Polar Aprotic Solvent Polar Aprotic Solvent Large Counter-ion (K+) Large Counter-ion (K+) Lower Temperature Lower Temperature Polar Protic Solvent Polar Protic Solvent Small Counter-ion (Na+) Small Counter-ion (Na+) Higher Temperature Higher Temperature

Caption: Competition between O-alkylation and C-alkylation of the phenoxide ion.

Question 3: My reaction is sluggish and incomplete, even after extended reaction times. What can I do to improve the reaction rate?

A slow or incomplete reaction can often be addressed by modifying the reaction conditions to better suit the S_N2 mechanism of the Williamson ether synthesis.[2][11]

Strategies to Accelerate the Reaction:

  • Increase the Temperature: While higher temperatures can promote side reactions, a moderate increase can significantly improve the rate of a sluggish reaction. A typical range for Williamson ether synthesis is 50-100 °C.[2]

  • Use a More Reactive Alkyl Halide: The reactivity of alkyl halides in S_N2 reactions follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate.

  • Employ a Phase-Transfer Catalyst: As mentioned previously, a phase-transfer catalyst can shuttle the phenoxide ion into the organic phase, increasing its effective concentration and accelerating the reaction.[8][9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Williamson ether synthesis.[2][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of salicylic acid alkylation.

What is the best type of alkylating agent to use?

For the Williamson ether synthesis, primary alkyl halides are ideal as they readily undergo S_N2 reactions.[5][11] Secondary alkyl halides can also be used, but they are more prone to competing E2 elimination reactions, which will lower the yield of the desired ether.[11][13][14] Tertiary alkyl halides are generally unsuitable as they will almost exclusively undergo elimination to form alkenes.[11][14]

How do I choose the optimal base for my reaction?

The choice of base is critical for the complete deprotonation of the phenolic hydroxyl group of salicylic acid.

BasepKa of Conjugate AcidSuitabilityComments
Sodium Hydroxide (NaOH)~15.7ModerateStrong enough to deprotonate the phenol (pKa ~10), but the presence of water can favor C-alkylation.[13]
Potassium Carbonate (K₂CO₃)~10.3GoodA commonly used base that is strong enough and provides a potassium counter-ion, which can favor O-alkylation. Often used in polar aprotic solvents like DMF.[11]
Sodium Hydride (NaH)~35ExcellentA very strong, non-nucleophilic base that irreversibly deprotonates the phenol. Requires anhydrous conditions.[11]

The acidity of the phenol will also influence the choice of base. More acidic phenols require a weaker base, while less acidic ones need a stronger base.[1]

What is the best solvent for the alkylation of salicylic acid?

As discussed in the troubleshooting section, polar aprotic solvents are generally the best choice for promoting the S_N2 reaction and favoring O-alkylation.[2][4][5]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO).[2][5][11]

  • Solvents to Avoid: Protic solvents like water, ethanol, and methanol can act as nucleophiles themselves, reacting with the alkyl halide, and can also promote C-alkylation.[4][5]

Experimental Protocol: A General Procedure for the O-Alkylation of Salicylic Acid

This protocol provides a starting point for the synthesis of an alkyl salicylate ether. Optimization may be required depending on the specific substrates used.

Materials:

  • Salicylic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Primary alkyl halide (e.g., ethyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry.

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[15][16]

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.
  • Wikipedia. (2023, October 27). Williamson ether synthesis.
  • Google Patents. (n.d.). EP0771782A1 - Salicylic acid alkylation.
  • ResearchGate. (n.d.). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). CN107986961B - Process for preparing alkyl salicylic acid and/or alkyl salicylate.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566.
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Google Patents. (n.d.). CN103508881A - A kind of method of synthesizing alkyl salicylic acid.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(40), 3251-3254.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Google Patents. (n.d.). US7045654B2 - Method for the alkylation of salicylic acid.
  • Patsnap. (n.d.). Method for the alkylation of salicylic acid.
  • Google Patents. (n.d.). WO2004041766A1 - Method for the alkylation of salicylic acid.
  • University of Babylon. (n.d.). Preparation of Methyl Salicylate.
  • ResearchGate. (n.d.). (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS.
  • Google Patents. (n.d.). US2891090A - Purification of salicylic acid derivatives.
  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Google Patents. (n.d.). EP1556326B1 - Method for the alkylation of salicylic acid.
  • Cosmetics & Toiletries. (2013, July 15). Ingredient Profile: Salicylic Acid.
  • Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3.
  • Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557–11558.
  • Alameri, A. A. (2025, September 26). Preparation and Re-crystallization of Salicylic Acid. SlideShare.
  • Reddit. (2017, December 20). Increasing reaction yield of salicylic acid from methyl salicylate?. r/chemistry.
  • Skincare.com. (2025, November 22). Potential Side Effects of Salicylic Acid and How to Avoid Them.

Sources

Preventing degradation of 3,5-Diisopropylsalicylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Diisopropylsalicylic acid (3,5-DIPSA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you troubleshoot and prevent degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is typically between 15°C and 30°C (ambient room temperature).[1] Some suppliers may recommend refrigeration at 4°C for long-term storage.[3] Always refer to the manufacturer's specific recommendations on the product label or Safety Data Sheet (SDS).

Q2: Is this compound sensitive to light?

A2: While the SDS for 3,5-DIPSA does not specifically mention light sensitivity, its parent compound, salicylic acid, is known to undergo photodegradation, especially under UVB irradiation.[4] Therefore, it is best practice to store 3,5-DIPSA in an opaque or amber container to protect it from light.

Q3: Is this compound hygroscopic? What is the impact of humidity?

A3: The compound is a solid powder and should be kept in a dry environment.[2] Moisture can be detrimental to the stability of salicylic acid derivatives. For instance, acetylsalicylic acid (aspirin) readily undergoes hydrolysis in the presence of moisture to form salicylic acid and acetic acid.[5][6] While 3,5-DIPSA itself does not have an ester group to hydrolyze, high humidity can promote the adsorption of water, which may facilitate other degradation pathways or affect the physical properties of the powder.

Q4: What materials are incompatible with this compound?

A4: You should avoid storing this compound with strong oxidizing agents.[2] Contact with such agents could lead to oxidative degradation of the molecule.

Q5: What is the expected shelf life of this compound?

A5: Under recommended storage conditions, this compound is a stable compound.[2] The shelf life will be specified by the manufacturer and is typically several years. Always check the expiration date on the container. For long-term projects, it is advisable to periodically assess the purity of the stored material.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter, explaining the underlying chemistry.

Problem 1: The white powder has developed a beige or greyish tint.
  • Potential Cause: This discoloration is likely due to minor oxidative degradation or photodegradation. The phenolic hydroxyl group and the aromatic ring in the salicylic acid structure are susceptible to oxidation, which can form colored byproducts.[7][8] Exposure to light, air (oxygen), or trace metal impurities can catalyze these reactions over time.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the purity of the discolored material against a known standard.[9] This will determine if the degradation is significant enough to affect your experiments.

    • Review Storage Protocol: Ensure the container is tightly sealed and purged with an inert gas like nitrogen or argon before long-term storage to minimize contact with oxygen. Store the container in a dark place, such as a cabinet or a box, to prevent light exposure.

    • Purification: If the purity is compromised but the bulk of the material is still viable, consider recrystallization from an appropriate solvent to remove the colored impurities.

Problem 2: I am seeing a loss of potency or inconsistent results in my assays.
  • Potential Cause: A loss of potency is a strong indicator of chemical degradation. The primary culprits are oxidation and potentially decarboxylation if the compound has been exposed to high temperatures.[10] Oxidation can alter the phenolic group, which may be critical for its biological activity, while decarboxylation would remove the carboxylic acid group, fundamentally changing the molecule.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Run a full characterization of your stored sample. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure is intact, while HPLC can provide an accurate purity profile.

    • Check for Degradation Products: When analyzing by HPLC or Mass Spectrometry, look for new peaks that could correspond to degradation products like hydroxylated or decarboxylated derivatives.

    • Implement Strict Storage Procedures:

      • Aliquot the material upon receipt into smaller, single-use vials. This minimizes the number of times the main stock is opened, reducing exposure to air and moisture.

      • Always handle the compound in a controlled environment, such as under a fume hood, to prevent contamination.[1]

Problem 3: The solubility of the compound seems to have changed.
  • Potential Cause: A change in solubility can be due to the formation of less soluble degradation products or polymerization. While less common for this specific molecule under normal conditions, prolonged exposure to harsh conditions (e.g., strong UV light, high heat) could potentially lead to the formation of complex mixtures.

  • Troubleshooting Steps:

    • Visual Inspection: Check the material for any signs of clumping or changes in crystallinity under a microscope.

    • Analytical Verification: Use HPLC to check for the presence of multiple new peaks, which would indicate the formation of impurities.

    • Safe Disposal: If significant degradation is suspected, it is best to dispose of the batch according to your institution's chemical waste guidelines and start with a fresh, verified lot of the compound.[1]

Summary of Storage Parameters

ParameterRecommendationRationale & Potential Consequences of Deviation
Temperature 15°C - 30°C (or as per supplier)[1]High temperatures can increase the rate of all degradation reactions, including oxidation and potential decarboxylation.
Light Store in the dark (amber or opaque vial)UV light can induce photodegradation, leading to the formation of colored impurities and loss of purity.[4]
Atmosphere Tightly sealed container, consider inert gas (N₂/Ar) for long-term storageOxygen in the air can cause oxidative degradation of the phenolic ring, resulting in discoloration and loss of potency.[11]
Humidity Store in a dry environment/desiccatorMoisture can facilitate various degradation pathways and affect the physical state of the powder.[5]
Incompatibilities Away from strong oxidizing agents[2]Direct contact can lead to rapid and hazardous chemical reactions, severely degrading the compound.

Visualizing Degradation & Prevention

To maintain the integrity of your this compound, it is crucial to understand the potential degradation pathways and the preventative measures at each step.

G cluster_storage Storage & Handling cluster_degradation Degradation Pathways start 3,5-DIPSA (Pure Compound) storage_ok Proper Storage: - Dark - Dry - Inert Atmosphere - Controlled Temp start->storage_ok Follow Protocol light Light (UV) start->light Improper Storage oxygen Oxygen (Air) start->oxygen heat High Heat start->heat moisture Moisture start->moisture Improper Handling stable_product Stable Product (High Purity) storage_ok->stable_product Maintains Integrity degraded_product Degraded Product - Discolored - Impure - Reduced Activity light->degraded_product Photodegradation oxygen->degraded_product Oxidation heat->degraded_product Decarboxylation/ Accelerated Rxns

Caption: Decision workflow for preventing 3,5-DIPSA degradation.

References

  • Study on the Photodegradation of Salicylic Acid in Different Vehicles in the Absence and in the Presence of TiO 2.
  • SAFETY D
  • DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES - Rasayan Journal of Chemistry. [Link]
  • Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System - CDER. [Link]
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]
  • Ester Deriv
  • Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermedi
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • This compound 2215-21-6 wiki. [Link]
  • Salicylic acid - Wikipedia. [Link]
  • The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - MDPI. [Link]
  • Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - NIH. [Link]
  • This compound | C13H18O3 | CID 30543 - PubChem. [Link]
  • What is the chemistry behind the hydrolysis of aspirin into salicylic acid? - Quora. [Link]
  • Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions - ResearchG
  • Wet oxidation of salicylic acid solutions - PubMed. [Link]
  • Structure and reaction of salicylic acid to form hydroxylated derivatives.
  • The 3,5-disalicilic acid degradation pathway Phanerochaete chrysosporium. [Link]
  • Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions | Journal of Pharmaceutical Research Intern
  • Oxidation mechanism of salicylic acid.
  • SAFETY D
  • Factors Influencing the Formation of Salicylic Acid by Bipolar Membranes Electrodialysis. [Link]
  • Biodegradation of 3,5-dinitrosalicylic acid by Phanerochaete chrysosporium. [Link]
  • Oxidation of Aromatic Acids. IV.
  • Salicylic Acid: Origins, Formulation Strategies & Delivery Forms - UL Prospector. [Link]
  • Stability evaluation of Acetylsalicylic acid in commercial Aspirin tablets available in the Iraqi market. [Link]
  • Safety D
  • Is the oxidation of salicylic acid to 2,5-dihydroxybenzoic acid a specific reaction of singlet oxygen? | Scilit. [Link]
  • Analytical Methods - RSC Publishing. [Link]
  • Batch Mode Reactor for 3,5-Dinitrosalicylic Acid Degradation by Phanerochaete chrysosporium - MDPI. [Link]

Sources

Technical Support Center: Optimizing Metal Complexation with 3,5-Diisopropylsalicylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for metal complexation with 3,5-diisopropylsalicylate (DIPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into synthesizing and troubleshooting metal-DIPS complexes. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and optimize protocols for your specific research needs.

Section 1: Foundational Principles

Understanding the Ligand: 3,5-Diisopropylsalicylate (DIPS)

3,5-Diisopropylsalicylate is a derivative of salicylic acid, characterized by two bulky isopropyl groups on the aromatic ring.[1] These groups enhance the ligand's lipophilicity and can introduce steric influences that affect the geometry and stability of the resulting metal complex.[2] From a coordination chemistry perspective, DIPS is a versatile bidentate ligand, capable of forming stable chelate rings with a variety of metal ions.[3][4]

Coordination primarily occurs through two key sites after deprotonation:

  • Carboxylate Oxygen: The carboxylic acid group is the most acidic site, readily losing its proton to form a carboxylate anion.[5][6]

  • Phenolic Oxygen: The hydroxyl group becomes a potent coordination site upon deprotonation, which typically requires a base or a sufficiently Lewis acidic metal center.

The formation of this six-membered chelate ring is thermodynamically favorable and is the basis for its utility in forming stable complexes with transition metals such as Cu(II), Zn(II), Co(II), and Pt(II).[2][7][8]

Table 1: Physicochemical Properties of 3,5-Diisopropylsalicylic Acid

PropertyValueSource(s)
CAS Number 2215-21-6[1][5]
Molecular Formula C₁₃H₁₈O₃[9]
Molecular Weight 222.28 g/mol [5]
Appearance White to beige crystalline powder[6]
Melting Point 113-115 °C[5]
Predicted pKa ~3.21[5][6]
Solubility Soluble in most organic solvents[5]

Section 2: General Experimental Protocol & Workflow

This section provides a baseline methodology for the synthesis of a generic M(DIPS)₂ complex. This protocol should be seen as a starting point, with specific parameters requiring optimization based on the chosen metal and desired outcome.

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 2.0 equivalents of this compound in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask with stirring.

  • Deprotonation (Base Addition): To the ligand solution, add 2.0 equivalents of a suitable base (e.g., sodium hydroxide or triethylamine) dissolved in a minimal amount of the same solvent. Stir for 15-30 minutes at room temperature to ensure complete formation of the salicylate anion. This step is crucial for ensuring the ligand is ready for coordination.

  • Metal Salt Preparation: In a separate flask, dissolve 1.0 equivalent of the desired metal salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂) in the same solvent. Gentle heating may be required for some salts.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.[10]

  • Reaction Optimization: Allow the reaction to stir for a predetermined time (e.g., 2-24 hours) at a specific temperature (e.g., room temperature or reflux). The optimal time and temperature depend on the metal ion and must be determined empirically.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Isolation: If a precipitate has formed, cool the mixture to room temperature and collect the solid product by vacuum filtration. If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure.

  • Purification: Wash the isolated solid sequentially with cold solvent (to remove unreacted starting materials) and then a non-polar solvent like diethyl ether or hexanes to aid in drying.[7] Recrystallization from a different solvent system (e.g., DMF/ethanol) may be necessary to achieve high purity.

  • Drying: Dry the final complex under vacuum to remove all traces of solvent.

  • Characterization: Confirm the identity and purity of the complex using appropriate analytical techniques, such as FT-IR, UV-Vis, elemental analysis, and conductivity measurements.[7][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Validation A Prepare Ligand Solution (DIPS in Solvent) B Add Base (Deprotonation) A->B D Mix Solutions & React (Control Temp, Time, pH) B->D C Prepare Metal Salt Solution C->D E Isolate Product (Filtration / Evaporation) D->E F Wash & Dry Product E->F G Characterize Product (FT-IR, UV-Vis, etc.) F->G

Caption: General workflow for ligand preparation and subsequent metal complexation.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors. Systematically investigate the following:

  • Incorrect pH/Incomplete Deprotonation: This is the most common culprit. The salicylate must be deprotonated to act as an effective bidentate ligand. If the reaction medium is too acidic, the ligand remains protonated and coordination will fail.

    • Solution: Ensure you are using the correct stoichiometry of a suitable base before adding the metal salt. You can monitor the pH of the ligand solution before proceeding. For some metals, the reaction itself will generate acid, requiring a buffered system or a non-coordinating base to maintain the optimal pH.[11][12]

  • Stoichiometry: Ensure the molar ratios of your ligand and metal salt are accurate. For a typical M(DIPS)₂ complex, a 2:1 ligand-to-metal ratio is required.

    • Solution: Accurately weigh all reagents. Sometimes, using a slight excess (e.g., 2.1 equivalents) of the ligand can drive the reaction to completion.[7] If using a hydrated metal salt, be sure to account for the mass of the water molecules in your molar calculations.

  • Product Solubility: The desired complex may be highly soluble in the reaction solvent, preventing precipitation and isolation.

    • Solution: Try removing the solvent under reduced pressure. If an oil forms, attempt to precipitate a solid by triturating with a non-polar solvent like hexanes. Alternatively, consider switching to a solvent system where the complex is expected to be less soluble.

  • Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Use reagents of high purity. Ensure solvents are anhydrous if using water-sensitive metal salts.

Q2: The isolated product is an oil or a sticky, impure solid. How can I purify it?

A: The formation of an oily or impure product often indicates the presence of unreacted starting materials, solvent, or side products.

  • Cause & Solution:

    • Incomplete Reaction: Unreacted DIPS or metal salt can contaminate the product. Try extending the reaction time or moderately increasing the temperature.[7]

    • Purification Technique: The primary solution is purification.

      • Washing: Thoroughly wash the crude product with appropriate solvents. Use the reaction solvent (cold) to remove unreacted species and a non-polar solvent (like hexanes or diethyl ether) to remove organic impurities and aid drying.

      • Recrystallization: This is the most effective method. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., DMF, ethanol, or a mixture) and allow it to cool slowly.[7] If the complex is highly soluble in common alcohols, a solvent/anti-solvent system (e.g., dissolving in a small amount of dichloromethane and slowly adding hexanes) can induce crystallization.

Q3: The color of my reaction mixture is unexpected, or it changes undesirably over time. What does this indicate?

A: Color is often an excellent visual indicator of the coordination environment and oxidation state of the metal ion.[7]

  • Unexpected Initial Color: This could mean the solvent is participating in coordination or an incorrect complex is forming. For example, many "anhydrous" metal salts are highly hygroscopic and may form aqua complexes.

    • Solution: Verify the purity and hydration state of your metal salt. Ensure your solvent is appropriate and, if necessary, dry.

  • Color Change During Reaction: A gradual color change is expected as the complex forms.[10] A sudden or dramatic change, or a change upon exposure to air, could indicate a change in the metal's oxidation state.

    • Solution: This is particularly relevant for air-sensitive metals like Co(II) or Fe(II).[7] If you suspect oxidation (e.g., Co(II) [pink/blue] to Co(III) [brown/green]), perform the reaction under an inert atmosphere of nitrogen or argon.

Q4: My analytical data (e.g., FT-IR, Elemental Analysis) is inconsistent with the expected M(DIPS)₂ structure. What's wrong?

A: Inconsistent analytical data points to an incorrect product structure, which could be due to several factors:

  • Solvent Coordination: The FT-IR spectrum may show bands corresponding to a coordinated solvent molecule (e.g., a broad O-H stretch for water or ethanol). Elemental analysis would also be inconsistent with the proposed formula.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. If the solvent is strongly coordinated, it may be part of the stable crystal structure.

  • Incorrect Stoichiometry: You may have formed a 1:1 or 1:3 metal-ligand complex instead of the expected 1:2.

    • Solution: Re-evaluate your reaction stoichiometry. The outcome can be influenced by the relative concentrations of reactants.

  • Hydrolysis or Bridging Structures: The metal ion may have partially hydrolyzed to form hydroxide-bridged species, or the ligand may be acting as a bridging ligand instead of a simple chelator.

    • Solution: Tighter control over pH and water content is critical. Running the reaction under strictly anhydrous conditions can prevent hydrolysis.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction? The ideal solvent should dissolve the reactants but not necessarily the product, facilitating easy isolation. Alcohols like methanol and ethanol are common starting points as they dissolve DIPS and many transition metal salts.[7][13] The solvent's coordinating ability is a key factor; a weakly coordinating solvent like acetonitrile can be beneficial as it is easily displaced by the DIPS ligand, whereas a strongly coordinating solvent like DMSO might compete with DIPS for binding to the metal center.[14][15]

Q2: Why is pH control so critical for this reaction? pH control is paramount for two reasons. First, the DIPS ligand must be deprotonated at both its carboxylic acid and phenolic hydroxyl groups to act as an effective bidentate chelator.[3] This typically requires a basic environment. Second, metal ions themselves can undergo hydrolysis in solution to form metal-hydroxide species, which can compete with the desired complexation reaction.[16] The optimal pH is therefore a balance between ensuring ligand deprotonation and preventing metal hydrolysis.[11]

Q3: Do I need to run my reaction under an inert atmosphere? This is highly dependent on the chosen metal ion. For metals with stable, common oxidation states like Zn(II) or Cu(II), an inert atmosphere is often not strictly necessary but is considered good laboratory practice.[7] However, for metals that are easily oxidized by air, such as Co(II) (can oxidize to Co(III)) or Fe(II) (can oxidize to Fe(III)), performing the entire procedure under an inert atmosphere (N₂ or Ar) is critical to prevent the formation of undesired oxidation products.[7][17]

Section 5: Troubleshooting Flowchart

The following diagram provides a logical pathway for diagnosing and solving common experimental problems.

G Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Impure / Oily Product Start->Impure WrongColor Unexpected Color Start->WrongColor Cause_pH Check pH / Base Addition Is ligand deprotonated? LowYield->Cause_pH Cause_Stoich Verify Stoichiometry (Account for hydrates) LowYield->Cause_Stoich Cause_Sol Product too Soluble? LowYield->Cause_Sol Cause_Wash Insufficient Washing? Impure->Cause_Wash Cause_Rxn Incomplete Reaction? Impure->Cause_Rxn Cause_Ox Air-Sensitive Metal? (e.g., Co(II), Fe(II)) WrongColor->Cause_Ox Cause_Solv Solvent Coordination? WrongColor->Cause_Solv Sol_Base Ensure 2 eq. base added before metal salt Cause_pH->Sol_Base Sol_Ratio Recalculate molar ratios Try slight ligand excess Cause_Stoich->Sol_Ratio Sol_Evap Remove solventTriturate with anti-solvent Cause_Sol->Sol_Evap Sol_Purify Rewash product thoroughly Recrystallize Cause_Wash->Sol_Purify Sol_Time Increase reaction time/temp Monitor with TLC Cause_Rxn->Sol_Time Sol_Inert Use inert atmosphere (N₂/Ar) Cause_Ox->Sol_Inert Sol_Dry Use anhydrous solvents Dry reagents Cause_Solv->Sol_Dry

Caption: A troubleshooting decision tree for common issues in DIPS complexation.

Section 6: References

  • LookChem. (n.d.). This compound 2215-21-6 wiki. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (2017). Solvent effect on complexation reactions. Retrieved January 27, 2025, from [Link]

  • Semantic Scholar. (n.d.). Solvent effect on complexation reactions. Retrieved January 27, 2025, from [Link]

  • Journal of the Chemical Society of Nigeria. (2016). Spectroscopic Determination of the Stoichiometries and Stability Constants of Salicylic Acid Complexes of Iron(III) and Aluminium(III) Ions in Aqueous Solution. J. Chem. Soc. Nigeria, 41(2), 143-149. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved January 27, 2025, from [Link]

  • PubMed. (2009). Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate. Retrieved January 27, 2025, from [Link]

  • National Institutes of Health. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Retrieved January 27, 2025, from [Link]

  • American Chemical Society. (1972). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society. Retrieved January 27, 2025, from [Link]

  • Oxford Academic. (1965). A Spectrophotometric Study of the Complex Formation between Iron(III) and Salicylic Acid. Bulletin of the Chemical Society of Japan. Retrieved January 27, 2025, from [Link]

  • Der Pharma Chemica. (2014). The pH-metric Study of Acetyl Salicylic Acid Metal Complexes in Mixed Solvent Media. Retrieved January 27, 2025, from [Link]

  • ETDEWEB. (1991). Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex. Retrieved January 27, 2025, from [Link]

  • PubMed. (2009). Kinetics and mechanism of reduction of Fe (III) salicylate complex by hydroquinone. Retrieved January 27, 2025, from [Link]

  • Royal Society of Chemistry. (1965). Complex formation between iron(III) and some substituted salicylic acids. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (n.d.). 31 questions with answers in METAL COMPLEXATION. Retrieved January 27, 2025, from [Link]

  • IOSR Journals. (2014). Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. IOSR Journal of Applied Chemistry. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (2025). Complexation of d-Metal Cations with Some Substituted Salicylic Acids and in silico Studies of Biological Activity of the Isolated Complexes. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (2003). Syntheses and crystal structures of dialkyltin complexes of 3,5-dinitrosalicylic acid. Retrieved January 27, 2025, from [Link]

  • JoVE. (2024). Complexation Equilibria: Factors Influencing Stability of Complexes. Retrieved January 27, 2025, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Retrieved January 27, 2025, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 27, 2025, from [Link]

  • International Journal of Engineering and Science Invention. (2016). Coordination Chemistry of Salicylic Acid. Retrieved January 27, 2025, from [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Reactions of Metal Complexes in Solution. In Introduction to Coordination Chemistry. Retrieved January 27, 2025, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 27, 2025, from [Link]

  • International Journal of Current Research and Review. (2012). Complexation of Co(II) with 3,5-dinitrosalicylic acid: Synthesis, Spectral studies and Antibacterial activities. Retrieved January 27, 2025, from [Link]

  • ResearchGate. (2024). Synthesis and characterization of Cu (II) complexes of salicylate ligands. Retrieved January 27, 2025, from [Link]

  • Science World Journal. (2024). SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. Retrieved January 27, 2025, from [Link]

  • YouTube. (2021). Complexation part 2: Answers to common questions about complexes. Retrieved January 27, 2025, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. Retrieved January 27, 2025, from [Link]

  • University of Turin. (2018). Aspirin and Its Colored Complexes: How This Drug Reacts with Metal Ions. Australian Journal of Education in Chemistry. Retrieved January 27, 2025, from [Link]

  • Semantic Scholar. (2021). Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid. Retrieved January 27, 2025, from [Link]

  • World Journal of Chemical Education. (2021). Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid. Retrieved January 27, 2025, from [Link]

Sources

Technical Support Center: Characterization of 3,5-Diisopropylsalicylic Acid Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3,5-Diisopropylsalicylic acid (3,5-DIPSA) and its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, purification, and analysis. The bulky isopropyl groups and the specific chelation behavior of the salicylic acid moiety introduce unique complexities that require careful consideration and troubleshooting.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Synthesis & Purification
Q1: My synthesis of a 3,5-DIPSA metal complex resulted in an oil or a non-crystalline powder. How can I induce crystallization?

Common Causes:

  • High Solubility: The complex may be too soluble in the chosen solvent system, preventing the formation of a crystalline lattice.

  • Rapid Precipitation: Conversely, if the complex precipitates too quickly, it can lead to an amorphous powder rather than well-defined crystals.

  • Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystal growth.

Troubleshooting Workflow:

G start Obtained Oil or Amorphous Powder solubility Assess Solubility in Various Solvents start->solubility Initial Assessment purification Re-purify the Complex (e.g., Column Chromatography) start->purification If Impurities Suspected crystallization Attempt Recrystallization solubility->crystallization purification->crystallization slow_evap Slow Evaporation crystallization->slow_evap Method 1 vapor_diff Vapor Diffusion (Solvent/Anti-solvent) crystallization->vapor_diff Method 2 slow_cool Slow Cooling crystallization->slow_cool Method 3 success Obtain Crystalline Product slow_evap->success failure Still No Crystals: Consider Seeding or Different Ligand/Metal Ratio slow_evap->failure vapor_diff->success vapor_diff->failure slow_cool->success slow_cool->failure

Caption: Troubleshooting workflow for crystallization issues.

Detailed Protocols:

  • Slow Evaporation: Dissolve your complex in a suitable solvent in which it is moderately soluble. Cover the container with a perforated lid (e.g., parafilm with pinholes) and leave it undisturbed. Avoid highly volatile solvents like DCM or acetone as they can evaporate too quickly, leading to poor crystal quality.[1]

  • Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals.

    • Dissolve your complex in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a miscible "anti-solvent" (one in which your complex is poorly soluble).

    • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your complex and promoting slow crystallization.[1][2]

  • Slow Cooling: Prepare a saturated solution of your complex in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly. Further cooling in a refrigerator can also be attempted.[1]

  • Solvent Systems: Experiment with a mixture of solvents. For instance, dissolve the complex in a good solvent like acetonitrile or methanol and then slowly add a poor solvent like diethyl ether or hexane until turbidity is observed, then allow it to stand.[3]

Q2: I am observing significant byproducts in the synthesis of the 3,5-DIPSA ligand itself. How can I improve the purity?

Common Issues: The synthesis of 3,5-DIPSA, often via Friedel-Crafts alkylation of salicylic acid, can lead to regioisomers and poly-alkylated products.[4][5] A common synthesis involves reacting salicylic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid.[4]

Purity Enhancement Strategies:

StrategyRationaleKey Considerations
Control Reaction Temperature Alkylation reactions are exothermic. Maintaining a consistent temperature (e.g., 70°C) can minimize the formation of undesired isomers.[4]Use a temperature-controlled oil bath and monitor the reaction temperature closely.
Stoichiometry of Reagents Using a precise molar ratio of salicylic acid to isopropanol can help prevent over-alkylation.[4]Carefully calculate and measure the amounts of your reactants.
Purification by Recrystallization 3,5-DIPSA is a crystalline solid.[6][7] Recrystallization from a suitable solvent (e.g., ethanol or acetone/water mixtures) is effective for removing impurities.[5]Choose a solvent in which the desired product is soluble when hot and insoluble when cold, while impurities remain soluble at all temperatures.
Column Chromatography For difficult-to-separate impurities, silica gel chromatography can be employed.Select an appropriate solvent system (e.g., hexane/ethyl acetate) to achieve good separation.
Spectroscopic Characterization
Q3: The ¹H NMR spectrum of my paramagnetic 3,5-DIPSA complex shows very broad, poorly resolved signals. Is this normal and how can I obtain useful data?

Explanation: Yes, this is a common and expected phenomenon for paramagnetic complexes. The unpaired electron(s) on the metal center create a local magnetic field that interacts with the surrounding nuclei. This interaction leads to:

  • Signal Broadening: Rapid nuclear relaxation (short T1 and T2 times) caused by the paramagnetic center significantly broadens the NMR signals. Nuclei closer to the metal are more affected.[8][9][10]

  • Large Chemical Shift Range (Isotropic Shift): The signals can be shifted far outside the typical diamagnetic range (0-10 ppm for ¹H NMR).[9]

Troubleshooting and Data Acquisition Strategies:

  • Increase the Spectral Width: Ensure your acquisition parameters are set to a very wide spectral width (e.g., 200 ppm or more) to capture all the shifted and broadened peaks.[8][9]

  • Use a Higher Field Magnet: A stronger magnetic field can sometimes improve resolution, although the primary issue is the paramagnetic broadening.[11]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes sharpen signals and provide information about dynamic processes.

  • Consider Other Nuclei: If available, ¹³C NMR might provide sharper signals for carbons further away from the paramagnetic center.[9]

  • Deuterated Ligands: In specialized cases, using deuterated ligands can simplify the spectrum and allow for ²H NMR, which can sometimes yield narrower lines than ¹H NMR for paramagnetic species.[12]

Q4: My mass spectrometry data (ESI-MS) for a 3,5-DIPSA complex is complex and difficult to interpret. What are the common challenges and how can I assign the peaks?

Common Challenges:

  • Fragmentation: The complex may fragment in the mass spectrometer, leading to peaks corresponding to the loss of ligands or other moieties.

  • Adduct Formation: The complex can form adducts with solvent molecules or salts (e.g., Na⁺, K⁺).

  • Multiple Charge States: ESI is a soft ionization technique that can produce ions with multiple charge states, especially for larger complexes.

  • Isotope Patterns: The presence of metals with multiple isotopes (e.g., Cu, Zn) will result in characteristic isotopic patterns that must be correctly identified.[13]

A Systematic Approach to Interpretation:

G start Complex ESI-MS Spectrum predict_mz Predict m/z for [M+H]⁺, [M+Na]⁺, etc. start->predict_mz predict_fragments Predict m/z for Likely Fragments (e.g., [M-L]⁺) start->predict_fragments check_isotopes Simulate and Compare Isotope Patterns predict_mz->check_isotopes predict_fragments->check_isotopes check_charge Look for Multiply Charged Species (e.g., [M+2H]²⁺) check_isotopes->check_charge assign_peaks Assign Major Peaks check_charge->assign_peaks unassigned Unassigned Peaks? Consider Impurities or Complex Rearrangements assign_peaks->unassigned

Caption: Workflow for interpreting ESI-MS spectra of metal complexes.

Expert Tips:

  • Calculate Expected Masses: Before analyzing the spectrum, calculate the exact masses for the expected parent ion, common adducts, and plausible fragments.

  • Use Isotope Pattern Simulators: Most mass spectrometry software includes tools to simulate the isotopic pattern for a given chemical formula. This is crucial for confirming the presence of your metal of interest.[13]

  • High-Resolution MS (HRMS): Whenever possible, use HRMS to obtain accurate mass measurements. This allows you to determine the elemental composition of the ions and confidently distinguish between species with similar nominal masses.

  • Tandem MS (MS/MS): To confirm assignments, isolate a parent ion of interest and fragment it. The resulting fragmentation pattern can provide definitive structural information.

Structural Characterization
Q5: I am struggling to obtain single crystals of my 3,5-DIPSA complex suitable for X-ray crystallography. What factors could be hindering crystal growth?

Underlying Factors: The bulky diisopropyl groups on the 3,5-DIPSA ligand can create significant steric hindrance.[14][15] This can make it difficult for the complex molecules to pack into a well-ordered crystal lattice.

Strategies for Success:

  • Meticulous Purification: X-ray quality crystals can only be grown from highly pure material. Ensure your complex is free from even trace amounts of impurities.[16]

  • Explore a Wide Range of Solvents: The choice of solvent is critical. Systematically screen a variety of solvents and solvent mixtures with different polarities and boiling points.[2]

  • Slow Down the Process: Crystal growth is a thermodynamic process that favors slow kinetics. Use techniques like very slow evaporation or vapor diffusion over several days or even weeks.[1][17]

  • Vary the Counter-ion or Ancillary Ligands: If your complex includes other ligands or counter-ions, changing them can sometimes dramatically alter the packing in the solid state and promote crystallization. For example, lanthanide complexes of 3,5-DIPSA have been successfully crystallized with ancillary ligands like 1,10-phenanthroline.[18]

  • Address Potential Decomposition: Some metal complexes can be sensitive to air or moisture.[2] If you suspect decomposition, try setting up crystallizations under an inert atmosphere (e.g., in a glovebox).[2]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the typical coordination modes of 3,5-DIPSA in metal complexes? A: this compound typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the deprotonated carboxylate group and the phenolic hydroxyl group, forming a stable six-membered chelate ring.[19][20]

Q: How do the isopropyl groups influence the properties of the complexes? A: The bulky isopropyl groups have several significant effects:

  • Steric Hindrance: They can influence the coordination geometry around the metal center and may prevent the formation of higher-coordinate complexes.[14][15]

  • Solubility: They increase the lipophilicity of the ligand and its complexes, generally enhancing solubility in non-polar organic solvents.[6]

  • Solid-State Packing: As discussed, they can make crystallization more challenging by interfering with efficient packing in the crystal lattice.[21]

Q: Are there any specific safety precautions for working with 3,5-DIPSA? A: Yes. This compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[7][22] Always handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

Q: Can UV-Vis spectroscopy be used to study the complexation of 3,5-DIPSA with metals? A: Absolutely. UV-Vis spectroscopy is a valuable tool for studying complex formation. The coordination of the ligand to a metal ion often results in a shift in the absorption bands (a chromic shift). This technique can be used to determine the stoichiometry of the complex (e.g., using Job's method of continuous variation) and to calculate its stability constant.[19]

References

  • Synthesis, characterization and thermochemical properties of four new lanthanide complexes with this compound and 1,10-phenanthroline. (n.d.). ResearchGate.
  • Guide for crystallization. (n.d.).
  • This compound | C13H18O3. (n.d.). PubChem.
  • Chidambaram, M. V., et al. (1991). Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex. ETDEWEB.
  • Why NMR spectra are not preferred for characterisation of transition metal complexes? (2020). ResearchGate.
  • Analytical Methods. (n.d.).
  • I would like to know about how can crystallization of metal complexes take place? (2019). ResearchGate.
  • This compound 2215-21-6 wiki. (n.d.). Molbase.
  • NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. (n.d.). Department of Chemistry.
  • NMR Spectroscopy of Paramagnetic Complexes. (n.d.).
  • salicylic acid HNMR - complex splitting not observed? (2021). Reddit.
  • I am getting flaky solids after crystallization. What kind of solvent system should I used? (2015). ResearchGate.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
  • Kaur, G., et al. (2021). Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid. Semantic Scholar.
  • Paramagnetic NMR. (n.d.).
  • Marichamy, B., & Pavithra, M. (2023). Complexation of Co(II) with 3,5-dinitrosalicylic acid: Synthesis, Spectral studies and Antibacterial activities. Chemistry Research Journal.
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent.
  • Why I am not getting crystals? (2012). ResearchGate.
  • Petković, M., & Kamčeva, T. (2011). FAB, ESI and MALDI Mass Spectrometric Methods in the Study of Metallo-Drugs and Their Biomolecular Interactions. PubMed.
  • 2-Hydroxy-3,5-diisopropylbenzoic acid. (n.d.). ResearchGate.
  • 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). PubMed.
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (n.d.). American Chemical Society.
  • Crystallization, Structure Determination and Reticular Twinning in Iron(III) Salicylate: Fe[(HSal)(Sal)(H2O)2]. (2017). ResearchGate.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
  • Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). UVIC.
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2023). Journal of the American Chemical Society.
  • Stability, electronic properties, and decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystals with different vacancy defects. (n.d.). CrystEngComm (RSC Publishing).
  • Batch Mode Reactor for 3,5-Dinitrosalicylic Acid Degradation by Phanerochaete chrysosporium. (n.d.). MDPI.
  • Surface-Induced Dissociation of Noncovalent Protein Complexes in an Extended Mass Range Orbitrap Mass Spectrometer. (2019). PubMed.
  • Decomposition Mechanisms of BODIPY Dyes. (n.d.). ResearchGate.

Sources

Technical Support Center: Enhancing the Purity of Synthesized 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,5-Diisopropylsalicylic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and achieve high-purity products. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your experimental success.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other complex molecules.[1][2] Its synthesis, typically achieved through the Friedel-Crafts alkylation of salicylic acid with an isopropylating agent like isopropanol or propene in the presence of a strong acid catalyst (e.g., sulfuric acid), is often accompanied by the formation of several impurities.[3][4][5] These byproducts can complicate downstream applications and necessitate robust purification strategies. This guide provides a comprehensive overview of how to identify and mitigate these impurities, thereby enhancing the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities arise from incomplete or over-alkylation, as well as side reactions. These can include:

  • Monoisopropylsalicylic acids (3- and 5-isomers): Resulting from incomplete di-alkylation.

  • Unreacted Salicylic Acid: A common impurity if the reaction does not go to completion.

  • Poly-alkylated species: Though less common, over-alkylation can lead to tri-isopropylated products.

  • Sulfonated byproducts: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur.

  • Oxidation products: The phenolic group is susceptible to oxidation, which can lead to colored impurities.

Q2: My final product has a distinct yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A yellow or brownish discoloration is often indicative of oxidation byproducts or residual sulfonated impurities.[6] Treatment with activated charcoal during the recrystallization process is highly effective at adsorbing these colored impurities.[7][8] It is crucial to use the charcoal with the hot solution before cooling to induce crystallization.[7][8]

Q3: What is a typical yield and melting point for high-purity this compound?

A3: A successful synthesis and purification should yield a product with a melting point in the range of 113-115 °C.[1] While yields can vary based on the specific reaction conditions, a yield of around 40% has been reported in the literature for a specific protocol.[3][4] A lower melting point or a broad melting range is a strong indicator of the presence of impurities.

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main product and its impurities.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[13]

  • Mass Spectrometry (MS): Provides molecular weight information, confirming the identity of the product and potential byproducts.[13]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid, hydroxyl group).[13]

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and purification, offering step-by-step solutions.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Stoichiometry: Ensure the correct molar ratios of salicylic acid, isopropylating agent, and catalyst are used. A common protocol uses a 1:2 molar ratio of salicylic acid to isopropanol.[3][4] Reaction Time & Temperature: The reaction typically requires heating (e.g., 70°C) for several hours (e.g., six hours) to proceed to completion.[3][4] Monitor the reaction progress using TLC.
Suboptimal Catalyst Activity Catalyst Choice: Concentrated sulfuric acid is a common catalyst.[3][4] Other Lewis acids can also be employed in Friedel-Crafts alkylations.[14][15][16][17] Catalyst Concentration: Ensure the catalyst is of sufficient concentration and freshness.
Product Loss During Workup Extraction Efficiency: During the aqueous workup, ensure complete extraction of the product into the organic phase. Multiple extractions with a suitable solvent are recommended. Precipitation/Crystallization: Ensure the pH is adjusted correctly to precipitate the carboxylic acid fully from its salt form.
Problem 2: Product Fails to Crystallize or Oiling Out During Recrystallization
Potential Cause Troubleshooting Steps
Incorrect Solvent Choice Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[18][19][20] For this compound, which is soluble in organic solvents, consider solvents like ethanol, methanol, or mixtures such as acetone/water.[1][2] Perform small-scale solubility tests to identify the optimal solvent or solvent system.[18][19]
Solution is Too Dilute Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[18][19] If too much solvent is added, carefully evaporate some of it to concentrate the solution.
Rapid Cooling Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined crystals.[18] Rapid cooling can lead to the precipitation of impurities or the formation of an oil. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
Presence of Impurities Pre-Purification: If the crude product is heavily contaminated, consider a preliminary purification step like a simple filtration or a wash before recrystallization.

Experimental Protocols

Workflow for Purification by Recrystallization

The following diagram outlines a typical workflow for the purification of crude this compound via recrystallization.

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (Optional: if insoluble impurities) B->C Insoluble impurities present E Slow Cooling to Room Temperature B->E No insoluble impurities D Add Activated Charcoal (if colored) C->D Solution is colored C->E Solution is colorless D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Step-by-Step Recrystallization Protocol

This protocol provides a detailed methodology for the purification of this compound.

  • Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent or solvent mixture. Ethanol, methanol, or an acetone-water mixture are good starting points.[2] The ideal solvent will dissolve the crude product when hot but not at room temperature.[7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid has just dissolved.[19]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[7] Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Gravity Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[18] Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a low temperature.

Purity Assessment Data

The following table summarizes the expected purity levels and corresponding melting points after each stage of purification.

Purification Stage Expected Purity (by HPLC) Melting Point Range (°C) Appearance
Crude Product 70-85%105-112Off-white to yellowish powder
After Recrystallization >98%113-115White crystalline powder[1][21]

Concluding Remarks

Achieving high purity in the synthesis of this compound is a critical step for its successful application in research and development. By understanding the potential impurities and employing systematic troubleshooting and robust purification techniques like recrystallization, researchers can consistently obtain a high-quality product. This guide serves as a practical resource to navigate the common challenges and optimize your experimental outcomes.

References

  • Separation of salicylic acid and its derivatives on the six compared... - ResearchGate. (n.d.).
  • This compound | C13H18O3 | CID 30543 - PubChem. (n.d.).
  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application | Agilent. (n.d.).
  • Recrystallization1. (n.d.).
  • US2891090A - Purification of salicylic acid derivatives - Google Patents. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Alkylation of Salicylic Acids Andrew David Feilden. (n.d.).
  • HPLC Separation of Salicylic acid - SIELC Technologies. (n.d.).
  • Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex - ElectronicsAndBooks. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Recrystallization of Salicylic acid. (n.d.).
  • Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux - Organic Syntheses Procedure. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization of S.A..pdf. (n.d.).
  • Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
  • 3,5-Dinitrosalicylic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007, July 9).
  • Salicylic acid, 3,5-diiodo - Organic Syntheses Procedure. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.).
  • Fig. S4. IR spectrum for 3,5-dinitrosalicylic acid - ResearchGate. (n.d.).

Sources

Side reactions to consider in the synthesis of 3,5-diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Diisopropylsalicylic Acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and experimental challenges encountered during the synthesis, which typically involves the acid-catalyzed Friedel-Crafts alkylation of salicylic acid with isopropanol or a related isopropylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are its primary challenges?

The most direct and frequently employed method is the Friedel-Crafts alkylation of salicylic acid using isopropanol or propene in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] While straightforward, the primary challenges stem from the harsh reaction conditions which can promote a variety of competing side reactions. The strongly activating nature of the hydroxyl group and the first isopropyl group makes the aromatic ring susceptible to further, sometimes undesired, electrophilic attack.

Q2: Why is sulfuric acid used as a catalyst, and can it cause side reactions itself?

Sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates isopropanol, facilitating the formation of the isopropyl carbocation (the electrophile for the Friedel-Crafts reaction). However, concentrated sulfuric acid is also a potent sulfonating agent.[3] At elevated temperatures, it can lead to the electrophilic substitution of a sulfonic acid group (-SO₃H) onto the aromatic ring, a significant side reaction that complicates purification.[3]

Q3: Can the phenolic -OH or the carboxylic acid -COOH group interfere with the reaction?

Yes, both functional groups can participate in side reactions.

  • Phenolic Hydroxyl (-OH): The lone pairs on the phenolic oxygen can coordinate with the Lewis acid catalyst, which can sometimes reduce its activity.[4] More importantly, under acidic conditions with an alcohol present, there is a risk of forming an ether via O-alkylation, although C-alkylation is generally favored on the activated phenol ring.

  • Carboxylic Acid (-COOH): This group is the primary site for a major side reaction: Fischer esterification. The presence of isopropanol and an acid catalyst creates ideal conditions for the formation of isopropyl salicylate.[5][6] This reaction is reversible and can significantly lower the yield of the desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Symptom: After work-up and purification, the isolated yield of this compound is significantly lower than expected (e.g., <40%).[1]

Potential Causes & Solutions:

  • Dominant Esterification: The formation of isopropyl salicylate is a likely culprit. This reaction is governed by equilibrium.

    • Troubleshooting: Monitor the reaction by TLC or GC-MS to check for a non-polar spot/peak corresponding to the ester. To mitigate this, you can alter the stoichiometry. While using excess isopropanol is necessary to drive the alkylation, extreme excess can favor esterification. The most effective strategy is to optimize the reaction time and temperature to favor C-alkylation kinetically over esterification.

  • Sulfonation: A significant portion of your starting material may have been converted to water-soluble sulfosalicylic acid derivatives, which are lost during the aqueous work-up.[3]

    • Troubleshooting: This is common when using high concentrations of H₂SO₄ or high temperatures. Consider using a milder catalyst system if possible, such as an acidic clay or a perfluoroalkylsulfonic acid.[7] Alternatively, carefully control the reaction temperature, keeping it as low as possible while still allowing for alkylation to proceed (e.g., 70-80°C).[1][2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Extend the reaction time and monitor its progress. Ensure efficient stirring to maintain a homogenous mixture, especially as the product may precipitate.

Diagram: Troubleshooting Low Yield

G start Low Yield Observed q1 Analyze Crude Product by NMR/GC-MS. Is a major non-polar byproduct present? start->q1 cause1 Primary Cause: Fischer Esterification q1->cause1 Yes q2 Was the reaction temperature >90°C or H2SO4 concentration high? q1->q2 No sol1 Solution: - Optimize reaction time/temp. - Adjust stoichiometry. cause1->sol1 cause2 Primary Cause: Sulfonation of Salicylic Acid q2->cause2 Yes cause3 Primary Cause: Incomplete Reaction q2->cause3 No sol2 Solution: - Lower reaction temperature. - Use alternative catalyst (e.g., acidic clay). cause2->sol2 sol3 Solution: - Increase reaction time. - Ensure efficient stirring. cause3->sol3

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Complex Mixture of Products & Purification Difficulties

Symptom: NMR or LC-MS analysis of the crude product shows multiple aromatic signals, indicating a mixture of isomers or over-alkylated products, making crystallization or chromatography challenging.

Potential Causes & Solutions:

  • Formation of Positional Isomers: Besides the 3,5-isomer, other isomers like 3-isopropylsalicylic acid (mono-alkylation) or isomers where the second isopropyl group adds to the 4 or 6 position can form.

    • Troubleshooting: The regioselectivity is directed by the -OH (ortho, para-directing) and -COOH (meta-directing) groups. The 3 and 5 positions are sterically and electronically favored. However, aggressive conditions can reduce selectivity. Running the reaction at a lower temperature can significantly improve the selectivity for the desired 3,5-disubstituted product.

  • Over-Alkylation: The product, this compound, is more activated towards electrophilic attack than the starting salicylic acid. This can lead to the formation of tri-isopropyl derivatives.

    • Troubleshooting: This is a classic issue in Friedel-Crafts alkylations.[8] The best way to control this is by carefully managing the stoichiometry. Use a controlled molar ratio of salicylic acid to isopropanol (e.g., 1:2.2 to 1:2.5) rather than a large excess of the alkylating agent. Adding the isopropanol slowly to the reaction mixture can also help maintain a low concentration and suppress over-alkylation.

Summary of Key Reaction Products
Compound NameStructureKey Differentiating Feature
This compound Desired ProductTwo distinct isopropyl groups in ¹H NMR.
Isopropyl Salicylate Side ProductEster functionality, loss of carboxylic acid proton in ¹H NMR.
5-Sulfosalicylic Acid Side ProductHighly polar and water-soluble.
3-Isopropylsalicylic Acid Intermediate/Side ProductProduct of mono-alkylation.
Tri-isopropylsalicylic Acid Side ProductProduct of over-alkylation.

Visualizing the Reaction Landscape

The synthesis of this compound is not a linear path but a network of competing reactions. Understanding these pathways is key to optimizing the outcome.

Diagram: Main vs. Competing Side Reactions

G cluster_start Reactants cluster_main Main Pathway cluster_side Side Reactions SA Salicylic Acid Mono 3-Isopropyl- salicylic acid SA->Mono C-Alkylation Ester Isopropyl Salicylate SA->Ester Esterification Sulfo 5-Sulfosalicylic Acid SA->Sulfo Sulfonation IPA Isopropanol (i-PrOH) IPA->Mono C-Alkylation IPA->Ester Esterification H2SO4 H2SO4 (cat.) H2SO4->Mono C-Alkylation H2SO4->Ester Esterification H2SO4->Sulfo Sulfonation Di 3,5-Diisopropyl- salicylic acid (Desired Product) Mono->Di C-Alkylation Over Tri-isopropyl- salicylic acid Di->Over Over-Alkylation

Sources

Technical Support Center: Enhancing the Stability of 3,5-Diisopropylsalicylate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for managing and improving the stability of 3,5-diisopropylsalicylate (3,5-DIPS) solutions. This guide is tailored for researchers, scientists, and drug development professionals who rely on the integrity of this compound for accurate and reproducible experimental outcomes. Here, we address common stability challenges through a series of frequently asked questions and in-depth troubleshooting protocols.

Introduction to 3,5-Diisopropylsalicylate Stability

3,5-Diisopropylsalicylate is an organic compound characterized by a salicylic acid backbone substituted with two isopropyl groups.[1] Its unique chemical properties, including a phenolic hydroxyl group and a carboxylic acid group, make it a valuable intermediate in organic synthesis and a compound of interest for pharmaceutical research.[1] However, these same functional groups render its solutions susceptible to degradation, which can manifest as discoloration and loss of potency, thereby compromising experimental results. This guide provides a systematic approach to understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My 3,5-diisopropylsalicylate solution is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your 3,5-DIPS solution is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the molecule is susceptible to oxidation, which forms colored quinone-type byproducts. This process can be significantly accelerated by several factors:

  • Atmospheric Oxygen: Direct exposure to air allows oxygen to react with the electron-rich phenol group.

  • Trace Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, are potent catalysts for oxidation reactions. These can be introduced as impurities from solvents, glassware, or the starting material itself. 3,5-DIPS is known to form complexes with metals like copper.[2]

  • Light Exposure: UV and even visible light can provide the energy to initiate and propagate photo-oxidative degradation pathways.

  • Alkaline pH: In basic conditions (high pH), the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This anion is significantly more electron-rich and thus, much more vulnerable to oxidation.

Q2: I'm observing a decline in the concentration of my active compound over time. What are the likely degradation pathways?

A2: A quantifiable loss of 3,5-diisopropylsalicylate concentration points to chemical degradation.[3] The primary mechanisms for this loss of potency are:

  • Oxidative Degradation: As detailed above, this is a major pathway that breaks down the parent molecule into various byproducts, directly reducing its concentration.

  • Photodegradation: Beyond causing discoloration, prolonged exposure to light can lead to the cleavage of covalent bonds within the molecule, resulting in a loss of the active compound.

  • Decarboxylation: Salicylic acid and its derivatives can undergo decarboxylation (loss of the COOH group as CO₂) under certain conditions, particularly at elevated temperatures.

Addressing these pathways through careful formulation and storage is critical for maintaining the potency of your solutions.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides actionable protocols and strategies to diagnose and prevent the degradation of 3,5-DIPS solutions.

Issue 1: Rapid Discoloration and Onset of Impurities

Root Cause Analysis: The primary driver of discoloration is oxidation, which is triggered by a combination of environmental factors.

Caption: Root cause analysis for the discoloration of 3,5-DIPS solutions.

Preventative & Corrective Actions:

A multi-faceted approach is required to protect the molecule from these triggers.

Table 1: Mitigation Strategies for Oxidative Degradation

StrategyDetailed ActionScientific Rationale
Inert Atmosphere Purge the solvent with nitrogen or argon before use. Blanket the headspace of the final solution container with the inert gas.This displaces dissolved oxygen, a primary reactant, from the system, thereby inhibiting the oxidation pathway.
Antioxidant Addition Add a suitable antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid (for aqueous systems) at a low concentration (e.g., 0.01-0.1%).Antioxidants are sacrificial agents that are more readily oxidized than 3,5-DIPS, protecting the active compound.
Chelating Agent Use Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05%.EDTA sequesters and inactivates trace metal ions, preventing them from catalyzing destructive oxidative reactions.
Light Protection Prepare and store the solution in amber glass vials or containers wrapped in aluminum foil.This physically blocks UV and high-energy visible light, preventing the initiation of photodegradation.
pH Control Maintain the solution pH in a slightly acidic range (pH 3-5), using a suitable buffer system if necessary. The predicted pKa of 3,5-DIPS is ~3.21.[4]Keeping the pH well below neutral ensures the phenolic hydroxyl group remains protonated, making it less susceptible to oxidation compared to the anionic phenoxide form.

Experimental Protocol: Preparation of a Stabilized 3,5-DIPS Stock Solution

  • Solvent Selection & Preparation:

    • Select a high-purity grade solvent. 3,5-DIPS is soluble in organic solvents like ethanol and acetone.[1]

    • Transfer the required solvent volume to a flask and degas by sparging with nitrogen or argon gas for 20-30 minutes.

  • Addition of Stabilizers:

    • To the degassed solvent, add your chosen chelating agent (e.g., 0.05% w/v EDTA) and/or antioxidant (e.g., 0.02% w/v BHT). Stir until fully dissolved.

  • Dissolution of 3,5-DIPS:

    • Accurately weigh the required mass of 3,5-diisopropylsalicylic acid (typically a beige to grey crystalline powder) and add it to the stabilized solvent.[2][4]

    • Stir or sonicate gently until the compound is completely dissolved.

  • Final Packaging and Storage:

    • Dispense the solution into amber glass vials.

    • Gently flush the headspace of each vial with nitrogen or argon before sealing tightly.

    • Store the vials at refrigerated temperatures (2-8 °C) and away from all light sources.

Issue 2: Inconsistent Bioactivity and Loss of Potency

Root Cause Analysis: Inconsistent results are often a direct consequence of an unknown or changing concentration of the active compound due to degradation.

Caption: Workflow for diagnosing and solving issues of potency loss.

Preventative & Corrective Actions:

Implementing quality control measures is essential to ensure the concentration of your solution is known and consistent.

Table 2: Strategies to Ensure Solution Potency and Consistency

StrategyDetailed ActionScientific Rationale
Stability-Indicating Assay Develop and implement a routine analytical method, such as reverse-phase HPLC-UV, to quantify the concentration of 3,5-DIPS and detect degradation products.An HPLC assay provides quantitative data on the purity and concentration of the active compound, allowing you to track stability over time and establish a reliable shelf-life for your solutions.
Strict Solution Handling For highly sensitive experiments, prepare solutions fresh from solid material. For routine use, aliquot stabilized stock solutions into single-use volumes.Preparing fresh solutions eliminates any concern over degradation during storage. Aliquoting prevents repeated warming/cooling cycles and air exposure of the main stock.
Solvent Purity Always use high-purity, HPLC-grade, or equivalent solvents to minimize contaminants like metal ions or oxidative impurities (peroxides).Contaminants in low-grade solvents can actively promote the degradation of the dissolved compound.
Expiry Dating Based on your HPLC stability data, establish a conservative expiry date for your prepared solutions and label all containers clearly.This procedural control prevents the inadvertent use of degraded solutions in critical experiments.

Experimental Protocol: General HPLC Method for Stability Assessment

This protocol serves as a starting point and must be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system using Acetonitrile and Water (acidified with 0.1% Formic Acid or Phosphoric Acid to ensure the carboxylic acid is protonated). A starting point could be 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the UV absorbance maximum of 3,5-DIPS (determine experimentally by scanning a fresh standard).

  • Procedure for Analysis:

    • Prepare a calibration curve using at least five standards of 3,5-DIPS of known concentrations, made fresh from solid material.

    • Dilute a sample of your stock solution to fall within the concentration range of the calibration curve.

    • Inject the standards and the sample.

    • Integrate the peak area for 3,5-DIPS in your sample and calculate its concentration using the linear regression equation from your calibration curve. Compare this to the intended concentration to determine any loss. Degradation products will typically appear as new, smaller peaks in the chromatogram.

By implementing these robust preparation, storage, and analytical verification procedures, you can ensure the stability and reliability of your 3,5-diisopropylsalicylate solutions for all research and development applications.

References

  • This compound 2215-21-6 wiki. LookChem. [Link]
  • The 3,5-disalicilic acid degradation pathway Phanerochaete chrysosporium.
  • This compound | C13H18O3 | CID 30543. PubChem. [Link]
  • Biodegradation of 3,5-dinitrosalicylic acid by Phanerochaete chrysosporium.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
  • Batch Mode Reactor for 3,5-Dinitrosalicylic Acid Degradation by Phanerochaete chrysosporium. MDPI. [Link]
  • (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 3,5-Diisopropylsalicylate Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diisopropylsalicylate (DIPS) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these valuable compounds. The bulky isopropyl groups at the 3 and 5 positions of the salicylic acid core introduce unique steric and electronic effects that can lead to specific synthetic pitfalls. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during your experimental workflow. Each entry details the potential causes and provides step-by-step protocols for resolution.

Question 1: Why am I experiencing low yields in the synthesis of my 3,5-diisopropylsalicylate metal complex?

Answer:

Low yields are a frequent challenge in the synthesis of DIPS complexes and can stem from several factors, primarily related to the steric hindrance imparted by the diisopropyl groups and reaction conditions that are not fully optimized.

Causality Explained:

The two isopropyl groups on the salicylic acid ring create significant steric bulk. This can hinder the approach of the metal ion to the carboxylate and hydroxyl groups, which are the primary coordination sites.[1][2] Incomplete deprotonation of the ligand, suboptimal reaction temperature, or an inappropriate solvent system can further contribute to reduced product formation.

Troubleshooting Protocol:

  • Optimize the Base and Deprotonation Step:

    • Ensure complete deprotonation of the 3,5-diisopropylsalicylic acid before introducing the metal salt. The pKa of the carboxylic acid is a key parameter to consider.

    • Use a slight excess (1.05-1.1 equivalents) of a suitable base. For many syntheses, alkali metal hydroxides like sodium hydroxide or potassium hydroxide are effective.[3]

    • The reaction of the ligand with the base should be allowed to stir for a sufficient time (e.g., 30-60 minutes) at a moderately elevated temperature (e.g., 60-70 °C) to ensure the formation of the salicylate salt.[3]

  • Solvent System Selection:

    • The choice of solvent is critical. A solvent system that can dissolve both the deprotonated ligand and the metal salt is essential.

    • Often, a mixture of solvents is required. For instance, dissolving the this compound in an alcohol like ethanol and the metal salt in water before combining the solutions can be an effective strategy.[4]

    • The polarity of the solvent can influence the reaction rate and equilibrium. Experiment with different solvent systems if yields remain low.

  • Control of Reaction Temperature and Time:

    • The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the reactants or the final complex. A temperature range of 60-70 °C is often a good starting point.[3]

    • The reaction should be monitored over time (e.g., by thin-layer chromatography) to determine the optimal reaction duration. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to side reactions.

  • Gradual Addition of Reactants:

    • Adding the metal salt solution dropwise to the solution of the deprotonated ligand can help to control the reaction rate and prevent the formation of insoluble metal hydroxides, especially if the pH is not well-controlled.[3]

Question 2: My final product is contaminated with unreacted this compound. How can I effectively purify the complex?

Answer:

The presence of unreacted starting material is a common purification challenge. The similar solubility profiles of the DIPS ligand and its metal complexes can make separation difficult.

Causality Explained:

Incomplete reaction is the primary cause of this issue. However, the lipophilic nature of the diisopropyl groups can make both the ligand and the complex soluble in similar organic solvents, complicating purification by simple washing or recrystallization.[5]

Purification Protocol:

  • Solvent Washing Strategy:

    • Begin by washing the crude product with a solvent in which the this compound is soluble, but the complex has limited solubility.

    • A common approach is to wash with a non-polar solvent like hexane to remove unreacted ligand.

    • Subsequently, washing with a large excess of water can help remove any remaining water-soluble impurities.

  • Recrystallization:

    • Recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent mixture.

    • Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).

    • The ideal solvent will dissolve the complex at an elevated temperature but allow it to crystallize upon cooling, while the unreacted ligand remains in solution.

  • Column Chromatography:

    • For complexes that are difficult to purify by other means, column chromatography can be employed.

    • Silica gel is a common stationary phase. The mobile phase (eluent) should be carefully chosen to achieve good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Question 3: I am observing the formation of an unexpected side product. What could be the cause and how can I prevent it?

Answer:

The formation of side products can be attributed to several factors, including hydrolysis of the ligand or complex, or reactions involving the solvent.

Causality Explained:

Under certain conditions, particularly in the presence of strong acids or bases and water, ester functionalities can be susceptible to hydrolysis.[6][7] While this compound itself is not an ester, if ester derivatives are used as starting materials, this can be a significant issue. Additionally, the metal center in the complex can catalyze other reactions.

Preventative Measures and Troubleshooting:

  • Control of pH:

    • Maintaining the optimal pH throughout the reaction is crucial. For the synthesis of many salicylate complexes, a pH range of 4 to 6 for the final mixture is often targeted.

    • Use a pH meter to monitor the reaction and make adjustments with dilute acid or base as needed.

  • Inert Atmosphere:

    • Some metal ions are sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized side products.

  • Careful Choice of Starting Materials:

    • Ensure the purity of your starting materials. Impurities in the this compound or the metal salt can lead to the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of 3,5-diisopropylsalicylate in metal complexes?

A1: 3,5-diisopropylsalicylate typically acts as a bidentate ligand, coordinating to the metal ion through the oxygen atoms of the deprotonated carboxylate and hydroxyl groups.[2][4] This forms a stable six-membered chelate ring.

Q2: How does the steric hindrance from the isopropyl groups affect the geometry of the resulting complex?

A2: The bulky isopropyl groups can significantly influence the coordination geometry around the metal center.[8][9] They can prevent the formation of highly coordinated species and may favor distorted geometries to minimize steric repulsion between the ligands.

Q3: What are the key characterization techniques for 3,5-diisopropylsalicylate complexes?

A3: A combination of spectroscopic and analytical techniques is essential for proper characterization:

  • FTIR Spectroscopy: To confirm the coordination of the carboxylate and hydroxyl groups. Look for shifts in the C=O and O-H stretching frequencies upon complexation.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex, although paramagnetic metal centers can lead to peak broadening.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.[4]

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Q4: Can this compound undergo hydrolysis during the synthesis?

A4: this compound itself is a carboxylic acid and is not susceptible to hydrolysis in the same way an ester would be.[6][7] However, if you are starting with an ester of this compound, hydrolysis to the corresponding carboxylic acid is a potential side reaction that needs to be controlled.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a 3,5-diisopropylsalicylate metal complex.

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation Reaction cluster_workup Work-up and Purification Dissolve DIPS Dissolve 3,5-diisopropyl- salicylic acid in solvent Add Base Add base (e.g., NaOH) and stir Dissolve DIPS->Add Base Deprotonation Complete deprotonation of ligand Add Base->Deprotonation Combine Solutions Slowly add metal salt solution to ligand solution with stirring Deprotonation->Combine Solutions Dissolve Metal Salt Dissolve metal salt in solvent Dissolve Metal Salt->Combine Solutions Reaction Maintain temperature and monitor reaction Combine Solutions->Reaction Precipitation Formation of precipitate Reaction->Precipitation Filtration Filter the crude product Precipitation->Filtration Washing Wash with appropriate solvents Filtration->Washing Drying Dry the purified complex Washing->Drying

Sources

Technical Support Center: Enhancing the Synthesis of 3,5-Diisopropylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-diisopropylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction rates, and troubleshoot common experimental hurdles. Our focus is on providing scientifically-grounded, actionable insights to improve yield, purity, and efficiency.

Section 1: Understanding the Synthetic Pathway

The synthesis of this compound is predominantly achieved via a Friedel-Crafts alkylation of a salicylic acid precursor. This process involves the electrophilic substitution of two isopropyl groups onto the aromatic ring. The reaction rate and selectivity are highly dependent on a nuanced interplay of catalyst, temperature, and reactant stoichiometry. While seemingly straightforward, the electron-donating nature of the initial alkyl substitution activates the ring, making it susceptible to polyalkylation, thus complicating the synthesis.[1]

A generalized workflow is presented below. The key steps involve the activation of an alkylating agent (isopropanol) by a strong acid catalyst to form a carbocation, which is then attacked by the electron-rich salicylic acid ring.

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification SA Salicylic Acid (or p-Hydroxybenzoic Acid) Mix Controlled Mixing & Heating SA->Mix IPA Isopropanol (Alkylating Agent) IPA->Mix Cat H₂SO₄ (Catalyst) Cat->Mix Quench Quench (Ice-Water) Mix->Quench Reaction Completion Filter Filtration Quench->Filter Recrystal Recrystallization (e.g., from Ethanol) Filter->Recrystal Product Pure 3,5-Diisopropyl- salicylic Acid Recrystal->Product

Caption: High-level workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to provide direct solutions to common experimental failures.

Question: My alkylation reaction is extremely slow or appears to have stalled. How can I increase the reaction rate?

Answer: A sluggish alkylation is a common kinetic problem. The rate-determining step in this Friedel-Crafts reaction is typically the formation of the carbocation from the alcohol or the subsequent attack by the aromatic ring.[2][3] Several factors can be optimized:

  • Catalyst Activity and Concentration: The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid.[4] Insufficient catalyst will result in a slow reaction. Ensure you are using a sufficient molar equivalent of the catalyst. The acid protonates the isopropanol, facilitating the loss of water to form the isopropyl carbocation, which is the active electrophile.

  • Temperature Control: Friedel-Crafts alkylations are temperature-sensitive. While higher temperatures increase the reaction rate, they can also promote the formation of unwanted byproducts and isomers.[1] A patented procedure specifies heating at 70°C for six hours.[4] If the reaction is slow at a lower temperature, a gradual and controlled increase to this range is advised. Monitor the reaction closely by TLC or HPLC to track the consumption of starting material.

  • Purity of Reagents: The presence of water is detrimental. Water can deactivate the catalyst and quench the carbocation intermediate.[5][6] Ensure that your salicylic acid, isopropanol, and sulfuric acid are as anhydrous as possible. Using freshly opened or properly stored reagents is critical.

Question: My final product is contaminated with significant amounts of mono-isopropylsalicylic acid and other isomers. How can I improve selectivity?

Answer: Poor selectivity is a classic challenge in Friedel-Crafts alkylations because the product is more reactive than the starting material.[1]

  • Control Stoichiometry: To favor the di-substituted product, a molar excess of the alkylating agent (isopropanol) is required. A common ratio is approximately 2 moles of isopropanol for every 1 mole of salicylic acid.[4] However, a large excess can lead to poly-alkylation.

  • Leverage Steric Hindrance and Directing Groups: The hydroxyl (-OH) and carboxyl (-COOH) groups on salicylic acid are ortho-, para-directing. The first isopropyl group will add ortho or para to the hydroxyl group. To achieve the 3,5-diisopropyl substitution pattern, the starting material's structure is key. Bulky catalysts or alkylating agents can sometimes favor substitution at the less sterically hindered para position.[1]

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can lead to product equilibration and the formation of thermodynamically stable but undesired isomers.[1] Again, monitoring the reaction is key to quenching it once the desired product concentration is maximized.

Question: My overall yield is consistently low, even when the reaction appears to go to completion. Where am I losing my product?

Answer: Low yield is a frustrating issue that can arise from multiple stages of the process.[7][8]

  • Workup and Isolation Losses: The product, this compound, is typically isolated by quenching the reaction mixture in cold water or crushed ice to precipitate the solid product.[9] If the volume of water is too large or the temperature is not sufficiently low, a significant amount of product may remain dissolved. Ensure the quench is performed in an ice bath with vigorous stirring.

  • Incomplete Precipitation: The product is a beige to grey crystalline powder.[10] After quenching, allow sufficient time for the product to fully precipitate before filtration.

  • Purification Losses: Recrystallization is necessary for achieving high purity but can be a major source of yield loss. The choice of solvent is critical. Ethanol is commonly used.[11] Ensure you are not using an excessive volume of hot solvent for dissolution, as this will reduce the amount of product that crystallizes upon cooling. After filtration, wash the crystals sparingly with ice-cold solvent to remove impurities without re-dissolving the product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Friedel-Crafts alkylation step?

For this specific transformation, concentrated sulfuric acid is the most commonly cited and cost-effective catalyst.[4] While other Lewis acids (e.g., AlCl₃, FeCl₃) are used in Friedel-Crafts reactions, they can be deactivated by the phenolic hydroxyl group, often requiring stoichiometric amounts.[1] Specialized catalysts combining Lewis and Brønsted acids, such as ZnCl₂/CSA, have been developed for selective ortho-alkylation of phenols but may be overly complex for this specific synthesis.[12][13]

Q2: What are the ideal temperature and reactant ratios?

Based on established procedures, the following parameters serve as an excellent starting point.

ParameterRecommended ValueRationale
Temperature 70°CBalances reaction rate with minimizing side product formation.[4]
Reaction Time ~6 hoursAllows for completion of the di-alkylation. Requires monitoring.[4]
Salicylic Acid : Isopropanol 1 : 2 (molar ratio)Provides sufficient alkylating agent for di-substitution.[4]
Salicylic Acid : H₂SO₄ 1 : 5 (molar ratio)Ensures sufficient catalyst for the reaction.[4]

Q3: Are there any byproducts I should be aware of?

Yes, the primary byproducts are mono-alkylated salicylic acids and other isomers. Depending on the reaction conditions, O-alkylation can occur, forming an ether, although this is generally less favored than C-alkylation under these conditions.[1] Additionally, if the reaction temperature is too high, dehydration of isopropanol can lead to the formation of diisopropyl ether.

Section 4: Experimental Protocol

This protocol is based on a documented synthesis and provides a robust starting point for optimization.[4]

Materials:

  • Salicylic Acid (0.67 mol, ~92.5 g)

  • Isopropanol (1.33 mol, ~80 g / 102 mL)

  • Concentrated Sulfuric Acid (3.3 mol, ~324 g / 176 mL)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add the salicylic acid.

  • Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the salicylic acid with vigorous stirring. An exotherm will be observed; use an ice bath to maintain control if necessary.

  • Alkylating Agent Addition: Once the mixture is homogenous, begin the dropwise addition of isopropanol from the addition funnel over 30-45 minutes. Maintain a controlled temperature during the addition.

  • Heating: After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress periodically using a suitable chromatographic method (e.g., TLC).

  • Quenching and Isolation: After 6 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. A precipitate will form.

  • Filtration: Allow the slurry to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight. The expected melting point is in the range of 113-116°C.[4]

Start 1. Charge Salicylic Acid & H₂SO₄ to flask Add_IPA 2. Add Isopropanol dropwise Start->Add_IPA Heat 3. Heat to 70°C for 6 hours Add_IPA->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool 4. Cool to RT Heat->Cool Reaction complete Monitor->Heat Continue heating Quench 5. Pour into Ice-Water Slurry Cool->Quench Precipitate 6. Stir cold for 30 min to complete precipitation Quench->Precipitate Filter_Crude 7. Vacuum Filter crude product Precipitate->Filter_Crude Recrystallize 8. Recrystallize from hot Ethanol Filter_Crude->Recrystallize Filter_Pure 9. Vacuum Filter pure crystals Recrystallize->Filter_Pure Dry 10. Dry under vacuum Filter_Pure->Dry Final_Product Pure 3,5-Diisopropyl- salicylic Acid Dry->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • Ortho-alkylation of phenols.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv | Cambridge Open Engage. [Link]
  • Kolbe–Schmitt reaction. Wikipedia. [Link]
  • Kolbe-Schmitt Reaction. SlideShare. [Link]
  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
  • The Kolbe-Schmitt Reaction. Future4200. [Link]
  • Rate-determining step – Knowledge and References. Taylor & Francis Online. [Link]
  • R
  • What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
  • What are some common causes of low reaction yields?. Reddit. [Link]
  • Alkylation of Salicylic Acids. Durham University E-Theses. [Link]
  • 3.2.3: Rate Determining Step. Chemistry LibreTexts. [Link]
  • Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. MDPI. [Link]
  • (PDF) 2-Hydroxy-3,5-diisopropylbenzoic acid.
  • What byproduct is synthesized along with aspirin in the reaction performed in this lab?. Study.com. [Link]
  • This compound. PubChem. [Link]
  • Experiment 614: Synthesis of Aspirin. Chemistry LibreTexts. [Link]
  • Unlocking the Friedel–Crafts Arylation of Primary Aliph
  • Synthesis of Aspirin from salicylic acid occurs by acetylating process. Hooghly Women's College. [Link]
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
  • Chemistry 104: Synthesis of Aspirin. Pasadena City College. [Link]
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
  • Synthesis of Aspirin - Acetylsalicylic Acid.

Sources

Column chromatography parameters for purifying 3,5-diisopropylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 3,5-Diisopropylsalicylic Acid

Welcome to the technical support guide for the chromatographic purification of this compound. This document provides field-proven insights, a detailed experimental protocol, and a comprehensive troubleshooting guide to assist researchers, scientists, and drug development professionals in achieving high-purity isolation of this compound.

Introduction: The Challenge of Purifying Acidic Compounds

This compound is an organic compound characterized by a salicylic acid core with two isopropyl groups.[1] Its key chemical properties include a predicted pKa of approximately 3.21 and good solubility in organic solvents.[2][3] While routine, the purification of acidic molecules like this via normal-phase column chromatography on silica gel presents a common yet significant challenge: peak tailing .

This phenomenon arises from strong secondary interactions between the acidic analyte and the weakly acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[4] These interactions cause a portion of the analyte to lag behind the main band, resulting in broad, asymmetric peaks that compromise resolution and lead to impure fractions. This guide provides a robust methodology to overcome this issue and ensure a successful purification.

Recommended Purification Protocol

This protocol outlines a standard flash column chromatography procedure for purifying gram-scale quantities of crude this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The cornerstone of a successful column separation is developing an effective solvent system using TLC.

  • Prepare the Eluent: Start with a moderately polar solvent system, such as 4:1 Hexanes:Ethyl Acetate. Prepare a second system containing a small amount of acid modifier, for example, 4:1:0.01 Hexanes:Ethyl Acetate:Acetic Acid.

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). On a silica gel TLC plate, spot the crude material, the starting materials (if available), and a co-spot (crude and starting material in the same lane).

  • Develop and Visualize: Develop the plates in the prepared eluents. Visualize the spots using a UV lamp (254 nm).

  • Optimize: The ideal solvent system should place the this compound spot at an Rf value between 0.2 and 0.35.[5] Adjust the ratio of hexanes to ethyl acetate to achieve this. Observe the spot shape; the eluent containing acetic acid should produce a more symmetrical, less "tailed" spot. This will be the eluent used for the column.

Step 2: Column Preparation
  • Select the Column and Stationary Phase: For a 1-gram scale purification, a glass column with a diameter of approximately 4-5 cm is appropriate. Use silica gel with a particle size of 40-63 µm (230-400 mesh).[5]

  • Dry Packing: Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5] Pour the dry silica gel powder into the column, gently tapping the side to ensure even packing. Add another thin layer of sand on top of the silica bed.

  • Equilibration: Mount the column securely. Pre-elute the column by passing 2-3 column volumes of the optimized mobile phase (containing the acid modifier) through the silica gel.[6] Ensure the solvent level never drops below the top layer of sand to prevent cracking.

Step 3: Sample Loading

For optimal resolution, dry loading is highly recommended.

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 grams of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder as an even layer on top of the prepared column. Gently place a final, thin layer of sand over the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute solvent level drop).

  • Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of the desired compound and any impurities.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visual Workflow: Purification of this compound

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. TLC Optimization (Target Rf 0.2-0.35) Pack 2. Column Packing (Dry Pack Silica) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Isocratic Mobile Phase + Acid) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring Collect->Monitor Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of acidic compounds like this compound.

Q1: My compound's spot on the TLC plate is streaked or "tailing." What's causing this and how do I fix it?

A: This is the most common problem when purifying acidic compounds on silica.

  • Causality: Peak tailing is caused by strong, non-ideal interactions between the carboxylic acid group of your molecule and the acidic silanol groups on the silica gel surface.[4][8] This leads to a portion of your compound being retained more strongly, smearing it down the column and resulting in poor separation.

  • Solution: The most effective solution is to add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[5][9] This acid modifier protonates the surface of the silica gel and ensures your compound remains in its less polar, protonated state, minimizing these strong interactions and leading to sharp, symmetrical peaks.

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Mobile Phase Modifier Problem Silica Surface (Si-OH) Acidic Compound (R-COOH) Interaction Strong H-Bonding (Adsorption) Problem->Interaction Leads to Solution Silica Surface (Si-OH...H-OAc) Acidic Compound (R-COOH) NoInteraction Weak Interaction (Elution) Solution->NoInteraction Leads to Modifier Add Acetic Acid (HOAc) to Mobile Phase Modifier->Solution Mitigates by protonating surface

Caption: Mechanism of peak tailing and its mitigation.

Q2: My compound is not moving off the top of the column.

A: This indicates that your mobile phase is not polar enough to elute the compound.

  • Causality: The principle of chromatography relies on a balance of interactions. If the mobile phase is too non-polar (e.g., too much hexane), your compound will remain strongly adsorbed to the polar silica gel and will not move.[10]

  • Solution: Increase the polarity of your mobile phase. Prepare a new eluent with a higher percentage of the more polar solvent (e.g., move from 9:1 hexanes:ethyl acetate to 4:1). If the compound is still not eluting, you can perform a "gradient elution" by gradually increasing the polarity of the solvent throughout the purification.[7]

Q3: The separation between my desired compound and an impurity is poor.

A: This means the difference in Rf values between the two compounds is too small with your current solvent system.

  • Causality: Resolution in chromatography depends on both the column's efficiency and the selectivity of the mobile phase for the different compounds in your mixture.

  • Solution: Return to the TLC optimization step. The goal is to find a solvent system that maximizes the separation (ΔRf) between your product and the impurity. Try different solvent combinations (e.g., substituting ethyl acetate with diethyl ether or adding a small amount of dichloromethane). A shallower gradient during elution can also sometimes improve the separation of closely running spots.

Q4: I ran the column, but my final product is still impure and the yield is low.

A: This can be a result of several factors, often related to technique.

  • Causality: Column overload (too much sample for the amount of silica), poor column packing (cracks or channels), or collecting fractions that are too large can all lead to cross-contamination and apparent yield loss.

  • Solution:

    • Sample Load: As a general rule, use at least 50-100g of silica gel for every 1g of crude material.

    • Packing: Ensure the silica bed is packed evenly and is never allowed to run dry.

    • Fraction Size: Collect smaller fractions, especially when the desired compound is eluting. This gives you finer control when deciding which fractions to combine for the final product.

Summary of Key Parameters

ParameterRecommendationRationale & Expert Insight
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard, cost-effective choice for normal-phase chromatography. The finer mesh size provides a larger surface area, leading to better separation efficiency.[5]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate mixtureA common binary system where polarity can be finely tuned. The optimal ratio must be determined by TLC to achieve an Rf of 0.2-0.35 for the target compound.[5][11][12]
Mobile Phase Modifier 0.5-2.0% Acetic Acid or Formic AcidCRITICAL STEP. This suppresses the ionization of both the salicylic acid derivative and the silica surface silanols, preventing peak tailing and dramatically improving resolution.[5]
Sample Loading Dry LoadingMinimizes band broadening at the start of the column by introducing the sample in a very concentrated, uniform band. Superior to "wet" loading, especially for less soluble compounds.[6][7]
Elution Mode Isocratic or Shallow GradientFor most purifications, an isocratic (constant solvent composition) elution is sufficient if TLC shows good separation. A shallow gradient (slowly increasing polarity) can be used for complex mixtures.[7]

References

  • Halko, R., et al. (2012). Unidimensional Thin Layer Chromatography of Salicylic Acid Derivatives on Boric Acid-Impregnated Plates in Drugs Studies. Journal of Applied Chemical Research, 6(3), 53-58.
  • Huida, L. (1971). A silica gel chromatographic procedure adapted to liquid‐scintillation counting of 14c labelled organic acids from plant material and silage. Journal of the Science of Food and Agriculture, 22(8), 435-437.
  • Molbase. (n.d.). This compound 2215-21-6 wiki.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. WordPress.com.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Masaryk University. (n.d.). 3. Acetylsalicylic acid.
  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276–302.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ResearchGate. (n.d.). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.
  • Wyszomirska, E., et al. (2018). A Simple and Cost-Effective TLC-Densitometric Method for the Quantitative Determination of Acetylsalicylic Acid and Ascorbic Acid in Combined Effervescent Tablets. Molecules, 23(12), 3149.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorosalicylic acid on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kormány, R., et al. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.

Sources

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of 3,5-Diisopropylsalicylic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the anti-inflammatory properties of 3,5-Diisopropylsalicylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), salicylic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the known mechanisms of action, presents a framework for direct comparative analysis through established experimental protocols, and offers insights into the potential therapeutic advantages of structural modifications to the salicylate backbone.

Introduction: The Salicylate Scaffold in Inflammation

Salicylic acid, a naturally derived compound from willow bark, has been a cornerstone of anti-inflammatory therapy for centuries.[1] Its synthetic derivative, acetylsalicylic acid (aspirin), is one of the most widely used medications globally.[2] The therapeutic effects of salicylates are primarily attributed to their ability to modulate inflammatory pathways, offering analgesic, antipyretic, and anti-inflammatory benefits.[2]

The core structure of salicylic acid presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. One such derivative is this compound, which features bulky isopropyl groups at the 3 and 5 positions of the phenyl ring. While literature directly comparing the anti-inflammatory activity of this compound to salicylic acid is limited, this guide will provide a comprehensive overview of the established mechanisms of salicylic acid and present a clear experimental roadmap for a head-to-head comparison of these two compounds.

The Anti-inflammatory Profile of Salicylic Acid: A Multifaceted Mechanism

The anti-inflammatory effects of salicylic acid are not attributed to a single mechanism but rather a concert of actions that modulate key inflammatory pathways.

Modulation of Cyclooxygenase (COX) Activity

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4]

While aspirin (acetylsalicylic acid) irreversibly inhibits COX-1 and COX-2, salicylic acid is a weak direct inhibitor of these enzymes in vitro.[4] However, in intact cells, salicylic acid can effectively reduce the production of prostaglandins.[4] This is thought to occur through a few mechanisms:

  • Suppression of COX-2 Gene Expression: Salicylic acid has been shown to inhibit the transcription of the COX-2 gene, thereby reducing the amount of enzyme available to produce prostaglandins.[4][5]

  • Competition with Arachidonic Acid: Salicylate can compete with arachidonic acid for binding to the COX enzyme, particularly when arachidonic acid concentrations are low.[6]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7] The activation of NF-κB is a central event in the inflammatory response. Salicylic acid has been demonstrated to inhibit the NF-κB signaling pathway, contributing significantly to its anti-inflammatory effects.[8] This inhibition can occur at multiple levels of the pathway.

Antioxidant and Radical Scavenging Activity

Inflammatory processes are often associated with oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). Salicylic acid possesses antioxidant properties and can act as a scavenger of free radicals, which may contribute to its anti-inflammatory profile.[8]

This compound: A Lipophilic Derivative with Therapeutic Potential

This compound is a derivative of salicylic acid characterized by the presence of two isopropyl groups on the phenyl ring.[9] These bulky, lipophilic groups can significantly alter the molecule's physicochemical properties, potentially influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.

While there is a scarcity of publicly available, direct comparative studies on the anti-inflammatory activity of this compound versus salicylic acid, its structural features suggest several hypotheses for altered activity:

  • Enhanced Lipophilicity: The isopropyl groups increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and access intracellular targets.

  • Steric Hindrance: The bulky substituents may influence the binding affinity and selectivity for target enzymes like COX.

  • Altered Metabolism: The isopropyl groups may affect the metabolic profile of the compound, potentially leading to a longer half-life or different metabolic byproducts.

One source notes that this compound has been shown to be an effective anti-inflammatory agent, though quantitative data is not provided.[9]

A Proposed Experimental Framework for Comparative Analysis

To rigorously compare the anti-inflammatory activities of this compound and salicylic acid, a multi-tiered experimental approach is recommended, encompassing both in vitro and in vivo models.

In Vitro Assays

This assay directly measures the ability of the compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Compound Preparation: this compound and salicylic acid are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Reaction: The COX-2 enzyme is pre-incubated with the test compounds or vehicle control in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for each compound.

Illustrative Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Salicylic Acid>100~50-
This compoundHypothetical DataHypothetical DataHypothetical Data
Celecoxib (Control)~15~0.05~300

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental validation.

Diagram of Experimental Workflow: COX-2 Inhibition Assay

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant COX-2 Enzyme Preincubation Pre-incubation: Enzyme + Compound/Vehicle Enzyme->Preincubation Compounds Test Compounds (Salicylic Acid & this compound) & Controls Compounds->Preincubation Reaction Initiate Reaction: Add Arachidonic Acid Preincubation->Reaction Measurement Quantify PGE2 (ELISA) Reaction->Measurement Analysis Calculate IC50 Values & Selectivity Index Measurement->Analysis

Caption: Workflow for determining COX-2 inhibitory activity.

This assay assesses the ability of the compounds to inhibit the production of inflammatory mediators in a cellular context.

Experimental Protocol: LPS-Stimulated Macrophage Assay

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, salicylic acid, or a vehicle control.

  • Inflammatory Stimulus: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Mediator Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are measured using ELISA and the Griess reagent, respectively.

  • Data Analysis: The dose-dependent inhibition of inflammatory mediator production is determined for each compound.

Illustrative Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)NO Inhibition IC50 (µM)
Salicylic Acid~25~30~40
This compoundHypothetical DataHypothetical DataHypothetical Data
Dexamethasone (Control)~0.01~0.005~0.1

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental validation.

This assay specifically measures the inhibitory effect of the compounds on the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: A suitable cell line is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: The transfected cells are treated with the test compounds followed by an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: The luciferase activity, which corresponds to NF-κB activation, is measured using a luminometer.

  • Data Analysis: The dose-dependent inhibition of NF-κB activity is calculated.

In Vivo Models of Inflammation

In vivo studies are crucial for evaluating the anti-inflammatory efficacy of the compounds in a whole-organism context.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: A standard rodent model of acute inflammation is used (e.g., rats or mice).

  • Compound Administration: The animals are orally or intraperitoneally administered with this compound, salicylic acid, a vehicle control, or a positive control drug (e.g., indomethacin).

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces a localized inflammatory response.

  • Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group.

Mechanistic Insights: Visualizing the Inflammatory Pathway

The following diagram illustrates the canonical arachidonic acid cascade and the points of intervention for COX inhibitors.

Diagram of the Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Salicylates Salicylic Acid & This compound Salicylates->COX1 Weak Inhibition Salicylates->COX2 Inhibition of Expression & Activity

Caption: The arachidonic acid cascade and sites of action for salicylates.

Concluding Remarks and Future Directions

Salicylic acid remains a vital tool in the management of inflammation, exerting its effects through a complex interplay of mechanisms including the modulation of COX activity and the inhibition of the NF-κB signaling pathway. The structural modifications in this compound, particularly the addition of lipophilic isopropyl groups, present an intriguing avenue for the development of novel anti-inflammatory agents with potentially enhanced efficacy and altered pharmacokinetic properties.

The lack of direct comparative data underscores the need for rigorous experimental evaluation as outlined in this guide. Such studies will be instrumental in elucidating the therapeutic potential of this compound and determining whether its structural alterations translate into a superior anti-inflammatory profile compared to its parent compound, salicylic acid. The insights gained from these investigations could pave the way for the development of a new generation of more effective and safer salicylate-based anti-inflammatory drugs.

References

  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.
  • Web of Journals. (2025). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals, 3(2).
  • Wikipedia. Salicylic acid. [Link]
  • Typology. (2023).
  • Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Li, J., et al. (2012). TNF-α inhibitors with anti-oxidative stress activity from natural products. Current Medicinal Chemistry, 19(21), 3495-3507.
  • Mitchell, J. A., et al. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. Molecular Pharmacology, 51(5), 907-912.
  • He, L., et al. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025.
  • S. Shishodia, et al. (2007). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1772(8), 987-1005.
  • P. P. Ruocco, et al. (2021). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 13(21), 5546.
  • Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 96(9), 5292-5297.
  • Wu, K. K. (1995). Aspirin and other cyclooxygenase inhibitors: new therapeutic insights. Seminars in vascular medicine, 15(3), 239-247.
  • Scientific Reports. (2024). Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. Scientific Reports, 14(1), 4236.
  • ResearchGate. Cycloxygenase inhibitors based on salicylic acid. [Link]
  • International Journal of Molecular Sciences. (2021). Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems. International Journal of Molecular Sciences, 22(13), 6766.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Molecules. (2018).
  • Journal of Inflammation. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Molecules. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1321.
  • Molecular Neurobiology. (2019). Cyclooxygenase (COX) Inhibition by Acetyl Salicylic Acid (ASA) Enhances Antitumor Effects of Nitric Oxide in Glioblastoma In Vitro. Molecular Neurobiology, 56(9), 6046–6055.
  • Arzneimittelforschung. (1983). [Comparative studies on the in vitro dissolution and bioavailability of various acetylsalicylic acid preparations]. Arzneimittelforschung, 33(3), 439-445.
  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 015-021.
  • ResearchGate. Salicylic acid interacting with cyclooxygenase site. [Link]
  • Nutrients. (2025).
  • Journal of Applied Pharmaceutical Science.
  • Nutrients. (2025).
  • Journal of Infectious Diseases. (1995). Thalidomide inhibits tumor necrosis factor-alpha production by lipopolysaccharide- and lipoarabinomannan-stimulated human microglial cells. Journal of Infectious Diseases, 171(6), 1635-1639.
  • Typology. (2023).
  • Antioxidants & Redox Signaling. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Antioxidants & Redox Signaling, 29(17), 1647–1673.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2015). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 183-198.
  • International Journal of Molecular Sciences. (2021). An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species. International Journal of Molecular Sciences, 22(11), 5995.
  • Toxicological Sciences. (2018). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Toxicological Sciences, 166(2), 343–354.
  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18129.

Sources

A Comparative Guide to the Validation of an HPLC Method for 3,5-Diisopropylsalicylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,5-Diisopropylsalicylic acid (3,5-DIPSA), a key intermediate and derivative of salicylic acid, necessitates a precise and accurate analytical method to ensure the quality and consistency of final products. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,5-DIPSA, benchmarked against a traditional UV-Visible Spectrophotometric method. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to deliver a self-validating and trustworthy analytical protocol.

The Critical Role of Method Validation

Analytical method validation is the cornerstone of quality assurance, demonstrating that a chosen analytical procedure is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have laid out comprehensive guidelines that form the basis of our validation strategy.[3][4][5][6][7] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline and USP General Chapter <621> on Chromatography, ensuring a globally acceptable standard of validation.[3][8][9][10][11]

Proposed HPLC Method for this compound

Based on the physicochemical properties of 3,5-DIPSA (a derivative of salicylic acid) and established chromatographic principles, we propose the following reversed-phase HPLC (RP-HPLC) method.[12][13][14] The selection of a C18 column is predicated on its versatility and proven efficacy for separating moderately polar compounds like salicylic acid and its derivatives.[15][16] The mobile phase, a mixture of acidified water and methanol, is chosen to ensure good peak shape and retention of the acidic analyte.[17][18]

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and efficiency for aromatic acids.
Mobile Phase Methanol: 0.1% Phosphoric Acid in Water (70:30, v/v)The organic modifier (methanol) controls retention, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to a symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmBased on the chromophoric nature of the salicylic acid backbone, this wavelength provides a strong absorbance for sensitive detection.[16]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances.

HPLC Method Validation Protocol

The validation of our proposed HPLC method is a systematic process designed to confirm its suitability for the quantitative determination of 3,5-DIPSA. The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[6][19][20]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][19]

Experimental Protocol:

  • Analyze blank samples (diluent).

  • Analyze a standard solution of 3,5-DIPSA.

  • Analyze a sample of 3,5-DIPSA spiked with potential impurities or related substances.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a 3,5-DIPSA sample and analyze the resulting solutions to ensure that the degradation product peaks are well-resolved from the main analyte peak.[16]

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of 3,5-DIPSA.

  • The peak for 3,5-DIPSA in the spiked sample should be pure and its resolution from the closest eluting peak should be greater than 2.0.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[2][19]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3,5-DIPSA at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4][19]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of 3,5-DIPSA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare and analyze nine samples in total (three replicates at each concentration level).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][19]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of 3,5-DIPSA at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][20]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% in the organic modifier)

    • Column temperature (± 2 °C)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The %RSD of the results obtained under the varied conditions should not significantly differ from the results obtained under the normal conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ should be verifiable with acceptable precision and accuracy.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters (ICH Q2(R2)) cluster_analysis Data Analysis & Reporting Dev Develop HPLC Method Prep Prepare Standards & Samples Dev->Prep Specificity Specificity Prep->Specificity Linearity Linearity Analyze Analyze Data Specificity->Analyze Accuracy Accuracy Linearity->Analyze Precision Precision Accuracy->Analyze Robustness Robustness Precision->Analyze LOQ LOD/LOQ Robustness->Analyze LOQ->Analyze Report Generate Validation Report Analyze->Report

Caption: A streamlined workflow for HPLC method validation.

Alternative Analytical Technique: UV-Visible Spectrophotometry

For comparison, a simpler and more rapid analytical technique, UV-Visible Spectrophotometry, can be validated for the quantification of 3,5-DIPSA. This method is often used for routine analysis where high throughput is required.

Method Principle: The method relies on the inherent UV absorbance of the 3,5-DIPSA molecule. A suitable solvent is chosen in which the analyte is soluble and stable, and the absorbance is measured at the wavelength of maximum absorption (λmax).

Proposed Method:

  • Solvent: Methanol

  • λmax: To be determined by scanning a solution of 3,5-DIPSA from 200 to 400 nm.

  • Quantification: Based on a standard calibration curve.

Validation of the UV-Visible Spectrophotometric Method

The validation of the UV-Vis method will follow a similar, albeit less extensive, protocol as the HPLC method, focusing on the key parameters relevant to this technique.

Validation Parameters:

  • Specificity: Assessed by analyzing a placebo solution to ensure no interference at the analytical wavelength.

  • Linearity: A calibration curve of absorbance versus concentration will be prepared. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by recovery studies on spiked placebo samples. The mean recovery should be within 98.0% to 102.0%.

  • Precision: Repeatability will be assessed by analyzing six replicate samples. The %RSD should be ≤ 2.0%.

  • LOD & LOQ: Determined based on the standard deviation of the blank response.

Comparative Analysis: HPLC vs. UV-Visible Spectrophotometry

The choice between HPLC and UV-Visible Spectrophotometry depends on the specific requirements of the analysis.

ParameterHPLC MethodUV-Visible Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential interference from other absorbing species)
Sensitivity High (low LOD and LOQ)Moderate
Precision HighGood
Accuracy HighGood
Analysis Time Longer (due to chromatographic run time)Rapid
Complexity More complex instrumentation and operationSimpler instrumentation and operation
Cost Higher (instrumentation, columns, solvents)Lower

Logical Relationship of Validation Parameters

Validation_Logic cluster_core Core Performance cluster_foundation Foundational Characteristics cluster_reliability Reliability & Sensitivity Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ LOQ Precision->LOQ defines quantitation limit Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Linearity->Accuracy underpins accuracy Linearity->Precision relates to precision Robustness Robustness Range->Robustness tested across range LOD LOD

Caption: Interdependence of analytical method validation parameters.

Conclusion and Recommendations

This guide has detailed a comprehensive validation protocol for a proposed RP-HPLC method for the quantitative analysis of this compound, in accordance with stringent regulatory guidelines. The HPLC method demonstrates high specificity, accuracy, precision, and robustness, making it the superior choice for quality control and stability testing where the unambiguous identification and quantification of the analyte in the presence of potential impurities is critical.

The UV-Visible Spectrophotometric method, while simpler and faster, lacks the specificity of the HPLC method. It may be suitable for in-process controls or for the analysis of pure substance where interfering species are not expected.

Ultimately, the selection of the analytical method should be based on a risk assessment and the specific requirements of the analytical task. For regulatory submissions and final product release, the validated HPLC method is strongly recommended to ensure the highest level of quality and compliance.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R2)
  • USP-NF.
  • ProPharma.
  • Agilent.
  • ECA Academy.
  • Scribd.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration.
  • Pharmaguideline.
  • AMSbiopharma.
  • YouTube. Understanding ICH Q2(R2)
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2)
  • ResearchGate. What could be a proper HPLC mobile phase for 3,5-dinitrosalicylic acid analysis? [Link]
  • ResearchGate. Could you suggest me an alternative method or alternative reagent to 3,5-dinitrosalicylic acid (DNS) reagent? [Link]
  • ResearchGate. (PDF) Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]
  • Agilent. Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. [Link]
  • International Journal of Pharmaceutical Sciences and Research.
  • PubChem. This compound. [Link]
  • MDPI. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. [Link]
  • Longdom Publishing.
  • PubMed. Determination of 3,5-Dinitrosalicylic Acid Hydrazide in Honey by Solid-Phase Extraction-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
  • LookChem. This compound 2215-21-6 wiki. [Link]

Sources

The Sum is Greater Than the Parts: Unveiling the Enhanced Efficacy of 3,5-Diisopropylsalicylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agent development, the strategic modification of known active molecules to enhance their efficacy and confer novel functionalities is a cornerstone of innovation. 3,5-Diisopropylsalicylic acid (3,5-DIPS), a derivative of salicylic acid, has long been recognized for its intrinsic anti-inflammatory and antioxidant properties. However, recent research has illuminated a compelling strategy for amplifying its therapeutic potential: complexation with metal ions. This guide provides an in-depth comparison of the efficacy of 3,5-DIPS metal complexes versus the free ligand, supported by experimental data and mechanistic insights, to inform and guide future research and development endeavors.

The Rationale for Complexation: Beyond Simple Addition

The chelation of 3,5-DIPS with transition metals such as copper (Cu), zinc (Zn), and manganese (Mn) is not merely an additive process. Instead, it results in new chemical entities with distinct physicochemical and biological properties. The enhanced efficacy of these complexes can be attributed to several key factors:

  • Enhanced Lipophilicity: Metal complexation can increase the lipophilicity of the 3,5-DIPS molecule, facilitating its passage across biological membranes and improving its bioavailability at target sites.

  • Superoxide Dismutase (SOD) Mimetic Activity: A significant body of evidence points to the ability of 3,5-DIPS metal complexes, particularly copper complexes, to act as potent mimics of the antioxidant enzyme superoxide dismutase (SOD).[1] This allows them to catalytically neutralize the highly reactive superoxide radical (O₂⁻), a key mediator of oxidative stress and inflammation.

  • Modulation of Metal Homeostasis: The complexes can influence the homeostasis of essential metal ions, which play critical roles in numerous physiological and pathological processes. For instance, copper complexes of 3,5-DIPS have been shown to modulate copper levels in tissues, contributing to their protective effects in models of degenerative diseases.[2]

  • Novel Mechanistic Pathways: The coordinated metal ion can introduce new mechanisms of action not exhibited by the free ligand. This includes the potential to interact with different biological targets and influence distinct signaling pathways.

Comparative Efficacy: A Data-Driven Overview

The superiority of 3,5-DIPS metal complexes over the free ligand has been demonstrated across a spectrum of biological activities. The following table summarizes key comparative findings from preclinical studies.

Biological Activity3,5-DIPS Metal ComplexFree Ligand (3,5-DIPS)Key Findings & References
Antioxidant Activity Copper(II) Complex (Cu(II)DIPS): Potent antioxidant with a median effective concentration (MEC) of 23.84 µg/ml.[2][3]No significant effect on streptozotocin-induced hyperglycemia at the same dosage as the complex.[2][3]Cu(II)DIPS demonstrated strong antioxidant activity, superior to the well-known antioxidant Trolox (MEC = 29.30 µg/ml). The free ligand showed no protective effect in a diabetes model, highlighting the critical role of the copper center.[2][3]
Anti-diabetic (Protective) Copper(II) Complex (Cu(II)DIPS): Pretreatment reduced hyperglycemia by 34% and mortality by 29% in a streptozotocin-induced diabetes model.[2][3]No effect on streptozotocin-induced hyperglycemia.[2][3]The protective effect of Cu(II)DIPS is linked to its potent antioxidant activity and its ability to reduce oxidative DNA damage.[2][3]
Radioprotective Activity Copper(II) Complex (Cu-DIPS): Increased 42-day survival from 40% to 86% in irradiated mice.[4]Not reported in the study.Cu-DIPS accelerated the recovery of B and T cell reactivity following irradiation, suggesting it enhances immune system regeneration.[4]
Anti-inflammatory Activity A wide variety of copper complexes have shown anti-inflammatory activity.[2]Possesses intrinsic anti-inflammatory properties.The complexation is reported to enhance the anti-inflammatory effects of salicylate-type ligands.
Anticancer Activity Zinc(II) Complex of a related salicylate: Inhibits viability, migration, and invasion of triple-negative breast cancer cells.[5][6]Not reported in the study.The zinc complex was found to downregulate the STAT3 signaling pathway.[5][6] While this is not a 3,5-DIPS complex, it suggests a promising avenue for the anticancer applications of related metal-salicylate complexes.

Mechanistic Insights: The Power of the Metal Center

The enhanced efficacy of 3,5-DIPS complexes is deeply rooted in their ability to engage in specific biochemical pathways. A primary mechanism is their Superoxide Dismutase (SOD) mimetic activity .

SOD_Mimetic_Activity cluster_complex 3,5-DIPS-Metal Complex M_oxidized M^(n+) M_reduced M^((n-1)+) O2 O₂ (Oxygen) M_oxidized->O2 M_reduced->M_oxidized Regeneration H2O2 H₂O₂ (Hydrogen Peroxide) M_reduced->H2O2 O2_minus1 O₂⁻ (Superoxide) O2_minus1->M_oxidized e⁻ O2_minus2 O₂⁻ (Superoxide) O2_minus2->M_reduced e⁻ protons 2H⁺

As depicted in Figure 1, the metal center (M) in the complex, such as Cu(II), undergoes a redox cycle. It is first reduced by a superoxide radical to a lower oxidation state (e.g., Cu(I)), producing molecular oxygen. The reduced metal center is then re-oxidized by a second superoxide radical back to its initial state, generating hydrogen peroxide, which can be subsequently detoxified by cellular enzymes like catalase. This catalytic process allows a single complex molecule to neutralize numerous superoxide radicals, making it far more effective than a stoichiometric antioxidant.

Furthermore, 3,5-DIPS itself has been proposed to act as an OH-inactivating ligand (OIL) .[7] This suggests that the ligand can mobilize copper(II) ions, potentially enhancing their absorption and delivery to sites where their catalytic activity is needed.[7]

Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of a Generic Metal(II) Bis(3,5-diisopropylsalicylate) Complex

This protocol provides a general method for the synthesis of divalent metal complexes of 3,5-DIPS.

Synthesis_Workflow start Start dissolve_ligand Dissolve 3,5-DIPS in a suitable solvent (e.g., ethanol). start->dissolve_ligand add_base Add a stoichiometric amount of a base (e.g., NaOH or KOH) to deprotonate the carboxylic acid and phenolic hydroxyl groups. dissolve_ligand->add_base mix Slowly add the metal salt solution to the deprotonated 3,5-DIPS solution with stirring. add_base->mix dissolve_salt In a separate vessel, dissolve the metal(II) salt (e.g., CuCl₂, ZnCl₂, MnCl₂) in the same solvent. dissolve_salt->mix precipitate A precipitate of the metal complex should form. mix->precipitate isolate Isolate the precipitate by filtration. precipitate->isolate wash Wash the precipitate with the solvent to remove any unreacted starting materials. isolate->wash dry Dry the complex under vacuum. wash->dry characterize Characterize the complex using techniques such as FTIR, UV-Vis, elemental analysis, and X-ray crystallography. dry->characterize end End characterize->end

Materials:

  • This compound (3,5-DIPS)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂, MnCl₂·4H₂O)

  • Base (e.g., NaOH, KOH)

  • Solvent (e.g., Ethanol, Methanol)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Ligand Preparation: Dissolve 3,5-DIPS in the chosen solvent. Add a stoichiometric equivalent of the base to deprotonate the ligand.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold solvent to remove impurities.

  • Drying: Dry the purified complex in a vacuum oven.

  • Characterization: Confirm the structure and purity of the complex using appropriate analytical techniques.[8][9][10][11][12]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is a common method to evaluate the antioxidant potential of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds (3,5-DIPS and its metal complexes) at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound/control to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Conclusion and Future Directions

For researchers and drug development professionals, the 3,5-DIPS scaffold serves as a versatile platform for the design of novel metallodrugs. Future research should focus on:

  • Exploring a wider range of metal ions: While copper has been extensively studied, other metals like manganese and zinc also show promise and warrant further investigation.[5][6][13][14][15][16][17]

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the salicylic acid ligand and the coordination environment of the metal can lead to the optimization of activity and selectivity.

  • In vivo efficacy and safety profiling: Rigorous preclinical testing in relevant animal models of disease is crucial to translate the promising in vitro findings into tangible therapeutic applications.

  • Elucidation of detailed mechanisms of action: Investigating the downstream signaling pathways affected by these complexes will provide a deeper understanding of their therapeutic effects and potential off-target effects.

By leveraging the principles of coordination chemistry, the therapeutic potential of this compound can be unlocked to a far greater extent, paving the way for the development of a new generation of highly effective therapeutic agents.

References

  • Reiter, R. J., et al. (2001). Melatonin, hydroxyl radical-mediated oxidative damage, and aging. Annals of the New York Academy of Sciences, 939(1), 216-223.
  • El-Megharbel, S. M., et al. (2014). The Antioxidant Activity of Copper(II) (3,5-Diisopropyl Salicylate)4 and Its Protective Effect Against Streptozotocin-Induced Diabetes Mellitus in Rats. Biological Trace Element Research, 155(1), 87-95.
  • Farkas, E., et al. (2000). Copper(II) interaction with this compound (Dips): new insights on its role as a potential *OH inactivating ligand. Journal of Inorganic Biochemistry, 79(1-4), 107-114.
  • Abdel-Moneim, A. M., et al. (2013). The antioxidant activity of copper(II) (3,5-diisopropyl salicylate)
  • Soderberg, L. S., et al. (1987). Copper(II)(3,5-diisopropylsalicylate)
  • Han, D. L., et al. (2025). Complexation of d-Metal Cations with Some Substituted Salicylic Acids and in silico Studies of Biological Activity of the Isolated Complexes.
  • Batinic-Haberle, I., et al. (2010). Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential. Antioxidants & Redox Signaling, 13(6), 877-918.
  • Muthukumar, M., & Viswanathamurthi, P. (2015). Complexation of Co(II) with 3,5-dinitrosalicylic acid: Synthesis, Spectral studies and Antibacterial activities. Journal of Saudi Chemical Society, 19(5), 555-561.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some Metal Complexes with (3Z ,5Z, 8Z)-2-azido-8-[azido(3Z,5Z)-2-azido-2,6bis(azidocarbonyl)-8,9-dihydro-2H-1,7-dioxa-3,4,5triazonine-9-yl.
  • Canestrari, D., et al. (2016). Anti-inflammatory activity of superoxide dismutase mimics functionalized with cell-penetrating peptides.
  • Salvemini, D., et al. (2002). On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies. British Journal of Pharmacology, 136(6), 893-902.
  • Reger, D. L., et al. (2007). Synthesis and characterization of divalent metal complexes containing the heteroscorpionate ligand dihydrobis(3-carboxyethyl-5-methylpyrazolyl)borate. Inorganica Chimica Acta, 360(4), 1371-1380.
  • Hernandez-Alcantara, A. M., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(13), 5035.
  • Batinic-Haberle, I., et al. (2010). Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential. Antioxidants & Redox Signaling, 13(6), 877-918.
  • Wikipedia. (n.d.). Superoxide dismutase mimetics.
  • Zhang, J., et al. (2022). The complexes under investigation: those labeled with an asterisk were synthesized on the basis of the first quantitative structure–activity relationship (QSAR) analysis.
  • Li, Y., et al. (2019). Effects of dietary cyanidin-3-diglucoside-5-glucoside complexes with rutin/Mg(II) against H2O2-induced cellular oxidative stress. Food Chemistry, 298, 125026.
  • Perontsis, S., et al. (2020). Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity. Molecules, 25(23), 5648.
  • Zianna, A., et al. (2022). Structure and in vitro and in silico biological activity of zinc(II) complexes with 3,5-dichloro-salicylaldehyde. Journal of Inorganic Biochemistry, 228, 111698.
  • Koter, S., et al. (2019). Relationship between Antioxidant Activity and Ligand Basicity in the Dipicolinate Series of Oxovanadium(IV) and Dioxovanadium(V) Complexes. Molecules, 24(18), 3262.
  • Tadesse, S., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)
  • Chidambaram, M. V., et al. (1991). Synthesis of 3,5-diisopropyl(carboxy- sup 14 C)salicylic acid and its sup 67 Cu complex. Journal of Labelled Compounds and Radiopharmaceuticals, 29(3), 305-311.
  • Kumar, S., et al. (2022). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. Applied Organometallic Chemistry, 36(10), e6839.
  • Theodoulou, V., et al. (2025). Manganese(II) Complexes with 3,5–Dibromosalicylaldehyde: Characterization and Interaction Studies with DNA and Albumins. Inorganics, 13(8), 263.
  • Jing, P., et al. (2017). Effect of complexes of cyanidin-3-diglucoside-5-glucoside with rutin and metal ions on their antioxidant activities. Food Chemistry, 233, 119-126.
  • Xu, Q., et al. (2022). Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells. Scientific Reports, 12(1), 4545.
  • Mishra, A., et al. (2022). Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit. International Journal of Scientific Research in Chemistry, 7(1), 1-8.
  • Theodoulou, V., et al. (2025). Manganese(II) Complexes with 3,5–Dibromosalicylaldehyde: Characterization and Interaction Studies with DNA and Albumins. Oriental Journal of Chemistry, 41(4).
  • Xu, Q., et al. (2022). Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells. Scientific Reports, 12(1), 4545.
  • Khan, S. A., et al. (2026). Exploring the Biological Activity of Organically Ligated Metal–Peroxo Complexes.
  • Perontsis, S., et al. (2020). Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity. PubMed, [Link].
  • MDPI. (n.d.). Biological Activity of Metal Complexes.
  • Kigha, N. L., et al. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC Advances, 11(43), 26971-26983.
  • Fernández-García, M. I., et al. (2024). Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. Molecules, 29(5), 986.
  • Jabeen, M., et al. (2022). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Molecules, 27(15), 4935.
  • Wang, Y., et al. (2016). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical Biology, 54(11), 2637-2644.
  • Zianna, A., et al. (2021). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.
  • Kim, H. S., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(11), 9494.
  • Jurek, P. E., et al. (1996). Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid. Inorganic Chemistry, 35(11), 3145-3150.
  • Czerwińska, M. E., et al. (2021). Salicylate and Procyanidin-Rich Stem Extracts of Gaultheria procumbens L. Inhibit Pro-Inflammatory Enzymes and Suppress Pro-Inflammatory and Pro-Oxidant Functions of Human Neutrophils Ex Vivo. Antioxidants, 10(6), 912.
  • Kim, H. S., et al. (2023).

Sources

Structural comparison of 3,5-Diisopropylsalicylic acid and 3,5-di-tert-butylsalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural and Functional Comparison: 3,5-Diisopropylsalicylic Acid vs. 3,5-di-tert-butylsalicylic Acid

Introduction

In the landscape of substituted aromatic compounds, salicylic acid derivatives stand out for their broad utility in pharmaceuticals, coordination chemistry, and material science. The strategic placement of alkyl groups on the salicylic acid scaffold profoundly influences their physicochemical properties and biological activities. This guide provides a detailed comparative analysis of two such analogs: this compound (DIPSA) and 3,5-di-tert-butylsalicylic acid (DTBSA).

We will explore how the seemingly subtle difference between isopropyl and tert-butyl substituents leads to significant variations in steric hindrance, electronic effects, and ultimately, functional performance. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships that govern the application of these versatile molecules.

Part 1: A Tale of Two Structures: Isopropyl vs. Tert-Butyl

The core difference between DIPSA and DTBSA lies in the nature of the alkyl groups at positions 3 and 5 on the benzene ring. While both are branched alkyl chains, the tert-butyl group possesses a quaternary carbon directly attached to the ring, creating a significantly larger and more rigid steric shield compared to the isopropyl group's secondary carbon attachment.

The tert-butyl group is a classic example of a sterically demanding substituent.[1] Its three methyl groups project outwards, creating a bulky, umbrella-like effect that restricts access to the adjacent phenolic hydroxyl and carboxylic acid functional groups.[1][2] The isopropyl group, while still providing considerable bulk, allows for more conformational flexibility and presents a less formidable barrier to molecular interactions. This fundamental structural divergence is the primary driver for the differences in their chemical reactivity, metal-chelating ability, and biological activity.

G cluster_DIPSA This compound (DIPSA) cluster_DTBSA 3,5-di-tert-butylsalicylic Acid (DTBSA) a a b b

Caption: Chemical structures of DIPSA and DTBSA.

Part 2: Comparative Physicochemical Properties

The structural variations between DIPSA and DTBSA manifest in their measurable physical and chemical properties. The increased bulk and hydrophobicity of the tert-butyl groups in DTBSA lead to a higher melting point and likely a higher LogP value, indicating greater lipid solubility compared to DIPSA.

PropertyThis compound (DIPSA)3,5-di-tert-butylsalicylic Acid (DTBSA)
Molecular Formula C₁₃H₁₈O₃[3]C₁₅H₂₂O₃[4]
Molecular Weight 222.28 g/mol [5]250.33 g/mol [6]
Appearance Beige to grey crystalline powder[7]White to light yellow powder/crystal[8]
Melting Point 113-115 °C[7]157-162 °C[9]
pKa 3.21 (Predicted)[10]No experimental data found; predicted to be similar to DIPSA
LogP 3.33720[11]No experimental data found; predicted to be higher than DIPSA

Part 3: Synthesis, Reactivity, and Applications

Synthetic Pathways

The synthesis of these two compounds typically starts from different precursors, reflecting the chemistry needed to introduce the specific alkyl groups.

  • 3,5-di-tert-butylsalicylic Acid (DTBSA): A common route involves the Kolbe-Schmitt reaction using 2,4-di-tert-butylphenol as the starting material.[6][12] This phenol is first converted to its potassium salt and then carboxylated with carbon dioxide under pressure and heat to yield the salicylic acid derivative.[13]

  • This compound (DIPSA): This compound can be synthesized by the direct alkylation of salicylic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid.[14]

The choice of synthesis reflects the directing effects of the substituents. For DTBSA, the bulky tert-butyl groups are already in place on the phenol precursor, directing the carboxylation. For DIPSA, the carboxyl and hydroxyl groups of salicylic acid direct the incoming isopropyl groups.

Reactivity and Steric Shielding

The primary determinant of reactivity is the steric hindrance imparted by the alkyl groups. The bulky tert-butyl groups in DTBSA provide significant steric shielding for the hydroxyl and carboxyl groups. This has several consequences:

  • Metal Chelation: Both molecules are used as ligands to form metal complexes, particularly with copper(II), zinc(II), and cadmium(II).[7] The steric bulk influences the coordination geometry and stability of the resulting complexes. The larger DTBSA ligand can enforce lower coordination numbers on the metal center compared to DIPSA.

  • Antioxidant Activity: Phenolic antioxidants function by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. The resulting phenoxyl radical must be stabilized to prevent it from propagating further radical reactions. The bulky alkyl groups at the ortho positions (position 3) provide this crucial stabilization through steric hindrance, preventing dimerization and other side reactions.[15] The tert-butyl groups in DTBSA are exceptionally effective at this, making its derivatives potent antioxidants.[15][16] While DIPSA's isopropyl groups also provide stabilization, the greater steric shield of DTBSA's tert-butyl groups generally leads to superior antioxidant performance in related compounds.

Part 4: Experimental Protocol: Comparative Antioxidant Activity via DPPH Assay

To quantitatively compare the antioxidant potential of DIPSA and DTBSA, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a reliable and widely used method.[16][17] This protocol outlines the key steps.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is chosen because it readily dissolves both the DPPH radical and the test compounds, ensuring a homogenous reaction mixture.[17]

  • 517 nm Wavelength: The DPPH radical has a strong absorbance maximum at approximately 517 nm. The reduction of DPPH by an antioxidant leads to a loss of this absorbance, which is easily quantifiable with a spectrophotometer.

  • Incubation in the Dark: The DPPH radical is light-sensitive. Conducting the incubation in the dark prevents photochemical degradation of the radical, ensuring that the observed absorbance decrease is due to the action of the antioxidant alone.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of DIPSA in methanol.

    • Prepare a 1 mM stock solution of DTBSA in methanol.

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Keep this solution stored in an amber bottle and in the dark.

  • Assay Procedure:

    • Create a series of dilutions from the stock solutions of DIPSA and DTBSA to achieve final concentrations ranging from 10 µM to 200 µM.

    • In a 96-well microplate, add 50 µL of each sample dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 50 µL of methanol instead of the sample solution to a well containing 150 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Cover the microplate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis:

    • Plot the % Scavenging against the concentration of each compound.

    • Calculate the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dipsa Prepare DIPSA Stock (1mM) dilute Create Serial Dilutions (10-200 µM) prep_dipsa->dilute prep_dtbsa Prepare DTBSA Stock (1mM) prep_dtbsa->dilute prep_dpph Prepare DPPH Solution (0.1mM) plate Pipette 50 µL Sample + 150 µL DPPH to 96-well plate prep_dpph->plate dilute->plate incubate Incubate 30 min in Dark plate->incubate measure Read Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH antioxidant activity assay.

Conclusion

The structural comparison of this compound and 3,5-di-tert-butylsalicylic acid reveals a compelling case study in structure-activity relationships. The greater steric hindrance of the tert-butyl groups in DTBSA is the defining feature that differentiates it from DIPSA. This steric bulk enhances the stability of the corresponding phenoxyl radical, suggesting superior performance in antioxidant applications, and provides a more pronounced shielding effect in its metal complexes. Conversely, the reduced steric profile of DIPSA may offer advantages in reactions where greater accessibility to the functional groups is required. The choice between these two molecules should therefore be guided by a thorough understanding of the specific application, with steric demand being the critical deciding factor.

References

  • Google Patents. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid.
  • ResearchGate.
  • ElectronicsAndBooks. Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex. [Link]
  • Google Patents. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde.
  • Mol-Instincts. This compound 2215-21-6 wiki. [Link]
  • PubChem. This compound. [Link]
  • CAS Common Chemistry. This compound. [Link]
  • Filo.
  • Amerigo Scientific. 3,5-Di-tert-butylsalicylic acid (97%). [Link]
  • ResearchGate. Standard enthalpy of formation and heat capacities of 3,5-di-tert-butylsalicylic acid | Request PDF. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • PubChem. 3,5-Di-tert-butylsalicylaldehyde. [Link]
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
  • ResearchGate. Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. [Link]
  • ResearchGate. IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. [Link]
  • Chegg. Solved 4.58 Why is the steric strain caused by the. [Link]
  • MDPI.
  • MDPI. Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. [Link]
  • MDPI.
  • PubMed.

Sources

A Comparative Mechanistic Analysis: 3,5-Diisopropylsalicylic Acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mechanisms of action of 3,5-Diisopropylsalicylic acid and ibuprofen, two anti-inflammatory compounds. While ibuprofen is a well-characterized nonsteroidal anti-inflammatory drug (NSAID), this compound, a derivative of salicylic acid, presents a more nuanced mechanistic profile. This document aims to elucidate these differences for researchers, scientists, and drug development professionals by synthesizing current knowledge and outlining experimental approaches for direct comparison.

Introduction to the Compounds

Ibuprofen , a propionic acid derivative, is a cornerstone of anti-inflammatory and analgesic therapy.[1][2] It is widely used to manage pain, fever, and inflammation associated with various conditions.[1][2] Its mechanism of action has been extensively studied, providing a clear model for a non-selective cyclooxygenase (COX) inhibitor.[1][3][4][5]

This compound is a salicylic acid derivative with two isopropyl groups attached to the phenyl ring.[6][7] While less common as a standalone therapeutic, it and its derivatives have been investigated for their anti-inflammatory and antioxidant properties, particularly when complexed with metal ions like copper.[2][3][8] Understanding its mechanism is key to exploring its potential therapeutic applications and points of differentiation from classical NSAIDs.

Core Mechanisms of Action: A Head-to-Head Comparison

The primary difference in the mechanism of action between ibuprofen and this compound lies in their interaction with the cyclooxygenase enzymes and their engagement of antioxidant pathways.

Ibuprofen's principal mechanism is the non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

  • COX-1 Inhibition: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5] Inhibition of COX-1 by ibuprofen is largely responsible for its gastrointestinal side effects.[4][5]

  • COX-2 Inhibition: This isoform is typically induced at sites of inflammation.[5] By inhibiting COX-2, ibuprofen reduces the production of pro-inflammatory prostaglandins, leading to its desired analgesic and anti-inflammatory effects.[1][2]

Beyond COX inhibition, ibuprofen has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12][13] Ibuprofen can inhibit the activation of NF-κB, thereby suppressing the downstream production of inflammatory cytokines.[9][10]

Figure 1: Ibuprofen's Mechanism of Action

Ibuprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits NFkB_complex IκB-NF-κB Ibuprofen->NFkB_complex Inhibits IκB degradation Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Prostaglandin Synthesis COX2->Prostaglandins_H Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins_H->Inflammation & Pain NFkB_active NF-κB NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

The mechanism of this compound is less defined than that of ibuprofen but appears to be more diverse. As a salicylate, its primary anti-inflammatory action is believed to stem from the inhibition of prostaglandin synthesis.[4] However, unlike aspirin (acetylsalicylic acid), non-acetylated salicylates are generally considered weaker, reversible inhibitors of COX enzymes.

The most distinct mechanistic feature of this compound is its ability to form complexes with copper, which exhibit potent superoxide dismutase (SOD) mimetic activity .[2][3] This suggests a significant antioxidant-based anti-inflammatory mechanism.

  • Antioxidant Activity: Superoxide radicals are highly reactive oxygen species that contribute to inflammation and tissue damage. SOD enzymes catalyze the dismutation of superoxide into oxygen and hydrogen peroxide. By mimicking this activity, copper-3,5-diisopropylsalicylate complexes can reduce oxidative stress, thereby mitigating inflammation.[2][3] This represents a COX-independent pathway of anti-inflammatory action.

  • COX Inhibition (Inferred): As a salicylate, this compound likely exhibits some level of COX inhibition, though it is expected to be less potent than ibuprofen. The bulky isopropyl groups may influence its binding to the active sites of COX-1 and COX-2, potentially altering its selectivity profile compared to salicylic acid.

  • NF-κB Modulation (Inferred): Salicylates, in general, have been shown to modulate NF-κB signaling.[5] It is plausible that this compound also interferes with this pathway, contributing to its anti-inflammatory effects.

Figure 2: this compound's Mechanism

DIPS_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 DIPS 3,5-Diisopropyl- salicylic acid DIPS->COX1 Weakly Inhibits (Inferred) DIPS->COX2 Weakly Inhibits (Inferred) SOD_mimetic SOD Mimetic Activity (with Copper) DIPS->SOD_mimetic NFkB_complex IκB-NF-κB DIPS->NFkB_complex Inhibits (Inferred) Prostaglandins_H Prostaglandins COX1->Prostaglandins_H Prostaglandin Synthesis COX2->Prostaglandins_H Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins_H->Inflammation & Pain Superoxide Superoxide Radical (O2-) Oxidative Stress Oxidative Stress Superoxide->Oxidative Stress SOD_mimetic->Superoxide Scavenges NFkB_active NF-κB NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Quantitative Comparison of Mechanistic Parameters

The following table summarizes the expected differences in the inhibitory activities of ibuprofen and this compound based on their known mechanisms. The values for this compound are hypothetical and would require experimental validation.

ParameterIbuprofenThis compoundRationale for Difference
COX-1 IC50 Low µM rangeHigher µM range (inferred)Ibuprofen is a potent non-selective COX inhibitor. Salicylates are generally weaker COX inhibitors.
COX-2 IC50 Low µM rangeHigher µM range (inferred)Similar to COX-1, ibuprofen is a more potent inhibitor. The selectivity of this compound is unknown.
COX-2 Selectivity Index (IC50 COX-2 / IC50 COX-1) ~1UnknownIbuprofen is non-selective. The bulky isopropyl groups on this compound may confer some selectivity.
NF-κB Inhibition (IC50) µM rangeUnknown (inferred to be active)Both compounds are expected to inhibit NF-κB, but their relative potencies are undetermined.
Superoxide Scavenging Activity (SOD mimetic) NegligiblePotent (in complex with Cu2+)This is a key differentiating mechanism for this compound.

Experimental Protocols for Comparative Analysis

To empirically determine the mechanistic differences between ibuprofen and this compound, the following experimental workflows are recommended.

This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[5][14] The reduction in the rate of this reaction in the presence of an inhibitor is used to determine its inhibitory potency.

Figure 3: COX Inhibition Assay Workflow

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, and COX Enzymes (COX-1 and COX-2) Plate Add Buffer, Heme, and Enzyme to 96-well plate Reagents->Plate Compounds Prepare Serial Dilutions of Ibuprofen and this compound Add_Inhibitor Add Test Compounds or Vehicle Control Compounds->Add_Inhibitor Plate->Add_Inhibitor Incubate Incubate to allow Inhibitor Binding Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Measure Measure Absorbance/Fluorescence over time Add_Substrate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration and determine IC50 Calculate->Plot

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified ovine or human recombinant COX-1 and COX-2 enzymes.[5]

  • Compound Preparation: Prepare serial dilutions of ibuprofen and this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity and a known inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[1][3] When NF-κB is activated, it binds to this element and drives the expression of the reporter gene, which can be quantified.

Figure 4: NF-κB Reporter Assay Workflow

NFkB_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed NF-κB Reporter Cells in a 96-well plate Incubate_Overnight Incubate overnight to allow cell adherence Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare dilutions of Test Compounds and NF-κB Activator (e.g., TNF-α) Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with Test Compounds followed by NF-κB Activator Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 6-24 hours) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells and add Luciferase Substrate Incubate_Treatment->Lyse_Cells Measure_Signal Measure Luminescence/Fluorescence Lyse_Cells->Measure_Signal Analyze_Data Calculate Percent Inhibition and determine IC50 Measure_Signal->Analyze_Data

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) stably transfected with an NF-κB luciferase reporter construct into a 96-well plate.

  • Cell Culture: Culture the cells overnight to allow for attachment.

  • Compound Treatment: Pre-treat the cells with various concentrations of ibuprofen, this compound, or a vehicle control for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.[1]

  • Cell Lysis and Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Signal Quantification: Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability if necessary. Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Conclusion

Ibuprofen and this compound represent two distinct approaches to anti-inflammatory therapy. Ibuprofen is a potent, direct inhibitor of the cyclooxygenase pathway, a well-understood and validated mechanism. In contrast, this compound, while likely a weaker COX inhibitor, introduces an intriguing antioxidant dimension through its superoxide dismutase mimetic activity when complexed with copper. This dual mechanism of action—COX inhibition and reactive oxygen species scavenging—positions this compound and its derivatives as interesting candidates for further investigation, particularly in inflammatory conditions with a significant oxidative stress component. The experimental protocols outlined in this guide provide a clear path for the direct, quantitative comparison of these two compounds, which will be essential for fully elucidating their therapeutic potential.

References

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Abu-Izza, K., Jaradat, N., & Zatari, A. (2010). SUPEROXIDE DISMUTASE AND POLYPHENOL OXIDASE BIOMIMETIC ACTIVITIES OF COPPER (II) 3,5- DIISOPROPYLSALICYLATE COMPLEXES WITH HI. CORE.
  • Sorenson, J. R. (1984). Bis(3,5-diisopropylsalicylato)copper(II), a potent radioprotectant with superoxide dismutase mimetic activity. Journal of medicinal chemistry, 27(12), 1747–1749.
  • Xasanboyeva, N. (2022). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals, 1(1), 1-4.
  • Stuhlmeier, K. M., Li, H., & Kao, J. J. (1999). Ibuprofen: new explanation for an old phenomenon. Biochemical pharmacology, 57(3), 313–320.
  • Scheuren, N., Bang, H., Münster, T., Brune, K., & Pahl, A. (1998). Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen. British journal of pharmacology, 124(4), 645–652.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Shaveta, G., & Singh, P. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(10), 823-831.
  • Wikipedia. (2024, January 6). Salicylic acid.
  • Wikipedia. (2024, January 7). Aspirin.
  • Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?
  • Stark, C. G., & Kim, D. E. (2021). Aspirin activates the NF-kappaB signalling pathway and induces apoptosis in intestinal neoplasia in two in vivo models of human colorectal cancer. Carcinogenesis, 22(11), 1815–1820.
  • Byun, H. O., Lee, H., Kim, J. M., & Yoon, S. (2019). The NF-κB Nucleolar Stress Response Pathway. International journal of molecular sciences, 20(22), 5626.
  • Lomax, A. R., Sharkey, J., Piskareva, O., & O'Sullivan, J. F. (2018). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 10(12), 498.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Kim, H. S., & Lee, J. (2016). NF-κB Transcriptional Activity Assay using NKL reporter cells. Protocols.io.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684.
  • Batinic-Haberle, I., Reboucas, J. S., & Spasojevic, I. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. Antioxidants & redox signaling, 13(6), 877–918.
  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.
  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Molecular basis for cyclooxygenase-2-inhibition by two primordial NSAIDs. The Journal of biological chemistry, 285(45), 34950–34959.
  • Prusakiewicz, J. J., Duggan, K. C., & Marnett, L. J. (2009). Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation. Biochemical pharmacology, 77(2), 163–173.
  • Bentham Science. (2023). Recent Progress in Selective COX-2 Inhibitor Formulations and Therapeutic Applications - A Patent Review (2012-2022).
  • PubChem. (n.d.). This compound.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
  • Rodríguez Mellado, J. M., Marín-Sánchez, C., & Galán-Camacho, F. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 1(1), 1-10.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B., Al-Mssallem, M. Q., & Al-essa, M. A. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants, 12(3), 678.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,5-Diisopropylsalicylic Acid: A Comparative Analysis of Immunoassay and Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3,5-Diisopropylsalicylic Acid

This compound (3,5-DIPS) is a salicylic acid derivative with notable anti-inflammatory properties, often investigated for its therapeutic potential and as a ligand in coordination chemistry.[1] As with any bioactive small molecule, its accurate quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. A critical aspect of this analytical challenge is ensuring the specificity of the chosen method. Cross-reactivity, the phenomenon where an analytical method detects substances other than the intended analyte, can lead to erroneous results, impacting data integrity and potentially compromising drug development decisions.[2]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 3,5-DIPS. We will objectively compare the performance of a ligand-binding assay (Competitive ELISA) with a physicochemical method (High-Performance Liquid Chromatography with UV detection) and delve into the causality behind the experimental choices. This document is designed to be a self-validating system, grounded in authoritative principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]

The Rationale for Cross-Reactivity Assessment: Why Specificity is Non-Negotiable

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5] For 3,5-DIPS, these components could include:

  • Metabolites of 3,5-DIPS.

  • Structurally related precursor molecules or synthesis impurities.

  • Other administered drugs or their metabolites.

  • Endogenous matrix components.

Cross-reactivity is a significant concern in immunoassays, where antibodies may bind to structurally similar molecules, leading to an overestimation of the analyte concentration.[2][6] While chromatographic methods are generally more specific, co-elution of interfering compounds can still occur. Therefore, a thorough evaluation of potential cross-reactants is a cornerstone of robust analytical method validation.

Selection of Potential Cross-Reactants: A Structure-Activity Approach

In the absence of established cross-reactivity data for 3,5-DIPS, a rational selection of potential cross-reactants is based on structural similarity. The core structure of 3,5-DIPS is a salicylic acid backbone with two isopropyl groups at positions 3 and 5. Therefore, logical candidates for cross-reactivity testing include:

  • Parent Molecule: Salicylic Acid

  • Positional Isomers: Isopropylsalicylic acid isomers (e.g., 3-isopropylsalicylic acid, 5-isopropylsalicylic acid)

  • Analogs with Different Alkyl Groups: Other dialkylsalicylic acids (e.g., 3,5-di-tert-butylsalicylic acid)

  • Related Phenolic Compounds: Propofol (structurally related as a diisopropylphenol)[7]

A visual representation of these structural relationships is crucial for understanding the potential for cross-reactivity.

Caption: Structural relationship between 3,5-DIPS and potential cross-reactants.

G DIPS This compound (Analyte) SA Salicylic Acid (Parent Molecule) DIPS->SA Removal of Isopropyl Groups ISA Isopropylsalicylic Acid Isomers (Positional Isomers) DIPS->ISA Removal of one Isopropyl Group DASA Other Dialkylsalicylic Acids (Structural Analogs) DIPS->DASA Variation in Alkyl Groups Prop Propofol (Related Phenolic Compound) DIPS->Prop Similar diisopropylphenyl moiety

Comparative Methodologies for Cross-Reactivity Assessment

We will now detail the experimental protocols for two distinct analytical platforms: a Competitive ELISA and an HPLC-UV method.

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are highly sensitive and well-suited for the quantification of small molecules (haptens) like 3,5-DIPS.[8] The principle relies on the competition between the analyte in the sample and a labeled analyte for a limited number of antibody binding sites. Cross-reactivity is determined by the ability of a potential cross-reactant to displace the labeled analyte, thereby reducing the assay signal.[2][9]

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Data Analysis coating Coat plate with 3,5-DIPS-protein conjugate washing1 Wash coating->washing1 blocking Block with BSA washing1->blocking washing2 Wash blocking->washing2 add_sample Add standards or potential cross-reactants washing2->add_sample add_antibody Add anti-3,5-DIPS antibody add_sample->add_antibody incubation1 Incubate add_antibody->incubation1 washing3 Wash incubation1->washing3 add_secondary Add HRP-conjugated secondary antibody washing3->add_secondary incubation2 Incubate add_secondary->incubation2 washing4 Wash incubation2->washing4 add_substrate Add TMB substrate washing4->add_substrate incubation3 Incubate add_substrate->incubation3 stop_reaction Add stop solution incubation3->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate calculate_cr Calculate % Cross-Reactivity read_plate->calculate_cr

  • Plate Coating: Coat a 96-well microtiter plate with a 3,5-DIPS-protein conjugate (e.g., 3,5-DIPS-BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of 3% BSA in PBS to each well. Incubate for 2 hours at room temperature.[11]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3,5-DIPS standard and each potential cross-reactant in assay buffer (1% BSA in PBST).

    • Add 50 µL of the standard or cross-reactant solutions to the wells.

    • Add 50 µL of a pre-optimized dilution of the primary anti-3,5-DIPS antibody to each well.

    • Incubate for 1 hour at 37°C.[12]

  • Washing: Wash the plate five times with PBST.

  • Secondary Antibody: Add 100 µL of an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at an optimized dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 6.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the 3,5-DIPS concentration.

    • Determine the IC₅₀ (the concentration of analyte that causes 50% inhibition of the maximum signal) for 3,5-DIPS and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC₅₀ of 3,5-DIPS / IC₅₀ of cross-reactant) x 100

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that offers high specificity based on the differential partitioning of analytes between a stationary and a mobile phase.[13][14] It serves as an excellent orthogonal method to immunoassays for cross-reactivity assessment.

Caption: Workflow for HPLC-UV analysis to assess specificity.

G prep_samples Prepare individual and mixed solutions of 3,5-DIPS and potential cross-reactants injection Inject sample into HPLC system prep_samples->injection separation Separation on C18 column injection->separation detection UV Detection at 282 nm separation->detection data_analysis Analyze chromatogram for resolution and co-elution detection->data_analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile[15][16]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-18 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm.[15]

  • Sample Preparation:

    • Prepare individual standard solutions of 3,5-DIPS and each potential cross-reactant at 10 µg/mL in the mobile phase.

    • Prepare a mixed solution containing 10 µg/mL of 3,5-DIPS and 10 µg/mL of each potential cross-reactant.

  • Analysis:

    • Inject each individual solution to determine the retention time of each compound.

    • Inject the mixed solution to assess the resolution between the 3,5-DIPS peak and the peaks of the potential cross-reactants.

  • Data Analysis:

    • Calculate the resolution (Rs) between the 3,5-DIPS peak and any adjacent peaks. A resolution of Rs > 1.5 indicates baseline separation.

    • In cases of co-elution, peak purity analysis using a diode-array detector can provide further evidence of specificity.

Comparative Data Presentation and Interpretation

To facilitate a direct comparison, the results from both methodologies should be summarized in clear, structured tables. The following are examples of how this data could be presented.

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound 25.0 100%
Salicylic Acid> 10,000< 0.25%
3-Isopropylsalicylic Acid5005.0%
5-Isopropylsalicylic Acid4505.6%
3,5-di-tert-butylsalicylic acid2,5001.0%
Propofol> 10,000< 0.25%

Interpretation of ELISA Data: The hypothetical data in Table 1 suggests that the developed antibody is highly specific for 3,5-DIPS. The parent molecule, salicylic acid, and the structurally related propofol show negligible cross-reactivity. The positional isomers exhibit minor cross-reactivity, which is expected due to their structural similarity. This level of cross-reactivity should be evaluated in the context of the expected physiological concentrations of these isomers to determine its potential impact on study results.

Table 2: Hypothetical Specificity Data from HPLC-UV Analysis

CompoundRetention Time (min)Resolution (Rs) relative to 3,5-DIPS
This compound 9.5 -
Salicylic Acid4.2> 10
3-Isopropylsalicylic Acid8.82.1
5-Isopropylsalicylic Acid9.11.6
3,5-di-tert-butylsalicylic acid11.2> 5
Propofol10.53.0

Interpretation of HPLC-UV Data: The hypothetical HPLC data in Table 2 demonstrates excellent specificity. All potential cross-reactants are baseline resolved from 3,5-DIPS (Rs > 1.5). This indicates that under these chromatographic conditions, the method can accurately quantify 3,5-DIPS without interference from the tested compounds.

Conclusion: A Dual-Pronged Approach to Ensuring Specificity

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound using two orthogonal analytical techniques.

  • Competitive ELISA offers high-throughput and excellent sensitivity, making it ideal for screening large numbers of samples. However, it is susceptible to cross-reactivity from structurally similar compounds, necessitating a thorough validation of specificity.

  • HPLC-UV provides a high degree of specificity based on physicochemical separation. It serves as an invaluable tool for confirming the specificity of an immunoassay and as a standalone quantitative method.

By employing a dual-pronged approach, researchers can build a robust data package that unequivocally demonstrates the specificity of their analytical methods for 3,5-DIPS. This commitment to scientific integrity and adherence to established validation principles ensures the generation of reliable and defensible data, which is critical for advancing drug development programs.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Kowalczuk, D., et al. (2019). Determination of Salicylic Acid in Feed Using LC-MS/MS. Journal of Veterinary Research, 63(3), 351-356.
  • Álvarez-Sánchez, B., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. Phytochemical Analysis, 23(6), 570-579.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Lee, H. A., et al. (2008). Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. Biomedical Chromatography, 22(6), 590-595.
  • Kowalczuk, D., et al. (2019). Determination of salicylic acid in feed using LC-MS/MS. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid.
  • Toiu, A., et al. (2012). HPLC analysis of salicylic derivatives from natural products. ResearchGate.
  • Toiu, A., et al. (2009). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal, 57(4), 498-504.
  • Salhab, H., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3591.
  • Brennan, Z. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. RAPS.
  • SIELC Technologies. (n.d.). Salicylic acid.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry.
  • Regulations.gov. (n.d.). U.S. FDA GUIDANCE FOR INDUSTRY Immunogenicity Assessment for Therapeutic Protein Products DRAFT GUIDANCE.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • ResearchGate. (n.d.). Mass spectrum of salicylic acid in targeted MS/MS mode by LC-Q-TOF-MS.
  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.
  • PubChem. (n.d.). This compound.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Chen, Z., et al. (2020). Simultaneous detection of small molecules, proteins and microRNAs using single molecule arrays. Analyst, 145(15), 5133-5140.
  • Regulations.gov. (n.d.). Docket No. FDA 2009-D-0539: Assay Development for Immunogenicity Testing of Therapeutic Proteins.
  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.

Sources

A Senior Application Scientist's Guide to Benchmarking 3,5-Diisopropylsalicylic Acid as a High-Performance Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a suitable ligand is a critical decision point that dictates the trajectory of a project. A ligand's performance is not merely a matter of binding affinity but a complex interplay of stability, specificity, and functional efficacy. This guide provides an in-depth, technical benchmark of 3,5-Diisopropylsalicylic acid (3,5-DIPS), a versatile salicylic acid derivative. We will move beyond catalog specifications to explore the causality behind experimental design, enabling you to generate robust, reproducible, and meaningful comparative data.

3,5-DIPS, a substituted salicylic acid, presents unique characteristics due to the presence of bulky isopropyl groups at the 3 and 5 positions of the benzene ring.[1] These lipophilic groups significantly influence its solubility, membrane permeability, and interaction with target molecules.[2] While salicylic acid itself is a well-known anti-inflammatory agent and a versatile chelator, the diisopropyl substitutions on 3,5-DIPS modify its electronic and steric properties, creating a distinct performance profile.[3][4] This guide will focus on benchmarking its performance in two key applications: as a core component of superoxide dismutase (SOD) mimics and as a metal-chelating agent with antioxidant potential.

Part 1: Benchmarking Superoxide Dismutase (SOD) Mimic Activity

One of the most compelling applications of 3,5-DIPS is its use in forming metal complexes, particularly with copper, that exhibit superoxide dismutase (SOD) activity.[5] SODs are essential endogenous antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, mitigating oxidative stress.[6] Synthetic SOD mimics are of immense therapeutic interest.[7][8] The performance of a 3,5-DIPS-based complex hinges on its ability to catalytically cycle between redox states to neutralize the superoxide radical.[9]

Expert Rationale for Assay Selection

To quantify SOD mimic activity, we employ an indirect colorimetric assay. The foundational principle of this assay is the generation of superoxide radicals by a xanthine/xanthine oxidase system.[10] These radicals then reduce a detector molecule, such as Nitroblue Tetrazolium (NBT) or a water-soluble tetrazolium salt (WST-1), to produce a colored formazan product.[11][12] In the presence of a functional SOD mimic, the superoxide radicals are scavenged, leading to a quantifiable reduction in color formation.

Why this method? This indirect approach is robust, highly sensitive, and avoids the complexities of directly measuring a transient radical species. It provides a reliable system to screen and compare the inhibitory activity (IC₅₀) of various compounds. The IC₅₀ value—the concentration of the mimic required to inhibit the formazan formation by 50%—serves as our primary performance metric.

Experimental Workflow: SOD Mimic Activity Assay

The following diagram illustrates the logical flow of the experimental procedure for determining the SOD-like activity of a Cu(II)-3,5-DIPS complex.

SOD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Phosphate Buffer, Xanthine, NBT, Xanthine Oxidase, 3,5-DIPS Complex) prep_standards 2. Prepare Serial Dilutions of Test Ligand (Cu-3,5-DIPS) and Positive Control (Native SOD) prep_reagents->prep_standards add_reagents 3. Add Buffer, Xanthine, NBT, and Test Compound/Control to wells prep_standards->add_reagents initiate_reaction 4. Initiate Reaction by adding Xanthine Oxidase add_reagents->initiate_reaction incubate 5. Incubate at Room Temperature (e.g., 20-30 min) initiate_reaction->incubate measure_abs 6. Measure Absorbance (e.g., at 560 nm for NBT) incubate->measure_abs calculate_inhibition 7. Calculate % Inhibition vs. Control (No SOD mimic) measure_abs->calculate_inhibition determine_ic50 8. Plot Inhibition vs. Concentration and Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for SOD Mimic Activity Measurement.

Detailed Protocol: SOD Mimic Activity Assay

This protocol is designed to be a self-validating system, including controls to ensure data integrity.

1. Reagent Preparation:

  • Phosphate Buffer: 50 mM Potassium Phosphate buffer (pH 7.8) containing 1 mM EDTA. Rationale: This buffer system maintains a stable physiological pH, and EDTA is included to chelate any stray metal ions that could interfere with the assay.
  • Xanthine Solution: 1.5 mM Xanthine in 50 mM KOH.
  • NBT Solution: 2.25 mM Nitroblue Tetrazolium in buffer.
  • Xanthine Oxidase (XO) Solution: Prepare a stock solution and dilute it in the phosphate buffer to a concentration that yields a linear rate of absorbance change of approximately 0.025 units per minute at 560 nm in the absence of any inhibitor.[13]
  • Test Compound: Prepare a stock solution of the Cu(II)-3,5-DIPS complex in a suitable solvent (e.g., DMSO) and create a serial dilution in the phosphate buffer.
  • Positive Control: Native Cu/Zn-SOD enzyme. Prepare a serial dilution.

2. Assay Procedure (96-well plate format):

  • To each well, add in the following order:
  • 50 µL Phosphate Buffer
  • 20 µL Test Compound dilution (or SOD standard, or buffer for control)
  • 100 µL of a reaction mixture containing Xanthine and NBT.
  • Pre-incubate the plate at 25°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the diluted Xanthine Oxidase solution to all wells except the blank.[11] Rationale: Initiating the reaction with the enzyme ensures all other components are present and at thermal equilibrium, leading to more consistent reaction kinetics.
  • Incubate the plate at 25°C for 30 minutes, protected from light.
  • Measure the absorbance at 560 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage inhibition of the NBT reduction using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the % Inhibition against the logarithm of the concentration of the Cu(II)-3,5-DIPS complex.
  • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
Performance Benchmarking Data

The table below provides a template for comparing the SOD mimic performance of a Cu(II)-3,5-DIPS complex against relevant alternatives. Note: Specific IC₅₀ values are highly dependent on assay conditions and must be determined experimentally. The values presented are for illustrative purposes.

Compound/LigandClassTypical IC₅₀ (µM)Key Characteristics
Cu(II)-3,5-DIPS Salicylate-based SOD MimicTo be determinedLipophilic, potentially good cell permeability.
Aspirin (Acetylsalicylic Acid) Salicylate Derivative>1000 µM (as Cu complex)Weak SOD mimic activity; primarily a COX inhibitor.[14]
Mn(III) Salen Complexes Salen-based SOD Mimic1 - 10 µMHigh stability and catalytic activity.[9]
Native Cu/Zn-SOD Endogenous Enzyme< 0.1 µMThe gold standard for activity, but poor drug-like properties (large size, low stability).

Part 2: Benchmarking Metal Chelation and Antioxidant Activity

The carboxylate and hydroxyl groups of 3,5-DIPS make it an effective chelating agent for various metal ions, a property fundamental to its SOD mimic activity but also relevant to its broader antioxidant potential.[4][15] One mechanism of oxidative damage is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the formation of highly reactive hydroxyl radicals. Ligands that chelate Fe²⁺ can prevent this reaction, contributing to their overall antioxidant effect.

Experimental Rationale: Ferrous Ion Chelating (FIC) Assay

To quantify the iron-chelating capacity of 3,5-DIPS, we use a competitive chelation assay. In this system, the ligand competes with ferrozine to bind Fe²⁺. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. When 3,5-DIPS chelates the iron, it prevents the formation of the ferrozine-Fe²⁺ complex, resulting in a decrease in absorbance.

Why this method? This assay is specific for Fe²⁺ chelation and provides a direct measure of a key antioxidant mechanism. It is simple, reproducible, and allows for a clear comparison of the chelating strength of different ligands.

Detailed Protocol: Ferrous Ion Chelating Assay

1. Reagent Preparation:

  • Test Compound: Prepare a stock solution of 3,5-DIPS and create serial dilutions in methanol or another suitable solvent.
  • FeCl₂ Solution: 2 mM Ferrous chloride.
  • Ferrozine Solution: 5 mM Ferrozine.
  • Positive Control: EDTA (Ethylenediaminetetraacetic acid), a strong, well-characterized chelating agent.

2. Assay Procedure:

  • In a microcentrifuge tube or 96-well plate, mix:
  • 100 µL of the 3,5-DIPS dilution (or EDTA, or solvent for control).
  • 50 µL of 2 mM FeCl₂.
  • Vortex and incubate for 5 minutes at room temperature. Rationale: This pre-incubation allows the test ligand to bind to the iron before the indicator is added.
  • Add 50 µL of 5 mM ferrozine to initiate the color-forming reaction.
  • Vortex and incubate for an additional 10 minutes at room temperature.
  • Measure the absorbance at 562 nm.

3. Data Analysis:

  • The chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Determine the EC₅₀ value (the effective concentration to chelate 50% of the iron) by plotting the chelating activity against the ligand concentration.
Performance Benchmarking Data
LigandClassTypical EC₅₀ (µM)Chelation Mechanism
This compound Substituted SalicylateTo be determinedBinds via carboxylate and hydroxyl groups.[4]
Salicylic Acid Parent Salicylate~500 - 1000 µMBaseline for comparison.
EDTA Aminopolycarboxylic acid< 10 µMStrong, hexadentate chelator; serves as a positive control.
5-Aminosalicylic acid Substituted Salicylate~200 - 400 µMUsed clinically, provides a relevant therapeutic benchmark.[16]

Discussion and Conclusion

This guide outlines a rigorous, scientifically-grounded framework for benchmarking the performance of this compound. The primary strength of 3,5-DIPS as a ligand appears to be in the formation of lipophilic metal complexes with potent SOD-mimetic activity. Its bulky isopropyl groups are predicted to enhance cellular uptake compared to unsubstituted salicylic acid, a critical factor for in vivo efficacy.[2]

When comparing 3,5-DIPS to other ligands, several factors must be considered:

  • Versus Other Salicylates: 3,5-DIPS is likely a more potent SOD mimic and a more lipophilic compound than aspirin or salicylic acid itself. However, these modifications may also alter its activity at other targets, such as cyclooxygenase enzymes.[14][17]

  • Versus Other SOD Mimics: While potentially less potent than highly optimized mimics like certain Mn Porphyrins or Mn Salen derivatives, 3,5-DIPS is derived from a simple, readily available scaffold, which can be a significant advantage in terms of synthesis and cost.[8][18][19]

The protocols provided herein are not merely instructional but are designed as self-validating systems. By including appropriate positive and negative controls, researchers can ensure the integrity of their data and make confident, objective comparisons. The true value of this compound will be revealed by the empirical data generated through these robust experimental frameworks.

References

  • Puttaswamy, N., Rekha, N. D., Lakshmi Ranganatha, V., Prashanth, T., & Khanum, S. A. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(02), 060-064. [Link]
  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science. [Link]
  • Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226-1230. [Link]
  • Choi, H. J., Lee, J. Y., & Lee, S. K. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 47(1), 449-456. [Link]
  • Al-Azzawi, A. M. (2017). Synthesis and Study Anti inflammatory activity of Acetyl salicylic acid derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(6), 19-25. [Link]
  • Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2018). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. Antioxidants & Redox Signaling, 29(12), 1129-1173. [Link]
  • Batinic-Haberle, I., Rebouças, J. S., & Spasojevic, I. (2010). Superoxide dismutase mimics: chemistry, pharmacology, and therapeutic potential. Antioxidants & Redox Signaling, 13(6), 877-918. [Link]
  • International Journal of Engineering and Science Invention. (n.d.). Coordination Chemistry of Salicylic Acid. IJESI. [Link]
  • Aggarwal, N., Mehtab, S., & Maji, S. (2017). Synthesis of Salicylic Acid Based Mixed Ligand Complexes: Their Protein Binding Affinities and Antimicrobial Activities. Asian Journal of Chemistry, 29(9), 2069-2073. [Link]
  • Biocompare. (n.d.). Superoxide Dismutase Assay Kits. Biocompare. [Link]
  • Rainsford, K. D. (2019). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Drug Discovery, 14(11), 1121-1131. [Link]
  • Viswanathan, R., et al. (2015). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. Journal of Inorganic Biochemistry, 144, 53-61. [Link]
  • Molbase. (n.d.). This compound. Molbase. [Link]
  • de Oliveira, A. C. C., et al. (2023). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 28(15), 5853. [Link]
  • Proshin, A. N., et al. (2021). Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8878. [Link]
  • Wikipedia. (n.d.). Superoxide dismutase mimetic. Wikipedia. [Link]
  • Royal Society of Chemistry. (2024). Copper-based Superoxide Dismutase Enzyme Mimics: From Functional Models to Nanozymes. RSC Publishing. [Link]
  • ResearchGate. (2018). Synthesis and characterization of Cu (II) complexes of salicylate ligands.
  • ResearchGate. (2019). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
  • Wang, D., et al. (2007). Synthesis and anticancer activity of lipophilic platinum(II) complexes of 3,5-diisopropylsalicylate. Bioorganic & Medicinal Chemistry Letters, 17(18), 5039-5042. [Link]
  • ResearchGate. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential.
  • Rainsford, K. D. (1987). Aspirin and related derivatives of salicylic acid. Drugs, 33(Suppl 1), 1-11. [Link]
  • Lin, C. T., et al. (2001). Assay of superoxide dismutase activity by combining electrophoresis and densitometry. Botanical Bulletin of Academia Sinica, 42(2), 91-96. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • MDPI. (2024).
  • Atanasov, A. G., et al. (2021). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Molecules, 26(15), 4470. [Link]
  • National Center for Biotechnology Information. (2022). Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. PMC. [Link]
  • ResearchGate. (2007). Superoxide Dismutase Assay.

Sources

Evaluating the superoxide dismutase mimetic activity of copper-diisopropylsalicylate complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Superoxide Dismutase Mimetic Activity of Copper-Diisopropylsalicylate Complexes

Introduction: The Double-Edged Sword of Oxygen and the Rise of Mimetic Catalysts

Life in an aerobic environment comes at a cost. While oxygen is indispensable for cellular respiration, its metabolism inevitably produces reactive oxygen species (ROS). Among these, the superoxide radical anion (O₂⁻) is a primary and highly reactive species, capable of initiating a cascade of cellular damage implicated in a host of pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[1][2]

Nature's primary defense against this threat is the enzyme superoxide dismutase (SOD), a highly efficient metalloenzyme that catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide.[2][3] However, the therapeutic application of the native SOD enzyme is hampered by its large size, poor bioavailability, and short half-life. This has driven the development of small-molecule synthetic compounds known as "SOD mimetics" (SODm), which replicate the catalytic function of the native enzyme but offer improved pharmacological properties.[1][4][5]

Among the most studied SOD mimetics is the copper(II)-3,5-diisopropylsalicylate complex (Cu-DIPS). This compound has garnered significant attention not only for its potent SOD-like activity but also for a remarkably broad spectrum of other pharmacological effects, including anti-inflammatory, anti-cancer, and radioprotective properties, making it a compelling subject for detailed investigation.[6][7][8] This guide provides a technical framework for researchers to evaluate and compare the SOD mimetic activity of Cu-DIPS complexes.

The Catalytic Heart: Mechanism of Action

To evaluate a mimetic, one must first understand the mechanism it seeks to replicate. Native Cu/Zn-SOD operates through a rapid two-step ping-pong mechanism involving the reduction and subsequent re-oxidation of its copper center. Cu-DIPS is believed to function through a similar redox-cycling pathway.

  • Reduction Step: The Cu(II) center of the DIPS complex interacts with a superoxide radical. The copper is reduced to Cu(I) and molecular oxygen is released. Cu(II)-DIPS + O₂⁻ → Cu(I)-DIPS + O₂

  • Oxidation Step: The resulting Cu(I)-DIPS complex then reacts with a second superoxide radical. In the presence of protons (H⁺), the copper is re-oxidized to its resting Cu(II) state, producing hydrogen peroxide. Cu(I)-DIPS + O₂⁻ + 2H⁺ → Cu(II)-DIPS + H₂O₂

The net reaction is the dismutation of two superoxide radicals into less harmful products: 2O₂⁻ + 2H⁺ → O₂ + H₂O₂. The diisopropylsalicylate ligands are not merely passive scaffolds; their structure is crucial for tuning the redox potential of the copper center and providing the correct geometry to facilitate efficient interaction with the superoxide anion.[6]

SOD_Mimetic_Mechanism cluster_reactants cluster_products Cu_II Cu(II)-DIPS Cu_I Cu(I)-DIPS Cu_II->Cu_I H2O2 H₂O₂ Cu_II->H2O2 Produces Cu_I->Cu_II O2 O₂ Cu_I->O2 Releases O2_1 O₂⁻ O2_1->Cu_II Reduction O2_2 O₂⁻ + 2H⁺ O2_2->Cu_I Oxidation NBT_Assay_Workflow Xanthine Xanthine + O₂ XOD Xanthine Oxidase Xanthine->XOD Superoxide Superoxide Radical (O₂⁻) XOD->Superoxide Generates NBT NBT (Yellow) Superoxide->NBT Reduces Mimetic Cu-DIPS (SOD Mimetic) Superoxide->Mimetic Scavenged by Formazan Formazan (Blue Product) NBT->Formazan Measure Measure Absorbance at ~560 nm Formazan->Measure Quantify Products O₂ + H₂O₂ Mimetic->Products Products->Measure No Color Change

Workflow of the competitive NBT reduction inhibition assay.
Detailed Experimental Protocol (96-Well Plate Format)

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer (KH₂PO₄) with 0.1 mM EDTA, pH 7.8.

  • Xanthine Solution: 1.5 mM Xanthine in 20 mM NaOH. Prepare fresh.

  • NBT Solution: 2.4 mM Nitroblue Tetrazolium (NBT) in Assay Buffer. Protect from light.

  • Test Compound (Cu-DIPS): Prepare a concentrated stock (e.g., 10 mM) in DMSO. Create a serial dilution series in Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).

  • Xanthine Oxidase (XOD) Enzyme: Prepare a solution of XOD in Assay Buffer to yield a final concentration of ~0.05-0.1 U/mL. The exact concentration should be optimized to produce a robust rate of NBT reduction (e.g., an absorbance change of 0.2-0.3 AU in 5-10 minutes). Prepare this solution immediately before use and keep on ice.

  • Positive Control: Native Cu/Zn-SOD enzyme at a known activity (e.g., 10 U/mL).

2. Assay Procedure:

  • To the wells of a clear, flat-bottom 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer.

    • 50 µL of Xanthine Solution.

    • 50 µL of NBT Solution.

    • 10 µL of the Test Compound dilution (or native SOD for positive control, or Assay Buffer for negative control).

  • Mix gently by tapping the plate.

  • Initiate the reaction by adding 50 µL of the XOD Enzyme solution to all wells.

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 560 nm kinetically over 5-10 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).

3. Data Analysis and IC₅₀ Calculation:

  • Determine the rate of reaction (V) for each well (milli-Absorbance Units per minute).

  • Calculate the percent inhibition for each concentration of Cu-DIPS using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • V_control is the rate of the negative control (no mimetic).

    • V_sample is the rate in the presence of the Cu-DIPS.

  • Plot the % Inhibition against the logarithm of the Cu-DIPS concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the mimetic that produces 50% inhibition of NBT reduction.

Comparative Data Summary

The IC₅₀ value is the key metric for comparing the potency of different SOD mimetics. Lower IC₅₀ values indicate higher potency.

CompoundType / ClassTypical IC₅₀ (µM)Justification
Native Cu/Zn-SODEndogenous Enzyme~0.04The biological benchmark for catalytic efficiency.
Cu-DIPS Copper Salicylate 1.0 – 3.0 A potent small molecule mimetic with high activity. [6]
M40403Mn Cyclic Polyamine~0.5Represents a highly optimized, next-generation SODm. [5]
MnTBAPMn Porphyrin~5-10A widely used but generally less potent Mn-based mimetic.
TempolNitroxide~50-100A common metal-free SODm, typically less active than metal-based counterparts.

Note: IC₅₀ values are highly dependent on specific assay conditions (e.g., pH, temperature, superoxide flux rate) and should be compared directly only when determined under identical conditions.

Trustworthiness: Essential Controls and Experimental Considerations

To ensure the scientific validity of the results, the following points must be addressed:

  • Solvent Control: Since Cu-DIPS is often dissolved in DMSO, a control well containing the highest concentration of DMSO used in the experiment must be run to ensure the solvent itself does not affect the assay.

  • Ruling out Xanthine Oxidase Inhibition: The primary assumption is that the test compound scavenges superoxide. However, it could also directly inhibit the XOD enzyme. To test this, one can measure the production of uric acid (a direct product of XOD activity) at 295 nm in the presence and absence of Cu-DIPS. No change in uric acid production would confirm the activity is due to superoxide scavenging.

  • Direct NBT Reduction: The test compound should be incubated with NBT in the absence of the XOD system to confirm it does not directly reduce the dye, which would create a false-negative result.

Conclusion

Evaluating the superoxide dismutase mimetic activity of Copper-Diisopropylsalicylate is a critical step in understanding its therapeutic potential. The NBT inhibition assay provides a robust, high-throughput method for quantifying this activity, yielding a clear IC₅₀ value that allows for objective comparison against both the native enzyme and other synthetic mimetics.

The data consistently place Cu-DIPS as a highly potent SOD mimetic. [6]Its efficacy, combined with a unique profile of broad pharmacological activities, underscores its significance as a candidate for further investigation in the treatment of diseases rooted in oxidative stress. By employing the rigorous, self-validating protocols outlined in this guide, researchers can generate reliable and reproducible data to further elucidate the promising role of Cu-DIPS in antioxidant pharmacology.

References

  • Title: SUPEROXIDE DISMUTASE AND POLYPHENOL OXIDASE BIOMIMETIC ACTIVITIES OF COPPER (II) 3,5- DIISOPROPYLSALICYLATE COMPLEXES WITH HI - CORE Source: CORE URL:[Link]
  • Title: Superoxide dismutase and polyphenol oxidase biomimetic activities of Copper (II) 3,5 diisopropylsalicylate complexes with histamine and cimetidine Source: Birzeit University Institutional Repository URL:[Link]
  • Title: Superoxide Dismutase (SOD) Activity Assay Source: Cell Biolabs, Inc. URL:[Link]
  • Title: Superoxide Dismutase (SOD) Activity Assay Kit (CV0015) Source: Cohesion Biosciences URL:[Link]
  • Title: Therapeutic potentials of superoxide dismutase Source: PMC - PubMed Central - NIH URL:[Link]
  • Title: Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential Source: PMC - NIH URL:[Link]
  • Title: Copper(II)
  • Title: On the selectivity of superoxide dismutase mimetics and its importance in pharmacological studies Source: NIH URL:[Link]
  • Title: Structure–Activity Studies and the Design of Synthetic Superoxide Dismutase (SOD)
  • Title: Superoxide Dismutases (SODs) and SOD Mimetics Source: PMC - NIH URL:[Link]
  • Title: Stable superoxide dismutase (SOD)-mimetic ternary human serum albumin-Cu(II)(3,5-diisopropylsalicylate)2 and -Cu(II)2(3,5-diisopropylsalicylate)4 complexes Source: PubMed URL:[Link]
  • Title: Structural characterization of a highly active superoxide-dismutase mimic. Source: Stockholm University URL:[Link]
  • Title: Determination of superoxide dismutase mimetic activity in common culinary herbs Source: PMC - NIH URL:[Link]
  • Title: Copper(II) complexes as superoxide dismutase mimics: Synthesis, characterization, crystal structure and bioactivity of copper(II)

Sources

Safety Operating Guide

3,5-Diisopropylsalicylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3,5-Diisopropylsalicylic Acid

As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. This compound is a valuable compound in various research and development settings. However, its proper handling and disposal are critical to maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory requirements.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific hazards that dictate the necessary safety measures.

GHS Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] The primary risks are associated with irritation and potential harm upon contact or ingestion.[2]

Hazard ClassHazard StatementGHS CodeSource
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][3]
Skin Corrosion/IrritationCauses skin irritationH315[1][2]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][3]
Acute Toxicity (Oral)Harmful if swallowedH302[2]
Acute Toxicity (Dermal)Harmful in contact with skinH312[2]
Acute Toxicity (Inhalation)Harmful if inhaledH332[2]

Causality Behind Safety Measures: The identified hazards necessitate stringent personal protective measures. The irritant nature of the compound requires the use of barriers to prevent contact with the eyes, skin, and respiratory system.

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE must be worn when handling this compound for disposal[2][3]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of the powder.[2]

Immediate Response to Exposure (First Aid)

In the event of accidental exposure, immediate action is critical[2][4]:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a physician immediately.[2][4]

Waste Characterization and Segregation Protocol

Proper disposal begins with correct waste characterization. Due to its hazard profile, this compound must be treated as hazardous waste. Disposing of it down the drain is not a permissible option.[5]

The Logic of Segregation: As an acidic organic compound, this compound must be segregated from incompatible materials to prevent dangerous reactions. Storing acids and bases separately is a fundamental rule of laboratory safety.[6] Mixing with bases can cause a vigorous exothermic neutralization reaction. Contact with strong oxidizing agents should also be avoided.

Step-by-Step Disposal Protocol

The disposal of this compound waste follows the "cradle-to-grave" principle for hazardous materials management established by the Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Containerization

  • Select an Appropriate Container: Use a chemically compatible container, preferably the original manufacturer's container, provided it is in good condition.[6] Otherwise, a high-density polyethylene (HDPE) container is a suitable choice. Ensure the container has a secure, leak-proof cap.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date when waste was first added.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][9]

  • Ensure Safe Storage: The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks. Store the container away from incompatible materials.[6]

Step 3: Arranging for Professional Disposal

  • Consult Institutional Policy: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Schedule a Pickup: Once the container is full, or before the regulatory time limit for storage is reached, arrange for its removal by a licensed professional waste disposal service.[2] Your institution's EHS office will typically manage this process.

A Note on Neutralization: While some simple acidic wastes can be neutralized for disposal under strict local guidelines, this practice is not recommended for this compound in a research environment.[10] The toxicological properties of this compound are not fully understood, and its degradation byproducts could pose an environmental hazard.[2][4] Therefore, the most responsible course of action is to dispose of it through a certified hazardous waste handler.

Spill Management Protocol

In the event of a spill, a clear and immediate response is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large or you feel unable to handle it safely, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: If the spill is small and manageable, ensure the area is well-ventilated (e.g., within a fume hood).

  • Contain and Clean:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[4][11] Avoid generating dust.[12]

    • Wash the spill site thoroughly with soap and water once the material has been removed.[2]

  • Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container and disposed of accordingly.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

G start Waste Generation: This compound containerize Step 1: Containerize - Select compatible container - Label 'Hazardous Waste' start->containerize store Step 2: Accumulate - Place in designated SAA - Ensure secondary containment - Segregate from incompatibles containerize->store is_full Container Full or Storage Time Limit Reached? store->is_full spill Spill Occurs? store->spill is_full->store No contact_ehs Step 3: Final Disposal Contact EHS to schedule pickup by licensed vendor is_full->contact_ehs Yes spill->is_full No spill_protocol Execute Spill Protocol - Alert & Assess - Contain with absorbent - Collect for disposal spill->spill_protocol Yes spill_protocol->store end Waste Removed for Proper Disposal contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

Regulatory Framework Overview

The disposal of hazardous chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all aspects of hazardous waste management, from generation to final disposal. Laboratories are categorized based on the quantity of waste they generate per month (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage limits and reporting requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and disposal of hazardous materials.[13][14]

Compliance with these regulations is not merely a legal obligation but a cornerstone of a responsible and safe research enterprise. By adhering to the protocols outlined in this guide, you contribute to the protection of yourself, your colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: this compound 98%.
  • National Center for Biotechnology Information. (n.d.). This compound | C13H18O3 | CID 30543. PubChem.
  • Creative Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Lab Alley. (n.d.). How to Safely and Properly Dispose of Salicylic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (n.d.). This compound | 2215-21-6.
  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid.
  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Salicylic acid Safety Data Sheet.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,5-Dinitrosalicylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diisopropylsalicylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diisopropylsalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.